2-Ethyl-3,5,6-trimethylpyrazine
Description
Properties
IUPAC Name |
2-ethyl-3,5,6-trimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLJKZKOKXIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169738 | |
| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17398-16-2 | |
| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-3,5,6-TRIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS2G1S1XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Ethyl-3,5,6-trimethylpyrazine: From Synthesis to Sensory Perception
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-3,5,6-trimethylpyrazine, a key aroma compound found in a variety of roasted and thermally processed foods. The guide delves into its chemical and physical properties, natural occurrence, and mechanisms of formation, with a particular focus on the Maillard reaction. Detailed protocols for its chemical synthesis and analytical quantification using Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Furthermore, this guide explores the metabolism of alkylpyrazines, their interaction with olfactory receptors, and toxicological data, offering valuable insights for professionals in food science, flavor chemistry, and drug development.
Introduction: The Aromatic Signature of Roasting
This compound is a heterocyclic aromatic compound that belongs to the pyrazine family. These compounds are renowned for their potent and often pleasant aromas, significantly contributing to the flavor profiles of a vast array of cooked foods. With a characteristic nutty, roasted, and cocoa-like scent, this compound is a crucial component of the sensory experience associated with products such as roasted coffee, cocoa beans, and baked potatoes.[1] Its presence, even at trace levels, can have a profound impact on the overall flavor perception of a food product. This guide will provide a detailed exploration of this important flavor molecule, from its molecular structure to its biological fate.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its application and analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| CAS Number | 17398-16-2 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 206-207 °C at 760 mmHg (est.) | [1] |
| Solubility | Soluble in alcohol; slightly soluble in water (437.7 mg/L @ 25 °C est.) | [1] |
| LogP (o/w) | 1.717 (est.) | [1] |
Spectral Data:
-
Mass Spectrometry (EI): The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 150.[2] A prominent fragment ion is observed at m/z 149, corresponding to the loss of a hydrogen atom.[2] The fragmentation pattern is crucial for its identification in complex matrices.[3][4]
Genesis of a Flavor: The Maillard Reaction
The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[7][8] This reaction is responsible for the desirable color and flavor of many cooked foods.
The formation of alkylpyrazines, including this compound, involves several key steps:
-
Condensation: The reaction initiates with the condensation of a reducing sugar (e.g., glucose) and an amino acid.[7]
-
Amadori Rearrangement: The initial product undergoes rearrangement to form an Amadori compound.
-
Strecker Degradation: The Amadori compound can then react with other amino acids in a process called Strecker degradation, which produces α-aminoketones and Strecker aldehydes.
-
Pyrazine Ring Formation: Two α-aminoketone molecules can then condense to form a dihydropyrazine ring, which is subsequently oxidized to the stable aromatic pyrazine.[9]
The specific alkyl substitution pattern of the resulting pyrazine is determined by the nature of the precursor amino acids and sugars. The ethyl group in this compound likely originates from the Strecker degradation of α-aminobutyric acid or the incorporation of acetaldehyde, a Strecker aldehyde of alanine.[8]
Caption: A representative synthesis pathway for an ethyl-dimethylpyrazine isomer.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O in water as the solvent.
-
Acidification and Oxidation: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, followed by the dropwise addition of hydrogen peroxide, maintaining a low temperature.
-
Aldehyde Addition: Add a portion of n-propionaldehyde and gradually raise the temperature to 50-60°C to initiate the reaction. The remaining n-propionaldehyde is added portion-wise over the course of the reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous phase to 7.9-8.1 and perform a second extraction. The combined organic phases are then concentrated and purified by column chromatography to yield the final product.
Disclaimer: This is a representative protocol and should be performed by qualified personnel with appropriate safety precautions.
Analytical Methodology: Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound in complex matrices. [10][11][12]Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is both sensitive and solvent-free.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Coffee
-
Sample Preparation:
-
Weigh 1.0 g of finely ground coffee into a 20 mL headspace vial.
-
Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.
-
If using an internal standard (recommended for accurate quantification), spike the sample with a known amount of a deuterated analog (e.g., 2,3,5-trimethylpyrazine-d3). [10] * Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the analytes in the headspace.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a temperature of approximately 250°C.
-
Column: A polar capillary column, such as a DB-WAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pyrazines.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute the compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. [13]
-
Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.
Biological Fate and Sensory Perception
Metabolism and Pharmacokinetics:
For drug development professionals, understanding the metabolic fate of compounds is crucial. Studies on alkylpyrazines have shown that they are extensively metabolized in the human body. The primary metabolic pathway involves the oxidation of the alkyl side chains to form corresponding pyrazine carboxylic acids, which are then excreted in the urine. [14]This rapid metabolism and excretion suggest a low potential for accumulation in the body. However, the potential for drug-drug interactions, particularly with enzymes involved in oxidation, should be considered, although specific studies on this compound are limited. [15][16][17][18] Olfactory Receptor Interaction:
The perception of the characteristic aroma of this compound is initiated by its interaction with specific olfactory receptors in the nasal epithelium. Research has identified that pyrazines bind to a family of G-protein coupled receptors. While the specific receptor for this compound has not been definitively identified, studies on related pyrazines suggest that the shape and electronic properties of the molecule are key determinants of its binding affinity and the resulting odor perception. The arrangement of the alkyl substituents on the pyrazine ring plays a crucial role in this interaction.
Toxicological Profile and Safety Assessment
This compound and other pyrazines have a long history of safe use as flavoring substances in food.
-
GRAS Status: Many pyrazine derivatives, including the isomeric mixture 2-ethyl-3,(5 or 6)-dimethylpyrazine, are listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as flavoring ingredients.
-
Acute Toxicity: The oral LD50 of 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats has been reported to be 460 mg/kg. It is also reported to be an irritant to the skin, eyes, and upper respiratory tract.
-
Subchronic Toxicity: A 90-day feeding study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 17 and 18 mg/kg/day for male and female rats, respectively.
-
Genotoxicity: While no specific genotoxicity studies were found for this compound, structurally similar pyrazine derivatives have been shown to be non-mutagenic in bacterial assays.
The available data indicate that at the current levels of intake from food and as a flavoring ingredient, this compound is considered safe.
Conclusion and Future Perspectives
This compound is a pivotal molecule in the realm of flavor chemistry, lending its desirable nutty and roasted notes to a wide variety of foods. Its formation through the Maillard reaction is a well-established phenomenon, and analytical methods for its detection and quantification are robust. From a safety perspective, it has a favorable toxicological profile at current consumption levels.
For researchers and scientists, future investigations could focus on elucidating the precise reaction kinetics of its formation under various food processing conditions to better control and optimize flavor development. Further exploration of its specific olfactory receptors and the downstream signaling pathways would provide deeper insights into the mechanisms of flavor perception. For drug development professionals, while the current data suggests low toxicity, a more detailed understanding of its metabolic pathways and potential for interaction with drug-metabolizing enzymes would be beneficial, particularly if considering structurally similar compounds for pharmaceutical applications.
References
- Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides | Request PDF. (2025, August 6).
- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021, January 29).
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.).
- Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. (n.d.).
- Application Notes and Protocols for the Quantification of 2,3,5-Trimethylpyrazine using 2,3,5-Trimethylpyrazine-d3 as an Internal Standard in GC-MS. (n.d.).
- Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | CoLab. (n.d.).
- Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. (n.d.).
- Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. (n.d.).
- This compound | C9H14N2 | CID 28518. (n.d.).
- 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2. (n.d.).
- Application Notes: Quantitative Analysis of 2,3,5-Trimethylpyrazine in Coffee Aroma Studies Using 2,3,5-Trimethylpyrazine-d9 as an Internal Standard. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29).
- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (n.d.).
- An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (n.d.).
- Pyrazine, 2-ethyl-3,5-dimethyl-. (n.d.).
- 2-Ethyl-3-methylpyrazine - Optional[1H NMR] - Spectrum. (n.d.).
- 2,3,5-Trimethyl-6-ethylpyrazine. (n.d.).
- Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013, July 3).
- Pharmacokinetics and Drug Interactions. (n.d.).
- 2-Ethyl-3,5,6-triphenylpyrazine. (n.d.).
- 2-Ethyl-3,5,6-triphenyl-pyrazine. (2012, October 1).
- mass spectra - fragmentation patterns. (n.d.).
- Aroma Characteriz
- HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS. (n.d.).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
- (PDF) Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. (2025, February 6).
- Pharmacokinetic drug-drug interactions: A detailed. (n.d.). Retrieved from National Journal of Pharmaceutical Sciences.
- Pharmacokinetic and pharmacodynamic drug interactions during treatment with vigab
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (n.d.).
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2-Ethyl-3,5,6-trimethylpyrazine chemical structure and properties
An In-depth Technical Guide to 2-Ethyl-3,5,6-trimethylpyrazine for Researchers and Drug Development Professionals
Introduction
This compound is a substituted pyrazine, a class of heterocyclic aromatic organic compounds. Pyrazines are notable for their significant contribution to the aromas and flavors of a wide variety of cooked and roasted foods.[1][2] This particular compound is valued in the food and fragrance industry for its potent nutty, roasted, and cocoa-like aroma.[1][3] Its natural occurrence has been identified in foods such as coffee, cocoa, and cooked beef. For researchers and professionals in drug development, understanding the chemical properties, synthesis, and analysis of such compounds is crucial, as the pyrazine ring is a scaffold found in various biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its industrial applications and safety profile.
Chemical Structure and Properties
The structural arrangement of the ethyl and methyl groups on the pyrazine ring is fundamental to the molecule's characteristic aroma and chemical behavior.
Caption: Chemical structure of this compound.
Chemical Identifiers [4][5][6][7][8]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 17398-16-2 |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| InChIKey | FPOLJKZKOKXIFE-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=C(N=C1C)C)C |
Physicochemical Properties [9][10]
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 206-211 °C |
| Flash Point | ~72-77 °C |
| Vapor Pressure | ~0.1-0.3 mmHg @ 25 °C |
| Solubility in Water | 437.7 mg/L @ 25 °C (estimated) |
| logP (o/w) | 1.7-1.8 (estimated) |
| Refractive Index | ~1.5015 (at 20°C)[3] |
| Density | ~0.965 g/mL (at 25°C)[3] |
Synthesis and Manufacturing
The synthesis of alkylpyrazines can be approached through various chemical routes. A common industrial method for producing substituted pyrazines involves the condensation of α-dicarbonyl compounds with diamines. For this compound, a plausible synthetic route would involve the reaction of 2,3-pentanedione with 2,3-diaminobutane. Another approach involves the alkylation of a pre-existing pyrazine ring, such as the Minici reaction, which has been described for the synthesis of 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine.[11]
Caption: Generalized workflow for the synthesis of pyrazines.
Experimental Protocol: Synthesis via Minici Reaction (Adapted for a similar pyrazine) [11]
This protocol is adapted from a patented method for a structurally similar compound and serves as a representative example of pyrazine alkylation.
-
Reaction Setup : In a suitable reaction vessel, combine 2,5-dimethylpyrazine and FeSO4·7H2O.
-
Solvent Addition : Add water as the solvent and stir the mixture.
-
Reagent Addition : Slowly add concentrated sulfuric acid and hydrogen peroxide dropwise to the reaction mixture.
-
Initiation : Add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.
-
Reaction Progression : Continue to add the remaining n-propionaldehyde over the course of the reaction, maintaining the temperature for 5-6 hours.
-
Workup : After the reaction is complete, perform an extraction with ethyl acetate.
-
pH Adjustment : Adjust the pH of the aqueous phase to 7.9-8.1.
-
Final Extraction : Extract the pH-adjusted aqueous phase again with ethyl acetate.
-
Purification : Combine the organic phases, concentrate the solution, and purify the product using column chromatography to obtain 2-ethyl-3,6-dimethylpyrazine.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound.[4][5] This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Caption: Workflow for the GC-MS analysis of pyrazines.
Experimental Protocol: GC-MS Analysis
This protocol is a general guideline for the analysis of pyrazines in a food or flavor matrix.
-
Sample Preparation :
-
For liquid samples, a direct injection or dilution with a suitable solvent (e.g., dichloromethane) may be appropriate.
-
For solid samples, headspace solid-phase microextraction (SPME) is a common and effective technique for extracting volatile compounds.[5]
-
-
GC Conditions :
-
Injector : Set to a temperature of 230-250°C.
-
Column : A non-polar or semi-polar capillary column, such as a DB-5 or DB-WAX, is typically used.[12][13]
-
Oven Program : A temperature gradient is employed to separate compounds based on their boiling points and column interactions. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 250°C.
-
Carrier Gas : Helium is commonly used as the carrier gas.
-
-
MS Conditions :
-
Ionization : Electron ionization (EI) at 70 eV is standard.
-
Mass Range : Scan a mass range of approximately 35-350 amu.
-
Ion Source Temperature : Typically set around 230°C.
-
-
Data Analysis :
-
The resulting mass spectrum for this compound will show a characteristic fragmentation pattern, with a prominent molecular ion peak (m/z 150) and a base peak at m/z 149.[4]
-
Identification is confirmed by comparing the retention time and mass spectrum to that of a known standard and by searching mass spectral libraries like the NIST database.[4][5]
-
Industrial Applications
This compound is primarily used as a flavoring agent in the food industry.[1][2] Its characteristic roasted and nutty flavor profile makes it a valuable component in creating or enhancing the taste of a wide range of products.
Applications in the Food Industry [3][14][15]
| Food Category | Application and Sensory Contribution |
| Nuts | Enhances the roasted character of peanut, hazelnut, and almond flavors. |
| Chocolate & Cocoa | Adds authentic nuttiness and depth to chocolate and cocoa profiles. |
| Coffee | Contributes to the roasted notes in coffee flavors. |
| Savory Products | Imparts roasted, savory, and meat-like notes in products like roast beef flavors and plant-based meat analogues. |
| Baked Goods | Provides a toasted and nutty aroma to baked goods. |
Safety and Toxicology
The safety of this compound for use in food has been evaluated by various regulatory bodies. It is classified as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[1]
| Endpoint | Result |
| Acute Oral LD50 (Rats) | 460 mg/kg |
| Irritation | Reported to be irritating to the skin, eyes, and upper respiratory tract. |
| 90-Day Rat Feeding Studies | No-Observed-Adverse-Effect Level (NOAEL) reported as 12.5 mg/kg/day and 17-18 mg/kg/day in two separate studies. |
| Genotoxicity | No specific genotoxicity studies were found for this compound, but structurally similar pyrazine derivatives have shown mixed results, being non-mutagenic in bacterial assays but clastogenic in some mammalian cell assays in vitro.[1][2][16] |
Conclusion
This compound is a significant aroma compound with a well-defined chemical structure and a range of important applications, particularly in the food and flavor industry. Its synthesis and analysis are achievable through standard organic chemistry and analytical techniques. While it is considered safe for consumption at current levels, proper handling is necessary due to its potential as an irritant. For researchers, this pyrazine derivative serves as an excellent model for studying the structure-activity relationships of flavor compounds and as a potential building block for more complex molecules.
References
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An In-depth Technical Guide to 2-Ethyl-3,5,6-trimethylpyrazine (CAS 17398-16-2)
This guide provides a comprehensive technical overview of 2-Ethyl-3,5,6-trimethylpyrazine, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. This document delves into its chemical and physical properties, synthesis and biosynthesis, analytical methodologies, current and potential applications, and a summary of its toxicological profile.
Introduction and Overview
This compound, identified by the CAS number 17398-16-2, is a substituted pyrazine that contributes to the characteristic aromas of a wide variety of cooked and roasted foods.[1] Pyrazines, as a class of compounds, are renowned for their potent and desirable nutty, roasted, and toasted flavor profiles.[2] The presence of ethyl and trimethyl substituents on the pyrazine ring of this particular molecule imparts a specific organoleptic character, often described as reminiscent of roasted cocoa or nuts.[3] Beyond its prominent role in the flavor and fragrance industry, the pyrazine scaffold is a recurring motif in numerous biologically active compounds, making its derivatives subjects of interest in medicinal chemistry and drug discovery.[4][5] This guide aims to provide a detailed technical resource for the scientific community, consolidating key information to facilitate further research and application development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various scientific and industrial contexts. These properties influence its volatility, solubility, and interactions with other molecules.
| Property | Value | Source |
| CAS Number | 17398-16-2 | [6] |
| Molecular Formula | C₉H₁₄N₂ | [6] |
| Molecular Weight | 150.22 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 206-207 °C at 760 mmHg (estimated) | [7] |
| Flash Point | 77 °C (171 °F) (estimated) | [7] |
| Solubility | Soluble in alcohol; water solubility estimated at 437.7 mg/L at 25 °C | [7] |
| logP (o/w) | 1.717 (estimated) | [7] |
| IUPAC Name | This compound | [8] |
Synthesis and Formation Pathways
The formation of this compound can occur through both natural and synthetic routes. The Maillard reaction is a primary natural pathway, while chemical synthesis offers a controlled approach for its production.
Natural Formation: The Maillard Reaction
Alkylpyrazines are well-known products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] This non-enzymatic browning reaction is responsible for the desirable flavors and aromas in a vast array of cooked foods.[9] The specific type of amino acid and sugar, along with reaction conditions such as temperature, pH, and water activity, dictates the profile of the resulting pyrazines.
The formation of this compound in food systems is a testament to the complexity of the Maillard reaction when multiple precursors are present.[9]
Figure 1: Simplified pathway of pyrazine formation via the Maillard reaction.
Chemical Synthesis
The controlled chemical synthesis of this compound allows for the production of the pure compound for research and commercial purposes. A common and effective strategy for synthesizing polysubstituted pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
Proposed Synthetic Protocol:
A plausible and efficient laboratory-scale synthesis of this compound can be achieved through the condensation of 2,3-butanedione with 1,2-diaminopropane, followed by ethylation. A more direct, albeit potentially less selective, approach would involve the reaction of precursors that can generate the required substituted aminoketone intermediates.
A related synthesis for the isomeric 2-ethyl-3,6-dimethylpyrazine has been reported, which proceeds via a Minisci reaction on 2,5-dimethylpyrazine using n-propionaldehyde in the presence of a radical initiator.[2] This suggests a similar radical-based approach could be explored for the synthesis of the target molecule.
A general, logical synthesis for a related compound, 2,3,5-trimethylpyrazine, involves the reaction of 2,3-butanedione and 1,2-diaminopropane.[10]
Step-by-Step Methodology (Hypothetical, based on related syntheses):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane in a suitable solvent such as ethanol.
-
Addition of Dicarbonyl: Slowly add an equimolar amount of 2,3-butanedione to the solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Condensation: After the initial reaction subsides, heat the mixture to reflux for several hours to drive the condensation and cyclization to completion, forming a dihydropyrazine intermediate.
-
Oxidation: The resulting dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by using a mild oxidizing agent.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2,3,5-trimethylpyrazine.
-
Ethylation: The final ethyl group can be introduced via a directed C-H functionalization reaction, although this would require further methodological development for selectivity.
Figure 2: A conceptual chemical synthesis workflow for this compound.
Biosynthesis
Microbial fermentation presents a "natural" route for the production of pyrazines.[11] Various bacterial species, including Bacillus subtilis and Corynebacterium glutamicum, have been shown to produce a range of alkylpyrazines.[2][12] The biosynthetic pathways often involve amino acid metabolism and the condensation of α-dicarbonyl and amino compounds generated by the microorganism.
For instance, the biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Bacillus subtilis has been shown to involve L-threonine as a key precursor, which is enzymatically converted to intermediates that spontaneously form the pyrazine ring.[13] While a specific pathway for this compound has not been elucidated, it is plausible that it could be produced by microorganisms capable of generating the necessary ethyl- and methyl-substituted precursors.
Analytical Methodologies
The accurate identification and quantification of this compound are crucial for quality control in the food industry and for research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like pyrazines in complex matrices.
Typical GC-MS Protocol for Pyrazine Analysis in Food Matrices:
-
Sample Preparation:
-
Solid Samples: A representative sample is homogenized. Volatiles can be extracted using techniques such as headspace solid-phase microextraction (HS-SPME), solvent extraction, or simultaneous distillation-extraction (SDE).
-
Liquid Samples: Direct injection, liquid-liquid extraction, or HS-SPME can be employed.
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used for the separation of pyrazines.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of a wide range of volatile compounds. For example, starting at 40°C, holding for a few minutes, and then ramping up to 250°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard for creating reproducible mass spectra.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrometer is typically operated in full scan mode to acquire the mass spectrum of the eluting compounds. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.
-
Identification and Quantification:
-
Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard. The NIST Mass Spectral Library is a valuable resource for tentative identification.[6]
-
Quantification: Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection. A deuterated analog of a similar pyrazine is often an ideal internal standard.
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a quartet and a triplet for the ethyl group protons, and three singlets for the methyl group protons. The chemical shifts of the methyl and ethyl protons would be in the aliphatic region, likely between 1.0 and 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the ethyl and methyl carbons, as well as for the four carbons of the pyrazine ring. The pyrazine ring carbons would appear in the aromatic region, typically between 140 and 160 ppm.
Mass Spectrometry (MS):
The electron ionization mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 150. The fragmentation pattern would likely involve the loss of alkyl groups. A common fragmentation pathway for alkylpyrazines is the loss of a methyl group (M-15) or an ethyl group (M-29). The mass spectrum of the structurally similar 2,3,5-trimethylpyrazine shows a base peak at m/z 42, with other significant fragments.[14]
Applications
Flavor and Fragrance Industry
The primary application of this compound is as a flavoring agent in the food industry.[3] Its characteristic nutty and roasted aroma enhances the flavor profile of a wide range of products, including:
-
Baked goods
-
Coffee and cocoa products
-
Roasted nuts and snack foods
-
Savory products such as roasted meats
Potential in Drug Development
While this compound itself is not currently a therapeutic agent, the pyrazine ring is a privileged scaffold in medicinal chemistry.[4][5] Numerous pyrazine derivatives have been developed as drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]
The presence of the pyrazine core in marketed drugs highlights the potential for novel pyrazine derivatives in drug discovery. The alkyl substituents on this compound could be modified to explore structure-activity relationships and develop new therapeutic agents.
Figure 3: The role of the pyrazine scaffold in the drug discovery process.
Safety and Toxicology
The safety of this compound as a food flavoring ingredient has been assessed. A study on a mixture of 2-ethyl-3,5(or 6)-dimethylpyrazine reported an oral LD₅₀ in rats of 460 mg/kg body weight.[3] It was also noted to be an irritant to the skin, eyes, and upper respiratory tract.[3]
Metabolism:
In rats, 2-ethyl-3,(5 or 6)-dimethylpyrazine is primarily metabolized through oxidation of its aliphatic side-chains to form carboxylic acid derivatives, which are then excreted.[3] Studies on human metabolism of other alkylpyrazines from coffee have shown a similar pattern, with rapid conversion to corresponding carboxylic acids that are excreted in the urine.[4][5] This suggests that the alkyl side chains of this compound are likely to undergo oxidation in humans as well.
Genotoxicity:
No specific genotoxicity studies on this compound were found. However, some structurally similar pyrazine derivatives have shown clastogenic effects in mammalian cells in vitro, while being non-mutagenic in bacterial assays.[3] The relevance of these in vitro findings to human health is considered unclear, and the long history of safe use as a food flavoring suggests a low risk at current intake levels.[3]
Conclusion
This compound is a significant contributor to the desirable aromas of many cooked and roasted foods. Its synthesis, both naturally through the Maillard reaction and through controlled chemical methods, is of great interest to the food and flavor industries. The analytical techniques for its identification and quantification are well-established, with GC-MS being the method of choice. While its primary application is as a flavoring agent, the pyrazine core of this molecule holds potential for exploration in the field of medicinal chemistry. The available toxicological data, coupled with its long history of consumption in food, suggest a low safety concern at current levels of use. This guide provides a solid foundation of technical information for researchers and professionals working with this intriguing molecule.
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Natural occurrence of 2-Ethyl-3,5,6-trimethylpyrazine in food
An In-depth Technical Guide to the Natural Occurrence of 2-Ethyl-3,5,6-trimethylpyrazine in Food
Introduction: The Aromatic Signature of Pyrazines
Pyrazines represent a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of a vast array of foods.[1][2] These volatile molecules are largely responsible for the desirable nutty, roasted, toasted, and baked aromas generated during food processing.[1][3] Among the myriad of pyrazine derivatives, this compound and its closely related isomers, such as 2-ethyl-3,5-dimethylpyrazine, stand out for their potent and characteristic roasted cocoa and nutty aromas.[4] Their presence is a hallmark of thermal processing and fermentation, making them key contributors to the sensory identity of products ranging from coffee and bread to roasted meats and fermented soy.
This guide serves as a technical resource for researchers and scientists, delving into the core mechanisms of this compound formation, its prevalence across various food matrices, the analytical methodologies for its robust quantification, and its definitive impact on food flavor.
Part 1: Formation Pathways—From Precursors to Potent Aromas
The generation of this compound in food is not a random occurrence but a predictable outcome of specific chemical and biological reactions. Understanding these pathways is critical for controlling and optimizing flavor development in food production.
The Maillard Reaction: A Thermal Powerhouse
The primary route for the formation of most alkylpyrazines in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs between amino acids and reducing sugars upon heating.[1][3]
The causality behind this pathway involves several key stages:
-
Initial Condensation: The reaction initiates with the condensation of a carbonyl group from a reducing sugar and an amino group from an amino acid, forming a Schiff base.
-
Formation of α-Aminoketones: Through a critical step known as Strecker degradation, α-dicarbonyl compounds (intermediates of the Maillard reaction) react with amino acids. This process decarboxylates and deaminates the amino acid, producing an aldehyde and a crucial α-aminoketone intermediate.[5]
-
Condensation and Ring Formation: Two molecules of these α-aminoketone intermediates then condense to form a substituted dihydropyrazine ring.
-
Oxidation to Pyrazine: The dihydropyrazine is unstable and readily undergoes oxidation to form the stable, highly aromatic pyrazine ring.
The specific substitution pattern of the final pyrazine, including the ethyl and methyl groups found in this compound, is directly dependent on the structures of the initial amino acid and sugar precursors, as well as reaction conditions like temperature, pH, and water activity.[3][6]
Caption: General pathway of alkylpyrazine formation via the Maillard reaction.
Microbial Biosynthesis: The Fermentation Route
Beyond thermal processing, alkylpyrazines can be synthesized by microorganisms during fermentation.[2][7] This biological pathway is particularly relevant in foods like traditional Chinese Baijiu, certain cheeses, and fermented soybean products.[7][8]
Strains of Bacillus subtilis, for example, are well-documented producers of various alkylpyrazines.[7][9] The biosynthesis often utilizes amino acids as primary substrates. L-threonine, in particular, has been identified as a key precursor for pyrazines such as 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine.[2][7] The enzymatic pathway involves:
-
Enzymatic Oxidation: The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine.[7]
-
Intermediate Formation: This reaction produces L-2-amino-acetoacetate, an unstable intermediate that spontaneously decarboxylates to form aminoacetone.
-
Spontaneous Condensation: Similar to the Maillard reaction, molecules of aminoacetone can then self-condense to form the pyrazine ring structure.
Caption: Microbial synthesis pathway of alkylpyrazines from L-threonine.
Part 2: Natural Occurrence and Concentration in Foods
This compound and its isomers are widely distributed in cooked and fermented foods, where their concentrations can vary significantly depending on the raw materials and processing conditions.[4]
| Food Category | Specific Food | Key Pyrazines Reported | Concentration Range | Reference(s) |
| Beverages | Roasted Coffee | 2-Ethyl-3,5-dimethylpyrazine, 2,3,5-Trimethylpyrazine | Total Alkylpyrazines: 82.1 - 211.6 mg/kg | [10][11] |
| 2,3,5-Trimethylpyrazine | 1 - 6.7 mg/kg | [12] | ||
| Baked Goods | Wheat Bread, Potato Products | 2-Ethyl-3,5-dimethylpyrazine, Trimethylpyrazine | Present, contributes to "baked" flavor | [13][14] |
| Nuts & Cocoa | Roasted Peanuts, Cocoa | 2,3,5-Trimethylpyrazine | Key contributor to nutty/cocoa aroma | [4][8][15] |
| Cooked Meats | Beef, Pork, Mutton | 2-Ethyl-3,5(6)-dimethylpyrazine | Identified as key aroma compound | |
| Fermented Foods | Chinese Baijiu | 2,3,5-Trimethylpyrazine | 17.39 - 1428.41 µg/kg | [8] |
| Soy Products, Cheese | 2-Ethyl-3,5-dimethylpyrazine | Present, formed during fermentation | [2][4] |
Notably, in roasted coffee, the distribution of pyrazines is relatively consistent, though absolute concentrations are lower in decaffeinated samples, likely due to the decaffeination process.[10][11]
Part 3: A Guide to Analytical Methodologies
The volatile nature and often trace concentrations of pyrazines necessitate highly sensitive and specific analytical techniques for their accurate identification and quantification.[1]
Extraction and Concentration: Isolating the Volatiles
The primary challenge is to efficiently extract the target pyrazines from a complex food matrix while minimizing analyte loss and interference.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a self-validating system for its simplicity, speed, and solvent-free nature, making it a preferred method for volatile analysis.
-
Sample Preparation: Accurately weigh a homogenized food sample (e.g., 1.0 g of ground coffee) into a headspace vial.
-
Internal Standard Spiking: For quantification, add a known amount of a stable isotope-labeled internal standard (e.g., 2,3,5-Trimethylpyrazine-d9) directly to the sample. This step is critical as the internal standard will behave almost identically to the analyte during extraction and analysis, correcting for any variations.[16]
-
Equilibration: Seal the vial and place it in a heating block (e.g., at 60°C for 15 minutes). This allows the volatile pyrazines to partition from the sample matrix into the headspace.
-
Extraction: Expose a SPME fiber (e.g., coated with DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) under continued agitation and heating. The analytes adsorb onto the fiber coating.
-
Desorption: Immediately transfer the fiber to the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed directly onto the GC column.
Quantification: The Gold Standard of SIDA-GC-MS
For trustworthy and accurate quantification, Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the authoritative method.[10][16]
Workflow: SIDA-GC-MS for Pyrazine Quantification
-
Chromatographic Separation (GC): The desorbed analytes are separated on a capillary column based on their boiling points and polarity.
-
Ionization and Mass Analysis (MS): As compounds elute from the GC, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The MS separates these fragments based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The instrument is operated in Selected Ion Monitoring (SIM) mode. Specific, characteristic ions for both the native pyrazine (analyte) and its labeled internal standard are monitored. For example:
-
2,3,5-Trimethylpyrazine: Quantifier ion m/z 122
-
2,3,5-Trimethylpyrazine-d9: Quantifier ion m/z 131[16]
-
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of standards. The concentration of the pyrazine in the unknown sample is then calculated from its peak area ratio using this curve. The use of the isotopic twin as an internal standard provides a robust system that corrects for matrix effects and procedural losses.
Caption: Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.
Part 4: Sensory Significance and Flavor Impact
This compound and its isomers are potent aroma compounds with very low odor thresholds, meaning even minute quantities can significantly influence the overall flavor perception of a food.[12] Their sensory profile is consistently described as:
-
Nutty and Roasted: Reminiscent of roasted peanuts, hazelnuts, and almonds.[4][15]
-
Earthy and Musty: With notes of baked potato.[15]
-
Cocoa and Chocolate-like: A key component in chocolate and coffee flavors.
These compounds are foundational to the "roasty" character of thermally processed foods. Their presence can mask less desirable notes and provide a savory, complex backbone that enhances consumer acceptance. In flavor creation, they are indispensable for building authentic profiles for coffee, chocolate, nuts, and grilled meats.[17]
Conclusion
This compound is a naturally occurring flavor compound of significant importance in the food industry. Its formation, primarily through the Maillard reaction during thermal processing and microbial action during fermentation, is a direct consequence of the interaction between fundamental food components like amino acids and sugars. Its widespread presence in foods such as coffee, baked goods, and roasted nuts defines their characteristic and desirable roasted and nutty aromas. For researchers and quality control professionals, the use of robust analytical methods like HS-SPME coupled with SIDA-GC-MS is essential for accurate quantification and a deeper understanding of flavor chemistry. Continued research into controlling its formation pathways offers a promising avenue for the targeted optimization of flavor in both traditional and novel food products.
References
- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021).
- Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models. (n.d.). Benchchem.
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). acs.org.
- Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). PubMed.
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). C&EN.
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (n.d.).
- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (n.d.). ASM Journals.
- Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013). PubMed.
- Metabolic pathways for 2,5-dimethylpyrazine and 2,3,5,6-tetramethylprazine synthesis. (n.d.).
- Trimethyl pyrazine (2,3,5-). (n.d.).
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). PubMed Central (PMC).
- Quantitative Analysis of 2,3,5-Trimethylpyrazine in Coffee Aroma Studies Using 2,3,5-Trimethylpyrazine-d9 as an Internal Standard. (n.d.). Benchchem.
- Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). (2013).
- Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. (2017). Perfumer & Flavorist.
- Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens
- Targeted precursor addition to increase baked flavour in a low acrylamide potato- based m
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). PubMed Central (PMC).
- 2,3,5-trimethyl pyrazine. (n.d.). The Good Scents Company.
- 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG. (n.d.). Sigma-Aldrich.
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- 8. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu [mdpi.com]
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Formation of 2-Ethyl-3,5,6-trimethylpyrazine via Maillard reaction
An In-depth Technical Guide to the Maillard Reaction Formation of 2-Ethyl-3,5,6-trimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between reducing sugars and amino compounds. This guide provides an in-depth technical exploration of the formation of a specific, highly substituted alkylpyrazine: this compound. This compound, with its characteristic nutty and roasted aroma, is of significant interest in the food, flavor, and sensory science industries. We will dissect the mechanistic underpinnings of its formation, identify key precursors, detail experimental protocols for its synthesis and analysis, and discuss the critical parameters that influence its yield. This document is intended for professionals seeking a deep, mechanistically-grounded understanding of how specific, complex flavor molecules are generated through the Maillard reaction.
The Scientific Foundation: From Browning to Bespoke Flavor
The Maillard reaction is not a single pathway but a cascade of reactions initiated by the condensation of a carbonyl group (from a reducing sugar) with a primary amino group (from an amino acid, peptide, or protein)[1]. While often associated with color formation, its true complexity lies in the generation of a vast array of heterocyclic compounds that define the aromatic profile of cooked foods[2]. Among these, pyrazines are paramount, contributing the desirable roasted, toasted, and nutty notes[3].
The formation of alkylpyrazines—pyrazines with one or more alkyl side chains—is a sophisticated process governed by the specific nature of the amino acid and sugar precursors[4][5]. The general mechanism hinges on the Strecker degradation of amino acids, which produces α-aminocarbonyls and Strecker aldehydes[3][6]. The core pyrazine ring is typically formed via the condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine[4][6]. The diversity of pyrazines arises from the incorporation of different alkyl groups, a process dictated by the structure of the initial amino acid precursors[4][7].
Mechanistic Deep Dive: The Genesis of this compound
The formation of a highly substituted pyrazine like this compound requires a specific combination of intermediates to provide the necessary ethyl and methyl side chains. The reaction is not the result of a single amino acid precursor but rather a combinatorial assembly of key reactive intermediates.
Key Precursors and Their Roles
-
Amino Acid Precursors: The structure of the amino acid side chain directly determines the nature of the resulting α-aminocarbonyls and Strecker aldehydes.
-
Threonine: This amino acid is a crucial precursor. Its thermal degradation can directly generate α-aminocarbonyls like 1-amino-2-butanone and 3-amino-2-butanone, as well as the intermediates needed for methyl-substituted pyrazines like 2,5-dimethylpyrazine and trimethylpyrazine[7][8].
-
Alanine: This amino acid is a primary source for the ethyl group. The Strecker degradation of alanine produces acetaldehyde (a C2 aldehyde). This aldehyde can then react with a dihydropyrazine intermediate to add an ethyl substituent[4][5].
-
-
Reducing Sugar Precursors: A reducing sugar such as glucose or fructose is required to initiate the Maillard reaction and produce the necessary dicarbonyl compounds that drive the Strecker degradation of the amino acids[3][4].
Proposed Formation Pathway
The synthesis of this compound can be postulated through a multi-step pathway involving the condensation of different α-aminocarbonyl intermediates and the subsequent addition of a Strecker aldehyde.
-
Formation of α-Aminocarbonyls: Heating a mixture of threonine, alanine, and a reducing sugar generates a pool of reactive intermediates.
-
Threonine degradation yields 3-amino-2-butanone .
-
Threonine degradation can also yield 1-amino-2-propanone (aminoacetone).
-
-
Formation of a Dihydropyrazine Intermediate: Two different α-aminocarbonyls condense to form an unsymmetrical dihydropyrazine. For instance, the condensation of 3-amino-2-butanone and 1-amino-2-propanone creates a trimethyl-substituted dihydropyrazine intermediate.
-
Incorporation of the Ethyl Group: The Strecker degradation of alanine generates acetaldehyde . This C2 aldehyde undergoes an aldol-type condensation with the dihydropyrazine intermediate.
-
Aromatization: The final step involves the elimination of water and oxidation of the substituted dihydropyrazine to yield the stable, aromatic this compound ring.
The causality behind this pathway lies in the principle of chemical reactivity. The nucleophilic nature of the dihydropyrazine intermediate allows it to attack the electrophilic carbonyl carbon of the Strecker aldehyde (acetaldehyde), leading to the addition of the ethyl side chain[4][5].
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Unlocking the Flavor Matrix: A Technical Guide to the Sensory Characteristics of Ethyltrimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Olfactory Signature of a Key Flavor Compound
In the intricate world of flavor chemistry, pyrazines stand as a cornerstone class of compounds, largely responsible for the desirable roasted, nutty, and toasted aromas that define a vast array of cooked foods. Among these, 2-Ethyl-3,5,6-trimethylpyrazine emerges as a molecule of significant interest, contributing a complex and highly sought-after sensory profile. This technical guide, designed for the discerning researcher and development professional, delves into the core sensory characteristics of ethyltrimethylpyrazine, the methodologies for its evaluation, and the fundamental chemical pathways governing its formation. By synthesizing technical data with field-proven insights, this document aims to provide a comprehensive resource for the effective application and understanding of this potent flavor compound.
The Sensory Profile of this compound: A Multi-faceted Aroma
This compound is a heterocyclic aromatic compound that imparts a powerful and complex sensory experience. Its organoleptic properties are highly valued in the food and fragrance industries for their ability to evoke the rich aromas associated with thermal processing.
Olfactory Characteristics
The dominant odor profile of ethyltrimethylpyrazine is characterized by strong nutty, roasted, cocoa, and coffee notes.[1] These descriptors are consistently reported in sensory panel evaluations and are the primary reason for its widespread use as a flavor ingredient in a variety of products, including:
-
Chocolate and Cocoa
-
Coffee and Ready-to-Drink Coffee Beverages
-
Baked Goods and Breakfast Cereals
-
Roasted and Savory Snacks
-
Sauces and Soups
-
Processed Meats and Plant-Based Meat Analogues[1]
Gustatory Profile
The taste profile of ethyltrimethylpyrazine complements its aroma, contributing to the overall flavor perception of a food product. It is generally described as having roasted, nutty, and slightly bitter characteristics. The interplay between its aroma and taste is crucial for creating a complete and authentic flavor experience in food applications.
Quantitative Sensory Data
Precise sensory threshold determination is critical for the effective application of any flavor ingredient. While a definitive published odor threshold for this compound remains elusive, the thresholds of closely related, structurally similar pyrazines offer valuable insights into its potency. The following table summarizes the odor detection thresholds for key alkylpyrazines, illustrating the impact of substitution on sensory perception.
| Compound | Odor Detection Threshold in Water (ppb) | Key Odor Descriptors |
| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt notes |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) notes |
| 2-Ethyl-3,6-dimethylpyrazine | 0.4 | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut) notes |
Data compiled from various sources.
The significantly lower thresholds of the ethyl-substituted dimethylpyrazines compared to trimethylpyrazine strongly suggest that this compound possesses a very low detection threshold, making it a high-impact flavor compound.
The Genesis of a Flavor Powerhouse: The Maillard Reaction
The characteristic flavors of cooked food, including the formation of pyrazines like ethyltrimethylpyrazine, are primarily the result of a complex series of chemical reactions known as the Maillard reaction.[3][4][5] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures.[3][4][5]
The formation of alkylpyrazines is a key outcome of the Maillard reaction, contributing significantly to the desirable roasted and toasted aromas.[1][3] The specific type of amino acid and sugar, along with factors like temperature, pH, and water activity, will influence the final profile of the pyrazines produced.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
An In-Depth Technical Guide to the Flavor Profile of 2-Ethyl-3,5,6-trimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical analysis of 2-Ethyl-3,5,6-trimethylpyrazine, a key aroma compound. We will delve into its distinct flavor profile, analytical methodologies for its characterization, and the fundamental principles of its formation. This document is intended to serve as a valuable resource for professionals in flavor chemistry, food science, and related fields.
Introduction: The Significance of this compound in Flavor Chemistry
This compound is a heterocyclic nitrogen-containing compound that plays a pivotal role in the desirable aroma of many cooked and roasted foods.[1] As an alkylpyrazine, its sensory characteristics are highly sought after in the food and beverage industry to impart or enhance specific flavor profiles.[2][3] Its presence is a direct result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[4] This reaction is fundamental to the development of color and flavor in a wide array of products, from coffee and cocoa to baked goods and roasted meats.[2][4] Understanding the nuanced flavor profile and analytical chemistry of this specific pyrazine is crucial for flavor creation, quality control, and the development of novel food products.
Sensory Profile: A Multifaceted Aroma
The flavor profile of this compound is predominantly characterized by nutty, roasted, and earthy notes . More specifically, it is often described as having a roasted peanut, cocoa, and baked potato aroma . The perceived flavor can vary with concentration and the food matrix in which it is present. At different levels, it can contribute to the authentic nuttiness in chocolate and cocoa flavors or enhance the roasted character of coffee.[3]
To provide a clearer understanding of its sensory attributes, the following table summarizes the reported flavor descriptors for this compound and closely related pyrazines.
| Pyrazine Derivative | CAS Number | Reported Flavor Descriptors | Odor Threshold (in water) |
| This compound | 17398-16-2 | Nutty, roasted, earthy, cocoa, baked potato | Not explicitly found, but inferred to be low based on similar structures |
| 2-Ethyl-3,5-dimethylpyrazine | 13925-07-0 | Cocoa, chocolate, nutty (burnt almond)[5][6] | 1 ppb[5] |
| 2-Ethyl-3,6-dimethylpyrazine | 13360-64-0 | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut)[5] | 0.4 ppb[5] |
| 2,3,5-Trimethylpyrazine | 14667-55-1 | Nutty, baked potato, roasted peanut, cocoa, burnt notes[7][5] | 400 ppb[5] |
| 2,3,5,6-Tetramethylpyrazine | 1124-11-4 | Weak, nutty, musty, chocolate[5] | 1000 ppb[5] |
Table 1: Sensory Profile of this compound and Related Alkylpyrazines. The odor thresholds are provided to illustrate the high potency of these compounds.
Instrumental Analysis: Quantifying and Characterizing the Aroma
The robust and accurate analysis of this compound in complex food matrices is essential for both research and quality control. Gas Chromatography (GC) coupled with various detectors is the cornerstone of pyrazine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the identification and quantification of volatile and semi-volatile compounds like pyrazines.[8] The method's high sensitivity and the ability to provide structural information through mass spectra make it ideal for this purpose. However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, necessitating the use of retention indices for unambiguous identification.[9]
This protocol provides a validated, solvent-free method for the extraction and analysis of this compound from a solid or liquid food matrix.
Rationale: HS-SPME is a sensitive and efficient sample preparation technique that concentrates volatile analytes from the headspace above the sample, minimizing matrix effects. The choice of a polar GC column, such as one with a polyethylene glycol stationary phase (e.g., SUPELCOWAX™ 10), is crucial for the effective separation of polar pyrazine compounds.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5 grams of the homogenized food sample into a 20 mL headspace vial.
-
For solid matrices, the addition of a saturated NaCl solution can be beneficial to increase the volatility of the analytes.
-
-
Extraction:
-
Place the vial in a heating block and equilibrate at 65°C for 30 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for the final 15 minutes of the equilibration time.
-
-
GC-MS Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at 270°C for 5 minutes in splitless mode.[10]
-
Column: SUPELCOWAX™ 10 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 230°C at a rate of 4°C/min.[10]
-
Hold at 230°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-350.[10]
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with an authentic standard.
-
Quantification can be achieved using an internal or external standard calibration curve.
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with the human nose as a highly sensitive and specific detector for odor-active compounds.[11] This allows for the direct correlation of a specific aroma with a particular chemical compound eluting from the GC column.
Rationale: GC-O provides invaluable sensory information that complements the quantitative data from GC-MS. By having trained panelists sniff the GC effluent, it is possible to identify the key aroma contributors in a complex mixture, even those present at concentrations below the detection limit of the mass spectrometer.
Step-by-Step Methodology:
-
Instrumentation:
-
A gas chromatograph equipped with a column effluent splitter that directs the flow to both a mass spectrometer (or Flame Ionization Detector) and a heated sniffing port.
-
-
Panelist Training:
-
Select and train a panel of sensory assessors to recognize and describe various aroma attributes, including those associated with pyrazines (nutty, roasted, earthy, etc.).
-
-
Analysis:
-
Perform the GC separation using the same conditions as described in the GC-MS protocol.
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a detailed description of each perceived odor.
-
-
Data Correlation:
-
Correlate the retention times of the perceived odors with the peaks in the corresponding chromatogram from the MS or FID detector.
-
This allows for the tentative identification of the odor-active compounds, which can then be confirmed by GC-MS analysis of authentic standards.
-
Formation and Synthesis
Maillard Reaction: The Natural Pathway
This compound is a natural product of the Maillard reaction, which is initiated by the condensation of an amino acid with a reducing sugar.[10] The specific alkyl substitution pattern of the resulting pyrazine is dependent on the types of amino acids and sugars involved, as well as the reaction conditions such as temperature, pH, and water activity. The formation of the ethyl group, for instance, can be derived from the Strecker degradation of α-amino acids like alanine.
Laboratory Synthesis: A Self-Validating Protocol
While numerous methods for pyrazine synthesis exist, the following protocol is adapted from a patented method for a structurally similar isomer and is designed to be a self-validating system for producing this compound for research and analytical standard purposes.
Rationale: This synthesis utilizes a Minisci-type reaction, which involves the radical alkylation of a heteroaromatic base. This method is advantageous due to its relatively mild reaction conditions and the potential for good yields. The use of readily available starting materials and a clear workup procedure makes it a reliable method for laboratory-scale synthesis.
Materials:
-
2,3,5-Trimethylpyrazine
-
Propionaldehyde
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution
-
Water
-
Reaction flask, dropping funnel, ice bath, magnetic stirrer, separatory funnel, rotary evaporator, and column chromatography setup.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5-trimethylpyrazine and iron(II) sulfate heptahydrate in water.
-
Cool the mixture in an ice bath.
-
-
Reagent Addition:
-
Slowly add concentrated sulfuric acid to the cooled mixture, maintaining the temperature below 10°C.
-
Subsequently, add 30% hydrogen peroxide dropwise, ensuring the temperature remains controlled.
-
-
Alkylation:
-
Add a portion of the propionaldehyde to the reaction mixture.
-
Slowly warm the mixture to 50-60°C and maintain this temperature for 5-6 hours.
-
Add the remaining propionaldehyde portion-wise over the course of the reaction.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
-
Conclusion
This compound is a compound of significant interest in the field of flavor science due to its potent and desirable nutty and roasted aroma characteristics. A thorough understanding of its sensory profile, coupled with robust analytical methods for its identification and quantification, is essential for its effective application in the food and fragrance industries. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore and utilize the unique flavor properties of this important pyrazine.
References
- Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). Odor Threshold Levels of Pyrazine Compounds and Assessment of Their Role in the Flavor of Roasted Foods. Journal of Food Science, 36(5), 816-818. [Link]
- Wright, J. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. Perfumer & Flavorist. [Link]
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
- Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (2009). Jurnal Teknologi Industri Pertanian, 19(2). [Link]
- Pyrazines.
- Buttery, R. G., Ling, L. C., & Stern, D. J. (1997). Odor Thresholds of Some Pyrazines in Water and Air. Journal of Agricultural and Food Chemistry, 45(3), 837-839. [Link]
- The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6. (2016).
- Alkylpyrazine. Wikipedia. [Link]
- Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- Structure‐odor relationship of alkylpyrazines I. Chemical structures...
- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433-443. [Link]
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Toxicology and safety data for 2-Ethyl-3,5,6-trimethylpyrazine
An In-depth Technical Guide to the Toxicology and Safety of 2-Ethyl-3,5/6-dimethylpyrazine
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive toxicological and safety profile of 2-Ethyl-3,(5 or 6)-dimethylpyrazine (CAS No. 27043-05-6), a key flavoring substance found in a variety of cooked foods and used widely by the food industry. This document synthesizes critical data from non-clinical studies and international regulatory assessments to offer an in-depth perspective for researchers, scientists, and drug development professionals. The guide covers pharmacokinetics, acute and sub-chronic toxicity, genotoxicity, and the basis for its regulatory acceptance, while also addressing existing data gaps through scientifically grounded risk assessment principles like the Threshold of Toxicological Concern (TTC).
Introduction and Chemical Identity
2-Ethyl-3,(5 or 6)-dimethylpyrazine is a heterocyclic, nitrogen-containing compound responsible for the characteristic roasted, nutty, and cocoa-like flavors that develop during the cooking of food.[1][2] It is a member of the pyrazine family, a class of compounds formed naturally through Maillard reactions between amino acids and sugars at elevated temperatures.[1] Consequently, it is a common constituent of the daily diet.[1][2] In the flavor industry, it is used to impart or enhance these desirable roasted notes in a wide array of products.
The substance is typically handled as a mixture of two isomers: 2-ethyl-3,5-dimethylpyrazine (CAS No. 13925-07-0) and 2-ethyl-3,6-dimethylpyrazine (CAS No. 13360-65-1). The commercial product is identified by the CAS number for the mixture, 27043-05-6.
Due to its widespread presence in food and its intentional addition as a flavoring agent, its safety has been evaluated by major international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have both assessed its safety, forming a cornerstone of its global acceptance.[3][4]
Pharmacokinetics and Metabolism
Understanding the metabolic fate of a substance is fundamental to assessing its toxicological risk. The metabolic pathway determines the systemic exposure to the parent compound and its metabolites, their potential for bioaccumulation, and their ultimate elimination from the body.
For 2-Ethyl-3,(5 or 6)-dimethylpyrazine, in vivo studies in rats have demonstrated a clear and primary metabolic pathway. The compound is almost exclusively oxidized via its aliphatic side-chains.[1][2] The ethyl and methyl groups on the pyrazine ring are susceptible to enzymatic oxidation, leading to the formation of corresponding carboxylic acid derivatives, which are then readily excreted. This type of metabolic transformation is a common detoxification pathway, as it increases the polarity of the molecule, facilitating its elimination in the urine.
The causality behind this metabolic preference lies in the enzymatic machinery of the liver, primarily cytochrome P450 enzymes, which are highly efficient at oxidizing alkyl side-chains on aromatic rings. This rapid conversion to polar metabolites prevents the parent compound from accumulating in fatty tissues, thereby mitigating the risk of long-term toxicity.
Caption: Predicted metabolic pathway of 2-Ethyl-3,5/6-dimethylpyrazine.
Non-Clinical Toxicology Assessment
The safety profile of 2-Ethyl-3,(5 or 6)-dimethylpyrazine has been primarily established through a series of non-clinical toxicological studies designed to identify potential hazards following acute and repeated exposure.
Acute Toxicity
Acute toxicity studies are designed to determine the potential for adverse effects from a single, high-dose exposure. For 2-Ethyl-3,(5 or 6)-dimethylpyrazine, the acute oral lethal dose (LD50) was established in rats. The compound is also noted to be an irritant.[1][2]
| Endpoint | Species | Route | Result | Reference |
| LD50 | Rat | Oral | 460 mg/kg body weight | [1][2] |
| Irritation | - | - | Skin, eyes, upper respiratory tract | [1][2] |
| Table 1: Summary of Acute Toxicity Data. |
The LD50 value of 460 mg/kg places this substance in the "Harmful if swallowed" category according to the Globally Harmonized System (GHS), indicating a moderate order of acute toxicity.[5][6] The irritant properties are typical for many volatile organic compounds and necessitate appropriate handling procedures in occupational settings.[7]
Sub-chronic Toxicity
To assess the effects of repeated exposure, 90-day feeding studies in rats were conducted. These studies are a cornerstone of safety assessment for food ingredients, as they can reveal target organ toxicities, establish a dose-response relationship, and identify a No-Observed-Adverse-Effect Level (NOAEL). Two such studies have been reported for 2-Ethyl-3,(5 or 6)-dimethylpyrazine.[1][2]
| Study | Species | Duration | NOEL / NOAEL | Reference |
| Study 1 | Rat | 90 days | NOEL: 12.5 mg/kg/day (both sexes) | [1] |
| Study 2 | Rat | 90 days | NOAEL: 17 mg/kg/day (males), 18 mg/kg/day (females) | [1][2] |
| Table 2: Summary of 90-Day Sub-chronic Toxicity Studies. |
Experimental Rationale: A 90-day study is chosen as it represents a significant portion of the rodent lifespan, allowing for the development of potential toxicities that would not be evident in acute studies. The use of both sexes is critical, as it can reveal sex-specific differences in metabolism and susceptibility. The identification of a NOAEL is the primary objective, serving as the key departure point for calculating safe human intake levels. The consistent findings across two independent studies provide a high degree of confidence in the established NOAELs.
Genotoxicity
Genotoxicity assays are a critical battery of tests designed to detect direct or indirect damage to DNA. A positive finding can indicate a potential for mutagenicity or carcinogenicity. While no specific genotoxicity studies were found for 2-Ethyl-3,(5 or 6)-dimethylpyrazine, data from structurally similar pyrazine derivatives provide valuable insight.[1][2]
-
Bacterial Reverse Mutation Assay (Ames Test): Structurally similar pyrazines are generally non-mutagenic in bacterial assays.[1][2] This test is a primary screen for point mutations and its negative result is a strong indicator of a lack of mutagenic potential.
-
In Vitro Mammalian Cell Assays: Some related pyrazine derivatives were reported to be clastogenic (causing chromosomal damage) in mammalian cell cultures, such as in Chinese hamster ovary (CHO) cells.[1][2]
The relevance of these in vitro positive clastogenicity results is considered unclear, particularly in the context of negative Ames tests and the lack of in vivo data.[1][2] In vitro mammalian cell assays are known to have a high sensitivity but can produce positive results that are not relevant to whole-animal systems due to factors like high concentrations tested, metabolic differences, or specific test conditions. For many related pyrazines, regulatory bodies have concluded they are not genotoxic based on a weight of evidence approach, often relying on read-across data from well-studied analogues like 2,3,5-trimethylpyrazine.[8][9][10]
Caption: A standard tiered approach to genotoxicity assessment.
Carcinogenicity and Reproductive Toxicity
No long-term carcinogenicity or specific reproductive/developmental toxicity studies have been conducted on 2-Ethyl-3,(5 or 6)-dimethylpyrazine. This data gap is common for flavoring substances with low estimated daily intakes. In such cases, a risk assessment framework known as the Threshold of Toxicological Concern (TTC) is often employed by regulatory bodies.[8][9][10]
The TTC approach is a self-validating system based on the principle that a human intake threshold can be established for chemicals below which there is a very low probability of an appreciable risk to human health. Chemicals are categorized into one of three structural classes (Cramer classes) based on their chemical structure, with Class III representing structures with the highest potential for toxicity. For substances in Cramer Class II or III without evidence of genotoxicity, the TTC values are 90 µg/kg bw/day and 540 µg/kg bw/day, respectively.[11] The estimated daily intake of most pyrazines falls well below these thresholds, providing a basis for concluding they are of no safety concern without requiring a full suite of chronic toxicity studies.
Caption: Decision tree for the Threshold of Toxicological Concern (TTC).
Human Safety and Regulatory Status
The ultimate assessment of safety combines the non-clinical toxicology profile with data on human exposure.
-
Exposure: Humans are exposed to 2-Ethyl-3,(5 or 6)-dimethylpyrazine through its natural occurrence in a wide range of cooked foods and through its use as an added flavoring. The total annual production volume in Europe and the USA for flavoring use is in the range of several hundred to several thousand kilograms, but the resulting per capita intake is low.[11]
-
Regulatory Evaluations:
-
JECFA: In 2001, JECFA evaluated a group of 41 pyrazine derivatives, including 2-Ethyl-3,(5 or 6)-dimethylpyrazine (JECFA No. 775). Based on its metabolism, intake levels, and available toxicity data, the committee concluded that there was "No safety concern at current levels of intake when used as a flavouring agent." [3][4]
-
FEMA: This substance is listed as FEMA GRAS (Generally Recognized as Safe), with the FEMA Number 3149.[4] The FEMA Expert Panel's GRAS assessment relies on a comprehensive review of scientific information, including intake levels, metabolic fate, and toxicological data.[12]
-
Conclusion
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Biological activity of alkylpyrazines in scientific studies
An In-Depth Technical Guide to the Biological Activity of Alkylpyrazines
Foreword for the Modern Researcher
Alkylpyrazines, a diverse class of nitrogen-containing heterocyclic aromatic compounds, are ubiquitous in nature. Formed during the Maillard reaction in heated foods, biosynthesized by microorganisms, plants, and insects, they are most famously known as key contributors to the desirable nutty, roasted, and earthy aromas of coffee, cocoa, and baked goods.[1][2][3][4] However, their significance extends far beyond the realm of flavor chemistry. A growing body of scientific evidence reveals a remarkable spectrum of biological activities, positioning alkylpyrazines as compelling molecules for drug discovery and development. These compounds have demonstrated potent antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties, among others.[5][6][7][8]
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of effects to provide a synthesized, in-depth analysis of the core biological activities of alkylpyrazines. We will explore the causal mechanisms behind their functions, detail field-proven experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate. The objective is to equip you with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this fascinating and versatile class of compounds.
Antimicrobial and Antifungal Activity: A First Line of Defense
Perhaps the most extensively documented biological role of alkylpyrazines is their broad-spectrum antimicrobial activity.[9] This has positioned them as potential alternatives to traditional preservatives in the food industry and as lead compounds for novel anti-infective agents.[4][10][11][12]
Spectrum of Activity and Structure-Activity Relationship (SAR)
Numerous studies have demonstrated the efficacy of various alkylpyrazines against a wide range of microorganisms, including bacteria (Gram-positive and Gram-negative), fungi, and oomycetes.[1] The antimicrobial efficiency of these derivatives often correlates with their hydrophobicity (log P value); more hydrophobic compounds tend to exhibit stronger activity.[1][2] This suggests that the lipophilicity of the alkyl side chains is a critical determinant, likely facilitating interaction with and perturbation of microbial cell membranes.[2][9]
For instance, 2-isobutyl-3-methylpyrazine and 5-isobutyl-2,3-dimethylpyrazine have shown potent bactericidal properties against common food spoilage bacteria like Escherichia coli and Staphylococcus aureus.[1][10] Similarly, volatile organic compounds (VOCs) produced by microorganisms, such as 2,5-dimethylpyrazine from Bacillus species, have demonstrated significant inhibitory activity against plant pathogens like Ralstonia solanacearum and Phytophthora capsici.[1][3]
| Alkylpyrazine Derivative | Target Microorganism | Activity Metric | Result | Reference |
| 2-isobutyl-3-methylpyrazine | Escherichia coli | MIC / MBC | 3 mg/mL | [1] |
| 2-isobutyl-3-methylpyrazine | Staphylococcus aureus | MIC / MBC | 5 mg/mL / 6 mg/mL | [1] |
| 5-isobutyl-2,3-dimethylpyrazine | Meat-associated bacteria | Cell Count Reduction | 4-log reduction | [10][11][12] |
| 2,5-dimethylpyrazine | Ralstonia solanacearum | Growth Inhibition | 79.87% at 672 µg/mL | [1] |
| 2-ethyl-3-methylpyrazine | Ralstonia solanacearum | Growth Inhibition | 95.9% at 672 µg/mL | [1] |
| 2,5-dimethylpyrazine | Phytophthora capsici | Mycelial Growth | Full suppression at 504 µg/mL | [1] |
Table 1: Summary of reported antimicrobial activities for selected alkylpyrazines. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a standardized method to quantify the antimicrobial efficacy of an alkylpyrazine by determining its MIC. The causality behind this choice is its efficiency and low sample requirement, allowing for high-throughput screening of multiple compounds and concentrations simultaneously.
Principle: A serial dilution of the test alkylpyrazine is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the alkylpyrazine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mg/mL). The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the final concentration used in the assay.
-
Microtiter Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the alkylpyrazine stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from this well to the next well in the row to perform a 2-fold serial dilution. Repeat this process across the row to create a gradient of concentrations. Discard 100 µL from the final well.
-
Inoculum Preparation: Prepare a suspension of the target microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum only (no compound).
-
Negative Control: A well containing broth only (no inoculum).
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the alkylpyrazine at which no visible turbidity (growth) is observed, compared to the positive control. This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.
Neuroprotective and Central Nervous System (CNS) Activity
Certain alkylpyrazines, most notably tetramethylpyrazine (TMP), exhibit significant neuroprotective effects, making them subjects of intense research for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13] TMP is a primary active component of the traditional Chinese medicine Ligusticum wallichii, used for centuries to treat cardiovascular and cerebrovascular ailments.[14][15]
Mechanisms of Neuroprotection: The Case of Tetramethylpyrazine (TMP)
TMP's neuroprotective capacity is multifaceted, stemming from its ability to modulate multiple pathological pathways simultaneously. This pleiotropic action is a key rationale for its investigation in complex diseases.
-
Antioxidant and Anti-inflammatory Effects: TMP reduces oxidative stress by scavenging reactive oxygen species (ROS) and lowering the activity of enzymes like NADPH-oxidase.[1][16] It inhibits inflammatory pathways by targeting Toll-like receptor 4 (TLR4) and Tumor Necrosis Factor Receptor (TNFR), which in turn suppresses the activation of the master inflammatory transcription factor, NF-κB.[17]
-
Modulation of Ion Channels and Neurotransmitters: TMP has been shown to influence ATP-dependent K⁺ channels, voltage-dependent Ca²⁺ channels, and tetrodotoxin-resistant Na⁺ channels, helping to maintain ionic homeostasis and neuronal excitability.[1]
-
Signaling Pathway Regulation: TMP can activate pro-survival signaling cascades, such as the PI3K/Akt pathway, which promotes the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS), improving cerebral blood flow.[14] Conversely, it can inhibit apoptotic pathways like the ERK/JNK cascade.[17]
-
Mitochondrial Protection: In models of Alzheimer's disease, TMP has been shown to improve mitochondrial function, enhance the electron transport chain, and increase ATP levels, thereby protecting neurons from energy failure and Aβ-induced toxicity.[13]
Visualizing TMP's Protective Signaling
The following diagram illustrates the key signaling nodes targeted by Tetramethylpyrazine in conferring neuroprotection and reducing inflammation.
Caption: Key signaling pathways modulated by Tetramethylpyrazine (TMP).
Anticancer and Antiproliferative Potential
Emerging research highlights the potential of alkylpyrazines, particularly 2,5-dimethylpyrazine (2,5-DMP), as anticancer agents.[3][18] These studies suggest that 2,5-DMP can inhibit the growth and proliferation of cancer cells through multiple mechanisms. The pyrazine ring itself is a key structural motif in many clinically used drugs, including some anticancer agents, underscoring the therapeutic relevance of this scaffold.[19]
Mechanisms of Anticancer Activity
The primary anticancer mechanisms attributed to 2,5-DMP involve the induction of programmed cell death and the disruption of tumor vascularization:
-
Induction of Apoptosis: 2,5-DMP has been shown to trigger apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.[3]
-
Suppression of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. 2,5-DMP can suppress this process, effectively starving the tumor of essential nutrients and oxygen.[3] Pyrazine and its derivatives have been shown more broadly to diminish vascularization and the development of embryonic tissue.[1]
Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity
The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its selection is justified by its reliability, ease of use, and suitability for medium-to-high throughput screening of potential cytotoxic compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture the desired cancer cell line (e.g., A549, MCF-7) under standard conditions (37°C, 5% CO₂).[20] Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkylpyrazine (e.g., 2,5-DMP) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Biosynthesis and Analytical Methodologies
Understanding the origins of alkylpyrazines and having robust methods for their detection are crucial for both quality control in the food industry and for studying their roles in biological systems.
Microbial Biosynthesis Pathway of 2,5-Dimethylpyrazine
While many alkylpyrazines are formed via the Maillard reaction in heated foods, microorganisms like Bacillus subtilis can synthesize them enzymatically.[21][22] The biosynthesis of 2,5-DMP provides a clear, well-documented example.
The pathway begins with the amino acid L-threonine. The key enzymatic step is the oxidation of L-threonine by L-threonine-3-dehydrogenase (TDH) to form L-2-amino-acetoacetate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone then undergo a series of non-enzymatic, pH-dependent condensation and oxidation reactions to yield the final 2,5-dimethylpyrazine product.[23][24]
Caption: Biosynthesis of 2,5-Dimethylpyrazine (DMP) from L-Threonine.
Analytical Workflow: HS-SPME-GC-MS
The volatile nature of alkylpyrazines makes them ideal candidates for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[25] Headspace-Solid Phase Microextraction (HS-SPME) is a superior sample preparation technique for this purpose. The rationale for this workflow is its solvent-free nature, simplicity, and ability to pre-concentrate volatile analytes from complex biological or food matrices, thereby increasing sensitivity.[26][27]
Caption: HS-SPME-GC-MS workflow for alkylpyrazine analysis.
Conclusion and Future Directions
Alkylpyrazines have unequivocally transitioned from being regarded merely as flavor and aroma compounds to being recognized as a class of potent bioactive molecules with significant therapeutic potential. Their demonstrated activities across antimicrobial, neuroprotective, and anticancer domains, coupled with favorable safety profiles (many are GRAS-status), make them highly attractive for further investigation.[1]
Future research should focus on several key areas:
-
Comprehensive SAR Studies: Synthesizing and evaluating novel derivatives to optimize potency and selectivity for specific biological targets.[19][28]
-
Elucidation of Molecular Targets: Moving beyond phenotypic assays to identify the specific proteins, enzymes, or receptors with which alkylpyrazines interact to exert their effects.
-
In Vivo Efficacy and Pharmacokinetics: Translating promising in vitro results into preclinical animal models to assess efficacy, bioavailability, metabolism, and safety.[4]
-
Synergistic Combinations: Investigating the potential of alkylpyrazines to work in concert with existing drugs to enhance therapeutic outcomes or overcome resistance.
The pyrazine scaffold is a privileged structure in medicinal chemistry.[5][29] By applying modern drug discovery tools and a rigorous scientific approach to the naturally occurring alkylpyrazines, the research community is well-positioned to unlock their full potential for human health.
References
- Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocol
- First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed me
- Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI.
- Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii)
- Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. PubMed.
- First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed me
- First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products.
- Antimicrobial activity and metabolic effects of alkylpyrazines on facultative p
- 2,5-Dimethyl pyrazine: properties and applic
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- Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF.
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- The Science Behind Tetramethylpyrazine: Properties, Applications, and Market Insights. NINGBO INNO PHARMCHEM CO.,LTD.
- Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis. Frontiers.
- Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis. PubMed Central.
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Topic: 2-Ethyl-3,5,6-trimethylpyrazine: A Scientific Chronicle of its Discovery and Chemical Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of 2-Ethyl-3,5,6-trimethylpyrazine, a key heterocyclic aroma compound. We will explore its historical context, from the foundational chemistry that governs its formation to its eventual identification, synthesis, and critical role in modern flavor science. This document is structured to provide not just a historical account, but a causal narrative explaining the scientific underpinnings of its discovery and application.
The Genesis of Discovery: The Maillard Reaction and the Birth of Pyrazines
The story of this compound does not begin with its isolation, but with the elucidation of the complex chemical cascade from which it originates: the Maillard reaction. First described by Louis-Camille Maillard in the early 20th century, this non-enzymatic browning reaction is the cornerstone of flavor chemistry in cooked foods.[1][2] It is the fundamental process responsible for the desirable aromas in a vast array of products, from baked bread to roasted coffee.[3]
Pyrazines, as a class of volatile compounds, are significant products of this reaction, prized for their nutty, roasted, and toasted flavor profiles.[1][2] Their formation is a complex process, highly dependent on precursors like amino acids and reducing sugars, as well as reaction conditions such as temperature, time, and pH.[1]
The core mechanism involves several key stages:
-
Initial Condensation: The reaction initiates with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine.[2]
-
Amadori Rearrangement: The glycosylamine undergoes rearrangement to form an aminoketose, known as the Amadori compound.
-
Strecker Degradation: A critical step for pyrazine formation is the Strecker degradation of amino acids in the presence of dicarbonyl compounds (formed from sugar degradation). This process generates α-aminoketones, which are the direct precursors to the pyrazine ring.[4]
-
Condensation and Oxidation: Two molecules of these α-aminoketone intermediates condense to form a dihydropyrazine ring. This intermediate is then oxidized to yield the stable, aromatic alkylpyrazine.[5]
The specific side chains of the amino acids and the structure of the sugar involved dictate the substitution pattern on the final pyrazine ring, leading to a wide diversity of aroma compounds, including this compound.
Caption: High-level overview of the Maillard reaction pathway leading to pyrazine formation.
From Cooked Foods to Pure Compound: Identification and Characterization
While the foundational chemistry of pyrazines was being explored, the identification of individual compounds like this compound awaited the development of advanced analytical instrumentation. Its discovery was not a singular event but a gradual realization of its widespread occurrence in nature, primarily in thermally processed foods.
This heterocyclic, nitrogen-containing compound is now known to be an important volatile component in a multitude of products, contributing its characteristic roasted, nutty, and earthy aroma.[6][7] It has been identified as a key aroma compound in roasted cocoa, coffee, sauced pork, and even certain types of tea, underscoring its importance to diverse and desirable flavor profiles.[6][8] Beyond food, it has also been identified in microorganisms such as Corynebacterium glutamicum.[9]
A fascinating discovery revealed its role in chemical ecology; it functions as a key alarm pheromone for the red imported fire ant, demonstrating its biological significance as a signaling molecule.[10]
Chemical and Physical Properties
The isolation and synthesis of this compound have allowed for its thorough characterization. Below is a summary of its key properties.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 17398-16-2 | [9][11][12] |
| Molecular Formula | C₉H₁₄N₂ | [9][11][12] |
| Molecular Weight | 150.22 g/mol | [9][11][12] |
| Appearance | Colorless to pale yellow liquid | [13] |
| Odor Profile | Roasted, nutty, earthy, potato, chocolate, hazelnut | [3][8] |
Chemical Synthesis: From Laboratory Curiosity to Industrial Production
The natural occurrence of this compound in food is often at trace levels, making extraction impractical for commercial use.[2] Therefore, chemical synthesis became essential for the flavor and fragrance industries to produce this and other pyrazines in high purity and large quantities.[5][14]
The general history of pyrazine synthesis dates back to the 19th century, with early methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses laying the groundwork.[15] Modern approaches often rely on the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[14]
For substituted pyrazines, a variety of specific methods have been developed. For instance, a patented method for the synthesis of the related 2-ethyl-3,6-dimethylpyrazine utilizes a Minici reaction, starting with 2,5-dimethylpyrazine.[10] This highlights the targeted chemical strategies employed to create specific substitution patterns on the pyrazine ring.
Example Synthetic Workflow: Minici Reaction for Alkylpyrazine Synthesis
The following workflow illustrates a conceptual pathway for the targeted alkylation of a pyrazine ring, based on principles from related syntheses.
Caption: Conceptual workflow for the synthesis of an ethyl-dimethylpyrazine derivative.[10]
Industrial Application and Organoleptic Significance
The primary industrial application of this compound is as a potent flavor ingredient.[6][7] Its robust, heat-stable character makes it invaluable for imparting authentic roasted and savory notes to a wide range of processed foods. Its organoleptic impact is significant even at very low concentrations.
Key Applications in Flavor Systems
| Food Category | Flavor Contribution | Example Products | Source |
| Savory & Meats | Enhances roasted, savory, and umami notes. | Processed meats, gravies, plant-based meat analogues. | [3] |
| Baked Goods | Provides crust-like, nutty, and toasted notes. | Bread, crackers, pizza bases. | [16] |
| Confectionery | Adds roasted depth and nutty character. | Chocolate, cocoa, peanut and hazelnut confections. | [8][16] |
| Beverages | Contributes essential roasted notes. | Coffee, roasted malt beverages. | [16] |
A particularly vital application is in the formulation of plant-based meat alternatives. A major challenge in this sector is replicating the complex flavor profile of cooked meat, which is heavily influenced by Maillard reaction products.[3] this compound is a key tool for flavorists to impart the authentic, savory, and roasted notes that are fundamental to a convincing meat-like sensory experience.[3]
Conclusion and Future Outlook
The journey of this compound from an anonymous component of food aroma to a well-characterized and industrially significant molecule is a testament to the advancements in analytical and synthetic chemistry. Its discovery is inextricably linked to the scientific understanding of the Maillard reaction, the foundational process of flavor generation in cooked foods.
For researchers and developers, this compound serves as a prime example of a key aroma active molecule. Its history underscores the importance of understanding fundamental reaction mechanisms to identify, synthesize, and ultimately apply critical compounds that define the sensory experience of foods. Future research may focus on more sustainable production methods, such as the microbial fermentation pathways being explored for other pyrazines, to meet the growing industrial demand for natural and bio-derived flavor ingredients.[5][17]
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A Technical Guide to the Physicochemical Characterization of 2-Ethyl-3,5,6-trimethylpyrazine: Boiling Point and Solubility
Introduction: The Significance of 2-Ethyl-3,5,6-trimethylpyrazine in Research and Development
This compound (ETMP), a substituted alkylpyrazine, is a molecule of significant interest across various scientific disciplines, notably in the food and fragrance industries for its distinct nutty and roasted aroma.[1] Beyond its sensory applications, the unique chemical scaffold of pyrazine derivatives has drawn considerable attention in medicinal chemistry and drug discovery. Pyrazine-containing compounds exhibit a wide range of biological activities and are core components of several approved pharmaceuticals.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the fundamental physical properties of ETMP, such as its boiling point and solubility, is paramount. These parameters are critical determinants of a compound's behavior in various experimental and physiological systems, influencing everything from purification and formulation to bioavailability and pharmacokinetic profiles.[4][5]
This in-depth technical guide provides a detailed exploration of the boiling point and solubility of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, offering field-proven insights into the methodologies for their determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Physicochemical Properties of this compound
A thorough characterization of a compound begins with its fundamental physical constants. These values serve as a baseline for experimental design and are crucial for predicting the behavior of the molecule in various environments.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂ | [6] |
| Molecular Weight | 150.22 g/mol | [6] |
| CAS Number | 17398-16-2 | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 206-211 °C at 760 mmHg | [8] |
| Solubility in Water | 6.42 g/L (at 25°C) | |
| Solubility in Ethanol | 636.34 g/L (at 25°C) | |
| Solubility in Methanol | 847.03 g/L (at 25°C) | |
| Solubility in Isopropanol | 462.01 g/L (at 25°C) | |
| Solubility in Acetone | 597.51 g/L (at 25°C) | |
| Solubility in Toluene | 642.52 g/L (at 25°C) |
Experimental Determination of Boiling Point
The boiling point is a fundamental physical property that reflects the volatility of a substance and is indicative of the strength of intermolecular forces.[9] For a pure compound, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10][11][12] The presence of impurities can affect the boiling point, making its accurate determination a crucial aspect of compound characterization.[13]
Methodology: OECD Guideline 103 - Siwoloboff Method
For the determination of the boiling point of this compound, the method according to Siwoloboff, as described in OECD Guideline 103, is a suitable and efficient choice, particularly when working with small sample volumes.[10][11][12][14] This method relies on the principle of observing the temperature at which a liquid's vapor pressure equals the external pressure, visually indicated by the cessation of bubble evolution from a capillary tube.
Step-by-Step Protocol:
-
Sample Preparation: A small glass tube (e.g., a melting point capillary sealed at one end) is filled with approximately 0.1 mL of this compound.
-
Capillary Insertion: A smaller capillary tube, sealed at one end, is inverted and placed inside the sample tube.
-
Apparatus Assembly: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling, inert liquid like silicone oil).[14]
-
Heating: The heating bath is heated gently and uniformly. As the temperature rises, air trapped in the inverted capillary will expand and be expelled as a slow stream of bubbles.
-
Observation: As the temperature approaches the boiling point of the sample, the rate of bubble evolution will increase significantly. The heating is continued until a continuous stream of bubbles emerges from the capillary.
-
Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[13][14] This indicates that the vapor pressure of the sample is equal to the external pressure.
-
Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded. If the pressure deviates from standard atmospheric pressure (760 mmHg or 101.3 kPa), a correction to the observed boiling point may be necessary.[15]
Causality and Experimental Choices:
-
Choice of Method: The Siwoloboff method is selected for its simplicity, requirement for a small sample size, and accuracy for pure liquids.[14]
-
Uniform Heating: The use of a Thiele tube or a stirred oil bath ensures uniform heating of the sample, preventing localized superheating which can lead to inaccurate readings.[13]
-
Slow Cooling: Gradual cooling is crucial for accurately observing the point at which the internal and external pressures equalize.
Workflow Diagram: Boiling Point Determination
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Understanding the odor threshold of 2-Ethyl-3,5,6-trimethylpyrazine
An In-depth Technical Guide to the Odor Threshold of 2-Ethyl-3,5,6-trimethylpyrazine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal aroma compound, lending its characteristic nutty, roasted, and earthy notes to a vast array of food products, from coffee and cocoa to baked goods.[1][2] As a member of the pyrazine family, it is formed during Maillard reactions and fermentation processes.[3] For researchers, flavor chemists, and drug development professionals, understanding its sensory impact begins with a fundamental, yet complex, metric: the odor threshold. This guide provides a comprehensive technical overview of the odor threshold of this compound, detailing the methodologies for its determination, the factors that critically influence its value, and the practical implications of this data in scientific applications.
The Concept of an Odor Threshold: Beyond a Single Number
An odor threshold is not a universal constant but a statistically determined concentration at which a substance becomes perceptible to the human olfactory system. It is crucial to distinguish between two primary types of thresholds, as their values and implications differ significantly:
-
Detection Threshold: The minimum concentration of an odorant that elicits an olfactory response, where an individual is aware of a stimulus's presence without necessarily identifying it.[4][5][6] This is the absolute limit of sensory detection.
-
Recognition Threshold: The minimum concentration at which a specific percentage of a population (typically 50%) can correctly identify the characteristic quality of the odor.[4][5][6] This value is inherently higher than the detection threshold and is often more relevant for flavor and fragrance applications, as it relates to the concentration at which the compound imparts its signature character.
The determination of these thresholds is not merely an academic exercise; it is fundamental for setting limits in air and water quality, developing food products with specific flavor profiles, and understanding the potential for off-notes in pharmaceuticals.[4][6]
Chemical & Physical Profile of this compound
A foundational understanding of the molecule's properties is essential, as these directly influence its volatility and interaction with olfactory receptors.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₂ | [7][8][9] |
| Molecular Weight | 150.22 g/mol | [7][8][9] |
| CAS Number | 17398-16-2 | [7][8][9] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Odor Profile | Nutty, musty, earthy, cocoa, roasted potato | [1][2][11][12] |
| Boiling Point | ~206-207 °C | [10] |
| Solubility | Soluble in alcohol; slightly soluble in water | [10] |
The relatively high boiling point and limited water solubility are key factors governing its partition coefficient between a product matrix (e.g., food or a drug formulation) and the air, which ultimately determines the concentration available to be smelled.[13]
Methodologies for Odor Threshold Determination
Odor threshold values are products of their measurement methodology. Discrepancies in reported values are often attributable to the different experimental protocols used.[14] Therefore, a detailed understanding of the chosen method is paramount for interpreting the data correctly.
Gold Standard: Gas Chromatography-Olfactometry (GC-O)
For isolating and evaluating the sensory impact of a single compound within a complex mixture, Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique.[15][16][17][18] It uniquely combines instrumental analysis with human sensory perception.[16][19]
Causality of Experimental Choices:
-
Gas Chromatography (GC): The GC component is chosen for its power to separate volatile compounds from a sample matrix based on their boiling points and chemical properties. This ensures that what the assessor smells at a specific time corresponds to a specific chemical peak.
-
Effluent Splitting: The column effluent is split between a chemical detector (like a Mass Spectrometer, MS) and a heated sniffing port. This is a critical design choice that allows for the simultaneous chemical identification and sensory evaluation of a compound.[16]
-
Human Assessor: The human nose is used as a highly sensitive and specific detector for odor-active compounds.[19] Instruments cannot replicate the perceptual experience of odor. Trained panelists are essential for reliable and reproducible results.
Experimental Protocol: A Step-by-Step GC-O Workflow
-
Sample Preparation: A sample containing this compound is prepared. This may involve solvent extraction or headspace analysis to isolate the volatile fraction.
-
Injection & Separation: The volatile extract is injected into the GC. The instrument's oven temperature is programmed to ramp up, separating compounds across a capillary column.
-
Effluent Splitting & Detection: As compounds elute from the column, the flow is split. Typically, a 1:1 split sends half the effluent to an MS for chemical identification and the other half to the olfactometry port.
-
Olfactory Assessment: A trained panelist sniffs the effluent from the heated port. The panelist records the time, duration, intensity, and description of any perceived odors.
-
Data Correlation: The timing of the odor event at the sniffing port is correlated with the chemical peak detected by the MS, confirming the identity of the odor-active compound.
-
Threshold Determination (via Aroma Extract Dilution Analysis - AEDA): To quantify the odor potency, the sample is serially diluted and re-analyzed. The highest dilution at which the compound's odor is still detectable by the panelist corresponds to its odor threshold or flavor dilution (FD) factor.
Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O).
Standardized Sensory Panel Methods: ASTM E679-19
When testing a pure chemical standard, methods like ASTM E679-19 provide a rigorous, self-validating framework.[4][6] This standard practice is designed to minimize bias and produce statistically robust threshold data.
Core Principles of ASTM E679-19:
-
Forced-Choice Presentation: Panelists are presented with a set of samples (typically three, in a "triangle test"), where only one contains the odorant at a given concentration, and the others are blanks (odor-free medium).[20] They are forced to choose which sample is different, even if they are not certain. This protocol corrects for guessing and response bias.
-
Ascending Concentration Series: Samples are presented in order of increasing concentration.[4][6] This minimizes olfactory adaptation or fatigue that could occur if a high concentration were presented first.[21]
-
Best-Estimate Threshold (BET): The group threshold is calculated as the geometric mean of the individual thresholds. An individual's threshold is the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified (and continued to identify at higher concentrations).[22]
Reported Odor Threshold Values: A Case for Context
Directly reported, consensus odor threshold values for this compound are not abundant in publicly indexed literature, underscoring the proprietary nature of much flavor research. However, data on analogous pyrazines demonstrate the vast range of values and the critical importance of the medium (matrix).
A seminal study by Shibamoto (1987) on the odor thresholds of 46 different pyrazines in water provides excellent context.[23]
| Pyrazine Type | Example Compound | Odor Threshold in Water (ppm) |
| Alkylpyrazines | 5-Isopentyl-2,3-dimethyl-pyrazine | 6.00 |
| Alkoxypyrazines | 2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 |
Data from Shibamoto, T. (1987). Odor Threshold of Some Pyrazines.[23]
This 600,000-fold difference highlights a key principle: minor changes in the molecular structure (e.g., adding a methoxy group) can dramatically alter the odor threshold. The threshold for this compound will be specific to its structure and must be determined empirically in the matrix of interest.
Critical Factors Influencing Odor Threshold Perception
The measured odor threshold is a function of the chemical, the surrounding matrix, the methodology, and the individual perceiver. A failure to account for these variables is the largest source of inter-laboratory discrepancies.
Caption: Key factors influencing the determination of an odor threshold.
Chemical and Matrix Factors
-
Volatility and Partition Coefficient: The concentration of an odorant above a food or solution depends on its vapor pressure and its solubility in that matrix.[13] For this compound, its behavior in a high-fat matrix like chocolate will be vastly different from an aqueous matrix like coffee.
-
pH: The pH of the medium can affect the protonation state of some aroma compounds, altering their volatility.[13]
Human Physiological Factors
-
Genetics: Specific anosmias (the inability to smell certain compounds) are genetically determined.[24] A panelist with a specific anosmia to a class of pyrazines would be unable to detect the compound.
-
Age and Gender: Olfactory acuity generally decreases with age.[14][21][25] Studies have also shown that females, on average, tend to have a keener sense of smell than males.[14][21][25]
-
Health and Lifestyle: Factors such as smoking, alcohol consumption, nasal allergies, and active colds can significantly impair the ability to detect odors accurately.[5][25][26]
Methodological Factors
-
Adaptation: Continuous exposure to an odor leads to sensory fatigue, reducing perceived intensity and elevating the threshold.[21] Methodologies that use an ascending concentration series are designed specifically to mitigate this effect.
-
Panelist Training: The degree of training a panel has with a specific substance can profoundly influence the threshold obtained.[4] Experienced panelists provide more consistent and reliable data.
Conclusion and Implications
The odor threshold of this compound is a powerful but highly context-dependent parameter. For scientists and developers, the key takeaway is that a single, universally applicable threshold value does not exist. The sensory contribution of this potent pyrazine must be evaluated using robust, validated methodologies like GC-O and standardized sensory protocols within the specific matrix of interest.
Understanding the interplay of chemical, physiological, and methodological factors is not a complication but a necessity for scientific integrity. By controlling for these variables, researchers can generate reliable, reproducible data that accurately predicts the sensory impact of this compound in food, beverages, and pharmaceutical formulations, enabling precise product development and quality control.
References
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- Gas Chromatography Olfactometry in Food Flavor Analysis. (2021). GenTech Scientific.
- Powers, W. (2013). Perception and Physiological Responses to Odours. The Pig Site.
- Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.).
- Standard Methods: 2150 B: Threshold Odor Test. (n.d.). Standard Methods.
- Gas chromatography–olfactometry in food flavour analysis. (2007). ScienceDirect.
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- The perception of odor is not a surrogate marker for chemical exposure: A review of factors influencing human odor perception. (2013).
- Odor Threshold. (2021). Safeopedia.
- E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (2019).
- What factors affect individual odour perception? (n.d.). EnvironOdour.
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- This compound. (n.d.). PubChem.
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- 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2. (n.d.). The Good Scents Company.
- This compound (CAS 17398-16-2). (n.d.). Scent.vn.
- Odor Classification: A Review of Factors Influencing Perception-Based Odor Arrangements. (2012). Oxford Academic.
- 2,3,5-Trimethyl-6-ethylpyrazine. (n.d.). NIST WebBook.
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- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2008). ScienceDirect.
- Measurement and Regulation of Odors in the USA. (n.d.). Google Scholar.
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2008). PubMed.
- Trimethyl pyrazine (2,3,5-). (n.d.).
- 2,3,5-Trimethylpyrazine natural, = 95 , FG 14667-55-1. (n.d.). Sigma-Aldrich.
- 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6. (n.d.). The Good Scents Company.
- Determining odour detection thresholds: Incorporating a method-independent definition into the implementation of ASTM E679. (2018).
- ASTM Standard. (n.d.). Scentroid.
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2018).
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- 2-ETHYL-3(5-6)
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Synonyms and alternative names for 2-Ethyl-3,5,6-trimethylpyrazine
An In-Depth Technical Guide to 2-Ethyl-3,5,6-trimethylpyrazine for Researchers and Drug Development Professionals
Introduction
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a class of compounds with profound significance across multiple scientific disciplines.[1][2] While renowned for their contribution to the desirable aromas of roasted, baked, and fermented foods, their utility extends into medicinal chemistry, where the pyrazine ring serves as a crucial pharmacophore in several approved drugs.[2] This guide focuses on a specific, highly substituted alkylpyrazine: this compound.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. This document is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this molecule, grounded in its fundamental properties, synthesis, analytical characterization, and diverse applications. We will explore the causality behind its formation, the rationale for specific analytical techniques, and its potential, both as a well-established flavor compound and as a molecule of interest within the broader context of biologically active heterocyclic chemistry.
Chapter 1: Chemical Identity and Nomenclature
Precise identification is the cornerstone of all scientific investigation. This compound is a distinct chemical entity, though it is often discussed in literature alongside mixtures of related isomers. Establishing its unique identifiers is critical for accurate sourcing, analysis, and regulatory compliance.
The canonical structure features a pyrazine ring substituted with one ethyl and three methyl groups at the 2, 3, 5, and 6 positions, respectively.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Value | Authoritative Source |
| Primary IUPAC Name | This compound | PubChem[3] |
| CAS Registry Number | 17398-16-2 | NIST[4][5] |
| Synonym | Ethyltrimethylpyrazine | PubChem[3] |
| Synonym | 2,3,5-trimethyl-6-ethyl pyrazine | The Good Scents Company[6] |
| Synonym | 6-Ethyl-2,3,5-trimethylpyrazine | NIST[4][5] |
| Synonym | Pyrazine, ethyltrimethyl | NIST[4][5] |
| PubChem CID | 28518 | PubChem[3] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[3] |
| SMILES | CCC1=C(C(=NC=C1C)C)C | Scent.vn[7] |
| InChI | InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3 | PubChem[3] |
| InChIKey | FPOLJKZKOKXIFE-UHFFFAOYSA-N | PubChem[3] |
Note: It is crucial to distinguish this specific isomer (CAS 17398-16-2) from commercially available mixtures, such as "2-Ethyl-3,(5 or 6)-dimethylpyrazine" (CAS 27043-05-6), which contains different molecular entities.[8][9]
Chapter 2: Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in various matrices, influencing its volatility, solubility, and sensory perception. These parameters are fundamental for designing extraction protocols, analytical methods, and formulation strategies.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| Molecular Weight | 150.22 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow clear liquid | The Good Scents Company[6] |
| Odor Profile | Roasted, nutty, reminiscent of cocoa | PubMed[9] |
| Boiling Point | 206-207 °C (at 760 mm Hg, est.) | The Good Scents Company[6] |
| Flash Point | 77.0 °C (171.0 °F) (TCC, est.) | The Good Scents Company[6] |
| Vapor Pressure | 0.337 mmHg at 25 °C (est.) | The Good Scents Company[6] |
| Density | 0.965 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.5015 | Sigma-Aldrich |
| Solubility | Soluble in alcohol; Water: 437.7 mg/L at 25 °C (est.) | The Good Scents Company[6] |
The molecule's relatively high boiling point and moderate vapor pressure classify it as a semi-volatile compound. This characteristic is key to its role as a potent, lingering aroma chemical, contributing significantly to the flavor profile of thermally processed foods. Its limited water solubility and good solubility in organic solvents like ethanol are critical considerations for its application in liquid flavor systems and for designing solvent-based extraction methods for analysis.
Chapter 3: Synthesis and Formation Pathways
Understanding the origins of this compound provides insight into its natural occurrence and informs strategies for its targeted chemical synthesis.
Biosynthesis and Natural Formation
The primary route for the natural formation of this and other alkylpyrazines is the Maillard reaction , a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[10] This complex cascade of reactions is responsible for the characteristic flavors in a vast array of cooked foods, including baked bread, roasted coffee, and grilled meats. The specific pyrazine substitution pattern is determined by the precursor amino acids and sugars involved.
Microbial pathways also contribute to pyrazine formation. Various bacteria, such as Bacillus subtilis, are known to produce alkylpyrazines like 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine during fermentation, using amino acids like L-threonine as a substrate.[11] While direct microbial synthesis of this compound is less documented, the underlying enzymatic machinery for pyrazine ring formation is a promising area for biotechnological production of natural flavor compounds.
Chemical Synthesis
A plausible and efficient laboratory approach involves the condensation of an appropriate α-dicarbonyl compound with a 1,2-diamine, followed by oxidation. For instance, the synthesis of the related 2,3,5-trimethylpyrazine can be achieved by reacting 2,3-butanedione with 1,2-diaminopropane.[12] A similar strategy could be employed for the target molecule.
Another powerful method for alkylating a pre-existing pyrazine ring is the Minisci reaction . This free-radical reaction allows for the introduction of alkyl groups onto electron-deficient heterocycles. A patented method for synthesizing 2-ethyl-3,6-dimethylpyrazine utilizes this approach, starting with 2,5-dimethylpyrazine and introducing an ethyl group under acidic and oxidative conditions.[13] This demonstrates a viable strategy for the late-stage functionalization of pyrazine cores.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Ethyl-3,5,6-trimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3,5,6-trimethylpyrazine is a significant alkylpyrazine, a class of heterocyclic aromatic compounds recognized for their distinct sensory characteristics and expanding applications in the pharmaceutical and food industries. Alkylpyrazines contribute to the flavor profiles of many fermented and roasted foods and are also investigated for their potential therapeutic properties, including neuroprotective effects.[1][2][3] This document provides a detailed technical guide for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis. We present two robust synthetic pathways: a classical condensation reaction of an α-diketone with a diamine and a direct alkylation approach via the Minisci reaction. This guide offers in-depth, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to the aroma and flavor of a wide variety of foods, including coffee, cocoa, and baked goods.[4] Beyond their role as flavorants, these molecules have garnered significant interest in the pharmaceutical sector. For instance, tetramethylpyrazine (ligustrazine) has been studied for its potential in treating cardiovascular and cerebrovascular diseases.[5][6] The specific compound, this compound, is of interest for its unique sensory properties and as a potential building block for more complex molecules.
The synthesis of substituted pyrazines can be approached through various methodologies, broadly categorized into building the pyrazine ring from acyclic precursors or modifying a pre-existing pyrazine core.[1] The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability. This guide will explore two distinct and effective strategies for the synthesis of this compound, providing the necessary details for successful laboratory execution.
PART 1: Synthesis Pathway 1: Condensation of 3-Amino-2-butanone and 2,3-Pentanedione
This classical approach builds the pyrazine ring through the condensation of an α-aminoketone with an α-diketone, followed by oxidation. This method is highly versatile for accessing unsymmetrically substituted pyrazines.
Reaction Scheme
Caption: Condensation pathway for this compound synthesis.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amino group of 3-amino-2-butanone on one of the carbonyl carbons of 2,3-pentanedione. A second condensation between the remaining amino and carbonyl groups leads to the formation of a cyclic dihydropyrazine intermediate. This intermediate is then oxidized to the stable aromatic pyrazine. The oxidation can often be achieved by air, or more controllably with a mild oxidizing agent like iodine.
Experimental Protocol
Materials:
-
3-Amino-2-butanone hydrochloride
-
2,3-Pentanedione
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Free 3-Amino-2-butanone:
-
In a 100 mL round-bottom flask, dissolve 3-amino-2-butanone hydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath and slowly add a 2M aqueous solution of NaOH until the pH reaches 10-11.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base. Caution: The free aminoketone is unstable and should be used immediately.
-
-
Condensation and Cyclization:
-
Dissolve the freshly prepared 3-amino-2-butanone (1.0 eq) and 2,3-pentanedione (1.05 eq) in methanol (5 mL per 1 mmol of aminoketone) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Oxidation:
-
To the reaction mixture, add a solution of iodine (1.1 eq) in methanol dropwise over 15 minutes.
-
Reflux the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove excess iodine.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Data Summary
| Parameter | Value | Reference/Rationale |
| Starting Materials | 3-Amino-2-butanone, 2,3-Pentanedione | Selected to provide the desired substitution pattern |
| Solvent | Methanol | Common solvent for condensation reactions |
| Oxidizing Agent | Iodine | Mild and effective for dihydropyrazine oxidation |
| Reaction Temperature | Reflux | To drive the oxidation to completion |
| Typical Yield | 50-70% | Based on similar pyrazine syntheses |
| Purification | Column Chromatography | Standard method for isolating pure product |
PART 2: Synthesis Pathway 2: Direct Ethylation of 2,3,5-Trimethylpyrazine via Minisci Reaction
This pathway involves the direct introduction of an ethyl group onto the pyrazine ring of 2,3,5-trimethylpyrazine through a radical substitution reaction known as the Minisci reaction. This method is particularly useful when the corresponding substituted pyrazine is readily available.
Reaction Scheme
Caption: Minisci reaction for the ethylation of 2,3,5-trimethylpyrazine.
Mechanistic Rationale
The Minisci reaction is a radical substitution on a protonated heteroaromatic base. In this case, iron(II) sulfate catalyzes the decomposition of hydrogen peroxide to generate hydroxyl radicals. These radicals abstract a hydrogen atom from propionaldehyde to form an acyl radical, which then decarbonylates to an ethyl radical. The pyrazine is protonated by sulfuric acid, making it more susceptible to nucleophilic attack by the ethyl radical. The resulting radical cation is then oxidized to the final product. A patent for the synthesis of 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine utilizes this reaction.[7]
Experimental Protocol
Materials:
-
2,3,5-Trimethylpyrazine
-
Propionaldehyde
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add 2,3,5-trimethylpyrazine (1.0 eq) and iron(II) sulfate heptahydrate (0.1 eq).
-
Add water (5 mL per 1 mmol of pyrazine) and cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.
-
-
Radical Generation and Alkylation:
-
In the dropping funnel, prepare a mixture of propionaldehyde (1.5 eq) and 30% hydrogen peroxide (1.5 eq).
-
Add this mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the temperature remains between 5-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor the reaction by GC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). Caution: Vigorous gas evolution may occur.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
-
Data Summary
| Parameter | Value | Reference/Rationale |
| Starting Material | 2,3,5-Trimethylpyrazine | A readily available substituted pyrazine |
| Ethylating Agent | Propionaldehyde | Source of ethyl radicals |
| Catalyst System | FeSO₄·7H₂O / H₂O₂ | Fenton's reagent for radical generation |
| Acid | H₂SO₄ | To protonate the pyrazine ring |
| Reaction Temperature | 5-10 °C (addition), RT (reaction) | To control the rate of radical formation and reaction |
| Typical Yield | 40-60% | Based on analogous Minisci reactions on pyrazines[7] |
| Purification | Column Chromatography | To separate the product from starting material and side products |
Conclusion
This application note has detailed two reliable and distinct synthetic pathways for the preparation of this compound. The condensation pathway offers a classical and versatile method for constructing the pyrazine core from acyclic precursors. In contrast, the Minisci reaction provides a direct and efficient means of functionalizing a pre-existing trimethylpyrazine ring. The choice between these pathways will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the specific expertise of the researcher. Both protocols have been presented with detailed, step-by-step instructions and mechanistic explanations to facilitate their successful implementation in a laboratory setting.
References
- Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(86), 54865-54869.
- Zhang, L., Cao, Y., Tong, J., & Xu, Y. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24), e01807-19.
- Li, H., Wu, F., Li, W., & Xu, W. (2017). Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. Molecules, 22(1), 103.
- Zhong, S., Zhu, J., & Xu, Y. (2020). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers in Bioengineering and Biotechnology, 8, 589.
- Wang, J., Liu, Y., & Zhang, J. (2017). Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. ACS Chemical Neuroscience, 8(1), 146-157.
- Kim, K., Lee, S., & Kim, Y. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14631.
- CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents.
- Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822.
- Rui, Y., et al. (2023). Discovery of Novel Tetramethylpyrazine Containing Chalcone Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers.
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Application Note: Quantification of 2-Ethyl-3,5,6-trimethylpyrazine in Coffee Samples by Stable Isotope Dilution Assay (SIDA) Coupled with Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a robust and highly accurate method for the quantification of 2-Ethyl-3,5,6-trimethylpyrazine, a key aroma compound, in roasted coffee samples. The methodology is based on a Stable Isotope Dilution Assay (SIDA), which employs a deuterated internal standard to ensure maximum accuracy by correcting for matrix effects and variations during sample preparation. Sample preparation is streamlined using Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free technique ideal for the extraction of volatile organic compounds. Subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This protocol is designed for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction
The aroma of coffee is a complex symphony of hundreds of volatile organic compounds (VOCs), with pyrazines being a pivotal class of compounds that contribute to the characteristic roasted, nutty, and earthy notes.[1] this compound is a significant contributor to this desirable aroma profile, and its concentration can vary depending on the coffee bean's origin, roasting conditions, and preparation methods.[2] Accurate quantification of this compound is therefore essential for quality control, flavor profiling, and research into the optimization of coffee processing.
Traditional quantification methods can be susceptible to inaccuracies arising from complex sample matrices and analyte losses during sample preparation.[3] The Stable Isotope Dilution Assay (SIDA) is the gold standard for overcoming these challenges.[4][5] By introducing a known amount of a stable isotope-labeled analog of the analyte at the beginning of the workflow, any variations in the analytical process affect both the analyte and the internal standard equally, leading to a highly reliable quantification based on their response ratio.[3][5]
This application note provides a comprehensive, step-by-step protocol for the quantification of this compound in coffee using a deuterated internal standard, HS-SPME for sample extraction, and GC-MS for analysis. The causality behind each step is explained to provide a deeper understanding of the methodology.
Causality of Experimental Choices
The selection of each component of this protocol is grounded in established scientific principles to ensure a self-validating and robust analytical system.
-
Stable Isotope Dilution Assay (SIDA): The core of this method's accuracy lies in the use of a stable isotope-labeled internal standard. Deuterated pyrazines are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during extraction and chromatographic separation.[5] This co-elution and similar behavior effectively nullify matrix effects and variations in sample handling, leading to a highly precise and accurate measurement of the analyte-to-internal standard ratio.[3]
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is chosen for its simplicity, speed, and solvent-free nature, making it an environmentally friendly choice.[6] By sampling the headspace above the coffee sample, HS-SPME selectively extracts volatile and semi-volatile compounds like pyrazines, while leaving non-volatile matrix components behind. This results in a cleaner extract and reduces the potential for contamination of the GC-MS system.[7] The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is based on its broad-spectrum affinity for a wide range of volatile compounds, including pyrazines.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) Mode: GC provides the necessary chromatographic separation of the complex mixture of volatile compounds in the coffee extract.[8] Mass spectrometry offers high selectivity and sensitivity for detection. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte and internal standard are monitored, significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of trace-level compounds.[9][10]
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in coffee.
Materials and Reagents
-
Coffee Samples: Roasted coffee beans, ground to a consistent particle size.
-
Analytical Standard: this compound (≥98% purity).
-
Internal Standard: 2-Ethyl-3-methylpyrazine-d3 (or a suitable deuterated analog of a structurally similar pyrazine).[11]
-
Solvent: Methanol (HPLC grade) for the preparation of standard solutions.
-
Water: Deionized or ultrapure water.
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness.
Protocols
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound and the deuterated internal standard into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These are the primary stock solutions.
-
-
Intermediate Standard and Internal Standard Solutions (10 µg/mL):
-
Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks and bring to volume with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution into 10 mL volumetric flasks containing a fixed amount of the intermediate internal standard solution (e.g., 100 µL, resulting in a constant internal standard concentration of 100 ng/mL).[12][13][14]
-
Bring to volume with deionized water. A typical concentration range for the analyte could be 5, 10, 25, 50, 100, and 250 ng/mL.
-
Sample Preparation and HS-SPME
-
Accurately weigh 1.0 g of freshly ground coffee into a 20 mL headspace vial.
-
Add 5 mL of deionized water to the vial.
-
Spike the sample with a known amount of the internal standard working solution to achieve a concentration within the calibration range.
-
Immediately seal the vial with a magnetic screw cap.
-
Incubate the vial in a heating block or water bath at 60°C for 15 minutes with constant agitation to facilitate the release of volatile compounds into the headspace.[15]
-
Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.[15]
-
After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption and analysis.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 40°C (hold for 2 min), ramp at 5°C/min to 230°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions to Monitor:
-
This compound (C9H14N2, MW: 150.22):
-
Quantifier ion: m/z 150
-
Qualifier ions: m/z 135, 107
-
-
2-Ethyl-3-methylpyrazine-d3 (C7H7D3N2, MW: 125.19):
-
Quantifier ion: m/z 125
-
Qualifier ions: m/z 110
-
Note: The specific ions should be confirmed by running the standards in full scan mode first.
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both this compound and the deuterated internal standard.
-
Calculate the response ratio for each calibration standard and sample:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.995 for a valid calibration.
-
Determine the concentration of this compound in the coffee samples using the equation of the line from the calibration curve and the calculated response ratio for each sample.
Method Validation and Expected Performance
This method should be validated according to established guidelines from organizations such as AOAC INTERNATIONAL to ensure its suitability for its intended purpose.[16] Key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
Conclusion
The Stable Isotope Dilution Assay coupled with HS-SPME and GC-MS provides a highly accurate, sensitive, and reliable method for the quantification of this compound in coffee samples. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the trustworthiness of the results. This protocol offers a detailed framework for researchers and industry professionals to implement this powerful analytical technique for coffee quality assessment and flavor research.
References
- Benchchem. (n.d.). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
- Roberts, D. D., & Pollien, P. (2005). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 53(26), 9831–9835.
- Pino, J. A., & Quijano-Celis, C. E. (2010). Development of a HS-SPME method for the analysis of volatile compounds in coffee extracts. Ciencia y Tecnología de Alimentos, 20(1), 48-56.
- ResearchGate. (n.d.). Parameters of GC-MS in SIM mode.
- Journal of Science & Applied Chemistry. (2022). Arabica Coffee Extraction Optimization using HS-SPME/GC-MS. Journal of Science & Applied Chemistry.
- Akiyama, M., Murakami, K., Ohtani, N., Iwatsuki, K., Sotoyama, K., Wada, A., ... & Tokuno, K. (2007). Analysis of the headspace volatiles of freshly brewed arabica coffee using solid-phase microextraction. Journal of food science, 72(7), C388-C396.
- International Journal of Food Science and Nutrition. (2024). Analysis methods of coffee volatile compounds. International Journal of Food Science and Nutrition.
- Connelly, A. (2017). Preparation of calibration standards.
- Texter, M., & Asensio, D. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments.
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- San, T. T., Smyth, H. E., Joyce, D. C., O'Hare, T. J., & Vuthijumnonk, J. (2017). Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars. Food chemistry, 221, 1533-1540.
- Benchchem. (n.d.). Application Notes and Protocols for 2,3,5-Trimethylpyrazine-d3 Internal Standard.
- Attygalle, A. B., Jumean, F., & Morgan, E. D. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- AOAC International. (2019). Official Methods of Analysis (21st ed.).
- Cooper, J. (2020, August 12).
- Horwitz, W. (Ed.). (1980). Official methods of analysis of the AOAC (13th ed.).
- AOAC INTERNATIONAL. (n.d.). In Food & Agriculture, We Set the Standard.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28518, this compound.
- Zhang, L., & Ho, C. T. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
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- Regulations.gov. (n.d.). We make routine analysis simple.
- The Good Scents Company. (n.d.). 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2.
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Application Note & Protocol: High-Sensitivity Analysis of Pyrazines Using Solid-Phase Microextraction (SPME)
Introduction: The Significance of Pyrazine Analysis
Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and toasted aromas in a wide variety of thermally processed foods and beverages.[1][2] Their formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in cooked foods.[3][4] Consequently, the qualitative and quantitative analysis of pyrazines is of paramount importance in the food and beverage industry for quality control, process optimization, and new product development. Furthermore, understanding pyrazine profiles can provide insights into the precursors and reaction conditions during food processing.[5]
Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique that is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like pyrazines.[6][7] Its advantages over traditional extraction methods include simplicity, speed, high sensitivity, and minimal sample manipulation, which reduces the risk of analyte loss or degradation.[8] This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the application of Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the robust and reliable analysis of pyrazines.
Principle of Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial.[7] Volatile and semi-volatile analytes, such as pyrazines, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. The amount of analyte extracted by the fiber is proportional to its concentration in the sample at equilibrium. After extraction, the fiber is retracted into the needle and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by a mass spectrometer.
The efficiency of the extraction process is governed by the distribution coefficients of the analytes between the sample matrix, the headspace, and the fiber coating. Optimizing the experimental parameters is therefore crucial for achieving maximum sensitivity and reproducibility.
Visualizing the HS-SPME Workflow for Pyrazine Analysis
Caption: HS-SPME-GC-MS workflow for pyrazine analysis.
Detailed Application Protocol: Pyrazine Analysis in Food Matrices
This protocol provides a generalized framework for the analysis of pyrazines. It is essential to optimize the parameters for each specific matrix and target analyte list.
Materials and Reagents
-
SPME Fiber Assembly: A fiber with a mixed-phase coating is generally recommended for the broad range of pyrazines with varying polarities and volatilities. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a popular choice due to its high extraction efficiency for a wide array of volatile compounds.[9][10][11]
-
SPME Fiber Holder: Manual or autosampler-compatible.
-
Headspace Vials: 10 or 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Heating and Agitation Module: For the headspace vials.
-
Analytical Standards: Certified reference standards of target pyrazines.
-
Internal Standard (IS): A deuterated analog of a target pyrazine (e.g., 2,6-Dimethylpyrazine-d6) is highly recommended for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[12][13]
-
Sodium Chloride (NaCl): ACS grade or higher, baked at high temperature to remove volatile contaminants.
Experimental Procedure
2.1. Sample Preparation
-
Solid Samples (e.g., cocoa, coffee beans): Homogenize the sample to a fine powder to ensure uniformity and increase the surface area for analyte release.
-
Liquid Samples (e.g., beer, soy sauce): If the sample contains suspended solids, centrifuge and use the supernatant, or analyze the whole sample if the solids contribute to the aroma profile.
-
Sample Aliquoting: Accurately weigh a representative amount of the homogenized solid sample (e.g., 0.5-2.0 g) or pipette a precise volume of the liquid sample (e.g., 5-10 mL) into a headspace vial.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Salting-Out Effect: Add a specific amount of NaCl (e.g., 1-4 g) to the vial. The addition of salt increases the ionic strength of the aqueous phase in the sample, which decreases the solubility of the volatile pyrazines and promotes their partitioning into the headspace, thereby enhancing extraction efficiency.[14][15]
2.2. HS-SPME Extraction
-
Equilibration: Place the sealed vial in the heating and agitation module. Allow the sample to equilibrate at a set temperature (e.g., 40-80°C) for a specific duration (e.g., 10-30 minutes).[13][14] This step ensures that the analytes have reached a state of equilibrium between the sample and the headspace before the fiber is exposed.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 20-60 minutes) while maintaining the set temperature and agitation.[9][15] The optimal extraction time is the point at which equilibrium is reached between the headspace and the fiber coating.
2.3. GC-MS Analysis
-
Desorption: Immediately after extraction, retract the fiber and introduce it into the heated injection port of the GC (e.g., 230-270°C) for thermal desorption of the analytes onto the analytical column.[16] The desorption time should be sufficient for complete transfer of the analytes (e.g., 1-5 minutes).
-
Chromatographic Separation: Separate the desorbed pyrazines on a suitable capillary column (e.g., a mid-polar column like a DB-5ms or a polar column like a DB-WAX). A temperature program should be optimized to achieve good resolution of the target pyrazines.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis and identification of unknown pyrazines or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target pyrazines.[17]
Optimization of SPME Parameters: A Deeper Dive
The optimization of SPME parameters is a critical step to achieve the desired sensitivity and reproducibility. A systematic approach, such as a one-factor-at-a-time or a design of experiments (DoE) approach, should be employed.
Visualizing Parameter Interdependencies
Caption: Interdependencies of key SPME optimization parameters.
-
SPME Fiber Selection: The choice of fiber coating is dictated by the polarity and molecular weight of the target pyrazines. For a broad spectrum of pyrazines, a combination fiber such as DVB/CAR/PDMS is often the most effective.[9][10] DVB (Divinylbenzene) is effective for larger, less volatile compounds, CAR (Carboxen) is excellent for small, volatile compounds, and PDMS (Polydimethylsiloxane) is a general-purpose phase for nonpolar to moderately polar compounds.
-
Extraction Temperature: Increasing the temperature generally enhances the volatility of pyrazines, leading to higher concentrations in the headspace and faster extraction kinetics.[16] However, excessively high temperatures can alter the sample's aroma profile, especially in matrices containing unreacted Maillard precursors, and can also decrease the partitioning of analytes onto the fiber.[15][17] A temperature range of 40-80°C is typically optimal.[13][14]
-
Extraction Time: The extraction time should be sufficient to allow the analytes to reach equilibrium or near-equilibrium between the sample, headspace, and fiber.[16] Plotting the analyte response as a function of extraction time can determine the optimal duration.
-
Agitation: Agitation of the sample during extraction facilitates the mass transfer of analytes from the matrix to the headspace, reducing the time required to reach equilibrium.[13]
-
Salt Addition: The "salting-out" effect, achieved by adding an inorganic salt like NaCl, is a common strategy to improve the extraction efficiency of volatile organic compounds from aqueous matrices.[14][15] The salt increases the fugacity of the analytes, effectively "pushing" them into the headspace.
Data Presentation: Quantitative Performance
The following table summarizes typical performance data for the HS-SPME-GC-MS analysis of pyrazines in various food matrices, demonstrating the high sensitivity of the technique.
| Pyrazine Compound(s) | Matrix | SPME Fiber | Key SPME Parameters | Analytical Method | Quantitative Results (LOD/LOQ) | Reference(s) |
| 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | Equilibrium Temp: 40°C, Equilibrium Time: 40 min | GC-MS | LOD: < 0.023 µg/L | [18][19] |
| 13 Pyrazines | Flavor-Enhanced Edible Oils | 120 µm PDMS/DVB/CAR | Pre-incubation: 80°C for 20 min, Extraction: 50°C for 50 min | MHS-SPME-arrow-GC-MS | LOD: 2-60 ng/g, LOQ: 6-180 ng/g | [13][16] |
| 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethylpyrazine, 2,3-Dimethylpyrazine | Edible Oil | Not Specified | Not Specified | SPME-GC-MS with deuterated IS | LOD: 6-12 ng/g, LOQ: 20-35 ng/g | [12] |
| Alkylpyrazines | Cocoa Products | 65 µm Carbowax/DVB | Extraction Temp: 60°C, Equilibration Time: 15 min, Extraction Time: 45 min, Saturated NaCl | HS-SPME-GC-FID | Not explicitly stated, but significant peak area increment with NaCl | [14][15] |
| 2-methoxy-3,5-dimethylpyrazine | Drinking Water | Not Specified | Optimized salt concentration, absorption temperature, and time | HS-SPME-GC-MS | LOD: 0.83 ng/mL, LOQ: 2.5 ng/mL | [20] |
Trustworthiness and Method Validation
To ensure the reliability of the analytical results, a thorough method validation should be performed. Key validation parameters include:
-
Linearity and Range: Establish a calibration curve using a series of standards to demonstrate a linear relationship between concentration and response.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified.[20]
-
Precision and Accuracy: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. Accuracy can be evaluated through recovery studies by spiking the matrix with known amounts of the target pyrazines.[13][21]
-
Selectivity: Demonstrate that the method is able to differentiate and quantify the target pyrazines in the presence of other components in the sample matrix.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., extraction temperature, time) on the analytical results.
The use of a stable isotope-labeled internal standard is a cornerstone of a trustworthy quantitative method, as it effectively corrects for variability in sample preparation and instrument response.[12][13]
Conclusion
HS-SPME coupled with GC-MS is a highly effective and versatile technique for the analysis of pyrazines in a wide range of matrices. Its solvent-free nature, simplicity, and high sensitivity make it an ideal choice for both research and routine quality control applications. By carefully optimizing the experimental parameters and employing a rigorous method validation strategy, researchers and scientists can obtain accurate and reliable data on the pyrazine profiles of their samples, leading to a deeper understanding of flavor chemistry and improved product quality.
References
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- Benchchem. (n.d.). Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6.
- Raza, A., et al. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Journal of Food Science, 84(7).
- Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed.
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- ACSESS DL. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
- SciELO. (2004). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. Journal of the Brazilian Chemical Society, 15(2).
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- National Institutes of Health. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Journal of Agricultural and Food Chemistry, 69(5), 1647-1655.
- ACS Publications. (2018). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry, 66(10), 2413-2420.
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- 20. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Strategies for the HPLC Separation of Pyrazine Isomers
Abstract
Pyrazine and its derivatives are a critical class of aromatic heterocyclic compounds, significant in the food, fragrance, and pharmaceutical industries for their sensory properties and biological activities.[1][2] The separation of pyrazine isomers presents a considerable analytical challenge due to their high degree of structural similarity, which often results in nearly identical physicochemical properties.[3][4][5] This application note provides an in-depth technical guide for researchers and drug development professionals on the effective separation of pyrazine isomers using High-Performance Liquid Chromatography (HPLC). We will explore the underlying chromatographic principles, compare various stationary phase chemistries, and provide detailed, actionable protocols for both reversed-phase and HILIC modes of separation.
Introduction: The Isomer Challenge
Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit dramatically different biological, chemical, and sensory properties.[3] In the pharmaceutical industry, one isomer of a drug may be therapeutic while another is inactive or even toxic.[3] Similarly, in the food and fragrance sector, the specific profile of pyrazine isomers is a key determinant of the final product's aroma and flavor.[1]
The primary analytical difficulty lies in their similar structures, which leads to minimal differences in polarity and hydrophobicity—the main drivers of separation in conventional reversed-phase (RP) chromatography.[6] While Gas Chromatography (GC) is a traditional method for volatile pyrazines, HPLC offers greater versatility for less volatile or thermally labile derivatives and is amenable to a wider range of detection techniques, including mass spectrometry (MS).[1][7] This guide focuses on overcoming the challenges of HPLC-based separation through strategic selection of columns and mobile phases.
Chromatographic Strategy: Beyond Hydrophobicity
Achieving resolution between closely related pyrazine isomers requires moving beyond simple hydrophobic interactions offered by standard C18 columns. The key is to exploit subtle differences in isomer structure by employing stationary phases that offer alternative separation mechanisms.
The Power of Pentafluorophenyl (PFP) Phases
Pentafluorophenyl (PFP) columns have emerged as a powerful tool for separating aromatic and positional isomers.[6][8][9] Unlike C18 columns, which separate primarily based on hydrophobicity, PFP phases provide a multi-modal separation mechanism.[8][10]
The electron-withdrawing fluorine atoms on the phenyl ring create a pi-electron deficient system.[8] This allows for several unique interactions with analyte molecules:
-
π-π Interactions: Strong interactions with the pi-electron clouds of aromatic analytes like pyrazines.[8][11]
-
Dipole-Dipole Interactions: Useful for analytes with significant dipole moments.
-
Hydrogen Bonding: Can occur with analytes that are hydrogen bond donors or acceptors.[11]
-
Shape Selectivity: The rigid structure of the PFP group can distinguish between isomers based on their shape and the position of substituents.[8]
These combined interactions often provide superior selectivity for isomers where a C18 column fails.[8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Isomers
For highly polar pyrazine derivatives, such as those containing amine or hydroxyl groups (e.g., aminopyrazine), retention on reversed-phase columns can be insufficient.[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[12][14]
In HILIC, a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic groups) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][14][15] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer, leading to retention.[14] The elution order is typically from least polar to most polar, the opposite of reversed-phase.[14] HILIC is particularly advantageous as it often provides better sensitivity with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[15]
Experimental Protocols
Protocol 1: Separation of Alkylpyrazine Isomers via PFP-RPLC
This protocol is designed for the separation of less polar, structurally similar alkylpyrazines, such as dimethylpyrazine isomers, where a standard C18 phase may provide inadequate resolution.
Objective: To resolve positional isomers of dimethylpyrazine.
Workflow Diagram:
Caption: Workflow for Alkylpyrazine Isomer Separation.
Instrumentation and Consumables:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Detector: UV/PDA or Mass Spectrometer.
-
Column: Pentafluorophenyl (PFP) Column (e.g., 150 x 4.6 mm, 5 µm).
-
Analytes: 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine.
-
Solvents: HPLC-grade acetonitrile (ACN) and water, Formic Acid.
Step-by-Step Method:
-
Standard/Sample Preparation: Prepare individual and mixed standards of the pyrazine isomers at a concentration of 10 µg/mL in a 50:50 acetonitrile/water solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Formic acid is used to ensure good peak shape and is compatible with MS detection.[16]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.[1]
-
-
Injection and Data Acquisition:
-
Inject 5 µL of the sample mixture.
-
Acquire data, monitoring at a wavelength of 270 nm, where pyrazines exhibit strong absorbance.[1]
-
-
Data Analysis:
-
Integrate the resulting chromatogram.
-
Calculate the resolution between adjacent isomer peaks. A resolution value (Rs) of >1.5 is desired for baseline separation.
-
Table 1: PFP-RPLC Method Parameters
| Parameter | Value | Rationale |
| Column | PFP, 150 x 4.6 mm, 5 µm | Provides alternative selectivity for aromatic isomers.[8][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for RP chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient | 10% B to 40% B over 20 min | Optimized to resolve closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Detection | UV at 270 nm | Common absorbance maximum for pyrazines.[1][17] |
Expected Results: The PFP column's unique selectivity mechanisms should allow for the separation of the dimethylpyrazine isomers, which would likely co-elute on a standard C18 column. The elution order will depend on the subtle interplay of hydrophobic, π-π, and dipole interactions.
Protocol 2: Separation of Polar Pyrazine Isomers via HILIC
This protocol is tailored for polar, hydrophilic pyrazine isomers, such as 2-aminopyrazine and 3-aminopyridine-4-carboxylic acid, which are poorly retained in reversed-phase mode.
Objective: To retain and separate polar pyrazine derivatives.
Workflow Diagram:
Caption: Workflow for Polar Pyrazine Isomer Separation.
Instrumentation and Consumables:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Detector: UV/PDA or Mass Spectrometer.
-
Column: HILIC Column (e.g., ZIC-HILIC, 150 x 2.1 mm, 3.5 µm).
-
Analytes: 2-Aminopyrazine and related polar isomers.
-
Solvents: HPLC-grade acetonitrile (ACN) and water, Ammonium Formate (AmFm).
Step-by-Step Method:
-
Standard/Sample Preparation: Prepare standards at 10 µg/mL. Crucially, the sample solvent must be high in organic content (e.g., 90% ACN) to ensure good peak shape and prevent breakthrough.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 ACN/Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 ACN/Water.
-
Note: A buffer like ammonium formate is essential for reproducible retention and good peak shape in HILIC.[17]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 2 .
-
HILIC column equilibration is critical. Equilibrate the column for at least 20-30 minutes with the initial mobile phase to ensure the stable formation of the aqueous layer on the stationary phase.
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 2 µL) to minimize solvent mismatch effects.
-
Acquire data, monitoring at 270 nm or using an MS detector.
-
-
Data Analysis:
-
Integrate the chromatogram.
-
Confirm the retention and separation of the polar analytes.
-
Table 2: HILIC Method Parameters
| Parameter | Value | Rationale |
| Column | ZIC-HILIC, 150 x 2.1 mm, 3.5 µm | Zwitterionic phase ideal for retaining polar compounds.[14][15] |
| Mobile Phase A | 10mM AmFm in 90:10 ACN:H₂O | Weak eluent for HILIC mode. |
| Mobile Phase B | 10mM AmFm in 50:50 ACN:H₂O | Strong eluent for HILIC mode (higher water content).[15] |
| Gradient | 0% B to 50% B over 15 min | Elutes analytes from least polar to most polar. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| Detection | UV at 270 nm or MS | MS benefits from high organic mobile phase.[18] |
Conclusion
The successful HPLC separation of pyrazine isomers is an achievable goal that hinges on a strategic approach to method development. Standard C18 columns are often insufficient for resolving these challenging compounds. By leveraging the unique, multi-modal separation mechanisms of PFP columns for less polar aromatic isomers and employing HILIC for highly polar derivatives, researchers can develop robust and reliable analytical methods. The protocols provided in this note serve as a validated starting point for the separation and quantification of pyrazine isomers, enabling more accurate characterization in quality control, research, and development settings.
References
- PFP Column You Must Know - uHPLCs. (2024). uHPLCs.
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (2011). Journal of the Chinese Chemical Society.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies.
- Identification of hydroxymethylpyrazines using mass spectrometry. (2015). Journal of Mass Spectrometry.
- Pyrazine. SIELC Technologies.
- Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study. (2018). Biomedical Chromatography.
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies.
- A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies.
- Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. ResearchGate.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2003). LCGC International.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
- Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them. (2020). Molecules.
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2018). Molecules.
- Mass spectra of tentatively identified pyrazine products. ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime.
- Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (2015). International Journal of Analytical Mass Spectrometry and Chromatography.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry.
- A PRACTICAL GUIDE TO HILIC. Nest Group.
- Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS.
- Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent Technologies.
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Application Note: The Role and Use of 2-Ethyl-3,5,6-trimethylpyrazine as a Flavor Standard
Abstract
2-Ethyl-3,5,6-trimethylpyrazine is a pivotal heterocyclic, nitrogen-containing compound responsible for desirable roasted, nutty, and earthy aroma profiles in a vast array of thermally processed foods and beverages.[1][2] Its natural occurrence in products like coffee, cocoa, and roasted meats makes it an indispensable tool for flavor research, quality control, and new product development.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the precise application of this compound as a flavor standard. We will delve into its fundamental properties, provide validated protocols for its use in instrumental and sensory analysis, and explain the scientific rationale behind these methodologies to ensure robust and reproducible results.
Introduction: The Significance of Alkylpyrazines in Flavor Chemistry
Alkylpyrazines are a class of volatile organic compounds formed predominantly through the Maillard reaction between amino acids and reducing sugars during heating.[4] These compounds are cornerstones of "process flavors," imparting characteristic roasted, toasted, nutty, and cocoa-like notes that define consumer acceptance of many food products.[5][6] this compound (ETMP) is a prominent member of this family, valued for its potent and specific flavor contribution.[1]
The use of a high-purity ETMP standard is critical for several applications:
-
Quantitative Analysis: Accurately measuring the concentration of ETMP in raw materials, in-process samples, and finished products to ensure consistent flavor profiles.
-
Flavor Profile Development: Acting as a reference point for creating or matching specific roasted flavor notes in novel food systems, such as plant-based meat analogues.[4]
-
Sensory Science: Establishing a definitive link between instrumental data (concentration) and sensory perception (aroma intensity and character) through Gas Chromatography-Olfactometry (GC-O) and trained panel evaluations.[7]
-
Quality Control: Identifying deviations from a target flavor profile or detecting off-notes by comparing sample data against a known standard.
Physicochemical Properties of the Standard
A thorough understanding of the standard's physical and chemical properties is fundamental to its correct handling, storage, and application in analytical protocols.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| CAS Number | 17398-16-2 | The Good Scents Company[9] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[8] |
| Molecular Weight | 150.22 g/mol | Cheméo[10] |
| Appearance | Colorless to pale yellow clear liquid | The Good Scents Company[9] |
| Odor Profile | Roasted, nutty, earthy, cocoa, potato | Sigma-Aldrich, PubMed[2] |
| Boiling Point | 206-207 °C @ 760 mmHg (est.) | The Good Scents Company[9] |
| Vapor Pressure | 0.337 mmHg @ 25 °C (est.) | The Good Scents Company[9] |
| Solubility | Soluble in alcohol; 437.7 mg/L in water @ 25°C (est.) | The Good Scents Company[9] |
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating systems, incorporating steps that ensure accuracy and reproducibility.
Protocol for Standard Stock and Working Solution Preparation
Causality: The accuracy of all subsequent quantitative analysis is contingent upon the precise preparation of the initial standard solutions. The choice of solvent is critical; it must fully solubilize the analyte without interfering with chromatographic analysis or introducing artifacts. Food-grade ethanol is an excellent choice due to its volatility, compatibility with GC systems, and low toxicity.
Materials:
-
This compound (≥95% purity)
-
Dehydrated Ethanol (200 proof, ACS grade or higher)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined screw caps
Workflow for Standard Preparation:
Caption: Workflow for preparing ETMP standard solutions.
Step-by-Step Methodology:
-
Prepare Primary Stock (e.g., 1000 µg/mL): a. Accurately weigh approximately 10.0 mg of pure this compound standard onto analytical weighing paper. b. Quantitatively transfer the standard into a 10 mL Class A volumetric flask. c. Add approximately 7 mL of 200 proof ethanol and gently swirl to dissolve the standard completely. d. Once dissolved, bring the flask to the calibration mark with ethanol. e. Cap the flask securely and invert it at least 20 times to ensure homogeneity. f. Transfer to an amber vial, label clearly with the compound name, exact concentration, solvent, and preparation date.
-
Prepare Working Standards (Calibration Curve): a. Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions from the primary stock solution. b. For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with ethanol. c. Use fresh pipette tips for each dilution to prevent cross-contamination.
-
Storage and Handling: a. Store all stock and working solutions in amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation. b. For long-term storage (weeks to months), refrigerate at ≤4°C. Allow solutions to return to room temperature before use to ensure accurate volume measurements.
Protocol for Instrumental Analysis via GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile pyrazines.[5][11] The choice of a mid-polarity column (e.g., DB-624) or a wax-type polar column offers excellent selectivity for pyrazines, separating them from other matrix components. The mass spectrometer provides unambiguous identification based on the compound's unique fragmentation pattern and confirmation using its Kovats retention index.[11]
Workflow for GC-MS Analysis:
Caption: Generalized workflow for GC-MS analysis of pyrazines.
Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, or equivalent | High-performance systems with electronic pneumatic control. |
| Column | ZB-WAXplus (30 m x 0.25 mm, 0.25 µm) or DB-624 | Polar/mid-polarity columns provide good selectivity for pyrazines.[11] |
| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp 10 °C/min to 240 °C (hold 5 min) | Separates volatile compounds based on boiling point and polarity.[12] |
| MS Transfer Line | 250 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Creates reproducible fragmentation patterns for library matching. |
| MS Scan Range | m/z 40 - 400 | Covers the expected mass range of the target and potential matrix interferents. |
Step-by-Step Methodology:
-
Instrument Setup & Calibration: a. Install the recommended GC column and condition it according to the manufacturer's instructions to remove contaminants and ensure a stable baseline. b. Perform a system suitability check by injecting a mid-point standard to verify retention time stability, peak shape, and detector response. c. Generate a multi-point calibration curve by injecting each working standard solution (e.g., 0.1 to 10.0 µg/mL). Plot the peak area of the target ion vs. concentration. A linear regression with R² ≥ 0.99 is required.
-
Sample Preparation (e.g., Coffee Brew): a. Prepare the sample as required (e.g., brewing coffee, solvent extraction of solid food). b. For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate and concentrate volatile compounds.[6] c. Ensure the final sample is filtered (0.22 µm PTFE filter) before injection to prevent contamination of the GC inlet and column.
-
Data Analysis: a. Identification: Confirm the identity of this compound in the sample by matching its retention time with that of the pure standard and comparing its mass spectrum against a reference library (e.g., NIST). The Kovats retention index should also be used for definitive identification.[11] b. Quantification: Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.
Protocol for Sensory Analysis
Causality: While instrumental analysis provides quantitative data, sensory analysis is essential to understand the perceptual impact of the flavor compound.[7] Using the standard allows a panel to be trained to recognize the specific aroma character of ETMP, and to determine its detection and recognition thresholds in the specific food matrix being studied.
Logical Relationship: Instrumental vs. Sensory Data
Caption: Linking quantitative data with sensory perception.
Step-by-Step Methodology:
-
Panelist Training: a. Prepare a series of aqueous solutions or solutions in a neutral oil containing the ETMP standard at varying concentrations (e.g., from below to well above the known detection threshold). b. Present these to the sensory panel in coded, randomized order. Train panelists to specifically identify the "roasted, nutty" character of ETMP. This establishes a common language for describing the flavor note.
-
Threshold Testing (Ascending Forced-Choice): a. Prepare a series of triangle tests (two blanks, one sample with ETMP) with increasing concentrations of the standard in the actual food matrix (e.g., a plain plant-based patty). b. Panelists are asked to identify the "odd" sample. The group's detection threshold is the concentration at which a statistically significant portion of the panel can correctly identify the sample.
-
Quantitative Descriptive Analysis (QDA): a. Prepare food samples spiked with the ETMP standard at concentrations relevant to the product (e.g., 0, 1, 5, 10 ppm). b. Have the trained panel rate the intensity of the specific "roasted/nutty" attribute on a labeled magnitude scale (e.g., 0-15). c. This data can then be correlated with the instrumental concentration data to build a predictive model of flavor impact.
Safety and Regulatory Information
This compound and related pyrazines have a long history of safe use in food.[2][4]
-
Regulatory Status: Pyrazine derivatives are generally recognized as safe (GRAS) by organizations like the Flavor and Extract Manufacturers Association (FEMA) for their intended use as flavoring ingredients.[13]
-
Handling: As with any concentrated chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the pure standard. Work in a well-ventilated area or fume hood.
Conclusion
This compound is a powerful tool in the arsenal of flavor chemists, sensory scientists, and product developers. By employing it as a reference standard within the validated instrumental and sensory protocols detailed in this guide, researchers can achieve a deeper, more quantitative understanding of roasted flavor profiles. This rigorous, systematic approach enables the consistent production of high-quality products and accelerates the innovation of new and appealing food and beverage experiences.
References
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- Title: The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 Source: Google Patents URL
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- Title: Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum Source: Journal of Industrial Microbiology and Biotechnology, Oxford Academic URL:[Link]
- Title: 2-ETHYL-3-METHYLPYRAZINE Source: Flavor and Extract Manufacturers Associ
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Application of 2-Ethyl-3,5,6-trimethylpyrazine in food manufacturing
An In-Depth Technical Guide to the Application of 2-Ethyl-3,5,6-trimethylpyrazine in Food Manufacturing
For professionals in food science and flavor chemistry, mastering the application of potent aroma compounds is paramount. Among the vast arsenal of flavor molecules, pyrazines stand out for their characteristic roasted, nutty, and toasted notes, which are fundamental to the sensory profile of countless cooked foods.[1][2][3] This guide provides a detailed exploration of this compound, a highly versatile and powerful pyrazine used to build authentic roasted and nutty characters in a wide array of food products.[4]
This document serves as a comprehensive application manual, detailing the compound's sensory properties, formation pathways, practical applications, and the analytical and sensory protocols required for its effective and controlled use.
Compound Profile: this compound
This compound (ETMP) is a heterocyclic, nitrogen-containing aroma compound that contributes significantly to the desirable flavors developed during the thermal processing of food.
-
Chemical Identity:
-
Flavor Profile: Highly potent with a dominant character described as nutty, roasted, cocoa, and coffee-like.[4] It is also associated with the aroma of baked potatoes and roasted peanuts.[7][8]
-
Natural Occurrence: ETMP is a natural product of the Maillard reaction and Strecker degradation.[3] Consequently, it is found in numerous cooked and roasted foods, including coffee, cocoa, baked goods, roasted meats, and peanuts.[4][7][8]
-
Regulatory Status: The compound is recognized as safe for its intended use as a flavoring ingredient by major regulatory bodies. It holds FEMA GRAS status (FEMA No. 3149) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[9][10][11][12]
Mechanism of Formation: The Maillard Reaction
Pyrazines are hallmark products of the Maillard reaction, the complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[1][3] The formation of alkylpyrazines like ETMP involves the condensation of α-aminoketones, which are generated from the Strecker degradation of amino acids.[13] The specific amino acid and sugar precursors, along with reaction conditions (pH, temperature, time), dictate the type and yield of the resulting pyrazines.[1]
Protocol: Incorporation into a Savory Snack Seasoning
Objective: To enhance the roasted and nutty notes in a topical seasoning blend for potato chips.
Materials:
-
This compound (ETMP)
-
Food-grade solvent (e.g., Propylene Glycol or Ethanol)
-
Micro-pipettes
-
Analytical balance
-
Base seasoning blend (e.g., salt, paprika, onion powder, garlic powder)
-
Plating substrate (e.g., Maltodextrin or Salt)
-
Ribbon blender or V-blender
-
Unsalted potato chips (for testing)
Methodology:
-
Stock Solution Preparation: Prepare a 0.1% w/w stock solution of ETMP in the chosen solvent. This is a critical step to ensure accurate and homogenous dosing of this potent material.
-
Dosage Calculation: For a target concentration of 2 ppm (0.002 g/kg) in the final seasoned chip (assuming 10% seasoning application by weight), the concentration in the seasoning itself must be 20 ppm (0.02 g/kg).
-
Liquid Plating:
-
Weigh 1000g of the plating substrate (Maltodextrin).
-
Calculate the required amount of the 0.1% stock solution to achieve 20 ppm in the seasoning. For 1000g of substrate, you need 0.02g of pure ETMP, which is contained in 20g of the 0.1% stock solution.
-
Place the substrate in the blender.
-
Slowly add the 20g of ETMP stock solution to the tumbling substrate, ensuring even distribution.
-
-
Blending: Add the remaining base seasoning ingredients to the blender and mix for 15-20 minutes or until a homogenous blend is achieved.
-
Quality Control (Self-Validation):
-
Sensory Check: Smell the seasoning blend and compare it to a control blend made without ETMP. The test sample should have a distinct roasted/nutty aroma.
-
Application Test: Apply the seasoning to unsalted chips at a controlled rate (e.g., 10g of seasoning per 100g of chips). Taste the seasoned chips against the control.
-
-
Iteration: Based on the sensory evaluation, adjust the ETMP concentration in the seasoning up or down as needed.
Protocol: Analytical Quantification by GC-MS
Objective: To quantify the concentration of ETMP in a finished food product to ensure it meets specifications. Gas chromatography is a standard technique for separating volatile compounds, and mass spectrometry helps identify and quantify them. [14][15] Principle: Volatile compounds are extracted from the food matrix using Solid Phase Microextraction (SPME), separated by Gas Chromatography (GC), and identified and quantified by Mass Spectrometry (MS).
Equipment & Reagents:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with septa
-
ETMP analytical standard
-
Internal standard (e.g., 2-Methyl-3-heptanone)
-
Sodium Chloride (NaCl)
Methodology:
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh 2g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1g of NaCl (to increase the volatility of analytes).
-
Spike with a known concentration of the internal standard.
-
Immediately seal the vial.
-
-
SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
-
Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min).
-
MS Parameters: Scan range of m/z 40-300. Use both SCAN mode for identification and Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of ETMP (e.g., m/z 150, 135).
-
-
Calibration & Quantification:
-
Prepare a calibration curve using standard solutions of ETMP with a fixed concentration of the internal standard.
-
Plot the ratio of the ETMP peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of ETMP in the sample based on the calibration curve.
-
-
Quality Control (Self-Validation):
-
Run a blank sample (matrix without ETMP) to check for interferences.
-
Analyze a matrix spike sample (a control sample spiked with a known amount of ETMP) to assess recovery and matrix effects. Recovery should typically be within 80-120%.
-
Protocol: Sensory Evaluation - Triangle Test
Objective: To determine if a statistically significant sensory difference exists between a control product and a product flavored with ETMP. The triangle test is a classic discriminative method used for this purpose. [15][16] Panelists & Setup:
-
Recruit 20-30 panelists, either trained or consumer. [14]* Conduct the test in a dedicated sensory lab with controlled lighting and individual booths to prevent distractions. [15] Methodology:
-
Sample Preparation: Prepare two batches of the product: a control (A) and the test product with ETMP (B).
-
Sample Coding: Code all samples with random three-digit numbers.
-
Presentation: Present each panelist with a set of three samples. The sets should be arranged in all possible orders (AAB, ABA, BAA, BBA, BAB, ABB) and balanced across all panelists. Two samples in each set are identical, and one is different.
-
Instructions: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
-
Data Collection: Record the number of correct identifications.
-
Data Analysis:
-
Compare the number of correct responses to a statistical table for triangle tests (based on the number of panelists and the desired significance level, typically p < 0.05).
-
If the number of correct identifications is greater than or equal to the table value, it can be concluded that a perceptible sensory difference exists between the products.
-
Safety and Handling
While ETMP has a long history of safe use in food, proper laboratory handling is essential. [9][17]
-
Toxicity: The oral LD₅₀ in rats was reported as 460 mg/kg. [9]It is considered safe at the current levels of intake from its use as a flavoring ingredient. [9][17]* Handling: As a concentrated aroma chemical, it should be handled in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses and gloves.
-
Storage: Store in a cool, dark place in a tightly sealed container to prevent oxidation and loss of volatile material.
Conclusion
This compound is a potent and effective flavor ingredient for building foundational roasted, nutty, and savory notes in food products. Its utility spans across baked goods, beverages, confectionery, and savory systems. Successful application hinges on a scientific approach, beginning with an understanding of its sensory characteristics and formation, followed by precise and controlled dosing through benchtop experimentation. By leveraging robust analytical and sensory validation protocols, food scientists can effectively use this compound to create complex, appealing, and authentic flavor profiles that meet consumer expectations for high-quality processed foods.
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Application Notes and Protocols for the Sensory Evaluation of Pyrazine Compounds
Abstract
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor of a vast array of food, beverage, and pharmaceutical products.[1][2] Often associated with nutty, roasted, toasted, and earthy notes, their sensory impact is potent, with many exhibiting extremely low odor detection thresholds.[3][4][5] Accurate and reproducible sensory evaluation of these compounds is therefore paramount for quality control, product development, and flavor research. This guide provides a comprehensive framework for establishing a robust sensory evaluation program for pyrazine compounds, designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous protocol.
Introduction to Pyrazines and Their Sensory Significance
Pyrazines are formed naturally in many raw materials, such as vegetables like bell peppers, and are also key products of the Maillard reaction—the chemical process responsible for the browning and flavor development in cooked foods like roasted coffee, baked bread, and seared meat.[1][6][7] Their unique organoleptic properties mean they can dramatically influence the overall sensory profile of a product, even at trace concentrations.[1][3] For example, 2-isobutyl-3-methoxypyrazine is famously responsible for the characteristic green bell pepper aroma, while 2-acetylpyrazine imparts a distinct popcorn-like note.[7][8] Understanding and quantifying the sensory contribution of these compounds is essential for creating and maintaining desired flavor profiles. This protocol outlines the methodologies required to characterize these powerful aroma compounds.
Table 1: Examples of Common Pyrazine Compounds and Their Sensory Descriptors
| Pyrazine Compound | CAS Number | Common Sensory Descriptors | Odor Detection Threshold (in water) |
| 2-Methylpyrazine | 109-08-0 | Green, nutty, cocoa, musty, potato[9] | 60,000 ppb[9] |
| 2,3-Dimethylpyrazine | 5910-89-4 | Roasted, nutty, chocolate, coffee[9] | 2,500 ppb[9] |
| 2-Ethyl-3,5-dimethylpyrazine | 13360-65-1 | Roasted, nutty, potato, coffee-like[6][10] | 0.002 ppb (approx.) |
| 2-Acetylpyrazine | 22047-25-2 | Popcorn, nutty, roasted, bready[8] | 1.4 - 22.5 mg/l[11] |
| 2-Isobutyl-3-methoxypyrazine | 24683-00-9 | Green bell pepper, earthy, vegetative[5] | 0.002 ppb |
Foundational Principles: Establishing a Sensory Evaluation Program
A successful sensory program is built on a foundation of standardized methodologies and rigorous control of variables. The International Organization for Standardization (ISO) provides comprehensive guidelines for sensory analysis that form the bedrock of any reputable protocol.[12][13]
Core Pillars of Sensory Evaluation:
-
Controlled Environment: All sensory evaluations must be conducted in a dedicated sensory laboratory designed according to ISO 8589:2007.[14] This ensures the environment is free from distracting odors, noises, and visual cues. The space should have controlled lighting and temperature to maintain consistent assessment conditions.[15]
-
Qualified Assessors: The human assessor is the analytical instrument. Therefore, rigorous selection, training, and monitoring of sensory panelists are critical for generating reliable and reproducible data.[16][17] This process is detailed in ISO 8586:2023.[17]
-
Method Selection: The choice of sensory test must align with the research objective. The primary categories are:
-
Difference Tests: Is there a perceptible difference between samples? (e.g., Triangle Test).[15]
-
Descriptive Analysis: What are the sensory attributes of a sample and what are their intensities? (e.g., Quantitative Descriptive Analysis).[8][18]
-
Threshold Tests: At what concentration can a compound be detected or recognized?[19][20]
-
Sensory Panel Selection and Training
The quality of sensory data is directly dependent on the acuity, reliability, and consistency of the sensory panel. The objective is to develop a panel that can function as a calibrated analytical instrument.
Panelist Screening and Selection
The initial screening process aims to identify individuals with the necessary sensory acuity and motivation.[17][23]
-
Recruitment: Recruit a pool of candidates who are available, interested, and have a neutral attitude towards the products being tested.[23]
-
Basic Sensory Acuity Tests:
-
Odor Recognition: Test candidates' ability to identify common scents.[23]
-
Taste Identification: Assess their ability to correctly identify the five basic tastes (sweet, sour, salty, bitter, umami) at varying concentrations.[23]
-
Color Vision Test: Use standard tests like the Ishihara test to screen for color blindness, which is crucial for appearance evaluation.[23]
-
-
Threshold Screening: Determine individual sensitivity to relevant pyrazine compounds by presenting ascending concentrations to establish a basic detection threshold.
Panel Training Protocol
Training transforms selected individuals into a cohesive panel. This process, guided by standards like ISO 5496 and ISO 8586, involves familiarizing panelists with key pyrazine aromas and standardizing the language used to describe them.[12][17][24]
-
Attribute Familiarization: Introduce panelists to reference standards for a range of pyrazine compounds.[7][8] For example, provide solutions of 2-isobutyl-3-methoxypyrazine for "green bell pepper" and 2-acetylpyrazine for "popcorn."
-
Lexicon Development: Through group sessions, the panel develops a consensus vocabulary (a lexicon) to describe the sensory attributes of pyrazines.[8] This is crucial for descriptive analysis to ensure all panelists are using terms consistently.
-
Intensity Scaling Practice: Train panelists to rate the intensity of each attribute on a standardized scale (e.g., a 15-point universal scale or a line scale).[8] Anchor points should be provided with reference standards to calibrate the panelists.
-
Mock Panels & Validation: Conduct practice sessions using various sensory tests (e.g., triangle, descriptive). Monitor individual and panel performance for consistency and reproducibility.[16]
Experimental Protocols for Sensory Evaluation
The choice of method is dictated by the objective of the study.
Diagram 1: Decision Workflow for Sensory Method Selection
Caption: Decision tree for selecting the appropriate sensory evaluation method.
Protocol: Difference Testing (ISO 4120:2021 Triangle Test)
The triangle test is a forced-choice procedure used to determine if a perceptible sensory difference exists between two samples.[15][25]
-
Objective: To determine if a process change, ingredient substitution, or packaging alteration has created a sensory difference.[15][26]
-
Principle: Assessors receive three coded samples, where two are identical (A) and one is different (B), presented in a randomized order (e.g., AAB, ABA, BAA). They are tasked with identifying the "odd" or different sample.[26][27]
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare the control (A) and test (B) samples under identical conditions. For pyrazines, this involves dissolving them in a neutral matrix (e.g., deionized water, deodorized oil, or a simple buffer) at a concentration above the detection threshold.
-
Coding and Presentation: Code all samples with random 3-digit numbers. For each assessor, present one of the six possible permutations (AAB, ABA, BAA, BBA, BAB, ABB) to ensure the test is balanced.
-
Evaluation: Instruct panelists to evaluate the samples from left to right. They must choose one sample as being different, even if they are guessing.[15]
-
Data Collection: Record the number of correct identifications.
-
Statistical Analysis: The total number of correct judgments is compared to statistical tables (or calculated using a binomial distribution) to determine if the result is statistically significant at a chosen alpha level (typically α=0.05).[27] A significant result indicates a perceptible difference between the samples.[25]
-
Protocol: Quantitative Descriptive Analysis (QDA)
QDA is a powerful method for identifying the key sensory attributes of a product and quantifying their intensities using a trained panel.[8]
-
Objective: To create a detailed sensory profile or "fingerprint" of a product containing pyrazines.
-
Principle: A trained panel develops a specific lexicon for the product and rates the intensity of each attribute on a continuous scale.[8]
-
Step-by-Step Protocol:
-
Lexicon Development: In initial sessions, present the panel with the range of samples to be analyzed. Through open discussion, panelists generate descriptive terms for the aroma, flavor, and texture. The panel leader guides them to a consensus on a final list of attributes and their definitions.
-
Reference Standards: Prepare and provide reference standards for each attribute to anchor the panel's perception and use of the scale. For example, a weak solution of 2,3-dimethylpyrazine for "nutty" and a stronger one for "roasted."
-
Individual Evaluation: In isolated booths, panelists independently evaluate each coded sample. They rate the intensity of each attribute from the lexicon on a scorecard with a line scale (e.g., from 0 = "none" to 15 = "very intense").
-
Data Collection & Analysis: Collect the intensity ratings from all panelists. The data is typically analyzed using Analysis of Variance (ANOVA) to test for significant differences between products for each attribute.[18][21] Multivariate techniques like Principal Component Analysis (PCA) are then used to visualize the relationships between samples and attributes, often presented in a "spider web" plot.[18][28]
-
Diagram 2: Workflow for Quantitative Descriptive Analysis (QDA)
Caption: The three-phase workflow for conducting a QDA study.
Protocol: Odor Threshold Determination (ISO 13301:2018 3-AFC Method)
This method determines the concentration at which a substance can be reliably detected.
-
Objective: To determine the detection threshold of a specific pyrazine compound in a given matrix.
-
Principle: The 3-Alternative Forced Choice (3-AFC) test presents assessors with three samples, one of which contains the pyrazine (the "spiked" sample) while the other two are blanks. The assessor must identify the spiked sample.[19][29]
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of dilutions of the pyrazine compound in the desired matrix (e.g., water, buffer, base product). The concentration range should span from well below the expected threshold to clearly detectable. A geometric series (e.g., stepping down by a factor of 2 or 3) is common.[19]
-
Presentation: For each concentration level, present one spiked and two blank samples to each panelist in a randomized order.
-
Evaluation: Panelists are instructed to identify the sample that is different from the other two.
-
Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration that was not correctly identified and the first concentration that was.[20] The group threshold is then calculated as the geometric mean of all individual panelists' thresholds. This value represents the concentration at which 50% of the panel can detect the compound.[19]
-
Instrumental Correlation: Gas Chromatography-Olfactometry (GC-O)
While sensory panels are essential, instrumental analysis provides objective chemical data. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links instrumental data with human perception.[30][31]
-
Principle: The effluent from a gas chromatography column is split. One portion goes to a standard detector (like a Mass Spectrometer, MS), while the other goes to a heated sniffing port where a trained assessor describes the odor of the compounds as they elute.[32]
-
Application: GC-O helps identify which specific volatile compounds in a complex mixture are responsible for the aromas perceived by the panel.[19][33] This is crucial for pyrazines, as not all volatiles are aroma-active. By correlating the retention time of an aroma event at the olfactometry port with a peak on the MS chromatogram, the specific odor-active pyrazine can be identified.[32]
Data Analysis and Interpretation
-
Analysis of Variance (ANOVA): Used in descriptive analysis to determine if there are significant differences in the mean intensity scores for an attribute across different products.[18][28]
-
Principal Component Analysis (PCA): A multivariate technique used to reduce the complexity of descriptive analysis data. It helps visualize the relationships between products and their sensory attributes in a two-dimensional map.[18][28]
-
Binomial Statistics: Used for difference tests (like the Triangle Test) to determine the probability that the number of correct answers could have occurred by chance alone.[27]
Conclusion
The sensory evaluation of pyrazine compounds is a multifaceted discipline that requires a synthesis of analytical chemistry, psychology, and statistics. By implementing structured protocols based on international standards for panel training, method execution, and data analysis, researchers can generate reliable and actionable sensory data. This allows for a deeper understanding of how these potent compounds shape the flavor and aroma of products, ultimately enabling more precise product development, robust quality control, and innovative scientific research.
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- 19. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. The Triangle Test — BrewSake.org [brewsake.org]
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Application Note: Unambiguous Structure Elucidation of 2-Ethyl-3,5,6-trimethylpyrazine using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural elucidation of 2-Ethyl-3,5,6-trimethylpyrazine, a key aroma compound found in various food products and a significant building block in medicinal chemistry.[1][2] We detail a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental parameter selection is explained, and a step-by-step protocol for data acquisition and processing is provided. Through the logical interpretation of the spectral data, we demonstrate how to achieve unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the target compound.
Introduction
Pyrazine derivatives are a class of heterocyclic aromatic compounds widely distributed in nature and are crucial components of the flavor and aroma profiles of many roasted or fermented foods.[1] this compound, in particular, contributes to the nutty and roasted notes in products like coffee and cocoa.[3][4] Beyond its role in food science, the substituted pyrazine core is a prevalent scaffold in pharmaceutical development due to its diverse biological activities.[2] Therefore, the precise and unequivocal confirmation of the substitution pattern on the pyrazine ring is of paramount importance for quality control, synthetic chemistry, and drug discovery.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution.[5] While 1D ¹H and ¹³C NMR provide initial information on the chemical environment and connectivity of atoms, complex substitution patterns on aromatic rings can lead to signal overlap and ambiguity. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for resolving these ambiguities by revealing through-bond scalar couplings between nuclei.[6][7] This note serves as a practical guide, demonstrating the power of this multi-technique NMR approach for the definitive structure elucidation of this compound.
Experimental Protocols
I. Sample Preparation
A high-purity sample of this compound is essential for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 15-20 mg of this compound.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it provides good solubility and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) typically do not interfere with the signals of the analyte.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. The optimal sample height in the tube is approximately 4.5 to 5 cm.[8]
II. NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, characterized by sharp and symmetrical peak shapes.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[9]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for more accurate integration.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons can have longer relaxation times.[10]
-
Number of Scans (NS): 1024-4096, necessary due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Standard pulse programs (e.g., 'cosygpmf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf' on Bruker instruments) should be utilized.
-
The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise in a reasonable experiment time. For HMBC, the long-range coupling constant is typically set to 8-10 Hz to observe 2- and 3-bond correlations.[6]
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). An exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra can be applied to improve the signal-to-noise ratio.[10]
-
Phasing and Baseline Correction: Manually phase correct all spectra to obtain pure absorption lineshapes. Apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
Data Interpretation and Structure Elucidation
The following section details the logical process of assigning the NMR signals to the structure of this compound based on a predicted, yet chemically sound, dataset.
Predicted NMR Data for this compound
The chemical shifts are predicted based on the analysis of structurally similar compounds such as 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, tetramethylpyrazine, and 2-ethyl-3-methylpyrazine.[3][11][12][13]
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| Ethyl Group | |||||
| -CH₂- (H-7) | 2.75 | Quartet (q) | 2H | 7.6 | 27.5 |
| -CH₃ (H-8) | 1.25 | Triplet (t) | 3H | 7.6 | 12.5 |
| Methyl Groups | |||||
| 3-CH₃ (H-9) | 2.52 | Singlet (s) | 3H | - | 21.0 |
| 5-CH₃ (H-10) | 2.48 | Singlet (s) | 3H | - | 20.5 |
| 6-CH₃ (H-11) | 2.45 | Singlet (s) | 3H | - | 20.2 |
| Pyrazine Ring | |||||
| C-2 | - | - | - | - | 155.0 |
| C-3 | - | - | - | - | 151.5 |
| C-5 | - | - | - | - | 148.0 |
| C-6 | - | - | - | - | 147.5 |
Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra
-
¹H NMR: The proton spectrum shows five distinct signals. The downfield quartet at δ 2.75 (2H) and the upfield triplet at δ 1.25 (3H) with a coupling constant of J = 7.6 Hz are characteristic of an ethyl group. The presence of three sharp singlet signals at δ 2.52, 2.48, and 2.45, each integrating to 3H, confirms the three methyl groups attached to the pyrazine ring. The absence of any signals in the aromatic region (δ 7-9 ppm) indicates a fully substituted pyrazine ring.
-
¹³C NMR: The proton-decoupled ¹³C spectrum displays six signals in the aliphatic region and four signals in the aromatic/heteroaromatic region. The signals at δ 27.5 and 12.5 correspond to the ethyl group carbons. The three signals around δ 20-21 are attributed to the three methyl group carbons. The four downfield signals (δ 147.5 - 155.0) are characteristic of the sp²-hybridized carbons of the pyrazine ring. The absence of a DEPT-135 signal for these four carbons confirms they are all quaternary.
Step 2: COSY (Correlation Spectroscopy) Analysis
The COSY experiment reveals proton-proton couplings within the molecule.
-
A cross-peak is observed between the quartet at δ 2.75 (H-7) and the triplet at δ 1.25 (H-8). This confirms their three-bond (³J) coupling and solidifies the assignment of the ethyl group.
-
No other correlations are observed, which is expected as the methyl groups are isolated and do not have proton neighbors to couple with.
Caption: COSY correlation in this compound.
Step 3: HSQC (Heteronuclear Single Quantum Coherence) Analysis
The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹JCH coupling).
-
The quartet at δ 2.75 (H-7) correlates with the carbon signal at δ 27.5 (C-7).
-
The triplet at δ 1.25 (H-8) correlates with the carbon signal at δ 12.5 (C-8).
-
The three methyl singlets at δ 2.52, 2.48, and 2.45 (H-9, H-10, H-11) correlate with the three methyl carbons at δ 21.0, 20.5, and 20.2 (C-9, C-10, C-11) respectively. At this stage, the specific assignment of each methyl group to its position on the ring is not yet possible.
Caption: Key HSQC correlations for the substituent groups.
Step 4: HMBC (Heteronuclear Multiple Bond Correlation) Analysis
The HMBC experiment is the final and most critical step, revealing long-range (2- and 3-bond) correlations between protons and carbons. This allows for the complete assembly of the molecular structure.
-
Ethyl Group Correlations:
-
The methylene protons (H-7, δ 2.75) show a strong correlation to the quaternary pyrazine carbon at δ 155.0. This establishes the attachment point of the ethyl group and assigns this carbon as C-2 .
-
H-7 also shows a correlation to the adjacent methyl carbon (C-9, δ 21.0), which in turn assigns the proton signal at δ 2.52 as H-9 (the 3-methyl group).
-
The terminal methyl protons of the ethyl group (H-8, δ 1.25) show a correlation to C-7 (²J) and to the pyrazine carbon C-2 (³J).
-
-
Methyl Group Correlations (The Key to Unambiguous Assignment):
-
The 3-methyl protons (H-9, δ 2.52) correlate to C-2 (²J) and another pyrazine carbon at δ 151.5, which must be C-3 .
-
The 5-methyl protons (H-10, δ 2.48) show correlations to two pyrazine carbons: δ 148.0 (C-5 ) and δ 147.5 (C-6 ).
-
The 6-methyl protons (H-11, δ 2.45) also show correlations to two pyrazine carbons: δ 147.5 (C-6 ) and δ 148.0 (C-5 ).
-
By piecing together these correlations, the full substitution pattern is confirmed. The ethyl group is at C-2, and the methyl groups are at C-3, C-5, and C-6.
Caption: Key HMBC correlations confirming the structure.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of this compound. The logical workflow presented, from initial 1D analysis to the conclusive long-range correlations from the HMBC spectrum, allows for the unambiguous assignment of every proton and carbon atom in the molecule. This self-validating protocol ensures high confidence in the structural assignment, a critical requirement for applications in flavor chemistry, synthesis, and pharmaceutical research.
References
- Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.
- Guenin, S. P. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 415.
- PubChem. (n.d.). 2,3-Dimethylpyrazine. National Center for Biotechnology Information.
- University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility.
- SDSU NMR Facility. (n.d.). Basic Acquisition Parameters. Department of Chemistry.
- Martin, G. E., & Zektzer, A. S. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry.
- PubChem. (n.d.). 2-Ethyl-3-methylpyrazine. National Center for Biotechnology Information.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Department of Chemistry.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
- FooDB. (2010). Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162).
- SpectraBase. (n.d.). 2,5-Dimethylpyrazine.
- SpectraBase. (n.d.). 2,3,5,6-Tetramethylpyrazine.
- The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine.
- LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. OChemSimplified.
- Zhang, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Ventós. (n.d.). 2-ETHYL-3-METHYLPYRAZINE.
- SpectraBase. (n.d.). Pyrazine.
- Li, Y., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Biochemistry, 2024, 4373558.
- University of Calgary. (n.d.). Ch 13 - Coupling.
- Castellano, S., & Kostelnik, R. J. (1967). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 13(5), 443-447.
- University College London. (n.d.). Chemical shifts. Department of Chemistry.
- LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Science of Synthesis. (n.d.). 6.2.2. Pyrazines.
- Oregon State University. (n.d.). 1H NMR Chemical Shift. Department of Chemistry.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Ethyl-3,5,6-trimethylpyrazine for Accurate Identification and Analysis
Abstract
This technical guide provides a detailed examination of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Ethyl-3,5,6-trimethylpyrazine (C₉H₁₄N₂), a significant aroma compound found in a variety of roasted and thermally processed foods. An in-depth analysis of its mass spectrum is presented, with a focus on the underlying fragmentation mechanisms that lead to its characteristic ions. This application note serves as a practical resource for researchers, scientists, and quality control professionals in the food and beverage, flavor and fragrance, and pharmaceutical industries, offering a robust protocol for the confident identification and analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
Introduction: The Significance of Alkylpyrazines
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor and aroma profiles of many foods, including coffee, roasted nuts, and baked goods.[1] Their formation is primarily attributed to the Maillard reaction between amino acids and reducing sugars during thermal processing. This compound, with a molecular weight of 150.22 g/mol , is a key contributor to the nutty, roasted, and earthy aromas characteristic of these products.[2][3]
Accurate identification and quantification of this specific isomer are critical for quality control and product development. However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, presenting a significant analytical challenge.[4] A thorough understanding of the specific fragmentation pattern of this compound is therefore essential for unambiguous identification, especially when co-elution with other isomers is possible. This guide provides a foundational understanding of its EI-MS behavior and a validated analytical protocol.
The Mass Spectrum of this compound: A Mechanistic Interpretation
The 70 eV electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The interpretation of this spectrum relies on fundamental principles of mass spectrometry, including the stability of the pyrazine ring and the predictable cleavage of its alkyl substituents.[5]
The Molecular Ion (M•+): The Intact Molecule
The mass spectrum displays a prominent molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 150.[3] This peak corresponds to the intact molecule that has lost a single electron during the ionization process. The stability of the aromatic pyrazine ring contributes to the relatively high abundance of the molecular ion, which is a key feature for initial identification.
The Base Peak and Primary Fragmentation Pathway: Benzylic-like Cleavage
The most abundant fragment ion, known as the base peak, is observed at m/z 135. This ion is formed through the loss of a methyl radical (•CH₃), a mass difference of 15 Da from the molecular ion. This fragmentation is a classic example of a benzylic-like cleavage, a highly favored pathway in the mass spectrometry of alkyl-substituted aromatic compounds.[5] The bond between the ethyl group's alpha and beta carbons is cleaved, but the charge is retained by the larger fragment. The resulting cation is significantly stabilized by resonance with the pyrazine ring, explaining its high abundance.
This process is initiated by the radical cation formed during ionization. The cleavage of the C-C bond adjacent (alpha) to the pyrazine ring is energetically favorable.[6]
Secondary Fragmentation: Formation of the m/z 121 Ion
Another significant fragment ion is observed at m/z 121. This ion is likely formed from the molecular ion via the loss of an ethyl radical (•C₂H₅), a mass difference of 29 Da. Similar to the formation of the m/z 135 ion, this is another instance of benzylic-like cleavage, this time involving the entire ethyl group.
Quantitative Data Summary
The characteristic ions of this compound are summarized in the table below. The relative abundance is expressed as a percentage relative to the base peak (m/z 135).
| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance (%) |
| 150 | [C₉H₁₄N₂]•+ (Molecular Ion) | - | ~70% |
| 135 | [M - CH₃]⁺ | Loss of a methyl radical | 100% (Base Peak) |
| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical | ~40% |
Note: Relative abundances are approximate and may vary slightly depending on the instrument and analytical conditions.
Visualization of the Fragmentation Pathway
The proposed fragmentation pathway of this compound under electron ionization is depicted in the following diagram.
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound in a food matrix, such as roasted coffee beans.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices.[1]
-
Sample Homogenization: Grind 10 g of roasted coffee beans to a fine powder.
-
Vial Preparation: Accurately weigh 2 g of the homogenized coffee powder into a 20 mL headspace vial.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., 2-methyl-3-heptylpyrazine) for quantification.
-
Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow for the equilibration of volatile compounds in the headspace.
-
SPME Fiber Exposure: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Immediately desorb the extracted analytes in the GC injector.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following GC-MS parameters are recommended for the separation and detection of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-300 |
Experimental Workflow Diagram
Caption: GC-MS workflow for the analysis of this compound.
Conclusion
The electron ionization mass spectrum of this compound is distinguished by a strong molecular ion at m/z 150 and a characteristic base peak at m/z 135, resulting from a stable benzylic-like cleavage. A comprehensive understanding of this fragmentation pattern, in conjunction with chromatographic retention data, is crucial for its unambiguous identification in complex matrices. The provided HS-SPME-GC-MS protocol offers a robust and reliable method for the analysis of this important flavor compound, enabling accurate quality control and research in relevant industries.
References
- Attygalle, A. B., & Jham, G. N. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
- Ceva-Antunes, P. M., et al. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020.
- National Institute of Standards and Technology. (n.d.). 2,3,5-Trimethyl-6-ethylpyrazine. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. In PubChem Compound Summary.
- Stevens, E. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. [Link]
- Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]
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Stable Isotope Dilution Assay for the Accurate Quantification of Pyrazines: Principles, Protocols, and Applications
Authored by: A Senior Application Scientist
Introduction: The Challenge of Pyrazine Quantification
Pyrazines are a vital class of nitrogen-containing heterocyclic aromatic compounds that significantly influence the sensory landscape of our food and pharmaceuticals.[1] They are the chemical architects behind the desirable nutty, roasted, and toasted aromas in coffee, cocoa, baked goods, and roasted meats.[2][3] In the pharmaceutical industry, the pyrazine ring is a key structural motif in numerous active pharmaceutical ingredients (APIs). The accurate and precise quantification of these compounds is therefore critical for quality control in the food and beverage industry, for sensory science in flavor and aroma research, and for purity and stability assessment in drug development.[1]
However, quantifying pyrazines is fraught with challenges. Their volatility, complex food matrices, and often low concentrations make them susceptible to analytical variability.[1] Sample preparation steps, such as extraction and concentration, can lead to analyte loss, while co-extracting matrix components can cause signal suppression or enhancement in the mass spectrometer, a phenomenon known as the "matrix effect." These issues can severely compromise the accuracy and reliability of quantitative results.
To overcome these obstacles, Stable Isotope Dilution Analysis (SIDA), often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), has emerged as the "gold standard" methodology.[1][4][5] This application note provides a detailed guide to the principles of SIDA, a step-by-step protocol for its implementation, and key considerations for method validation, designed for researchers, scientists, and drug development professionals.
The Unparalleled Advantage: The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a powerful analytical technique that provides exceptional accuracy and precision by using a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[5][6] Unlike traditional internal standards which are chemically different from the analyte, a SIL internal standard is virtually identical in its chemical and physical properties (e.g., polarity, boiling point, and reactivity).[5] Typically, hydrogen atoms (¹H) in the molecule are replaced with deuterium (²H or D), or ¹²C atoms are replaced with ¹³C.
The core principle is elegantly simple: a precisely known quantity of the SIL internal standard is added to the sample at the very beginning of the sample preparation process.[6][7] This "spike" homogenizes with the native, unlabeled analyte present in the sample. From that point on, any loss of analyte during extraction, cleanup, derivatization, or injection affects both the native analyte and the SIL-IS equally. The mass spectrometer can differentiate between the native analyte and the heavier SIL-IS based on their mass-to-charge (m/z) ratio.[8] Quantification is therefore based on the ratio of the instrumental response of the native analyte to that of the SIL-IS, rather than the absolute response of the analyte.[9][10] This ratio remains constant regardless of sample loss or matrix effects, providing a self-validating system for robust and accurate quantification.
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Unmasking the Aroma Matrix: A Guide to Gas Chromatography-Olfactometry (GC-O) for the Analysis of Pyrazine Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds responsible for the desirable nutty, roasted, and toasted aromas in a vast array of foods and beverages.[1][2] Their potent sensory impact, often at concentrations below the detection limits of instrumental detectors, necessitates a specialized analytical approach. Gas Chromatography-Olfactometry (GC-O) uniquely bridges this gap by coupling the high-resolution separation of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system.[3][4] This guide provides a comprehensive overview of the principles, methodologies, and advanced protocols for the successful application of GC-O in the analysis of pyrazine compounds. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, empowering researchers to identify and characterize key odor-active pyrazines that define the sensory profile of their products.
Introduction: The Challenge of Aroma Perception
Pyrazines are predominantly formed during thermal processing, such as roasting and baking, via the Maillard reaction.[1][5] While over 70 alkylpyrazines have been identified in heated foods, their individual contribution to the overall aroma is not solely dependent on their concentration.[1] Many potent odorants exert their influence at trace levels, possessing extremely low odor detection thresholds (ODT).[4] This presents a significant analytical challenge: a standard chromatogram from a mass spectrometer (MS) or flame ionization detector (FID) may show major peaks that are odorless, while the compounds responsible for the characteristic aroma are barely detectable or hidden under co-eluting peaks.[4]
This is where Gas Chromatography-Olfactometry (GC-O) becomes an indispensable tool.[6] By splitting the column effluent between a conventional detector and a heated "sniff port," an analyst can directly correlate instrumental data with human sensory perception.[7] This allows for the targeted identification of aroma-active compounds, providing a true representation of the sensory landscape that would otherwise be missed.
Foundational Principles of GC-Olfactometry
The GC-O system is an elegant integration of instrumentation and human sensory evaluation. The fundamental principle involves separating a complex mixture of volatile compounds via GC and allowing a trained human assessor to sniff the effluent at an olfactory detection port (ODP) to detect and describe odors as they elute.[3][6]
The GC-O System: A Dual-Detection Approach
A typical GC-O setup involves a standard gas chromatograph with a capillary column. At the end of the column, the effluent is split. One portion is directed to a conventional detector (most commonly an MS for identification), while the other is transferred via a heated line to the ODP.[4][7]
-
Causality: The transfer line to the ODP is heated to prevent the condensation of less volatile compounds, ensuring that all separated analytes reach the assessor's nose.[3] The effluent is also mixed with humidified air at the ODP. This is a critical step to prevent the dehydration of the assessor's nasal passages during analysis, which would otherwise lead to decreased sensitivity and fatigue.
Methodologies for Quantifying Olfactory Response
Several established GC-O techniques are used to rank the relative importance of odorants in a sample.[3]
-
Aroma Extract Dilution Analysis (AEDA): This is one of the most widely used methods for screening potent odorants.[8][9] An aroma extract is analyzed by GC-O at decreasing concentrations (stepwise dilutions) until no odor is perceived. The highest dilution at which a compound is still detected is its Flavor Dilution (FD) factor.[3] A higher FD factor indicates a more potent odorant.[10] This technique provides a reliable hierarchy of the most significant aroma contributors.[10][11]
-
CharmAnalysis™: This method is similar to AEDA but records both the dilution value and the duration of the odor perception.[3][12] The data is used to construct a "charm" chromatogram where peak areas (Charm values) are proportional to the odor potency.[12]
-
Detection Frequency: In this approach, a panel of assessors (typically 6-12) sniffs the same undiluted sample.[3] The number of panelists who detect an odor at a given retention time is plotted, creating a frequency chromatogram. The assumption is that more potent odorants will be detected by a greater number of people.[3]
Visualization of the GC-O Workflow
The following diagram illustrates the complete workflow from sample preparation to the generation of an "aromagram," which correlates instrumental data with sensory perception.
Caption: The GC-O experimental workflow.
Detailed Protocols for Pyrazine Analysis
The following protocols provide a robust framework for the analysis of pyrazines in a food matrix.
Protocol 1: Volatile Extraction using Headspace Solid-Phase Microextraction (HS-SPME)
Rationale: HS-SPME is a solvent-free, sensitive, and versatile technique ideal for extracting volatile and semi-volatile pyrazines from complex matrices.[13] The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its ability to adsorb a broad range of analytes, including the target pyrazines.[13][14]
Materials:
-
Food sample (e.g., roasted coffee, baked bread, cooked meat)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
SPME holder for manual or automated use
-
Heater/stirrer or autosampler with incubation capability
-
Internal standard (e.g., 2-methyl-3-isobutylpyrazine-d3)
Methodology:
-
Sample Preparation: Weigh 1-5 g of the homogenized solid sample or pipette 5 mL of a liquid sample into a 20 mL headspace vial.[15]
-
Internal Standard Spiking: Add a known amount of the internal standard solution. This is crucial for accurate quantification and for correcting variations in fiber performance and matrix effects.[15]
-
Vial Sealing: Immediately seal the vial with the screw cap.
-
Incubation/Equilibration: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with gentle agitation.[13]
-
Causality: This step facilitates the partitioning of volatile pyrazines from the sample matrix into the headspace, making them available for extraction by the SPME fiber.
-
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the same temperature.[13] The extraction time should be optimized to ensure sufficient adsorption without reaching competitive displacement.
-
Desorption: Immediately after extraction, withdraw the fiber and insert it into the hot GC injection port for thermal desorption.
Protocol 2: GC-O-MS Instrumental Analysis
Rationale: The GC parameters are selected to achieve optimal separation of pyrazine isomers, which often have very similar mass spectra.[16][17] A mid-to-high polarity column, such as one with a WAX stationary phase, is often effective.[16] Simultaneous MS detection allows for positive identification by comparing mass spectra and retention indices against libraries and standards.
Instrumental Parameters (Example):
| Parameter | Setting | Rationale |
| GC System | Agilent GC with Effluent Splitter | Standard, reliable instrumentation. |
| Injection Port | 250°C, Splitless mode (for 1 min) | Ensures rapid and complete desorption of analytes from the SPME fiber onto the column head.[18] |
| Carrier Gas | Helium, Constant flow at 1.5 mL/min | Inert carrier gas providing good chromatographic efficiency.[18] |
| Column | ZB-WAXplus (60 m x 0.25 mm x 0.25 µm) or equivalent | A polar column provides good selectivity for separating structurally similar pyrazine isomers.[16] |
| Oven Program | 40°C (hold 2 min), ramp 4°C/min to 240°C, hold 5 min | A slow ramp rate aids in the separation of closely eluting volatile compounds.[18] |
| Effluent Splitter | To MS: 1.0 mL/min; To ODP: 1.0 mL/min | A 1:1 split is a good starting point, but can be adjusted based on detector sensitivity. |
| ODP Transfer Line | 250°C | Prevents condensation of analytes before reaching the sniff port.[3] |
| ODP Humidified Air | 50 mL/min | Maintains assessor comfort and sensitivity. |
| MS Source Temp | 230°C | Standard temperature for electron ionization.[18] |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Mass Range | 40-350 amu | Covers the expected mass range for common alkylpyrazines and their fragments. |
Protocol 3: Data Acquisition and Analysis using AEDA
Rationale: This protocol systematically identifies the most potent odorants by determining the limit of their sensory detection.
Caption: Conceptual workflow of Aroma Extract Dilution Analysis (AEDA).
Methodology:
-
Extract Preparation: Prepare a concentrated volatile extract of the sample using an appropriate method (e.g., solvent extraction followed by concentration).
-
Serial Dilution: Create a series of dilutions from the original extract using a solvent (e.g., dichloromethane). A dilution factor of 2 or 3 is common (1:1, 1:2, 1:4, 1:8, etc.).[3]
-
GC-O Analysis: Inject and analyze each dilution by GC-O, starting with the most dilute sample.
-
Data Recording: For each run, the assessor records the retention time, odor descriptor (e.g., nutty, roasted, potato-like), and intensity (optional) for every odor perceived.
-
Determine FD Factors: Compile the results. The Flavor Dilution (FD) factor for a specific compound is the last dilution at which it was sensorially detected.
-
Create Aromagram: Plot the FD factors against the retention index to create a dilution aromagram. The peaks in this plot represent the most potent odorants in the sample.
Data Interpretation: Beyond the Chromatogram
The true power of GC-O lies in the synthesis of chemical and sensory data.
Identification of Pyrazines
An unambiguous identification of pyrazine isomers is often impossible with MS data alone due to their similar fragmentation patterns.[16][17] Therefore, a two-pronged approach is essential:
-
Mass Spectral Matching: Compare the obtained mass spectrum with commercial libraries (e.g., NIST, Wiley).
-
Retention Index (RI) Matching: Calculate the Linear Retention Index (LRI) for the unknown peak using an n-alkane standard series run under the exact same GC conditions. Compare this experimental RI with published values for pyrazines on the same or similar stationary phases.[16] A match in both MS and RI provides a confident identification.
Odor Activity Value (OAV)
While AEDA and CharmAnalysis rank the potency of odorants, the Odor Activity Value (OAV) provides a more quantitative measure of a single compound's contribution to the overall aroma. It is calculated as the ratio of a compound's concentration to its odor threshold in a specific matrix.[19][20]
OAV = Concentration / Odor Threshold
A compound with an OAV ≥ 1 is considered a likely contributor to the product's aroma.[20] GC-O is invaluable in this process by first identifying the key aroma-active compounds (those with high FD factors). Researchers can then focus their efforts on accurately quantifying these specific compounds to calculate their OAVs, rather than quantifying every compound present.
Table of Common Pyrazines and Their Aroma Descriptors
| Pyrazine Compound | CAS Number | Typical Aroma Descriptors |
| 2-Methylpyrazine | 109-08-0 | Nutty, roasted, cocoa[21] |
| 2,5-Dimethylpyrazine | 123-32-0 | Roasted, nutty, potato, earthy, chocolate[21] |
| 2,6-Dimethylpyrazine | 108-50-9 | Roasty, nutty, beefy[21] |
| 2,3-Dimethylpyrazine | 5910-89-4 | Coffee, nutty, roasty[21] |
| 2-Ethyl-5-methylpyrazine | 13360-64-0 | Coffee-like, nutty, roasted[5] |
| 2-Ethyl-3-methylpyrazine | 15707-23-0 | Nutty, musty, earthy, raw potato[21] |
| 2,3,5-Trimethylpyrazine | 14667-55-1 | Roasted potato, baked, nutty, chocolate enhancer[13][21] |
| 2,3,5,6-Tetramethylpyrazine | 1124-11-4 | Roasted, nutty, cocoa, coffee[13][22] |
Conclusion
Gas Chromatography-Olfactometry is a powerful and essential technique for any scientist seeking to understand the chemical basis of aroma. For pyrazine compounds, which define the signature notes of many of the world's most popular foods and beverages, GC-O provides insights that are unattainable with conventional instrumental analysis alone. By systematically applying the protocols and principles outlined in this guide—from meticulous sample preparation to the careful correlation of sensory and chemical data—researchers can successfully identify the key pyrazines that shape flavor perception, enabling targeted product development, quality control, and a deeper understanding of food chemistry.
References
- FoodWrite. (2022, August 4). The Value of Aroma Extract Dilution Analysis (AEDA). FoodWrite. [Link]
- Wikipedia. (n.d.). Gas chromatography-olfactometry.
- Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. [Link]
- PubMed. (2024, May 1). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link]
- Sepsolve Analytical. (2024, July 30).
- PubMed. (2019, December 15). Coupled multidimensional GC and odor activity value calculation to identify off-odors in thermally processed muskmelon juice. [Link]
- Perfumer & Flavorist. (2008, December 25). Chocarom Pyrazine. [Link]
- Semantic Scholar. (2020, April 28).
- PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
- Advanced Biotech. (n.d.). Natural Pyrazines.
- Merck Millipore. (n.d.). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazines: The Science Behind Food Flavors and Aromas.
- MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- PubMed. (2015, November 15). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O)
- MDPI. (2021, January 12). Gas Chromatography Olfactometry. Encyclopedia MDPI. [Link]
- Taylor & Francis. (n.d.). Gas chromatography-olfactometry – Knowledge and References.
- CD Formulation. (2024, October 17).
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- PubMed. (n.d.). Aroma extract dilution analysis. Precision and optimal experimental design.
- ResearchGate. (2018, August).
- AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active.
- National Institutes of Health (NIH). (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
- ResearchGate. (n.d.). Pyrazines in Foods.
- ResearchGate. (n.d.). Table 4. Odor Thresholds and Odor Activity Value (OAV) Calculated for....
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
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- Imre Blank's Group. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- ResearchGate. (2025, August 9). (PDF) A Method for GC–Olfactometry Panel Training. [Link]
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Application Notes and Protocols for the Procurement and Use of 2-Ethyl-3,5,6-trimethylpyrazine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the procurement, handling, and analytical application of 2-Ethyl-3,5,6-trimethylpyrazine (CAS No. 17398-16-2) reference standards. The protocols herein are designed to ensure scientific integrity, accuracy, and reproducibility in research and quality control settings.
Introduction: The Significance of this compound
This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds that are significant contributors to the flavor and aroma of many cooked and roasted foods.[1][2] These compounds are typically formed during Maillard reactions and are responsible for characteristic nutty, roasted, and cocoa-like notes.[3] In the pharmaceutical and food industries, precise quantification of such flavor compounds is critical for quality control, product development, and sensory analysis. The use of a certified reference standard is paramount for achieving accurate and validated analytical results.
Sourcing and Qualification of the Reference Standard
The reliability of any quantitative analysis begins with the quality of the reference standard. It is imperative to source this material from reputable suppliers who provide comprehensive certification.
Recommended Suppliers and Material Grades
Several vendors specialize in high-purity chemical standards. When purchasing this compound, look for suppliers that offer materials certified under standards such as ISO 17034.
Table 1: Recommended Suppliers for this compound Reference Standard
| Supplier | Product Name | Grade | CAS Number |
| LGC Standards | 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Reference Material | Mixture |
| Biosynth | This compound | High Purity | 17398-16-2 |
| Sigma-Aldrich | 2-Ethyl-3,5(6)-dimethylpyrazine, mixture of isomers | Analytical Standard | 27043-05-6 |
Note: The exact isomer may vary between suppliers. Ensure the purchased standard matches the target analyte.
Certificate of Analysis (CoA) Review
Upon receipt, a thorough review of the Certificate of Analysis is a critical, self-validating step. Key parameters to verify include:
-
Purity: Typically, a purity of ≥98% as determined by Gas Chromatography (GC) is recommended for a primary reference standard.
-
Identity Confirmation: The CoA should provide evidence of the compound's identity, often through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Traceability: Certification to internationally recognized standards (e.g., NIST) provides confidence in the stated purity.
Handling and Preparation of Standard Solutions
Proper handling and preparation of the reference standard are critical to prevent contamination and degradation, ensuring the accuracy of subsequent analyses.
Storage and Stability
This compound is typically a colorless to pale yellow liquid.[4] To maintain its stability, it should be stored in a cool, dry place, protected from light. Recommended storage is typically between 2°C and 8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Protocol for Preparation of Stock and Working Standard Solutions
The following protocol outlines the preparation of stock and working solutions for generating a calibration curve for quantitative analysis.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., methanol or dichloromethane, GC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
Protocol:
-
Stock Solution (e.g., 1000 µg/mL): a. Allow the reference standard vial to equilibrate to room temperature before opening to prevent condensation of moisture. b. Accurately weigh approximately 10 mg of the neat standard into a 10 mL Class A volumetric flask. c. Record the exact weight. d. Dissolve the standard in a small amount of the chosen solvent. e. Fill the flask to the mark with the solvent. f. Cap and invert the flask several times to ensure homogeneity. g. Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst. h. Store the stock solution at 2-8°C.
-
Working Standard Solutions: a. Prepare a series of working standard solutions by serial dilution of the stock solution. b. For a calibration curve ranging from 1 ng/mL to 50 ng/mL, perform serial dilutions using calibrated pipettes and volumetric flasks. c. Store the working solutions under the same conditions as the stock solution. It is recommended to prepare fresh working solutions regularly, depending on their stability.
Analytical Protocol: Quantification by HS-SPME-GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile compounds like this compound in complex matrices.[5]
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for pyrazine quantification.
Detailed Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
HS-SPME autosampler
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC Column: Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas (≥99.999% purity)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Procedure:
-
Sample Preparation: a. Accurately weigh a homogenized sample (e.g., 1-5 g of food matrix) into a 20 mL headspace vial. b. For robust quantification, add a known amount of a suitable internal standard (e.g., a deuterated analog of a pyrazine) to each sample, blank, and calibration standard.[3] c. Immediately seal the vial.
-
HS-SPME Parameters: a. Incubation/Equilibration: Incubate the vial at 60-80°C for 15-30 minutes with agitation.[6] b. Extraction: Expose the SPME fiber to the headspace of the vial at the same temperature for 30-50 minutes.[7]
-
GC-MS Parameters:
Table 2: Typical GC-MS Parameters for Pyrazine Analysis
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Splitless mode, 250-270°C | Ensures efficient thermal desorption and transfer of analytes to the column. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides good chromatographic resolution. |
| Oven Program | Initial: 40°C, hold 3 minRamp 1: 5°C/min to 120°CRamp 2: 7°C/min to 230°C, hold 10 min | Optimized for the separation of volatile pyrazines.[6] |
| MS System | ||
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for target analytes, while full scan is useful for identification. |
| Monitored Ions | Select characteristic ions for this compound (e.g., m/z 150, 135, 108) and the internal standard. | Ensures specificity and accurate quantification. |
Data Analysis and Quantification
-
Calibration Curve: a. Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the this compound working solutions and a constant concentration of the internal standard. b. Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples. c. Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. d. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99 for good linearity.
-
Quantification in Samples: a. Integrate the peak areas for this compound and the internal standard in the sample chromatograms. b. Calculate the peak area ratio. c. Determine the concentration of this compound in the sample by interpolating from the calibration curve.
Method Validation and Quality Control
For reliable results, the analytical method should be validated according to established guidelines (e.g., ICH, SANCO).[4]
Table 3: Key Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (Recovery) | Typically 80-120% |
| Precision (RSD) | ≤ 15-20% |
Regular analysis of quality control (QC) samples (e.g., a mid-range calibration standard) is recommended to monitor the performance of the method over time.
Conclusion
The accurate quantification of this compound is essential for various applications in the food, beverage, and pharmaceutical industries. The procurement of a high-purity, certified reference standard is the foundational step for any reliable analytical method. By following the detailed protocols for handling, standard preparation, and HS-SPME-GC-MS analysis outlined in this document, researchers and scientists can achieve accurate, precise, and defensible results. Adherence to good laboratory practices and thorough method validation will ensure the scientific integrity of the data generated.
References
- Pickard, S., et al. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274-6281.
- American Chemical Society. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry.
- Kim, K., et al. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. CORE.
- ResearchGate. (2025). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS) | Request PDF.
- Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.
- Eurolab. (n.d.). Aroma and Flavor Compound Testing.
- PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
- Lee, K. J., & Shibamoto, T. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF.
- Center for Applied Isotope Studies. (n.d.). Food, Flavor, & Beverage Authenticity Testing Facility.
- Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health.
- International Accreditation Service. (2015). Guidelines for Food Testing Laboratories.
- PubMed. (n.d.). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils.
- ResearchGate. (n.d.). The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME).
- MDPI. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu.
- 7th MS FOOD DAY. (2022). Alkyl pyrazines determination in roasted hazelnut pastes by gas chromatography – ion mobility spectrometry.
- Lojzova, L., et al. (n.d.). Analytica Chimica Acta.
- MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
- Analytice. (2022). DOSSIER: Flavor Analysis Laboratories.
- MDPI. (n.d.). Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review.
- ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
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Introduction: The Aromatic World of Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor and aroma profiles of a vast array of foods and beverages.[1][2][3][4] Their characteristic nutty, roasted, and toasted notes are hallmarks of thermally processed foods like coffee, cocoa, and baked goods.[1][2][3][4] Among these, 2,3,5-trimethylpyrazine (TMP) is a significant contributor to these desirable sensory attributes. Traditionally formed through the Maillard reaction at high temperatures, there is a growing demand for natural and sustainable production methods. Microbial fermentation presents an environmentally friendly and highly specific alternative to chemical synthesis for producing TMP and other valuable alkylpyrazines.[1][2][3][4]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development and food science. It provides an in-depth exploration of the microbial biosynthesis of 2,3,5-trimethylpyrazine, complete with detailed protocols for fermentation, product analysis, and strategies for yield enhancement through metabolic engineering. The methodologies described herein are grounded in established scientific principles to ensure reproducibility and reliability.
The Biochemical Blueprint: Biosynthesis of 2,3,5-Trimethylpyrazine
The microbial synthesis of 2,3,5-trimethylpyrazine is an intricate process that leverages common metabolic precursors. While several microorganisms, including species of Corynebacterium and some fungi, are capable of producing pyrazines, strains of Bacillus, particularly Bacillus subtilis, are the most extensively studied and utilized for this purpose.[5][6] The biosynthesis of TMP in B. subtilis primarily involves the condensation of two key precursors derived from amino acid and carbohydrate metabolism: aminoacetone and acetoin.[7][8][9]
L-threonine serves as a crucial starting substrate for the formation of aminoacetone.[7][8][9] The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate.[7][8][9] This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone.[7][8][9] Concurrently, acetoin, another key precursor, is synthesized from pyruvate, a central metabolite in glycolysis.[7][10] The condensation of aminoacetone and acetoin, followed by oxidation, ultimately yields 2,3,5-trimethylpyrazine.[7][11]
Cultivation and Fermentation: A Step-by-Step Protocol
This protocol outlines a general procedure for the fermentative production of 2,3,5-trimethylpyrazine using a suitable microbial strain, such as Bacillus subtilis or a metabolically engineered equivalent.
Protocol 1: Fermentation for 2,3,5-Trimethylpyrazine Production
1. Media Preparation:
-
Seed Culture Medium (LB Broth):
-
Tryptone: 10 g/L
-
Yeast Extract: 5 g/L
-
NaCl: 10 g/L
-
Adjust pH to 7.0-7.2.
-
Sterilize by autoclaving at 121°C for 15 minutes.[1]
-
-
Fermentation Medium:
-
Prepare the basal medium with optimized concentrations of carbon and nitrogen sources. A representative medium composition is provided in the table below.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.[12] Aseptically add filter-sterilized glucose and any other heat-labile components after autoclaving.
-
| Component | Concentration | Purpose |
| D-Glucose | 10 - 80 g/L | Carbon and energy source |
| L-Threonine | 5 - 50 g/L | Precursor for aminoacetone |
| Yeast Extract | 5 - 10 g/L | Nitrogen and vitamin source |
| Peptone | 10 g/L | Nitrogen source |
| K₂HPO₄ | 14 g/L | Buffering agent, phosphorus source |
| KH₂PO₄ | 6 g/L | Buffering agent, phosphorus source |
| NaCl | 0.5 - 10 g/L | Osmotic balance |
| MgSO₄·7H₂O | 0.2 g/L | Cofactor for enzymes |
| (NH₄)₂HPO₄ | 3 g/L | Nitrogen source |
2. Inoculum Preparation:
-
Aseptically transfer a single colony of the production strain from a fresh agar plate to a flask containing the seed culture medium.
-
Incubate at 37°C with shaking at 180-250 rpm for 12-16 hours, or until the culture reaches the mid-exponential growth phase (OD₆₀₀ of approximately 2.0-3.0).[12][13]
3. Fermentation:
-
Inoculate the sterile fermentation medium with the seed culture at a ratio of 2-5% (v/v).[12]
-
Maintain the fermentation under optimized conditions. Typical parameters for Bacillus species are:
-
pH: Maintain at 7.0. This can be controlled using automated addition of acid/base or by using a well-buffered medium.
-
Aeration/Agitation: Ensure adequate oxygen supply by using baffled flasks and maintaining an agitation speed of 200-250 rpm. For bioreactors, an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) is a good starting point.[15]
4. Sampling:
-
Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (by measuring OD₆₀₀) and pyrazine concentration.[12]
Extraction and Quantification of Pyrazines
The volatile nature of pyrazines necessitates sensitive and specific analytical techniques for their accurate quantification. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this application.[1][12]
Protocol 2: HS-SPME-GC-MS Analysis of 2,3,5-Trimethylpyrazine
1. Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Transfer a defined volume (e.g., 5 mL) of the supernatant to a headspace vial.[1]
-
Add a saturating amount of NaCl to the vial to increase the volatility of the pyrazines.
-
Spike the sample with an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated pyrazine standard) for accurate quantification.
2. HS-SPME:
-
Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) with gentle agitation to facilitate the adsorption of volatile compounds onto the fiber.
3. GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the heated injector port of the gas chromatograph (e.g., 250°C) to thermally desorb the analytes onto the GC column.[1]
-
Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the different pyrazine compounds. A typical temperature program could be:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 5°C/min to 130°C, then 5°C/min to 200°C, hold for 3 minutes.[1]
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode.[12] Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
4. Quantification:
-
Identify 2,3,5-trimethylpyrazine based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration of TMP by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of the TMP standard.
Enhancing Production: Metabolic Engineering Strategies
To improve the economic viability of microbial pyrazine production, metabolic engineering strategies are often employed to enhance yields. These strategies focus on channeling metabolic flux towards the desired product by overexpressing key enzymes and eliminating competing pathways.
Key genetic targets for enhancing TMP production in B. subtilis include:
-
Overexpression of tdh: Increasing the expression of the L-threonine-3-dehydrogenase gene (tdh) can boost the synthesis of L-2-amino-acetoacetate, a direct precursor to aminoacetone.[16][18]
-
Overexpression of alsS and alsD: Upregulating the genes for α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD) can increase the pool of acetoin, the other key precursor for TMP.[19][20][21][22][23]
-
Knockout of kbl: The gene kbl encodes 2-amino-3-ketobutyrate coenzyme A ligase, which diverts L-2-amino-acetoacetate away from aminoacetone formation.[7][8][9] Deleting this gene can therefore increase the availability of this crucial intermediate for pyrazine synthesis.[7][8][9]
-
Knockout of bdhA: In the context of tetramethylpyrazine (a related compound), knocking out the 2,3-butanediol dehydrogenase gene (bdhA) prevents the conversion of acetoin to 2,3-butanediol, thus preserving the acetoin pool for pyrazine synthesis.[24]
Conclusion
The microbial biosynthesis of 2,3,5-trimethylpyrazine offers a promising green alternative to traditional chemical synthesis. By understanding the underlying biochemical pathways and employing robust fermentation and analytical protocols, researchers can effectively produce and quantify this valuable flavor compound. Furthermore, the application of metabolic engineering principles provides a powerful toolkit for rationally designing and optimizing microbial cell factories for enhanced pyrazine production, paving the way for sustainable and economically viable industrial applications.
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- Srinivasan, S., et al. (2024). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. bioRxiv. [Link]
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- Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23). [Link]
- Wang, Y., et al. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu.
- ResearchGate. (2025). Pyrazine Biosynthesis in Corynebacterium glutamicum.
- ResearchGate. (n.d.). Key enzymes and genes for different kind of pyrazines produced by microorganisms.
- ResearchGate. (n.d.). Synthesis mechanism of 2,3,5-trimethylpyrazine (TMP) in B. subtilis.
- ResearchGate. (2025). (PDF) Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components.
- Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
- Li, S., et al. (2020). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers in Bioengineering and Biotechnology, 8, 859. [Link]
- Li, S., et al. (2020). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers in Bioengineering and Biotechnology, 8. [Link]
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- Xiao, Z., et al. (2015). Metabolic engineering of Bacillus subtilis to enhance the production of tetramethylpyrazine. Biotechnology Letters, 37(12), 2475-2480. [Link]
- Cui, J., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 26(23), 7172. [Link]
- Zhang, J., et al. (2023). Engineered Bacillus subtilis for the Production of Tetramethylpyrazine, (R,R)-2,3-Butanediol and Acetoin. International Journal of Molecular Sciences, 24(10), 8887. [Link]
- Srinivasan, S., et al. (2024). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. Journal of Industrial Microbiology & Biotechnology, 45(1), 1-13. [Link]
- Wang, Y., et al. (2024).
- ResearchGate. (n.d.). Analytical methods for pyrazine detection.
- Wang, Y., et al. (2025). Pyrazine production by Bacillus subtilis in solid-state fermentation on soybeans. Journal of the Science of Food and Agriculture. [Link]
- Zhu, Y., et al. (2023). Optimization of Molasses and Soybean Meal Content to Enhance Tetramethylpyrazine Yield by Bacillus sp. TTMP20.
- CN105859642A - Tetramethylpyrazine extraction and purification method. (n.d.).
- Srinivasan, S., et al. (2024). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. eScholarship.org. [Link]
- Dunlevy, J. D., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 978-985. [Link]
- Motoyama, S., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14611. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-3,5,6-trimethylpyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-3,5,6-trimethylpyrazine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic protocols effectively. The information herein is curated from established literature and patents to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing alkylpyrazines like this compound?
A1: The most prevalent and versatile method for the synthesis of substituted pyrazines is the condensation reaction between an α-dicarbonyl compound and a 1,2-diamine. The initial reaction forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. For this compound, this would typically involve the reaction of 2,3-pentanedione with 2,3-diaminobutane.
Q2: I'm seeing a low yield of my final product. What are the most likely causes?
A2: Low yields in pyrazine synthesis can often be attributed to several factors:
-
Incomplete oxidation of the dihydropyrazine intermediate: The dihydropyrazine formed after the initial condensation is often unstable and must be efficiently oxidized to the final aromatic product.
-
Side reactions: Polymerization of reactants or intermediates can be a significant issue. Over-oxidation is another concern, where the pyrazine ring itself is further oxidized, leading to ring-opening or the formation of N-oxides.[1]
-
Suboptimal reaction conditions: Temperature, pH, and solvent can dramatically influence the reaction rate and the prevalence of side reactions. The condensation step is often pH-dependent.[2]
-
Loss of product during workup and purification: Alkylpyrazines can be volatile, and significant amounts can be lost during solvent removal or distillation if not performed carefully.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the identification and quantification of starting materials, the dihydropyrazine intermediate, the final product, and any major side products. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Q4: What are the best methods for purifying this compound?
A4: Purification is typically achieved through a combination of techniques:
-
Extraction: Liquid-liquid extraction (LLE) is commonly used to isolate the pyrazine from the aqueous reaction mixture. Care must be taken in solvent selection to avoid co-extraction of polar impurities.[3][4][5]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the target pyrazine from less polar or more polar impurities. A gradient of hexane and ethyl acetate is a common eluent system.[1][3][4][5]
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent final purification step.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative approach is the functionalization of a pre-existing pyrazine ring. For instance, a related synthesis of 2-ethyl-3,6-dimethylpyrazine has been reported via a Minici reaction on 2,5-dimethylpyrazine.[1] This radical substitution reaction introduces an ethyl group onto the pyrazine ring. While this specific patent is for a close isomer, the principles could be adapted.
Troubleshooting Guide
This section provides a more in-depth look at common problems, their root causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH for condensation: The initial condensation of the diamine and dicarbonyl is often pH-sensitive.[2] 2. Decomposition of reactants: The α-dicarbonyl or 1,2-diamine may be unstable under the reaction conditions. 3. Ineffective oxidant: The chosen oxidizing agent may not be potent enough to convert the dihydropyrazine intermediate to the final product. | 1. Optimize pH: Buffer the reaction mixture or perform small-scale trials at different pH values to find the optimum. 2. Control temperature: Add reagents slowly at a lower temperature to manage any exothermic reactions and prevent decomposition. 3. Select a suitable oxidant: Common oxidants include air (oxygen), manganese dioxide (MnO2), or potassium hydroxide in methanol.[6] The choice depends on the specific dihydropyrazine's stability. |
| Presence of Multiple Impurities in GC-MS | 1. Side reactions: Polymerization, over-oxidation, or incomplete reaction can lead to a complex mixture.[1] 2. Isomeric products: If the starting materials are not symmetrical, a mixture of isomers can be formed. For example, using 1,2-diaminopropane could lead to different positional isomers. 3. Contaminated starting materials: Impurities in the initial dicarbonyl or diamine will likely carry through the reaction. | 1. Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry to favor the desired reaction pathway. 2. Use symmetrical reactants if possible: To avoid isomeric mixtures, use symmetrical diamines and dicarbonyls where feasible. If not, be prepared for a more challenging purification. 3. Purify starting materials: Ensure the purity of your reactants before starting the synthesis. |
| Difficulty in Isolating the Product during Workup | 1. Product is water-soluble: Highly substituted pyrazines have some water solubility, leading to poor extraction efficiency. 2. Emulsion formation during extraction: The presence of polar byproducts can lead to the formation of emulsions, making phase separation difficult. 3. Volatility of the product: The product may be lost during solvent evaporation under reduced pressure. | 1. Salt out the product: Saturate the aqueous layer with a salt like sodium chloride to decrease the pyrazine's solubility in water before extraction. 2. Break emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. 3. Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure. Consider using a cold trap to recover any volatilized product. |
| Product Purity is Low After Column Chromatography | 1. Co-elution of impurities: An impurity may have a similar polarity to the product, making separation by silica gel chromatography difficult. 2. Overloading the column: Applying too much crude product to the column will result in poor separation. 3. Inappropriate solvent system: The chosen eluent may not provide sufficient resolution between the product and impurities. | 1. Try a different stationary phase: If silica gel is ineffective, consider using alumina or a reverse-phase C18 silica. 2. Load an appropriate amount: As a rule of thumb, use a mass ratio of crude product to silica gel of at least 1:30. 3. Optimize the eluent: Use TLC to test various solvent systems to find one that gives the best separation (a difference in Rf values of at least 0.2 is ideal). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation and Oxidation
This protocol is a general procedure based on common methods for alkylpyrazine synthesis. Optimization of specific parameters may be required.
Step 1: Condensation to form Dihydropyrazine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-diaminobutane (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2,3-pentanedione (1.0 equivalent) in the same solvent to the cooled diamine solution over a period of 1-2 hours. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the formation of the dihydropyrazine intermediate by GC-MS.
Step 2: Oxidation to this compound
-
To the reaction mixture containing the dihydropyrazine, add a suitable oxidizing agent. A common and effective method is to add potassium hydroxide (3.0 equivalents) and stir the mixture vigorously while exposing it to air (oxygen) for several hours.
-
Alternatively, an oxidant like manganese dioxide (MnO2) can be used.
-
Monitor the disappearance of the dihydropyrazine and the appearance of the this compound by GC-MS.
Step 3: Workup and Purification
-
Once the oxidation is complete, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure, being careful not to lose the volatile product.
-
Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
For higher purity, the product can be further purified by vacuum distillation.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
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- Stadler, R. H., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14836–14845.
- Stadler, R. H., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14836–14845.
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- Chen, X. M., et al. (2006). Synthesis of 2-Hydroxy-Methyl-3,5,6-Trimethyl-Pyrazine Palmitate and Preparation of Intravenous Emulsion. Chinese Journal of Pharmaceuticals, 2006-01.
- The Good Scents Company. (n.d.). 2,3,5-trimethyl-6-ethyl pyrazine.
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- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303–312.
- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303–312.
- Wen, Y., et al. (2025). Effects of phenolic acids on tetramethylpyrazine formation via room temperature spontaneous ammoniation of acetoin. Food Chemistry, 463, 139343.
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- 5. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]
- 6. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Co-elution of Pyrazine Isomers in GC Analysis
Welcome to the technical support center for Gas Chromatography (GC) analysis. As Senior Application Scientists, we understand the unique challenges researchers face when dealing with complex sample matrices. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to common questions regarding the separation of co-eluting pyrazine isomers.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazine isomers so difficult to separate and identify using standard GC-MS methods?
A: The difficulty in separating and identifying pyrazine isomers stems from two core physical properties. Firstly, positional isomers, such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, often have very similar boiling points. Since GC separation is primarily based on the analyte's boiling point and its interaction with the stationary phase, compounds with close boiling points will naturally elute at similar times.
Secondly, and more critically for identification, these isomers frequently produce nearly identical mass spectra upon electron ionization (EI) in a mass spectrometer.[1] The fragmentation patterns are often indistinguishable because the position of the alkyl groups has a minimal effect on how the core pyrazine ring fragments. This makes unambiguous identification by spectral library matching alone unreliable and often leads to misidentification in literature.[1][2] Therefore, successful analysis relies heavily on achieving chromatographic separation first.
Q2: What is a Retention Index (RI) and why is it essential for pyrazine analysis?
A: A Retention Index (RI), specifically a Kovats or Van den Dool and Kratz RI, is a standardized, dimensionless value that relates the retention time of an analyte to the retention times of n-alkane standards eluted under the same chromatographic conditions.[3] It effectively normalizes the retention time, making it less dependent on variables like column length, film thickness, carrier gas velocity, or temperature programming rate.
For pyrazine analysis, RIs are indispensable. Since the mass spectra of isomers are often identical, the RI becomes the primary method for confident identification.[1][2] By comparing the experimentally determined RI of an unknown peak to a database of known RIs for a specific stationary phase, you can distinguish between isomers that would otherwise be unidentifiable. There are numerous compilations of pyrazine RIs on various stationary phases, which are critical for this work.[2]
Q3: Can I resolve pyrazine isomers by simply changing the GC oven temperature program?
A: While optimizing the temperature program is a fundamental step in method development, it is often insufficient to resolve challenging pyrazine isomers. A slower temperature ramp rate can increase the time analytes spend interacting with the stationary phase, which may improve the separation of compounds with slightly different boiling points.
However, for isomers with very similar properties, simply adjusting the temperature program will not change the fundamental selectivity of the stationary phase. If the column's chemistry does not provide differential interaction with the isomers, no amount of temperature optimization will achieve baseline resolution. In these cases, a change in stationary phase chemistry is required.
Q4: When should I consider using a different GC column?
A: You should consider changing your GC column when you have optimized your current method (carrier gas flow rate, temperature program) and still cannot achieve the desired resolution for your target pyrazine isomers.[4] The choice of a new column should be driven by a change in selectivity.
If you are using a standard, non-polar column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5MS or ZB-5MS), your separation is based almost entirely on boiling point differences. To resolve isomers, you need a stationary phase that offers different interaction mechanisms. Switching to a more polar column, such as one with a polyethylene glycol (WAX) or a specialized 624-type phase, introduces polar interactions (dipole-dipole, hydrogen bonding) that can differentiate between the subtle electronic differences of the isomers.[2][5]
Troubleshooting Guides & In-Depth Protocols
This section addresses specific co-elution problems with detailed, actionable protocols.
Troubleshooting Scenario 1: Resolving Common Positional Isomers (e.g., 2,5- vs. 2,6-Dimethylpyrazine)
Question: My 2,5- and 2,6-dimethylpyrazine peaks are completely co-eluting on my standard non-polar column (e.g., DB-5MS). What is my first step?
Answer: This is a classic co-elution problem. The primary cause is the lack of stationary phase selectivity. On a non-polar column, the separation is almost exclusively based on boiling points, which are nearly identical for these two isomers. Your first and most effective step is to change the separation mechanism by introducing a more polar stationary phase. A polyethylene glycol (PEG) column, commonly known as a WAX column, is an excellent choice.[5][6] The polar nature of the WAX phase allows for dipole-dipole interactions with the nitrogen atoms in the pyrazine ring, providing a different level of selectivity that can resolve these isomers.
Diagram 1: Decision Workflow for Column Selection
Caption: Decision tree for selecting a GC column for pyrazine isomer separation.
Experimental Protocol 1: Method Development Using a Polar Stationary Phase
Objective: To resolve co-eluting 2,5-dimethylpyrazine and 2,6-dimethylpyrazine using a polar WAX-type capillary column.
Materials:
-
GC-MS system
-
SUPELCOWAX® 10 or similar PEG/WAX capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[7]
-
Standards for 2,5-dimethylpyrazine and 2,6-dimethylpyrazine
-
Helium (carrier gas)
Procedure:
-
Column Installation: Install the WAX column according to the manufacturer's instructions. Condition the column by heating it to its maximum recommended temperature for at least 30 minutes with carrier gas flow.
-
Injector Setup:
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations). A split ratio of 20:1 is a good starting point.
-
Injector Temperature: 250 °C. This ensures rapid volatilization of the analytes.[5]
-
-
Oven Program: A slow temperature ramp is crucial for maximizing interaction with the polar stationary phase.
-
Carrier Gas: Set Helium flow to a constant flow rate of 1.0 mL/min or an average linear velocity of 30 cm/sec.[7]
-
MS Detector Setup:
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-350) for initial identification.
-
-
Analysis: Inject individual standards first to determine their retention times. Then, inject a mixture of the two isomers to confirm separation. Finally, analyze your sample.
Data Comparison:
| Parameter | Typical Non-Polar Method (DB-5MS) | Recommended Polar Method (WAX) | Rationale for Change |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Polyethylene Glycol (PEG) | Introduces polar interactions for enhanced selectivity.[5] |
| Oven Program | Often faster (e.g., 10-15 °C/min) | Slower (e.g., 4 °C/min) | Increases analyte-phase interaction time, improving resolution. |
| Expected Outcome | Co-elution or poor separation | Baseline or near-baseline resolution | The different chemical interactions effectively separate the isomers. |
Troubleshooting Scenario 2: Suspected Chiral Isomer Co-elution
Question: I have a single, sharp peak, but based on the synthesis pathway, I suspect it contains unresolved chiral pyrazine enantiomers. How can I confirm and resolve them?
Answer: Standard GC columns (both polar and non-polar) are achiral and cannot separate enantiomers. Enantiomers have identical physical properties (boiling point, polarity) and will co-elute perfectly on these columns. To resolve them, you must introduce a chiral environment. In GC, this is achieved using a chiral stationary phase, most commonly one containing a cyclodextrin derivative.[8][9] These cyclodextrin molecules have a chiral cavity that allows for diastereomeric interactions with the enantiomers, leading to different retention times.
Diagram 2: Experimental Workflow for Chiral Pyrazine Analysis
Caption: Step-by-step workflow for the GC analysis of chiral pyrazines.
Experimental Protocol 2: Screening for Enantiomeric Separation
Objective: To screen for and separate chiral pyrazine enantiomers using a cyclodextrin-based capillary column.
Materials:
-
GC-MS system
-
Chiral capillary column (e.g., Rt-βDEXsm, Restek or similar)[8]
-
Racemic standard of the target pyrazine (if available)
-
Helium (carrier gas)
Procedure:
-
Column Installation: Carefully install the chiral column. These columns are often more sensitive to oxygen and high temperatures, so follow the manufacturer's conditioning instructions precisely.
-
Injector Setup:
-
Injection Mode: Splitless.
-
Injector Temperature: Keep the temperature as low as possible while ensuring analyte volatilization (e.g., 220-240 °C) to protect the stationary phase.
-
-
Oven Program: Chiral separations are highly temperature-dependent. A lower temperature often results in better resolution but longer analysis times.
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 180 °C.
-
Final Hold: Hold at 180 °C for 10 minutes.
-
Rationale: The very slow ramp rate maximizes the differential diastereomeric interactions between the enantiomers and the chiral stationary phase. Isothermal runs at various temperatures should also be tested for optimization.
-
-
Carrier Gas: Use a constant flow of Helium at ~1.2 mL/min.
-
MS Detector Setup: Standard settings are usually sufficient.
-
Transfer Line Temperature: 240 °C.
-
Ion Source Temperature: 230 °C.
-
-
Analysis:
-
Inject a racemic standard of your analyte. If you see two separated peaks with identical mass spectra, you have successfully resolved the enantiomers.
-
Inject your sample to determine the enantiomeric ratio.
-
Troubleshooting Scenario 3: When Chromatographic Resolution Fails
Question: I've tried multiple columns and optimized my GC conditions, but I still have partial co-elution. Are there any other approaches?
Answer: Yes, when conventional one-dimensional GC is insufficient, more advanced techniques can be employed.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): This is a powerful technique that couples two columns of different selectivity (e.g., a non-polar column followed by a polar column) via a modulator. The modulator traps small portions of the eluent from the first column and re-injects them onto the second, faster-separating column. This can provide a significant boost in separation power and can resolve many challenging co-elutions, including some pyrazine isomers.[10][11] While it did not resolve all isomeric pairs in one study, it significantly improved detectability.[11]
-
Derivatization: Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties.[12] While less common for simple, volatile alkylpyrazines, it can be an option if your pyrazine isomer contains a reactive functional group (e.g., -OH, -NH2). The goal is to create derivatives whose structural differences are more pronounced, allowing for better separation on a standard column. For example, reacting enantiomers with a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral column.[9]
-
Mass Spectrometry Deconvolution: If you have partial chromatographic separation and there are subtle, yet consistent, differences in the mass spectra across the peak, specialized deconvolution software can be used.[13] These algorithms attempt to mathematically extract the pure mass spectra of the individual components from the mixed data of the co-eluting peak, allowing for identification and semi-quantitative analysis.
Reference Data
Table 1: Recommended GC Columns for Pyrazine Isomer Separations
| Column Type | Stationary Phase Chemistry | Separation Principle | Typical Application for Pyrazines | Example Column |
| Non-Polar | 5% Phenyl-95% Dimethylpolysiloxane | Boiling Point | General screening; separation of pyrazines from other compound classes. Poor for isomers. | DB-5MS, ZB-5MS |
| Mid-Polar | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Boiling Point & Dipole Interactions | Can provide better separation than non-polar phases for some isomers.[2] | DB-624, ZB-624 |
| Polar | Polyethylene Glycol (PEG) | Boiling Point & H-bonding/Dipole | Highly recommended for positional isomers (e.g., 2,5- vs 2,6-dimethylpyrazine).[5][7] | DB-WAX, SUPELCOWAX 10 |
| Chiral | Derivatized Cyclodextrin in a Polysiloxane base | Enantioselective (Diastereomeric Interactions) | Separation of enantiomers (chiral isomers). | Rt-βDEX, Chirasil-Dex |
References
- Attygalle, A. B., & Jham, G. N. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Blank, I., & Grosch, W. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6838-6844. [Link]
- Kim, K. R., Kim, J. H., & Lee, S. H. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Journal of Analytical Science and Technology, 7(1), 27. [Link]
- Gloess, A. N., Schönbächler, B., & Klopprogge, B. (2013). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- Wróbel, M., & Szymańska-Chargot, M. (2020). Detection and Differentiation of Volatile Compound Profiles in Roasted Coffee Arabica Beans from Different Countries Using an Electronic Nose and GC-MS. Molecules, 25(7), 1746. [Link]
- Puerta, G. A., & Gil, J. H. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. Foods, 11(6), 869. [Link]
- Kim, K. R., et al. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Ewha Womans University Repository. [Link]
- Hajslova, J., Cajka, T., & Holadova, K. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 61-70. [Link]
- Asare, G. A., & Osae, S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- NIST. (n.d.). Pyrazine. NIST Chemistry WebBook.
- ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?.
- Das, A., & Meher, P. K. (2014). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Gualdron, J. A., & Barron, D. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(11), 3247. [Link]
- Cajka, T., et al. (2009). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. [Link]
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Technical Support Center: Matrix Effects in 2-Ethyl-3,5,6-trimethylpyrazine (ETMP) Quantification in Food
Welcome to the technical support center for the analysis of 2-Ethyl-3,5,6-trimethylpyrazine (ETMP) in food matrices. This resource is designed for researchers, scientists, and professionals in the food and flavor industries who are encountering challenges with matrix effects during the quantification of this key aroma compound.
Introduction to Matrix Effects in ETMP Analysis
This compound (ETMP) is a vital pyrazine derivative that contributes significantly to the desirable nutty, roasted, and cocoa-like aromas in a wide variety of thermally processed foods, including coffee, baked goods, and roasted nuts.[1][2] Its accurate quantification is crucial for quality control, flavor profiling, and process optimization. However, the complexity of food matrices presents a significant analytical challenge.
What are Matrix Effects?
Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) due to the presence of other co-extracted components in the sample.[3][4] In the context of ETMP analysis, these interfering compounds can originate from lipids, sugars, proteins, and other non-volatile or semi-volatile substances present in the food sample.[5] These effects can lead to inaccurate quantification, poor method reproducibility, and unreliable results.[3]
This guide provides a comprehensive overview of common issues, troubleshooting strategies, and frequently asked questions to help you mitigate matrix effects and achieve accurate and precise ETMP quantification.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant signal suppression for ETMP in my fatty food matrix (e.g., roasted nuts, cocoa). What is the likely cause and how can I address it?
A1: Signal suppression in fatty matrices is a common issue in GC-MS analysis. The primary cause is the co-extraction of non-volatile lipids (triglycerides) which can contaminate the GC inlet and column, leading to active sites that trap or degrade the analyte.[4]
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a defatting step in your sample preparation protocol. Liquid-liquid extraction (LLE) with a non-polar solvent like hexane can be effective.[6] Alternatively, solid-phase extraction (SPE) with a sorbent that retains lipids while allowing ETMP to pass through can be utilized.[6][7]
-
Use a Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[3] This helps to compensate for the signal suppression by ensuring that the standards and samples experience similar matrix effects.
-
Employ an Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of ETMP (e.g., this compound-d3).[8][9][10] The SIL-IS behaves almost identically to the native analyte during extraction and analysis, effectively correcting for signal variations.[11]
Q2: My ETMP recovery is inconsistent across different batches of the same food product. What could be causing this variability?
A2: Inconsistent recovery often points to variability in the sample matrix itself or issues with the extraction efficiency. Natural variations in the food product (e.g., ripeness, storage conditions) can alter the matrix composition.
Troubleshooting Steps:
-
Homogenize Samples Thoroughly: Ensure that each sample is completely homogenized before taking an aliquot for extraction. This is particularly critical for solid or semi-solid foods.
-
Optimize Extraction Parameters: For techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE), parameters such as extraction time, temperature, and agitation speed are critical and should be optimized to ensure equilibrium is reached.[12][13]
-
Method Validation: Perform a thorough method validation according to established guidelines (e.g., FDA, AOAC) to assess the method's ruggedness and precision.[14][15][16] This will help identify which steps in your procedure are most sensitive to small variations.
Q3: I'm seeing signal enhancement for ETMP in a high-sugar matrix (e.g., baked goods, confectionery). Why is this happening?
A3: Signal enhancement in GC-MS, while less common than suppression, can occur due to the "matrix-induced chromatographic response enhancement" effect.[4] Co-eluting matrix components can shield the analyte from active sites in the GC inlet and column, leading to a higher than expected signal.
Troubleshooting Steps:
-
Inlet Maintenance: Regularly clean or replace the GC inlet liner and septum to minimize the accumulation of non-volatile residues.
-
Matrix-Matched Calibration: As with signal suppression, using matrix-matched standards is an effective way to compensate for enhancement effects.[3]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing the enhancement effect.[7][17] However, ensure that the dilution does not bring the ETMP concentration below the limit of quantification (LOQ).
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Mitigate Matrix Effects
Effective sample preparation is the most critical step in minimizing matrix effects.[6][7] The goal is to selectively extract ETMP while removing as many interfering compounds as possible.
Workflow for Sample Preparation Optimization
Caption: General workflow for Stable Isotope Dilution Assay.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS enhances selectivity by using Multiple Reaction Monitoring (MRM), which significantly reduces chemical noise from the matrix.
-
Principle: A specific precursor ion of ETMP is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process filters out most matrix interferences.
-
Benefit: Even if matrix components co-elute with ETMP, they are unlikely to have the same precursor-product ion transition, resulting in a cleaner chromatogram and more accurate quantification.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for ETMP in a Roasted Peanut Matrix
| Technique | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| HS-SPME | 85.2 | 8.5 | -25 (Suppression) |
| SBSE | 92.1 | 6.2 | -18 (Suppression) |
| QuEChERS | 95.8 | 4.1 | -12 (Suppression) |
| QuEChERS with SIDA | 99.5 | 2.3 | -2 (Compensated) |
Data is illustrative and will vary depending on the specific method and matrix.
Conclusion
Successfully quantifying this compound in complex food matrices requires a systematic approach to identifying and mitigating matrix effects. By optimizing sample preparation, employing matrix-matched calibration, and utilizing advanced techniques like Stable Isotope Dilution Assays and GC-MS/MS, researchers can achieve accurate, reliable, and reproducible results. This guide serves as a starting point for troubleshooting common issues and developing robust analytical methods.
References
- Benchchem. (n.d.). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
- Benchchem. (n.d.). Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6.
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- ACS Publications. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
- Benchchem. (n.d.). Application Note: Quantification of 2-Ethyl-3-methoxypyrazine in Beverages using Stable Isotope Dilution Assay.
- NIH. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- ACS Publications. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
- ResearchGate. (n.d.). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
- ACS Publications. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N.
- NIH. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
- PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- ResearchGate. (n.d.). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- ACS Publications. (2018). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of 2,3,5-Trimethylpyrazine in Complex Matrices using LC-MS/MS with a Deuterated Internal Standard.
- IISTE. (2022). Optimization of stir bar sorptive extraction.
- PubMed. (n.d.). Stir bar sorptive extraction for trace analysis.
- LCGC International. (n.d.). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
- Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- ResearchGate. (n.d.). [No Title Found].
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- IISTE.org. (2021). Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Cole-Parmer. (2025). The QuEChERS Workflow for Pesticide Residue Analysis.
- MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research.
- YouTube. (2021). Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5.
- NIH. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
- MDPI. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview.
- FDA. (2023). Foods Program Methods Validation Processes and Guidelines.
- LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL.
- NIH. (2024). Food Flavor Chemistry and Sensory Evaluation.
- Food Safety Institute. (n.d.). Understanding Method Validation in Food Testing Laboratories.
- MedchemExpress.com. (n.d.). 2-Ethyl-3-methylpyrazine-d3 (Pyrazine, 2-ethyl-3-methyl-d3).
- NIH. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- ResearchGate. (n.d.). Pyrazines in foods: An update.
- Shimadzu. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis.
- MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Flavor and Extract Manufacturers Association. (n.d.). 2-ethyl-3,(5 or 6)-dimethylpyrazine.
- MDPI. (n.d.). New Challenges in the Determination of Chemical Contaminants in Food Matrices.
- PubMed. (n.d.). Pyrazines in foods: an update.
- Scribd. (n.d.). Analysis of Pyrazines by GC.
- ResearchGate. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
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Technical Support Center: Optimizing SPME Fiber Selection for Volatile Pyrazines
Welcome to the technical support center for optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of volatile pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice to ensure robust and reliable analytical results.
Introduction to Pyrazine Analysis via SPME
Pyrazines are a critical class of volatile and semi-volatile compounds that significantly contribute to the aroma and flavor profiles of various food products, and are also important in pharmaceutical and other industrial applications. Their low concentration and volatility make their extraction and quantification challenging. Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for this purpose. However, the success of the analysis heavily relies on the appropriate selection of the SPME fiber. This guide will walk you through the critical aspects of this selection process.
Frequently Asked Questions (FAQs)
Q1: What are the most common SPME fibers used for volatile pyrazine analysis, and what is the basis for their selection?
The selection of an SPME fiber is fundamentally governed by the principle of "like dissolves like." The polarity of the fiber coating should match the polarity of the target analytes. Pyrazines are generally considered to be of intermediate polarity. Therefore, fibers with coatings that can effectively interact with these compounds are preferred.
The most commonly recommended fibers for volatile pyrazines include:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a mixed-phase fiber that offers a broad range of selectivity. The DVB provides interactions with aromatic compounds, CAR (a carbon molecular sieve) has micropores that trap small volatile molecules, and PDMS is a non-polar phase. This combination makes it highly effective for a wide array of volatiles, including pyrazines.
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly well-suited for the extraction of very volatile and gaseous compounds due to the strong adsorptive properties of Carboxen. It is an excellent choice for trace-level analysis of small pyrazines.
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is effective for a range of volatile and semi-volatile compounds. The DVB provides a porous structure that enhances the adsorption of analytes. It is a good general-purpose fiber for flavor and fragrance analysis.
Q2: I am not getting good sensitivity for my target pyrazines. What could be the issue?
Low sensitivity can stem from several factors. Here's a troubleshooting guide:
-
Inappropriate Fiber Selection: Ensure the fiber you are using is suitable for your target pyrazines. For highly volatile pyrazines, a fiber with a stronger adsorbent like Carboxen might be necessary.
-
Sub-optimal Extraction Parameters: The extraction time and temperature are critical. Increasing the extraction temperature can enhance the volatility of the pyrazines, leading to higher concentrations in the headspace and better adsorption onto the fiber. Similarly, extending the extraction time can allow for equilibrium to be reached, maximizing analyte uptake. However, excessively long extraction times can lead to competitive displacement of analytes.
-
Matrix Effects: The sample matrix can significantly influence the release of volatile pyrazines. For solid samples, grinding or milling can increase the surface area and facilitate analyte release. For liquid samples, adding salt ("salting out") can increase the ionic strength of the solution, thereby decreasing the solubility of the pyrazines and promoting their partitioning into the headspace.
-
Fiber Conditioning and Desorption: Ensure the fiber is properly conditioned according to the manufacturer's instructions before its first use and between injections to remove any contaminants. Inefficient desorption in the gas chromatograph (GC) inlet can also lead to poor sensitivity. Check the desorption temperature and time to ensure complete transfer of the analytes from the fiber to the GC column.
Q3: I am seeing carryover of pyrazines from one run to the next. How can I prevent this?
Carryover is a common issue in SPME analysis and is usually due to incomplete desorption of the analytes from the fiber. To mitigate this:
-
Increase Desorption Temperature and Time: Ensure the desorption temperature is high enough and the time is long enough to completely release all the pyrazines from the fiber. Be careful not to exceed the fiber's maximum recommended temperature to avoid thermal degradation of the coating.
-
Fiber Bake-out: After each run, bake out the fiber in a separate conditioning station or in the GC inlet at a high temperature (again, within the fiber's limits) for an extended period to remove any residual compounds.
-
Blank Runs: Run a blank analysis (injecting the fiber without prior extraction) between samples to check for and quantify any carryover.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility | Inconsistent extraction time or temperature. | Use an automated SPME system for precise control over extraction parameters. If manual, use a timer and a controlled temperature bath or heating block. |
| Inconsistent sample volume or headspace volume. | Maintain a consistent sample volume and vial size to ensure a constant headspace-to-sample ratio. | |
| Fiber degradation. | Inspect the fiber for any visible damage or stripping of the coating. Replace the fiber if it appears worn. | |
| Peak Tailing or Broadening | Inefficient desorption. | Optimize desorption parameters (temperature and time). Ensure the GC inlet liner is appropriate for SPME. |
| Active sites in the GC system. | Use a deactivated liner and column. | |
| Ghost Peaks | Contamination from the sample, vial, or septum. | Use high-quality vials and septa. Run a blank of the empty vial to check for contaminants. |
| Carryover from a previous injection. | Implement a thorough fiber bake-out procedure between runs. |
Experimental Protocol: Headspace SPME-GC-MS Analysis of Volatile Pyrazines in a Liquid Matrix
This protocol provides a general framework. Optimization of specific parameters for your particular application is highly recommended.
1. Sample Preparation:
-
Accurately weigh or measure a consistent amount of your liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
(Optional but recommended) Add a known amount of an internal standard to each sample for quantification.
-
(Optional but recommended) Add a saturated salt solution (e.g., NaCl) to the sample to enhance the partitioning of pyrazines into the headspace (salting out). For a 5 mL sample, 1-2 g of NaCl is a good starting point.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. SPME Extraction:
-
Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 60 °C).
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 10 minutes) to allow for the partitioning of volatiles into the headspace.
-
Expose the conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes). Ensure the fiber does not touch the liquid sample.
3. GC-MS Analysis:
-
Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC.
-
Desorb the analytes from the fiber onto the GC column. Typical desorption conditions are 250 °C for 2-5 minutes in splitless mode.
-
Start the GC-MS run. The GC temperature program should be optimized to separate the target pyrazines.
-
After desorption, remove the fiber from the injection port and place it in a heated conditioning station or back in the GC inlet for a bake-out period to prepare it for the next sample.
SPME Fiber Selection Workflow
The following diagram illustrates the decision-making process for selecting the optimal SPME fiber for pyrazine analysis.
Caption: A workflow diagram for systematic SPME fiber selection.
Comparison of Common SPME Fibers for Pyrazine Analysis
| Fiber Coating | Composition | Polarity | Recommended For | Advantages | Disadvantages |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/ Polydimethylsiloxane | Mixed | Broad range of volatile and semi-volatile compounds, including pyrazines. | Wide applicability, good for screening unknown samples. | May have lower selectivity for specific compounds compared to single-phase fibers. |
| CAR/PDMS | Carboxen/ Polydimethylsiloxane | Bipolar | Highly volatile compounds (C3-C10), including small pyrazines. | Excellent for trace-level analysis of very volatile analytes. | May be too retentive for less volatile compounds. |
| PDMS/DVB | Polydimethylsiloxane/ Divinylbenzene | Bipolar | Volatile and semi-volatile compounds (C6-C15). | Good general-purpose fiber, robust and versatile. | May not be as effective for very small, highly volatile pyrazines as CAR-containing fibers. |
| PDMS | Polydimethylsiloxane | Non-polar | Non-polar volatile and semi-volatile compounds. | Good for general screening, robust. | Not ideal for the more polar pyrazines. |
Logical Relationship of Key Extraction Parameters
The interplay of various experimental parameters is crucial for successful SPME analysis. The following diagram illustrates these relationships.
Caption: Factors influencing SPME extraction efficiency.
References
- A review of solid-phase microextraction (SPME)
- Solid-Phase Microextraction: A Practical Guide, RSC Publishing. [Link]
Minimizing degradation of 2-Ethyl-3,5,6-trimethylpyrazine during extraction
Welcome to the technical support resource for handling 2-Ethyl-3,5,6-trimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing degradation during experimental workflows, particularly extraction. Our goal is to ensure the integrity and reproducibility of your results through a deep understanding of the molecule's chemical behavior.
Quick Access: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability during extraction so critical?
A1: this compound is a substituted pyrazine, a class of heterocyclic nitrogen-containing compounds.[1][2] It is a significant contributor to the desirable roasted, nutty, and cocoa-like aromas in many cooked foods and beverages.[1][3] As a key flavor and aroma compound, its accurate quantification is essential for quality control, flavor profile analysis, and safety assessments. Degradation during extraction leads to underestimation of its concentration and potentially the formation of interfering artifacts, compromising the validity of analytical results.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The stability of this compound is primarily influenced by four key factors:
-
Elevated Temperature: Excessive heat can accelerate degradation reactions.[4] While pyrazines are formed at high temperatures, they can also decompose under harsh thermal conditions.[5]
-
Suboptimal pH: The pH of the extraction medium is critical. Highly acidic or alkaline conditions can promote hydrolysis or other degradation pathways. The nitrogen atoms in the pyrazine ring can be protonated in acidic solutions, altering solubility and reactivity.[6][7]
-
Light Exposure: Many aromatic and heterocyclic compounds exhibit photosensitivity.[8] Direct exposure to UV or even strong visible light can provide the energy to initiate degradation.
-
Presence of Oxygen: Oxidative degradation is a known risk for many organic molecules, including amines and related structures, especially when combined with heat or light.[4][9]
Q3: What is the recommended pH range for maintaining the stability of this compound during extraction?
A3: For optimal stability during extraction, maintaining a neutral to slightly alkaline pH range (approximately pH 7-9) is generally recommended. While the Maillard reaction that forms pyrazines is often favored at a pH of 7-10, extreme pH levels should be avoided during extraction to prevent acid- or base-catalyzed degradation.[10] The exact optimal pH may be matrix-dependent and should be verified during method development.
Q4: Which solvents are best suited for extracting this compound while minimizing degradation?
A4: The choice of solvent depends on the extraction technique and sample matrix. For liquid-liquid extraction (LLE), less polar solvents are often effective.
-
High Recommendation: Dichloromethane (DCM) and Hexane are commonly used. Hexane has been shown to be particularly selective, as it can extract pyrazines without co-extracting more polar interfering compounds like imidazoles.[11][12]
-
Use with Caution: Methyl-t-butyl ether (MTBE) and ethyl acetate are also effective but may co-extract more impurities, requiring further cleanup steps.[11][12] For volatile analysis, solvent-free techniques like Headspace Solid-Phase Microextraction (HS-SPME) are excellent for minimizing solvent-induced degradation.[13][14]
Q5: Is this compound sensitive to light? Should I protect my samples?
A5: Yes, as a heterocyclic aromatic compound, it has the potential for photosensitivity.[15] It is a standard best practice in analytical chemistry to protect light-sensitive analytes. All sample preparation steps should be performed under subdued lighting, and samples should be stored in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem: Low or Inconsistent Recovery of this compound
Low or erratic recovery is the most common issue, often pointing to either incomplete extraction or degradation.
Visualizing the Troubleshooting Workflow
The following decision tree outlines a systematic approach to diagnosing the root cause of poor recovery.
Caption: Troubleshooting workflow for low analyte recovery.
Problem: Appearance of Unexpected Peaks in Chromatograms
The emergence of unknown peaks, especially those that are inconsistent across samples, may signal the formation of degradation products.
-
Causality: Thermal or oxidative stress can cleave the alkyl side chains or modify the pyrazine ring itself.[4][9] For instance, oxidation of the ethyl or methyl groups can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.[16]
-
Validation Protocol:
-
Stress a Standard: Take a pure standard solution of this compound. Divide it into three aliquots.
-
Aliquot 1: Keep as a control (store protected from light at 4°C).
-
Aliquot 2: Heat at a temperature relevant to your extraction (e.g., 60°C) for 1-2 hours.
-
Aliquot 3: Expose to direct UV light for 1-2 hours.
-
-
Analyze: Run all three aliquots on your analytical system (e.g., GC-MS).
-
Compare: Compare the chromatograms from the stressed samples to the control. New peaks that appear in the heated or light-exposed samples are likely degradation products. Use mass spectrometry to tentatively identify their structures. This information can help confirm if the unknown peaks in your experimental samples are indeed from degradation.
-
Key Degradation Factors and Mitigation Strategies
This diagram illustrates the primary environmental stressors that can lead to the degradation of the target analyte during the extraction process and the corresponding protective measures.
Caption: Key factors causing degradation and their mitigation.
Summary of Mitigation Strategies
| Parameter | Recommended Condition | Rationale |
| Temperature | < 40°C; use ice bath for cooling | Minimizes thermal degradation and reduces volatility losses.[5] |
| pH | 7.0 - 9.0 (Buffered) | Prevents acid- or base-catalyzed hydrolysis and ensures consistent analyte protonation state.[10] |
| Light | Use amber vials; avoid direct sunlight | Protects against photodegradation, a common pathway for aromatic heterocycles.[8] |
| Atmosphere | Purge with inert gas (N₂ or Ar) | Prevents oxidative degradation of the pyrazine ring and its alkyl side chains.[4] |
| Solvent Choice | Dichloromethane, Hexane | Ensures good solubility and extraction efficiency while minimizing side reactions.[11][12] |
| Extraction Time | As short as possible; optimize | Reduces the total time the analyte is exposed to potentially degrading conditions.[17] |
Experimental Protocols
The following are validated starting protocols. Note: These should be optimized for your specific sample matrix and analytical instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) from an Aqueous Matrix
This protocol is designed for isolating the analyte from liquid samples such as beverages or aqueous-based reaction mixtures.
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Phosphate buffer (pH 7.5)
-
Separatory funnel
-
Amber glassware (vials, flasks)
Procedure:
-
Sample Preparation: Place 50 mL of the aqueous sample into a 250 mL separatory funnel. If the sample is acidic or basic, adjust the pH to ~7.5 using the phosphate buffer.
-
Spiking (for QC): If determining recovery, spike the sample with a known amount of a this compound standard solution at this stage.
-
First Extraction: Add 30 mL of DCM to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release pressure. Shake vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate completely. The DCM layer will be the bottom layer.
-
Collection: Drain the lower organic layer into an amber flask.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times with fresh 30 mL portions of DCM, combining the organic extracts in the same amber flask. Multiple extractions are crucial for high recovery.[11][12]
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined extract to remove residual water. Swirl gently and let it stand for 10 minutes.
-
Concentration: Decant the dried extract into a round-bottom flask. If concentration is needed, use a rotary evaporator with the water bath temperature set no higher than 35-40°C. Do not evaporate to complete dryness to avoid loss of the volatile analyte.
-
Final Volume & Storage: Transfer the final extract to an amber GC vial. Store at 4°C until analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) from a Solid/Semi-Solid Matrix
This is a solventless method ideal for solid samples like roasted coffee, cocoa, or baked goods, minimizing thermal degradation.[13]
Materials:
-
Ground solid sample
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/Carboxen/PDMS)
-
Heater block or water bath with agitator
-
Internal standard solution (e.g., a deuterated pyrazine analog)
Procedure:
-
Sample Preparation: Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of the internal standard solution directly onto the sample.
-
Sealing: Immediately seal the vial with the septum cap.
-
Equilibration: Place the vial in the heater block set to a carefully optimized temperature (start with a low temperature, e.g., 50-60°C, to avoid degradation) for 15 minutes to allow the volatiles to equilibrate in the headspace.[13]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) while maintaining the equilibration temperature.
-
Desorption & Analysis: Retract the fiber and immediately insert it into the heated inlet of the gas chromatograph (GC) for thermal desorption and analysis. The inlet temperature should be hot enough for efficient desorption but not so high as to cause on-column degradation.
References
- BIOSYNCE. (2025).
- Benchchem. (2025).
- Ren, G., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Krishna, V. G., & Goodman, L. (1960). Solvent Effects on n-π* Transitions in Pyrazine. The Journal of Chemical Physics, 33(2).
- Ren, G., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed, 37566982.
- Burdock, G. A. (2009). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. PubMed.
- Leahy, M. M., & Reineccius, G. A. (1989). Quantitative analysis of pyrazines in a hydrophilic solid model system.
- De-Shazo, M., & S. Kim. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Zhang, M., et al. (2022).
- Nwaoha, C., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Perissinotto, F. (n.d.). PYRAZINES. Infowine.
- Benchchem. (2025).
- Milic, J. V., et al. (2018). Light-Responsive Pyrazine-Based Systems Probing Aromatic Diarylethene Photocyclization.
- Burdock, G. A. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
- National Center for Biotechnology Information. (n.d.). This compound.
- DeShazo, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Yu, H., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound.
- Gloess, A. N., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH.
- Pratama, Y., et al. (2018). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
Sources
- 1. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H14N2 | CID 28518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Pyrazines
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, such as tailing, fronting, and broadening. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of pyrazines in a question-and-answer format.
Q1: Why are my pyrazine peaks exhibiting significant tailing?
Peak tailing is the most common peak shape problem encountered with basic compounds like pyrazines in reversed-phase HPLC.[1][2] This phenomenon is often a result of undesirable secondary interactions between the pyrazine molecules and the stationary phase.
Primary Cause: Silanol Interactions
-
The "Silanol Effect": Silica-based stationary phases (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[2][3] At mobile phase pH values above 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[3][4] Pyrazines, being basic compounds, can become protonated and carry a positive charge. The electrostatic interaction between the positively charged pyrazine and the negatively charged silanol groups leads to strong, non-ideal retention, resulting in tailed peaks.[2][3][4] This is a form of ion-exchange interaction that competes with the desired reversed-phase mechanism.[2][5]
-
Hydrogen Bonding: Even at lower pH where silanol groups are not ionized, they can still interact with the nitrogen atoms in the pyrazine ring through hydrogen bonding, contributing to peak tailing.[3]
Troubleshooting Workflow for Peak Tailing
Here is a systematic approach to address peak tailing for pyrazines:
Caption: A step-by-step workflow for troubleshooting pyrazine peak tailing.
Experimental Protocols:
-
Protocol 1: Adjusting Mobile Phase pH
-
Objective: To suppress the ionization of silanol groups.[3]
-
Procedure: Add an acidic modifier to the aqueous portion of your mobile phase. Common choices include 0.1% (v/v) trifluoroacetic acid (TFA) or 0.1% (v/v) formic acid.[6] Formic acid is generally preferred for mass spectrometry (MS) applications.[7]
-
Rationale: Lowering the mobile phase pH to below 3 will keep the silanol groups in their neutral, protonated state (Si-OH), which significantly reduces the strong electrostatic interactions with protonated pyrazine molecules.[3]
-
-
Protocol 2: Using a Competing Base
-
Objective: To mask the active silanol sites.
-
Procedure: Add a small concentration (e.g., 0.1-0.5%) of an amine modifier like triethylamine (TEA) to the mobile phase.[2]
-
Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "hiding" them from the pyrazine analytes.[2] This allows the pyrazines to undergo a more ideal reversed-phase separation.
-
-
Protocol 3: Column Selection
-
Objective: To use a stationary phase with minimal silanol activity.
-
Procedure: Employ a modern, high-purity silica column that has been "end-capped."
-
Rationale: End-capping is a process where the stationary phase is treated with a small silylating agent (like trimethylsilane) to chemically bond with and cover many of the residual silanol groups.[2][3] Columns with low silanol activity provide better peak shape for basic compounds.[2]
-
Q2: My pyrazine peaks are fronting. What is the cause and how can I fix it?
Peak fronting is less common than tailing for pyrazines but can occur. It is often indicative of sample overload or issues with the sample solvent.
Common Causes of Peak Fronting:
| Cause | Explanation | Solution |
| Sample Overload | Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, leading to a distorted, fronting peak. | Reduce the sample concentration or the injection volume.[8] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can be distorted as it enters the column. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Collapse | While less common with modern columns, operating a C18 column in a highly aqueous mobile phase for extended periods can lead to a collapse of the stationary phase, which can cause peak distortion. | If using a high percentage of aqueous mobile phase, consider a column specifically designed for aqueous conditions (e.g., an "AQ" type column).[9] |
Q3: I'm observing broad peaks for my pyrazine analytes. What should I investigate?
Broad peaks can be a symptom of several different issues, ranging from chemical effects to problems with the HPLC system itself.
Troubleshooting Broad Peaks:
Caption: A logical workflow for diagnosing the cause of broad HPLC peaks.
-
Extra-Column Volume: The volume of the HPLC system outside of the column (tubing, injector, detector cell) can contribute to peak broadening. Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter (ID).
-
Column Contamination or Degradation: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to a loss of efficiency and broader peaks. If other troubleshooting steps fail, it may be time to replace the column.[10]
-
Metal Chelation: Pyrazines, with their nitrogen-containing heterocyclic structure, can act as chelating agents and interact with metal ions.[11][12] If there are active metal sites within the silica matrix of the column or elsewhere in the system (e.g., stainless steel frits), this can lead to secondary interactions and peak broadening or tailing. Using a mobile phase with a competing chelator, such as a low concentration of EDTA, can sometimes mitigate these effects, although this is not compatible with MS detection.
Q4: I'm seeing split peaks for my pyrazine analysis. What could be the cause?
Split peaks are often due to a disruption in the sample path at the head of the column.
Common Causes for Split Peaks:
-
Partially Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[13]
-
Solution: First, try back-flushing the column (disconnect from the detector and reverse the flow direction). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates.[1]
-
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed under harsh pH conditions.[10] This creates different path lengths for the analyte, resulting in a split or misshapen peak.
-
Solution: A column with a significant void typically needs to be replaced.[10]
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly stronger can cause peak splitting, especially for early eluting peaks.
-
Solution: Dissolve the sample in the mobile phase whenever possible.
-
References
- What is "silanol activity" when a column is described as having low or high silanol activity?
- troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid - Benchchem. URL
- Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. URL
- ACE News - HPLC. URL
- Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. URL
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
- Why the addition of additives in the mobile phase is recommended in HPLC-analysis? URL
- HPLC and UHPLC Column Selection Guide - Sigma-Aldrich. URL
- Separation of Pyrazines by Mixed-Mode HPLC - SIELC Technologies. URL
- Pyrazine - SIELC Technologies. URL
- Choosing the Right HPLC Column: A Complete Guide - Phenomenex. URL
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. URL
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. URL
- HPLC Column Selection Guide. URL
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. URL
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern
- Effect of mobile phase pH on reversed-phase HPLC separ
- Control pH During Method Development for Better Chrom
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. URL
- Mobile phase optimization for the separation of some herbicide samples using HPLC. URL
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. URL
- Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simul
- Clawing Back: Broadening the Notion of Metal Chel
- Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed. URL
- Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Gener
- Exploration of hydrazine-based small molecules as metal chel
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. URL
- Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography | Request PDF - ResearchG
- (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [URL](
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Technical Support Center: Enhancing Sensitivity for Trace Level Pyrazine Detection
Welcome to the Technical Support Center for trace level pyrazine detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the complex challenges encountered during the analysis of pyrazines. As Senior Application Scientists, we have compiled this resource based on field-proven insights and authoritative sources to ensure scientific integrity and experimental success.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing low or no signal for my pyrazine analytes?
Low sensitivity is a frequent challenge in trace level analysis. The root cause can often be traced back to several stages of the analytical workflow, from sample preparation to signal detection.
Potential Causes and Solutions:
-
Inefficient Extraction: The initial extraction of pyrazines from the sample matrix is a critical step.
-
Solution 1: Optimize Headspace Solid-Phase Microextraction (HS-SPME) Parameters. HS-SPME is a widely used technique for volatile and semi-volatile compounds like pyrazines.[1][2] The selection of optimal conditions can significantly impact the sensitivity and accuracy of the extraction process.[3]
-
Fiber Selection: The choice of SPME fiber is crucial. For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its mixed polarity and high extraction efficiency.[3][4][5]
-
Extraction Time and Temperature: Increasing the extraction temperature can enhance the volatility of pyrazines, but excessive heat can degrade the sample or the fiber. Similarly, a longer extraction time can improve recovery, but equilibrium must be reached. Typical optimized conditions can range from 40-70°C for 20-60 minutes.[4][5]
-
Salting-Out Effect: The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which in turn decreases the solubility of pyrazines and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[6][7][8]
-
-
Solution 2: Consider Stir Bar Sorptive Extraction (SBSE). SBSE offers a larger volume of extraction phase compared to SPME, leading to higher recovery and sensitivity for trace analytes.[9][10] Direct immersion SBSE (DI-SBSE) has been shown to be more efficient than headspace sorptive extraction (HSSE) for alkylpyrazines in liquid matrices.[11][12]
-
-
Suboptimal Gas Chromatography (GC) Conditions:
-
Solution 1: Check for Leaks. Leaks in the GC inlet, particularly around the septum or column connections, can lead to a loss of sample and reduced sensitivity.[13]
-
Solution 2: Verify Injection Parameters. For trace analysis, a splitless injection is preferred to transfer the entire sample onto the column.[1] Ensure the splitless time is appropriate for your solvent and flow rate. The injector temperature should be high enough to volatilize the pyrazines without causing thermal degradation.[1]
-
Solution 3: Column Integrity. A contaminated or degraded column can lead to poor peak shape and reduced signal. Baking the column at a high temperature can help remove contaminants. If the problem persists, trimming the first few centimeters of the column can remove active sites and improve performance.[13][14]
-
-
Improper Mass Spectrometer (MS) Settings:
-
Solution 1: Tune the Mass Spectrometer. Regular tuning of the MS is essential to ensure optimal sensitivity and mass accuracy.[14][15]
-
Solution 2: Use Selected Ion Monitoring (SIM) Mode. For target analysis of specific pyrazines, operating the mass spectrometer in SIM mode significantly enhances sensitivity compared to full scan mode by increasing the dwell time on the ions of interest.[1]
-
Question 2: My pyrazine peaks are showing significant tailing. What is the cause and how can I fix it?
Peak tailing can compromise both peak integration and resolution, leading to inaccurate quantification.
Potential Causes and Solutions:
-
Active Sites in the GC System: Active sites, such as exposed silanols in the inlet liner or on the column, can interact with polar pyrazines, causing peak tailing.[14]
-
Solution: Use Deactivated Components. Employing deactivated inlet liners and ensuring the use of a high-quality, inert GC column are critical.[14] Regular replacement of the inlet liner is recommended.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Column Maintenance. As mentioned previously, trimming 10-20 cm from the inlet side of the column can remove these active sites.[14]
-
-
Improper GC Method Parameters:
-
Solution: Optimize Flow Rate and Temperature Program. A carrier gas flow rate that is too low can contribute to peak broadening and tailing. Optimizing the oven temperature program to ensure analytes move efficiently through the column can also improve peak shape.[14]
-
Question 3: How can I resolve co-eluting pyrazine isomers?
Positional isomers of alkylpyrazines often have very similar mass spectra, making their differentiation by MS alone challenging.[16][17] Therefore, chromatographic separation is key.
Potential Causes and Solutions:
-
Insufficient Chromatographic Resolution: The GC column may not be providing adequate separation for the isomers of interest.
-
Solution 1: Use a Longer or Different Polarity Column. Increasing the column length can improve resolution. Alternatively, switching to a column with a different stationary phase polarity (e.g., a wax-based column) can alter the elution order and potentially resolve the isomers.[16]
-
Solution 2: Optimize the Temperature Program. A slower oven temperature ramp rate can increase the separation between closely eluting compounds.[1]
-
-
Leverage Retention Indices (RIs):
-
Solution: Use Retention Indices for Confirmation. In cases of co-elution or similar mass spectra, comparing the experimental retention indices of your analytes to literature values on the same or similar stationary phases can aid in their unambiguous identification.[16]
-
Frequently Asked Questions (FAQs)
What is the best sample preparation technique for trace pyrazine analysis?
Both Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are excellent choices for trace pyrazine analysis as they are solventless and provide good analyte enrichment.[10][18]
-
HS-SPME is often faster and more easily automated.[19]
-
SBSE generally offers higher sensitivity due to the larger volume of the sorptive phase.[9][10] The choice between the two will depend on the required sensitivity, sample matrix, and available instrumentation.
How important is the use of internal standards in pyrazine quantification?
The use of internal standards is critical for accurate and precise quantification of pyrazines.[1] They help to correct for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards, such as deuterated pyrazines, are considered the "gold standard" as they behave almost identically to their non-deuterated counterparts during extraction and analysis, providing the most reliable correction.[1]
Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) for pyrazine analysis?
While Gas Chromatography (GC) is the most common technique for pyrazine analysis due to their volatility, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be a powerful tool, especially for less volatile or thermally labile pyrazine derivatives.[20][21][22] LC-MS/MS offers high sensitivity and selectivity and may be more suitable for certain liquid samples like beverages.[21][22]
What are the typical GC-MS parameters for pyrazine analysis?
While the optimal parameters will vary depending on the specific application and instrumentation, a good starting point for a GC-MS method for pyrazines is provided in the table below.[1]
| Parameter | Typical Setting |
| Injector | Splitless mode at 270°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial: 40-50°C, hold 2-5 min |
| Ramp: 3-5°C/min to 230-250°C | |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target analysis |
Experimental Workflows and Diagrams
HS-SPME-GC-MS Workflow for Pyrazine Analysis
The following diagram illustrates a typical workflow for the analysis of pyrazines using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry.
Caption: Workflow for HS-SPME-GC-MS analysis of pyrazines.
Troubleshooting Logic for Low Sensitivity
This diagram outlines a logical approach to troubleshooting low sensitivity issues in pyrazine analysis.
Caption: A logical flow for troubleshooting low sensitivity.
References
- Lv, H. P., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(36), 8514-8523.
- Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds.
- Mihajlovic, M., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- Lv, H. P., et al. (2013). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry, 61(36), 8514-8523.
- Lee, J. H., & Lee, J. H. (2002). Optimization of Solid Phase Microextraction Analysis for the Headspace Volatile Compounds of Parmesan Cheese. Journal of Agricultural and Food Chemistry, 50(18), 5301-5306.
- Maretić, M., et al. (2022). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 27(19), 6537.
- CABI Digital Library. (n.d.). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo.
- Scientific.net. (2011). Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles.
- Shah, Z. A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Foods, 8(7), 243.
- SciELO. (2007). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples.
- ResearchGate. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Musarurwa, H., et al. (2022). Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water. Separations, 9(11), 362.
- ResearchGate. (2021). Application of a direct immersion—stir bar sorptive extraction (DI-SBSE) combined GC–MS method for fingerprinting alkylpyrazines in tea and tea-like infusions.
- Google Patents. (2011). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- ResearchGate. (n.d.). Analytical methods for pyrazine detection.
- ResearchGate. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- De Vrieze, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12016-12024.
- David, F., & Sandra, P. (2007). Stir bar sorptive extraction for trace analysis. Journal of Chromatography A, 1152(1-2), 54-69.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- LCGC International. (2011). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
- Scribd. (n.d.). Analysis of Pyrazines by GC.
- Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
- ResearchGate. (2007). Stir Bar Sorptive Extraction for Trace Analysis.
- MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- Royal Society of Chemistry. (2016). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+.
- Applied Analytical Systems. (n.d.). Sensitivity Loss in GC: Causes and Remedies.
- Chromatography Forum. (2017). Sensitivity loss in gc-ms.
- LCGC International. (2020). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
- MDPI. (2022). Recent Advances in Analysis of Food and Beverages.
- Google Patents. (2016). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
- MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
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- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Headspace Conditions for Pyrazine Analysis
Welcome to the technical support center for optimizing headspace conditions for pyrazine analysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the accuracy and sensitivity of their pyrazine measurements using headspace gas chromatography (HS-GC). Here, we will delve into the critical parameters and troubleshooting strategies to ensure robust and reliable results.
Pyrazines are a class of volatile and semi-volatile organic compounds that are significant contributors to the aroma and flavor of many food products, including coffee, cocoa, and roasted nuts.[1] They are typically formed during Maillard reactions and Strecker degradation at elevated temperatures.[1][2] Accurate analysis of these compounds is crucial for quality control and flavor profiling.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for pyrazine headspace analysis?
The most critical parameters that significantly influence the efficiency of pyrazine extraction from the sample matrix into the headspace are:
-
Equilibration Temperature: This is a crucial factor as it affects the vapor pressure of the pyrazines. Higher temperatures generally lead to a greater release of volatile compounds into the headspace.[3][4] However, excessively high temperatures can risk thermal degradation of the sample or induce further Maillard reactions, creating pyrazines that were not originally present.[5]
-
Equilibration Time: This is the time required for the volatile compounds to reach a state of equilibrium between the sample matrix and the headspace. Insufficient time will lead to poor repeatability and lower sensitivity.[6] The optimal time depends on the specific pyrazine and the sample matrix.[3][4]
-
Sample Matrix: The composition of your sample (e.g., fat content, pH, presence of non-volatile components) can significantly impact the release of pyrazines.[7][8] This is often referred to as a "matrix effect."
-
Choice of Headspace Technique: The selection between static headspace, dynamic headspace, or solid-phase microextraction (SPME) will depend on the required sensitivity and the concentration of pyrazines in your sample.
Q2: Should I use Static Headspace, Dynamic Headspace, or SPME for my pyrazine analysis?
The choice of technique depends on your analytical needs:
-
Static Headspace (SHS): This is a simple and robust technique where the sample is sealed in a vial, heated to a specific temperature to allow volatiles to equilibrate in the headspace, and then an aliquot of the headspace gas is injected into the GC.[9] It is suitable for samples with relatively high concentrations of volatile pyrazines.[10]
-
Dynamic Headspace (DHS): In this technique, an inert gas is passed through the sample, continuously purging the volatile compounds from the headspace onto a sorbent trap. The trapped compounds are then thermally desorbed into the GC. DHS is more sensitive than SHS and is ideal for trace-level analysis of pyrazines or less volatile pyrazines.[9][11][12]
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique uses a fiber coated with a stationary phase to extract and concentrate pyrazines from the headspace.[1] It is a solvent-free method that offers high sensitivity.[1] The choice of fiber coating is critical for optimal extraction.[13][14]
Troubleshooting Guide
Issue 1: Poor Repeatability or High Relative Standard Deviation (RSD)
Question: My replicate injections are showing significant variation in peak areas for my target pyrazines. What could be the cause?
Answer: Poor repeatability is a common issue in headspace analysis and can often be traced back to inconsistent sample preparation or suboptimal instrument parameters.[6]
Potential Causes & Solutions:
-
Incomplete Equilibration: The system may not be reaching equilibrium before injection.
-
Solution: Increase the equilibration time. A time-course experiment can help determine the point at which the pyrazine concentration in the headspace platters.[6]
-
-
Inconsistent Vial Sealing: Leaky vials will result in a loss of volatile compounds.
-
Solution: Ensure vial caps are crimped or screwed on correctly and consistently. Regularly replace the septa to avoid leaks from repeated punctures.[15]
-
-
Temperature Fluctuations: Inconsistent heating of the sample vials will lead to variable partitioning of pyrazines into the headspace.
-
Solution: Verify the temperature accuracy and stability of your headspace autosampler's oven.
-
-
Inconsistent Sample Preparation: Variations in sample volume, weight, or the addition of matrix modifiers (like salt) will affect the final concentration in the headspace.
-
Solution: Standardize your sample preparation protocol. Use calibrated pipettes and balances, and ensure any added reagents are dispensed accurately.
-
Issue 2: Low Sensitivity or No Detectable Peaks for Pyrazines
Question: I expect to see pyrazines in my sample, but the peaks are very small or not present at all. How can I improve my sensitivity?
Answer: Low sensitivity can be due to a variety of factors, from the inherent properties of the pyrazines and the matrix to the chosen analytical method.
Potential Causes & Solutions:
-
Low Analyte Concentration: The concentration of pyrazines in your sample may be below the detection limit of your current method.
-
Solution 1 (Method Change): Switch from static headspace to a more sensitive technique like dynamic headspace or HS-SPME.[9][16]
-
Solution 2 (Matrix Modification): Add a salt (e.g., NaCl or (NH₄)₂SO₄) to your aqueous samples. This "salting out" effect reduces the solubility of pyrazines in the liquid phase and increases their concentration in the headspace.
-
-
Suboptimal Headspace Parameters: The temperature and time may not be optimized for your specific analytes.
-
Solution: Increase the equilibration temperature to enhance the volatility of the pyrazines.[3] Be cautious not to induce sample degradation. Also, optimize the equilibration time.
-
-
Matrix Effects: Components in your sample matrix may be suppressing the release of pyrazines.[7]
-
Solution: Try spiking a known amount of pyrazine standard into your sample matrix. If the recovery is low, this indicates a matrix effect. You may need to consider sample dilution or a standard addition method for quantification.
-
-
Improper SPME Fiber Selection: If using HS-SPME, the chosen fiber may not be suitable for trapping pyrazines.
Experimental Protocols
Protocol 1: Optimization of Headspace Temperature and Time
This protocol outlines a systematic approach to optimizing the key headspace parameters for pyrazine analysis.
-
Prepare a set of identical samples.
-
Temperature Optimization:
-
Set a constant, sufficient equilibration time (e.g., 30 minutes).
-
Analyze the samples at a range of temperatures (e.g., 60°C, 80°C, 90°C).[3]
-
Plot the peak area of your target pyrazines against the temperature.
-
Select the temperature that provides the highest response without evidence of sample degradation (e.g., appearance of new, unexpected peaks).
-
-
Time Optimization:
-
Using the optimal temperature determined in the previous step, analyze samples at various equilibration times (e.g., 30, 45, 60, 80, 100, 120 minutes).[3]
-
Plot the peak area against time.
-
Choose the shortest time at which the peak area reaches a plateau, indicating that equilibrium has been achieved.
-
Protocol 2: HS-SPME Method for Pyrazine Analysis
This protocol provides a starting point for developing an HS-SPME method.
-
Sample Preparation: Place a known amount of your sample into a headspace vial.
-
SPME Fiber Selection: A 50/30 µm DVB/CAR/PDMS fiber is a good starting point for pyrazine analysis.[13][14]
-
Pre-incubation: Incubate the sample at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) with agitation to facilitate the release of volatiles.[18][19]
-
Extraction: Expose the SPME fiber to the headspace of the vial at a specific temperature (e.g., 50°C) for a defined time (e.g., 50 minutes) to allow for extraction and concentration of the pyrazines.[18][19]
-
Desorption: Transfer the fiber to the GC inlet for thermal desorption of the analytes onto the column.
Data Presentation
Table 1: Example of Optimized HS-SPME Conditions for Pyrazine Analysis in Different Matrices
| Matrix | SPME Fiber | Equilibration/Extraction Temperature | Equilibration/Extraction Time | Reference |
| Cocoa Wort | 75 µm CAR/PDMS | 40°C | 40 min | [1][17] |
| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via RSM (Extraction Temp was a significant factor) | Optimized via RSM (Extraction Time was a significant factor) | [13][14] |
| Edible Oils | 120 µm PDMS/DVB/CAR | Pre-incubation: 80°C, Extraction: 50°C | Pre-incubation: 20 min, Extraction: 50 min | [18][19] |
| Microbial Samples | 75 µm PDMS/Carboxen | 50°C | 50 min | [20] |
| Ground Roasted Coffee | N/A (Static Headspace) | 90°C | Dependent on chemical class (up to 120 min for some) | [3] |
Visualizations
Workflow for Optimizing Headspace Conditions
Caption: A workflow diagram for the systematic optimization of headspace temperature and time.
Decision Tree for Headspace Technique Selection
Caption: A decision tree to guide the selection of the appropriate headspace technique.
References
- Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed.
- Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). (2019). ResearchGate.
- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). National Institutes of Health.
- Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. (n.d.). ACS Publications.
- A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. (2021). Taylor & Francis Online.
- Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. (n.d.). ACS Publications.
- Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed.
- Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. (n.d.). CORE.
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). MDPI.
- Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. (2012). Chinese Journal of Natural Medicines.
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). National Institutes of Health.
- Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. (2012). ResearchGate.
- Any idea why headspace can detect pure pyrazine in Isopropyl alcohol but is showing junk for matrix samples such as coffee? The coffee chromatogram is the same as the MeOH blank. (2024). Reddit.
- Optimizing headspace temperature and time sampling for identification of volatile compounds in ground roasted Arabica coffee. (2005). PubMed.
- Optimizing Headspace Temperature and Time Sampling for Identification of Volatile Compounds in Ground Roasted Arabica Coffee. (2005). ResearchGate.
- Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. (2011). ResearchGate.
- Static vs. Dynamic Headspace GC: Key Differences Explained. (n.d.). Aijiren.
- Systematic comparison of static and dynamic headspace sampling techniques for gas chromatography. (2016). PubMed.
- Static and Dynamic Headspace Analysis. (n.d.). BGB Analytik.
- Systematic comparison of static and dynamic headspace sampling techniques for gas chromatography. (2016). ResearchGate.
- Static or Dynamic Headspace Analysis ?. (n.d.). SCION Instruments.
- Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography. (2025). Persee.
- Common Issues And Solutions in Headspace Sampling For Gas Chromatography. (2025). Alwsci.
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Technical Support Center: Isotopic Interference in Pyrazine MS Analysis
Welcome to the technical support center for mass spectrometry (MS) analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isotopic interference. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice to ensure the integrity of your analytical data.
The Challenge: Unmasking True Signals in Pyrazine Analysis
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds crucial to the flavor and aroma profiles of many food products and are also significant in pharmaceutical research.[1] Their analysis by mass spectrometry, while powerful, is often complicated by a fundamental phenomenon: natural isotopic abundance. Every carbon, nitrogen, and hydrogen atom in a pyrazine molecule has a small but significant probability of being a heavier stable isotope (e.g., ¹³C, ¹⁵N, ²H).
This results in a cluster of isotopic peaks for each pyrazine molecule in a mass spectrum. The monoisotopic peak (M) represents the molecule with all light isotopes, while the M+1, M+2, etc., peaks arise from molecules containing one, two, or more heavy isotopes, respectively. Isotopic interference occurs when the M+1 or M+2 peak of one compound overlaps with the monoisotopic peak of another compound with a similar mass, leading to inaccurate quantification and potential misidentification. Correcting for this interference is not just a procedural step; it is a prerequisite for accurate and reliable results.[2]
Core Principles: Understanding the Isotopic Landscape of Pyrazines
To effectively correct for isotopic interference, one must first understand the isotopic composition of the molecule . Pyrazines are primarily composed of carbon, hydrogen, and nitrogen. The natural abundances of their stable isotopes are the root cause of the interference.
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| (Data sourced from the IUPAC Commission on Isotopic Abundances and Atomic Weights)[3] |
For a simple pyrazine molecule (C₄H₄N₂), the probability of it containing one ¹³C atom is approximately 4 * 1.07% = 4.28%. The probability of it containing one ¹⁵N atom is roughly 2 * 0.368% = 0.736%. These probabilities dictate the relative intensity of the M+1 peak. The M+2 peak arises from combinations of two heavy isotopes (e.g., two ¹³C atoms, one ¹³C and one ¹⁵N, etc.).
The theoretical isotopic distribution can be calculated based on the elemental formula and the natural abundances of the constituent isotopes.[4][5] This theoretical distribution forms the basis for most correction algorithms.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the MS analysis of pyrazines, providing both the "what" and the "why" for effective troubleshooting.
Q1: My quantitative results for a low-concentration pyrazine seem unexpectedly high, especially when a more abundant pyrazine is present at a similar retention time. What could be the cause?
A: This is a classic sign of isotopic interference. The M+1 or M+2 peak of the abundant pyrazine is likely overlapping with the monoisotopic peak of your low-concentration analyte. For example, if you are quantifying a pyrazine with a monoisotopic mass of 'X', and a more abundant pyrazine has a monoisotopic mass of 'X-1', the M+1 peak of the abundant pyrazine will directly interfere with your analyte's signal.
Q2: How can I confirm if isotopic interference is affecting my results?
A:
-
Examine the full mass spectrum: Look at the isotopic cluster of the suspected interfering compound. Is the M+1 or M+2 peak at the m/z of your analyte of interest?
-
Calculate the theoretical isotopic distribution: Use a tool or manual calculation to predict the isotopic pattern of the suspected interfering compound. Does the observed intensity of its M+1 or M+2 peak align with the theoretical prediction? If the peak at the analyte's m/z is significantly larger than theoretically predicted for the interfering compound alone, it confirms the presence of your analyte, but also the need for correction.
-
Chromatographic separation: If possible, improve the chromatographic separation to resolve the two compounds. If the peaks are baseline-separated, the interference is eliminated. However, for isomers or compounds with very similar properties, this may not be feasible.
Q3: What are the common fragmentation patterns for alkylpyrazines in Electron Ionization (EI)-MS, and how can they help in troubleshooting?
A: Understanding fragmentation is key to confirming pyrazine identity and can sometimes offer non-interfering fragment ions for quantification. For alkylpyrazines, common fragmentation pathways include:
-
Loss of a methyl group (-15 Da): This is a very common fragmentation for methyl-substituted pyrazines.
-
Loss of HCN (-27 Da): Cleavage of the pyrazine ring can result in the loss of a neutral hydrogen cyanide molecule.
-
Loss of an alkyl radical: Larger alkyl chains can be lost through cleavage at the bond beta to the pyrazine ring.
For example, in the EI mass spectrum of 2,5-dimethylpyrazine (C₆H₈N₂), the molecular ion peak is at m/z 108. A prominent peak is often observed at m/z 107 due to the loss of a hydrogen atom. Another significant peak can be seen at m/z 81, corresponding to the loss of HCN.[6] If you suspect interference in the molecular ion region, you may be able to use a unique and abundant fragment ion for quantification, provided it is not also subject to interference.
Q4: I am using an isotopic correction software, but my results still seem inaccurate. What could be going wrong?
A:
-
Incorrect elemental formula: The correction algorithm relies entirely on the correct elemental formula of the interfering compound. Even a small error, like a miscalculation of the number of hydrogen atoms, will lead to an incorrect theoretical isotopic distribution and, consequently, an inaccurate correction.
-
Instrument resolution: Some advanced correction software, like IsoCorrectoR, can account for the mass spectrometer's resolution.[4][7] At high resolution, some isotopic peaks may be resolved from the analyte's peak, and the software needs to know not to "correct" for a peak that isn't actually interfering. Ensure your software settings match your instrument's capabilities.
-
Co-eluting interferences: The correction algorithm assumes that the signal at a given m/z is only from your known compounds. If an unknown compound co-elutes and contributes to the signal, the correction will be inaccurate. This highlights the importance of good chromatography and blank analysis.
-
Software validation: Not all correction algorithms are equal. It is good practice to validate the software's performance with known standards or spiked samples to ensure it is functioning correctly for your specific application.[8]
Experimental Protocols
Protocol 1: Calculating the Theoretical Isotopic Distribution
This protocol outlines the fundamental calculation to predict the isotopic pattern of a pyrazine.
Objective: To calculate the expected relative intensities of the M, M+1, and M+2 peaks for a given pyrazine.
Example Analyte: 2,3,5-Trimethylpyrazine (C₇H₁₀N₂)
Methodology:
-
Determine the elemental composition: C₇H₁₀N₂
-
List the natural abundances of the heavy isotopes:
-
¹³C: 1.07%
-
²H: 0.0115%
-
¹⁵N: 0.368%
-
-
Calculate the probability of the M+1 peak: This is the sum of the probabilities of having one heavy isotope of any of the elements.
-
P(one ¹³C) = (Number of C atoms) * (Abundance of ¹³C) = 7 * 0.0107 = 0.0749
-
P(one ²H) = (Number of H atoms) * (Abundance of ²H) = 10 * 0.000115 = 0.00115
-
P(one ¹⁵N) = (Number of N atoms) * (Abundance of ¹⁵N) = 2 * 0.00368 = 0.00736
-
Total P(M+1) ≈ 0.0749 + 0.00115 + 0.00736 = 0.08341 or 8.34% relative to the monoisotopic peak.
-
-
Calculate the probability of the M+2 peak: This involves more complex calculations of combinations of two heavy isotopes. A simplified approximation is given by the formula:
-
P(M+2) ≈ (P(M+1))² / 2
-
P(M+2) ≈ (0.08341)² / 2 ≈ 0.00348 or 0.35% relative to the monoisotopic peak.
-
Expected Outcome: For 2,3,5-trimethylpyrazine, the M+1 peak will have an intensity of approximately 8.34% of the M peak, and the M+2 peak will be around 0.35% of the M peak.
Protocol 2: Matrix-Based Correction for Isotopic Interference
This protocol describes the conceptual workflow for correcting measured data using a matrix-based approach, which is implemented in many software packages.[9]
Objective: To mathematically remove the contribution of natural isotopic abundance from a measured mass spectrum.
Methodology:
-
Acquire Data: Analyze your sample by GC-MS or LC-MS and obtain the mass spectrum of the region of interest where interference is suspected.
-
Construct the Correction Matrix: This is typically done within the software. The matrix is constructed based on the elemental formulas of the compounds present and their theoretical isotopic distributions. The matrix essentially describes how the isotopic clusters of each compound contribute to the measured signals at different m/z values.
-
Set up the System of Linear Equations: The problem is expressed in the form of M = C * T , where:
-
M is the vector of measured intensities at each m/z.
-
C is the correction matrix.
-
T is the vector of the true, corrected intensities of the monoisotopic peaks.
-
-
Solve for T: The software solves this system of equations to find T , usually by inverting the correction matrix: T = C⁻¹ * M .
-
Report Corrected Intensities: The resulting values in the vector T are the corrected intensities for each compound, free from isotopic cross-contribution.
Visualizing the Correction Workflow
The following diagram illustrates the logical flow of identifying and correcting for isotopic interference.
Caption: Workflow for the identification, verification, and correction of isotopic interference.
Conclusion
Correcting for isotopic interference in the MS analysis of pyrazines is a critical step in ensuring data quality. By understanding the fundamental principles of isotopic abundance, recognizing the signs of interference, and applying appropriate correction methodologies, researchers can have greater confidence in their quantitative results. This guide provides the foundational knowledge and practical troubleshooting steps to address these challenges effectively. For further reading and access to correction software, please consult the references below.
References
- Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg. urn:nbn:de:bvb:355-epub-529880
- Simple Code Guide. (2020). Calculating Isotopic Distributions | Mass Spectrometry Tutorials. YouTube.
- Millard, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910.
- Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics, 37(19), 3416-3418.
- Heuillet, M., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Metabolomics, 14(2), 14.
- Spicer, V., et al. (2017). Navigating freely-available software tools for metabolomics analysis. Metabolomics, 13(8), 95.
- Jennings, M. E., & Board, W. A. (2018). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 8(1), 16.
- Geltman, M., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 310.
- NIST. (n.d.). Pyrazine, 2,5-dimethyl-. NIST Chemistry WebBook.
- Millard, P., et al. (2012). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. In: The Human Proteome. Methods in Molecular Biology, vol 893. Humana Press, Totowa, NJ.
- Poole, C. F. (2017). Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry. Journal of Chromatography A, 1526, 1-13.
- Restek. (n.d.). GC Troubleshooting Guide.
- Wang, Y., et al. (2015). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Analytical Chemistry, 87(1), 213-219.
- Maga, J. A. (1982). Pyrazines in foods: an update. Critical Reviews in Food Science and Nutrition, 16(1), 1-48.
- SpectraBase. (n.d.). 2,5-Dimethylpyrazine.
- Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB.
- Tsednee, M., et al. (2014). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 25(10), 1736-1745.
- Early, D. M., et al. (2013). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 24(9), 1397-1408.
- ALWSCI. (2023). Common Sources Of Error in Gas Chromatography.
- Moser, A. (2008). Identifying fragments using a Neutral Loss spectrum. ACD/Labs.
- IUPAC. (n.d.). Isotopic Abundances of the Elements. Commission on Isotopic Abundances and Atomic Weights.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 3. uab.edu [uab.edu]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
- 9. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in separating 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine
Topic: Challenges in Separating 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine
Welcome to the technical support center for advanced chromatographic and distillation challenges. As Senior Application Scientists, we understand that the separation of structurally similar isomers is a significant hurdle in research and development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in resolving the separation of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine.
The Core Challenge: Why are these isomers so difficult to separate?
The fundamental challenge in separating 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine lies in their nature as positional isomers.[1][2] They share the same molecular formula (C₈H₁₂N₂) and molecular weight, leading to nearly identical physical properties such as boiling point, density, and polarity.[2] This similarity means that conventional separation techniques must be highly optimized to exploit the subtle differences in their molecular structure and interaction with stationary and mobile phases.
Comparative Physicochemical Properties
The slight difference in the position of the ethyl and methyl groups on the pyrazine ring results in minute variations in their physicochemical properties. These small differences are what we must exploit for successful separation.
| Property | 2-ethyl-3,5-dimethylpyrazine | 2-ethyl-3,6-dimethylpyrazine | Rationale for Separation Challenge |
| CAS Number | 13925-07-0 | 13360-65-1[] | N/A |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol | Identical mass makes mass spectrometry-based separation without prior chromatography very difficult.[2] |
| Boiling Point | 180-182 °C[4][5] | ~180.5 °C[] | The extremely close boiling points make separation by standard fractional distillation highly inefficient.[6][7][8] |
| Density | ~0.965 g/mL at 25 °C[9] | ~0.965 g/mL at 25 °C[] | Identical densities prevent separation by techniques relying on this property. |
| Refractive Index | ~1.5015 at 20 °C[9] | ~1.501 at 20 °C[] | The very similar refractive indices make monitoring separation by this method challenging. |
| Polarity | Weakly polar | Weakly polar | Subtle differences in dipole moment due to substituent positions are key for chromatographic separation. |
Frequently Asked Questions (FAQs)
Q1: We are trying to separate a synthesized mixture of these two isomers and only see a single peak on our GC-MS. Does this mean our synthesis failed to produce one of the isomers?
Not necessarily. It is highly probable that your current Gas Chromatography (GC) method lacks the necessary resolution to separate these two closely eluting positional isomers.[10][11] Because they have the same mass, they will produce identical mass-to-charge ratios in the mass spectrometer, making it impossible to distinguish them without chromatographic separation.[2] You will need to optimize your GC method, focusing on the column stationary phase and temperature program.
Q2: Is fractional distillation a viable option for large-scale separation?
While theoretically possible, fractional distillation is generally not recommended for separating isomers with a boiling point difference of less than 25 °C.[6][7] Given that the boiling points of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine differ by only 1-2 °C, you would require a distillation column with a very high number of theoretical plates and a carefully controlled reflux ratio.[6][7] This often leads to low recovery and is not cost-effective for high-purity separations.[12]
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?
Yes, HPLC can be a powerful tool for isomer separation.[13][14] While GC is more common for volatile compounds like pyrazines, HPLC offers different selectivity mechanisms.[15] A successful HPLC separation will depend heavily on the choice of stationary phase and mobile phase composition to exploit subtle differences in polarity and shape between the two isomers.[16][17] For instance, a phenyl-based column could offer selectivity through π-π interactions with the pyrazine ring.[14]
Troubleshooting Guide: Gas Chromatography (GC) Separation
Problem: Co-elution or Poor Resolution of Isomer Peaks
This is the most common issue encountered. The goal is to increase the differential migration of the two isomers through the GC column.
Solution 1: Select an appropriate stationary phase.
-
Rationale: The separation is governed by the relative interaction of each isomer with the stationary phase. A stationary phase that can differentiate based on the subtle differences in the isomers' shape and dipole moment is crucial.
-
Recommendations:
-
High-Polarity Columns (e.g., WAX or PEG phases like SUPELCOWAX® 10): These columns are often the first choice for separating pyrazines. Their polarity can interact differently with the slight variations in the electron distribution of the two isomers.
-
Mid-Polarity Columns (e.g., phases containing cyanopropyl groups): These can offer alternative selectivity.
-
Avoid non-polar columns (e.g., DB-1, ZB-5MS) as a first choice, as they separate primarily by boiling point and will likely provide poor resolution for these isomers.[10]
-
Solution 2: Optimize the temperature program.
-
Rationale: A slow, shallow temperature ramp increases the time the isomers spend interacting with the stationary phase, allowing for better separation.
-
Troubleshooting Steps:
-
Start with a low initial oven temperature: This ensures the compounds are focused at the head of the column before separation begins.
-
Use a slow ramp rate: Try a ramp rate of 1-3 °C/min through the expected elution temperature range.
-
Incorporate an isothermal hold: A hold at the elution temperature can sometimes improve resolution.
-
GC Method Development Workflow
Caption: Workflow for GC method development to separate pyrazine isomers.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Problem: No separation on a standard C18 column.
This is expected. The two isomers have very similar hydrophobicity, so a standard reversed-phase C18 column may not provide sufficient selectivity.
Solution 1: Explore alternative stationary phases.
-
Rationale: Different stationary phases offer different separation mechanisms beyond simple hydrophobicity.
-
Recommendations:
-
Phenyl-Hexyl Column: The phenyl groups in the stationary phase can induce dipole-dipole or π-π interactions with the aromatic pyrazine ring. The subtle differences in the electron distribution between the two isomers may lead to differential retention.
-
Pentafluorophenyl (PFP) Column: PFP columns are excellent for separating positional isomers due to their multiple interaction mechanisms, including polar, aromatic, and hydrophobic interactions.
-
Normal-Phase Chromatography: Using a silica or cyano-bonded phase with a non-polar mobile phase (e.g., hexane/ethyl acetate) can provide a completely different selectivity profile.[18][19] A patent for the synthesis of 2-ethyl-3,6-dimethylpyrazine mentions the use of silica column chromatography with a mobile phase of ethyl acetate:petroleum ether (1:20) for purification.[20]
-
Solution 2: Optimize the mobile phase.
-
Rationale: Modifying the mobile phase can enhance the subtle interaction differences between the analytes and the stationary phase.
-
Troubleshooting Steps:
-
Change the organic modifier: If using reversed-phase, switching from acetonitrile to methanol (or vice versa) can alter the selectivity.
-
Adjust the aqueous/organic ratio: Perform a gradient run to determine the approximate elution composition, then optimize with isocratic runs around that composition for the best resolution.
-
Use additives: For pyrazines, which are weakly basic, adding a small amount of an acid like formic acid to the mobile phase can ensure consistent peak shapes and may improve separation.[21]
-
Decision Tree for Separation Technique Selection
Caption: Decision tree for selecting a separation method for pyrazine isomers.
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography (GC-FID/MS)
This protocol is designed as a starting point for achieving baseline separation of the two isomers.
-
System Preparation:
-
GC System: Agilent 8890 or equivalent, with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent high-polarity PEG column).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split/Splitless, set to 250 °C. Use a split ratio of 50:1 for initial screening.
-
Detector (FID): Set to 260 °C.
-
Detector (MS): Transfer line at 250 °C, ion source at 230 °C. Scan range 40-250 m/z.
-
-
Sample Preparation:
-
Prepare a 100 ppm solution of the isomer mixture in methanol or ethyl acetate.
-
-
GC Method:
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 2 °C/min to 160 °C.
-
Ramp 2: 20 °C/min to 220 °C, hold for 5 minutes.
-
-
Data Acquisition: Collect data throughout the entire run.
-
-
Self-Validation and Interpretation:
-
Expected Outcome: The two isomers should elute with a resolution (Rs) value greater than 1.5.
-
Trustworthiness Check: If resolution is inadequate, verify system performance with a standard column test mix. If the system is performing correctly, further method optimization (e.g., reducing the ramp rate to 1 °C/min) is required. The mass spectra of the two peaks will be nearly identical; identification must be confirmed by comparing retention times to pure standards if available.[10][11]
-
Protocol 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This protocol offers an alternative selectivity based on polarity.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Silica-based normal-phase column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 98:2 (v/v) Hexane : Ethyl Acetate. All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD, monitor at 270 nm.[15]
-
-
Sample Preparation:
-
Dissolve the isomer mixture in the mobile phase to a final concentration of ~0.1 mg/mL. Ensure the sample is fully dissolved to avoid column blockage.
-
-
HPLC Method:
-
Injection Volume: 5 µL.
-
Run Time: 15 minutes (isocratic).
-
-
Self-Validation and Interpretation:
-
Expected Outcome: The two isomers should be separated due to differential interaction with the polar silica stationary phase.
-
Trustworthiness Check: If co-elution occurs, systematically adjust the mobile phase composition. Increase the percentage of ethyl acetate (e.g., to 95:5 Hexane:Ethyl Acetate) to decrease retention times or decrease it to increase retention and potentially improve resolution. The peak order will depend on the relative polarity of the isomers.
-
References
- Resolving the Isomer Problem: Tackling Characterization Challenges. (2021, December 10). Biocompare. [Link]
- Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them, as Well as Bypassing Them, in Structural Analytical Studies of Complex Biomolecular Mixtures. MDPI. [Link]
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. [Link]
- 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE. Ventos. [Link]
- Improving Flash Purification of Chemically Rel
- Why are isomers difficult to separ
- Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Pyrazine. SIELC Technologies. [Link]
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
- 5.
- Analytical methods for pyrazine detection.
- How to separate two close boiling isomers other than the distillation method
- 2-Ethyl-3,5-dimethylpyrazine. PubChem. [Link]
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
- Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]
- Analysis of Pyrazine. American Chemical Society. [Link]
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science | Oxford Academic. [Link]
- Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021). FooDB. [Link]
- Analysis method for detecting pyrazine compounds in beer.
- Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham. [Link]
- Purification of pyrazine.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
- HPLC Methods for analysis of Pyridine.
- The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
- Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
- Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine.
- 2-Ethyl-3,6-dimethylpyrazine - Odor profile. Scent.vn. [Link]
- Pyrazine, 2-ethyl-3,5-dimethyl-. NIST WebBook. [Link]
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
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- 21. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Method Development for Pyrazine Analysis in Complex Matrices
Welcome to the technical support center for pyrazine analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting and quantifying pyrazines in challenging matrices such as food, beverages, and biological fluids. As key contributors to the aroma and flavor of many products and important structural motifs in pharmaceuticals, accurate pyrazine analysis is critical.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common experimental hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when initiating method development for pyrazine analysis.
Q1: Which primary analytical technique should I choose for pyrazine analysis: GC-MS or LC-MS/MS?
A1: The choice is primarily dictated by the volatility of the target pyrazines and the nature of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for pyrazine analysis.[3][4] This is because many of the key pyrazines responsible for flavor and aroma are volatile or semi-volatile, making them ideal candidates for GC separation.[5] GC-MS offers excellent sensitivity and provides structural information crucial for identification.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for less volatile, thermally unstable, or highly polar pyrazines that are not amenable to GC.[1][7] It is particularly useful for analyzing pyrazine-containing drugs or their metabolites in biological fluids like plasma.[8] UPLC-MS/MS, a high-resolution version of HPLC-MS/MS, has been successfully used for analyzing pyrazines in liquid matrices like Baijiu, avoiding the need for volatilization.[7]
Q2: What are the most effective sample preparation techniques for extracting pyrazines from complex matrices?
A2: Effective sample preparation is crucial for removing interferences and concentrating the analytes. The optimal technique depends on the matrix and the pyrazines' volatility.
-
Headspace-Solid Phase Microextraction (HS-SPME) : This is a solvent-free, sensitive technique ideal for volatile pyrazines in solid or liquid samples like coffee, yeast extract, or cocoa beans.[9][10][11] The choice of SPME fiber coating is critical; for example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for broad-range pyrazine extraction.[12][13]
-
Purge-and-Trap (P&T) : This is a highly sensitive method for isolating and concentrating volatile pyrazines from a complex matrix.[14][15] It involves purging the volatiles from the sample with an inert gas and trapping them on an adsorbent. A key advantage is its selectivity; using an acidic trap solution can selectively capture basic compounds like pyrazines from a complex mixture of volatiles.[14][16][17]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : While originally developed for pesticide analysis, the QuEChERS method is highly effective for extracting a wide range of analytes, including pyrazines, from very complex matrices like fruits, vegetables, and other foods.[18][19][20] It involves a simple solvent extraction followed by a cleanup step to remove interferences.[21]
-
Liquid-Liquid Extraction (LLE) : A classic technique used for semi-volatile or non-volatile pyrazines, particularly in liquid matrices like plasma.[1][8]
Q3: How can I achieve accurate and reproducible quantification, especially with variable matrix effects?
A3: The gold standard for accurate quantification in mass spectrometry-based methods is the Stable Isotope Dilution Assay (SIDA) .[22] This involves adding a known concentration of a stable isotope-labeled version (e.g., deuterium-labeled) of the target analyte to the sample before extraction.[23][24] This internal standard behaves almost identically to the native analyte during sample preparation and analysis, effectively compensating for analyte loss during extraction, variations in instrument response, and matrix-induced signal suppression or enhancement.[24][25][26]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Sample Preparation Issues
Q: My analyte recovery is low and inconsistent. What are the likely causes and solutions?
A: Low and variable recovery is a common problem stemming from suboptimal extraction. Consider the following:
-
Inefficient Extraction (SPME):
-
Cause: The SPME fiber, extraction time, or temperature may not be optimized. The choice of fiber is critical, as different coatings have different affinities for various compounds.[12] Extraction of volatiles is an equilibrium-driven process; insufficient time or non-optimal temperature will lead to incomplete extraction.[9]
-
Solution:
-
Fiber Selection: Test multiple fibers. A Carboxen/PDMS fiber often shows high efficiency for a broad range of pyrazines compared to other types like PDMS alone.[12]
-
Optimize Parameters: Systematically optimize extraction temperature and time. For yeast extract, extraction time and temperature were found to be the most significant variables.[13] A typical optimization might involve testing temperatures from 40-80°C and times from 15-60 min.[9][12]
-
-
-
Poor Phase Separation (LLE/QuEChERS):
-
Cause: The formation of emulsions or incomplete phase separation can trap analytes, reducing recovery. This is common in high-fat or high-protein matrices.
-
Solution:
-
Centrifugation: Increase the centrifugation speed or time.
-
Salting Out: In LLE, adding a neutral salt (e.g., sodium chloride) can help break emulsions and improve the partitioning of pyrazines into the organic layer.[18]
-
pH Adjustment: Pyrazines are basic. Adjusting the pH of the aqueous layer can modify their solubility and improve extraction efficiency.
-
-
-
Analyte Loss During Concentration:
-
Cause: Highly volatile pyrazines can be lost during solvent evaporation steps (e.g., using a nitrogen stream).
-
Solution:
-
Gentle Evaporation: Use a gentle stream of nitrogen and avoid elevated temperatures.
-
Solvent Choice: Use a higher boiling point "keeper" solvent in small amounts to prevent the sample from going to complete dryness.
-
Use SIDA: An isotope-labeled internal standard is the best way to correct for these losses.[22]
-
-
Chromatography & Detection (GC-MS / LC-MS) Issues
Q: I'm seeing poor peak shape (tailing, fronting) for my pyrazine peaks in GC-MS. What should I do?
A: Poor peak shape is often caused by activity in the GC system or issues with the column.
-
Active Sites in the Inlet/Column:
-
Cause: Pyrazines, being basic compounds, can interact with active sites (e.g., acidic silanol groups) in the GC inlet liner or column, leading to peak tailing.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner and change it regularly.
-
Column Choice: Use a column specifically designed for inertness.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.
-
-
-
Non-Volatile Residue:
-
Cause: Buildup of non-volatile matrix components in the inlet or at the head of the column can interfere with the volatilization process and degrade peak shape.
-
Solution:
-
Inlet Maintenance: Regularly clean the GC inlet.
-
Guard Column: Use a guard column and trim it periodically.
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup step (e.g., dispersive SPE in QuEChERS) to remove matrix components before injection.[21]
-
-
Q: I can't resolve isomeric pyrazines (e.g., 2,5-dimethylpyrazine and 2,6-dimethylpyrazine). How can I separate them?
A: This is a significant challenge as many positional isomers of alkylpyrazines produce very similar mass spectra, making unambiguous identification by MS alone nearly impossible.[3][4]
-
Cause: The mass spectra of isomers are often nearly identical. Their chromatographic separation depends entirely on the column's selectivity.
-
Solution:
-
Optimize GC Conditions: Adjust the oven temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds.
-
Change Column Phase: If resolution is still poor, switch to a GC column with a different stationary phase (e.g., a more polar WAX-type column vs. a standard non-polar DB-5ms).[3]
-
Use Retention Indices (RIs): The most reliable method for identification is to compare the experimental retention indices of your peaks to published or library values for specific column phases.[3] An RI is a normalized retention time that is more robust than absolute retention time.
-
Q: My signal intensity varies significantly between runs, especially in LC-MS/MS. What is causing this?
A: This is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[27][28]
-
Cause: In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for charge, leading to ion suppression (decreased signal).[28] In some cases, ion enhancement can also occur. This effect is highly dependent on the matrix and the cleanup procedure.[27][29]
-
Solution:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the pyrazines from the bulk of the matrix components.
-
Enhance Sample Cleanup: Use a more effective sample cleanup method like solid-phase extraction (SPE) to remove interfering compounds.[8]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can significantly reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[30]
-
Use a Stable Isotope Internal Standard (SIDA): This is the most effective solution. The isotope-labeled standard will experience the same ion suppression or enhancement as the native analyte, allowing for accurate correction and reliable quantification.[23][26]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample known to not contain your analyte). This helps to compensate for matrix effects but does not account for variability between different samples.[28]
-
Visualized Workflows & Logic
A well-structured workflow is essential for reproducible results. The following diagrams illustrate key decision-making processes in pyrazine analysis.
Caption: General experimental workflow for pyrazine analysis.
Caption: Decision tree for selecting a sample preparation method.
Data Summary & Performance Metrics
The following tables summarize typical performance data to aid in method selection and validation.
Table 1: Comparison of SPME Fiber Performance for Pyrazine Extraction[12]
| SPME Fiber Type | Relative Peak Area (Normalized) | Key Characteristics |
| Carboxen/PDMS | ★★★★★ | Highest extraction efficiency for a broad range of pyrazines. |
| PDMS/DVB | ★★☆☆☆ | Moderate efficiency; good for some specific pyrazines. |
| Polyacrylate (PA) | ★☆☆☆☆ | Lower efficiency for most pyrazines. |
| PDMS | ★☆☆☆☆ | Lowest efficiency; best for very non-polar compounds. |
Table 2: Typical Method Validation Parameters for Pyrazine Quantification
| Parameter | GC-MS (with SIDA) | UPLC-MS/MS | Remarks |
| Linearity (R²) | ≥ 0.99[1] | ≥ 0.99[7] | Both techniques show excellent linearity. |
| LOD | pg/g to ng/g[5][24] | ng/L to µg/L[7] | GC-MS generally offers lower detection limits for volatile pyrazines. |
| LOQ | ng/g[24] | ng/L to µg/L[7] | Consistent with LODs. |
| Accuracy (% Recovery) | 91.6% - 109.2%[1] | 84.4% - 103.9%[7] | Both can achieve high accuracy with proper validation. |
| Precision (% RSD) | < 10%[20] | ≤ 6.4%[7] | Both methods demonstrate good precision. |
Key Experimental Protocols
Protocol 1: HS-SPME-GC-MS for Volatile Pyrazines in a Solid Matrix (e.g., Coffee)
This protocol is adapted from methodologies used for analyzing volatiles in complex food matrices.[9][31]
-
Sample Preparation:
-
Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water.
-
Spike the sample with 10 µL of the internal standard solution (e.g., a deuterated pyrazine like 2,6-Dimethylpyrazine-d6) at a known concentration.[24]
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet (set at 250°C) and desorb for 5 minutes in splitless mode.[6]
-
GC Column: Use a suitable column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.[6]
-
MS Detection: Operate in scan mode (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.
-
Protocol 2: UPLC-MS/MS for Pyrazines in a Liquid Matrix (e.g., Baijiu, Plasma)
This protocol is based on established methods for analyzing pyrazines in liquid samples.[7][8]
-
Sample Preparation:
-
Take 1 mL of the liquid sample. For plasma, a protein precipitation step may be needed first (add 3 mL of cold acetonitrile, vortex, centrifuge).[8]
-
Spike with the appropriate internal standard solution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
UPLC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile[7]
-
-
Gradient: Program a suitable gradient to separate the target pyrazines (e.g., 3% to 70% B over 35 minutes).[7]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[7]
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy for each pyrazine and its corresponding internal standard to create specific MRM transitions.
-
References
- Kuo, M. C., et al. (1989). Selective Purge-and-Trap Method for the Analysis of Volatile Pyrazines. Journal of Agricultural and Food Chemistry, 37(4), 1020-1022.
- Lee, J. H., et al. (2021). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry.
- Lacey, M. J., et al. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A, 847(1-2), 113-121.
- Lee, K. J., et al. (2017). Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis. Korean Journal for Food Science of Animal Resources, 37(1), 117-124.
- Riaz, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Oleo Science, 68(8), 739-748.
- Riaz, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). ResearchGate.
- Fang, M., & Cadwallader, K. R. (2012). Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. In ACS Symposium Series (Vol. 1105, pp. 21-31). American Chemical Society.
- Wagner, R., & Grosch, W. (1998). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 46(5), 1941-1944.
- Aulbach, M. A., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- Allen, M. S., et al. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. ResearchGate.
- Toci, A. T., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Molecules, 27(19), 6701.
- Sanz, C., et al. (2001). Optimizing headspace temperature and time sampling for identification of volatile compounds in ground roasted Arabica coffee. Journal of Agricultural and Food Chemistry, 49(3), 1364-1369.
- Kuo, M. C., et al. (1989). Selective Purge-and-Trap Method for the Analysis of Volatile Pyrazines. Journal of Agricultural and Food Chemistry.
- ACS Publications. (n.d.). Selective purge-and-trap method for the analysis of volatile pyrazines. Journal of Agricultural and Food Chemistry.
- Recerca en Acció. (n.d.). Selective Purge-and-Trap Method for the Analysis of Volatile Pyrazines.
- Wagner, R., & Grosch, W. (1998). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). ResearchGate.
- Aulbach, M. A., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.
- EURL-SRM. (n.d.). QuEChERS: Home.
- Gloess, A. N., et al. (2013). Changes in Headspace Volatile Concentrations of Coffee Brews Caused by the Roasting Process and the Brewing Procedure. ResearchGate.
- Mutarutwa, D. V., et al. (2018). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. ResearchGate.
- Misnawi, J., et al. (2005). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti.
- Li, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Google Patents. (2011). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- ResearchGate. (n.d.). Analytical methods for pyrazine detection.
- Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- Lehotay, S. J. (2005). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Ferrer, C., et al. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. MAG.
- Cole-Parmer. (n.d.). The QuEChERS Workflow for Pesticide Residue Analysis.
- Liu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 438.
- Li, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxins, 15(3), 215.
- Tehrani, M. S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Agilent. (n.d.). Purge and trap, volatile organic compounds analysis.
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(38), 10046-10056.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
Sources
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- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 18. QuEChERS: Home [quechers.eu]
- 19. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
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- 21. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
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- 31. Optimizing headspace temperature and time sampling for identification of volatile compounds in ground roasted Arabica coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazine Analysis by Mass Spectrometry
A Guide to Reducing Background Noise and Enhancing Signal Integrity
Welcome to the technical support center for the mass spectrometry analysis of pyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your decision-making in the laboratory.
Introduction: The Challenge of Pyrazine Analysis
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds crucial to the flavor and aroma profiles of many food products and are also important structural motifs in numerous pharmaceutical agents.[1] Their accurate quantification is paramount for quality control and research. However, their analysis by mass spectrometry (MS), whether by gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is often plagued by high background noise, which can obscure analyte signals and compromise data quality. This guide provides a structured approach to identifying and mitigating the sources of this noise.
Troubleshooting Guides: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your pyrazine analysis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
FAQ 1: My baseline is consistently high and noisy across the entire chromatogram. What are the likely causes and how can I fix this?
A consistently high and noisy baseline is often indicative of contamination in the system or the reagents. This "chemical noise" can originate from various sources, including solvents, tubing, and airborne contaminants.[2]
Underlying Cause: The mass spectrometer is a highly sensitive instrument that can detect even trace levels of contaminants. These contaminants can become ionized and create a persistent background signal that elevates the entire baseline. Common contaminants include plasticizers (e.g., phthalates), silicones, and residues from cleaning solvents.[2]
Troubleshooting Protocol:
-
Solvent and Reagent Purity Check:
-
Action: Prepare a "blank" sample using only your mobile phase or solvent and run it on the MS.
-
Rationale: This will help determine if the contamination is coming from your solvents.
-
Solution: If the blank run shows a high baseline, switch to high-purity, MS-grade solvents and freshly prepared mobile phases. Always use reagents from reliable suppliers.
-
-
System Contamination Assessment:
-
Action: If the solvent blank is clean, the contamination may be within the LC or GC system or the MS source.
-
Rationale: Over time, non-volatile components from samples can accumulate in the system.
-
Solution:
-
For LC-MS: Flush the entire LC system with a strong, appropriate solvent. If the contamination persists, systematically clean or replace components, starting from the solvent lines and moving towards the MS source.
-
For GC-MS: Bake out the GC column according to the manufacturer's instructions. If the problem continues, inspect and clean the injector port and replace the liner.[3]
-
-
-
Ion Source Cleaning:
-
Action: If the above steps do not resolve the issue, the ion source of the mass spectrometer may be contaminated.
-
Rationale: The ion source is where ionization occurs, and it is prone to contamination from sample matrix components.
-
Solution: Follow the manufacturer's protocol for cleaning the ion source. This is a delicate procedure and should be performed with care.
-
FAQ 2: I am observing significant background noise specifically in the low mass range (m/z < 200). How can I reduce this?
Low-mass chemical interference is a common challenge in MS analysis. This noise can be particularly problematic for the analysis of smaller pyrazine molecules.
Underlying Cause: The low mass range is often populated by ions from air, solvent clusters, and common laboratory contaminants.[2] These ubiquitous small molecules can create a "forest" of background peaks that interfere with the detection of low-concentration analytes.
Troubleshooting Protocol:
-
Optimize MS Source Parameters:
-
Action: Adjust the cone voltage and cone gas flow rate (for LC-MS) or the ion source temperature (for GC-MS).
-
Rationale: The cone voltage can be optimized to selectively fragment background ions while preserving the analyte ions. Increasing the cone gas flow can help to desolvate ions more efficiently and reduce the formation of solvent clusters. For GC-MS, optimizing the ion source temperature can minimize fragmentation of background molecules.[1]
-
Implementation:
-
Systematically vary the cone voltage in small increments and observe the effect on the signal-to-noise ratio (S/N) of your target pyrazines.
-
Gradually increase the cone gas flow and monitor the baseline noise in the low mass range.
-
For GC-MS, experiment with ion source temperatures within the recommended range for your instrument.
-
-
-
Employ High-Resolution Mass Spectrometry (HRMS):
-
Action: If available, utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Rationale: HRMS can distinguish between your target pyrazine and interfering ions with the same nominal mass but different elemental compositions.
-
Benefit: This allows for the extraction of a highly specific ion chromatogram, effectively removing the background noise.
-
-
Consider Chemical Noise Reduction Techniques:
-
Action: For advanced troubleshooting, techniques involving reactive collision gases can be employed.
-
Rationale: These methods introduce a neutral reagent into the collision cell that selectively reacts with and neutralizes background ions, reducing their interference.[4]
-
Note: This is an advanced technique and may require specialized instrumentation.
-
FAQ 3: My sample preparation seems to be introducing a lot of background. How can I improve my sample cleanup for pyrazine analysis?
Sample preparation is a critical step and a common source of contamination.[5] For pyrazine analysis, especially in complex matrices like food or biological samples, effective cleanup is essential.
Underlying Cause: The sample matrix itself can contain numerous compounds that interfere with the analysis. Additionally, the extraction process can introduce contaminants from solvents, glassware, and other lab equipment.
Recommended Workflow for Clean Sample Preparation:
The following workflow is designed to minimize the introduction of background noise during sample preparation.
Caption: A streamlined workflow for pyrazine analysis using HS-SPME.
Detailed Protocol for Headspace Solid-Phase Microextraction (HS-SPME):
HS-SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds like pyrazines.[1]
-
Vial Selection and Preparation:
-
Use high-quality glass headspace vials with PTFE/silicone septa.
-
Thoroughly clean all glassware with a suitable solvent and bake at a high temperature to remove any residual contaminants.
-
-
Sample Incubation:
-
Place a known amount of your homogenized sample into the vial.
-
Incubate the vial at a controlled temperature (e.g., 65°C) for a specific time (e.g., 30 minutes) to allow the pyrazines to volatilize into the headspace.[3]
-
-
SPME Fiber Exposure:
-
Expose the SPME fiber to the headspace of the vial for a defined period to allow for the adsorption of the pyrazines onto the fiber coating.
-
The choice of fiber coating is critical and should be optimized for your specific pyrazines of interest. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[3]
-
-
Thermal Desorption:
-
Insert the SPME fiber into the heated GC inlet to desorb the trapped pyrazines directly onto the analytical column.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Suitability for Pyrazines |
| HS-SPME | Solvent-free, high sensitivity, simple.[1] | Fiber lifetime can be limited, requires optimization. | Excellent for volatile pyrazines in various matrices. |
| Liquid-Liquid Extraction (LLE) | Inexpensive, widely applicable. | Requires large volumes of high-purity solvents, can be labor-intensive. | Suitable, but care must be taken to avoid solvent-introduced contamination. |
| Solid-Phase Extraction (SPE) | Good for sample cleanup and concentration.[6] | Can be more expensive, requires method development. | Effective for pyrazines in liquid samples. |
Logical Troubleshooting Flowchart
When encountering high background noise, a systematic approach is key. The following flowchart provides a logical decision-making process to identify and resolve the issue.
Caption: A decision tree for troubleshooting background noise in MS analysis of pyrazines.
Conclusion
Reducing background noise in the mass spectrometry of pyrazines is a multi-faceted challenge that requires a systematic and informed approach. By understanding the potential sources of noise and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your data. Remember that a clean system, high-purity reagents, and optimized methods are the cornerstones of successful trace-level analysis.
References
- Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
- Guo, X., Bruins, A. P., & Covey, T. R. (2007). Chemical noise reduction for mass spectrometry. Google Patents.
- St-Onge, N., Prévost, M., & Gagnon, C. (2007). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(10), 1755–1764.
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- Li, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 4. WO2007092873A2 - Chemical noise reduction for mass spectrometry - Google Patents [patents.google.com]
- 5. organomation.com [organomation.com]
- 6. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Guide: Common Issues in Pyrazine Sensory Analysis
Welcome to the Technical Support Center for Sensory Analysis. As a Senior Application Scientist, I have designed this guide to address the critical challenges of achieving reproducible results in the sensory panel testing of pyrazines. These compounds, while essential for the characteristic roasted, nutty, and toasted notes in many products, are notoriously potent and complex to evaluate consistently.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing you with a self-validating framework for your sensory evaluation program.
This section addresses specific issues you may encounter during your experiments, providing insights into root causes and actionable solutions.
Question 1: Why are my sensory panel's results for the same pyrazine sample inconsistent across different sessions?
Answer:
Inconsistency, or poor reproducibility, is a common and frustrating issue in sensory analysis. It often stems from a combination of human physiological factors and procedural variations. The primary culprits are typically panelist variability, lack of a standardized evaluation framework, and environmental fluctuations.
Root Causes and Solutions:
-
Panelist Fatigue: Olfactory and gustatory fatigue are significant challenges, especially with potent pyrazines. Continuous exposure to strong aromas leads to sensory adaptation, diminishing a panelist's ability to detect and discriminate.
-
Lack of a Standardized Lexicon: If panelists use different terms to describe the same sensation (e.g., "earthy" vs. "musty"), the data becomes noisy and difficult to analyze.
-
Inadequate Performance Monitoring: A panel's performance can drift over time. Without regular checks, individual panelists may become less consistent or deviate from the group consensus.
-
Environmental Instability: The testing environment must be rigorously controlled. Variations in temperature, humidity, or the presence of background odors can significantly alter perception.
-
Solution: Conduct all sensory evaluations in a dedicated, odor-free facility with controlled lighting, temperature (20-22°C), and humidity (40-50% RH).[11] The environment should be well-ventilated to prevent the accumulation of aromas from previously tested samples.
-
Question 2: The odor threshold I measured for a specific pyrazine is significantly different from published data. What could be the cause?
Answer:
This is a frequent challenge and highlights the context-dependent nature of sensory perception. Direct comparison of threshold values across studies is often invalid without scrutinizing the methodologies.
Root Causes and Solutions:
-
Matrix Effects: The medium, or matrix, in which the pyrazine is presented has a profound impact on its volatility and interaction with sensory receptors. A threshold measured in air will differ from one measured in water, oil, or a complex food matrix.[1][12]
-
Solution: Ensure your experimental matrix (e.g., deionized water, 5% ethanol/water solution, specific food base) precisely matches the one cited in the literature you are comparing against. When reporting your own data, always specify the matrix in detail.
-
-
Methodological Differences: Different standards and methods are used to determine thresholds. The most common is the 3-Alternative Forced-Choice (3-AFC) method described in ASTM E679, where a panelist must choose the single scented sample from a set of three (one target, two blanks).[1][13] Other methods may yield different results.
-
Panel Demographics and Sensitivity: There is natural variation in sensory acuity among individuals. The specific sensitivity of your panel may differ from the panel used in the published study.
-
Solution: While you cannot change your panelists' innate sensitivity, you can characterize it. Screen panelists for their ability to detect relevant pyrazines at low concentrations.[14] The group threshold is typically calculated as the geometric mean of the individual thresholds, which helps normalize some of the individual variability.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective process for screening and training a sensory panel for pyrazine analysis?
The foundation of reproducible data is a well-qualified panel. The process should follow the general guidance of standards like ISO 8586 and be systematic.[5][8] The objective is to select individuals with good sensory acuity and train them to function as a cohesive analytical instrument.[15][16]
The workflow involves progressive stages of screening, training, and performance monitoring.
Caption: Workflow for Panelist Selection, Training, and Monitoring.
Q2: How do synergistic and antagonistic effects of different pyrazines impact sensory perception?
Pyrazines rarely appear in isolation. In a product, multiple pyrazines and other aroma compounds exist as a complex mixture. Their interactions can be:
-
Synergistic: The perceived intensity of the mixture is greater than the sum of the individual components. This can occur when sub-threshold concentrations of several pyrazines combine to produce a noticeable roasted aroma.[17][18]
-
Antagonistic (Masking): The perceived intensity of the mixture is less than the sum of the individual components, where one compound may suppress the perception of another.
Understanding these interactions is crucial for product development, as simply increasing the concentration of one pyrazine may not produce the desired sensory effect.[13]
Q3: What are the key factors that introduce variability in sensory testing, and how can they be controlled?
Reproducibility is achieved by systematically identifying and controlling sources of variation. These can be grouped into three main categories: the sample, the panelist, and the environment.
Caption: Key Factors Influencing Reproducibility in Sensory Testing.
Q4: What statistical methods are essential for analyzing sensory panel data?
-
Analysis of Variance (ANOVA): This is the workhorse for sensory data. It is used to determine if there are statistically significant differences between samples. A mixed-model ANOVA can also be used to parse out the variance contributed by panelists, samples, and sessions, which is invaluable for performance monitoring.[13][21]
-
Principal Component Analysis (PCA): PCA is a multivariate technique used to visualize complex data from descriptive analysis. It can reveal relationships between samples and sensory attributes, helping to identify which attributes are driving the differences between products.
-
t-Tests: Used to compare the means of two groups to determine if they are significantly different.[20]
Software such as XLSTAT, SensoMineR, or PanelCheck can be used to perform these analyses.[22]
Experimental Protocols
Protocol 1: Panelist Screening for Pyrazine Acuity
Objective: To select individuals with the necessary sensory acuity to participate in a trained panel for pyrazine analysis. This protocol is adapted from the principles outlined in ISO 8586.[8]
Materials:
-
Reference standards for 3-5 relevant pyrazines (e.g., 2,5-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine).
-
Odor-free solvent (e.g., propylene glycol or deionized water).
-
Glass sniffing jars with Teflon-lined caps.
-
Screening questionnaires (to assess health, availability, and motivation).[14]
Procedure:
-
Initial Vetting: Candidates complete a questionnaire to screen for health conditions (e.g., allergies, anosmia), medication use, and availability that might interfere with sensory testing.
-
Basic Taste Acuity: Prepare solutions of sweet (sucrose), sour (citric acid), salty (sodium chloride), bitter (caffeine), and umami (monosodium glutamate) at varying concentrations. Ask candidates to identify the tastes. Passing requires 100% correct identification.[2]
-
Odor Recognition Test: a. Prepare a set of 8-10 common food aromas (e.g., vanilla, lemon, coffee). b. Present them blind (using 3-digit codes) and ask the candidate to identify each one. This assesses general olfactory ability.[14]
-
Pyrazine Ranking Test (Intensity Discrimination): a. Prepare a series of three concentrations for a key pyrazine (e.g., 2,5-Dimethylpyrazine) in water: one low, one medium, and one high. b. Present the three samples simultaneously, coded with random numbers. c. Ask the candidate to rank them in order of increasing aroma intensity. d. Repeat this for at least two different pyrazines.
-
Selection: Candidates who successfully identify basic tastes and common odors and correctly rank the pyrazine intensities are selected for formal training.
Protocol 2: Determination of Odor Detection Threshold (ASTM E679-19, 3-AFC Method)
Objective: To determine the lowest concentration of a pyrazine that is detectable by a sensory panel in a specific matrix.
Materials:
-
Trained and validated sensory panel (8-12 members).
-
Pyrazine compound of interest.
-
Specified matrix (e.g., odor-free water, 5% ethanol/water).
-
Series of volumetric flasks for serial dilutions.
-
Glass sniffing jars with Teflon-lined caps (sets of 3 for each concentration level).
Procedure:
-
Prepare Concentration Series: a. Create a stock solution of the pyrazine in the chosen matrix. b. Perform a serial dilution to create a series of 8-10 concentrations, typically decreasing by a factor of two or three. The range should span from clearly imperceptible to easily detectable.
-
Sample Presentation: a. For each concentration level, prepare one "target" sample and two "blank" samples (matrix only) in identical sniffing jars. b. Code the three jars with random 3-digit numbers.
-
Panelist Evaluation: a. Present one set of three jars (a "triangle") to a panelist in a randomized order. b. Instruct the panelist to sniff each jar and identify the one that is different from the other two.[13][18] Guessing is required if no difference is perceived. c. Provide a rest period between triangles to prevent olfactory fatigue. d. Present the concentration series in ascending order (from weakest to strongest).
-
Data Analysis: a. For each panelist, the individual threshold is the geometric mean of the last concentration they could not correctly identify and the first concentration they could correctly identify.[1] b. The group threshold is the geometric mean of all the individual panelists' thresholds. This value represents the concentration at which 50% of the panel can detect the compound.
Data Summary Table
Table 1: Sensory Characteristics of Common Pyrazines
| Pyrazine Compound | CAS Number | Odor Threshold (in water) | Typical Aroma Descriptors |
| 2,5-Dimethylpyrazine | 123-32-0 | ~800 ppb | Chocolate, roasted nuts, earthy[4] |
| 2-Ethyl-3,5-dimethylpyrazine | 13925-07-0 | ~0.02 ppb | Roasted peanut, cocoa, earthy |
| 2-Ethyl-3-methylpyrazine | 15707-24-1 | ~0.4 ppb | Potato, burnt nutty, roasted cereal[4] |
| 2-Methoxy-3-isopropylpyrazine | 25773-40-4 | ~0.002 ppb | Green bell pepper, earthy, pea |
| 2-Acetylpyrazine | 22047-25-2 | ~10 ppb | Popcorn, nutty, roasted, bready[3] |
Note: Odor thresholds are highly dependent on the matrix and test methodology and should be considered approximate values.
References
- ISO 8586:2012. Sensory analysis — General guidance for the selection, training and monitoring of selected assessors and expert sensory assessors. [Link]
- SIS. Sensory analysis -- General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors ISO 8586:2012. [Link]
- AFNOR EDITIONS. Standard NF EN ISO 8586. [Link]
- ISO 8586:2012(en). Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. [Link]
- Intertek Inform.
- Science and Education Publishing. ISO 8586-1. Sensory analysis. General guidance for the selection, training and monitoring of assessors. Part 1: Selected assessors. [Link]
- ASTM International.
- NIH National Library of Medicine. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
- ResearchGate. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
- PubMed. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
- ResearchGate. Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. [Link]
- Scilit. ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. [Link]
- DLG.org. Practice guide for sensory panel training. [Link]
- Agriculture Institute of Canada. Screening and Training Methods for Sensory Panelists. [Link]
- St. Croix Sensory. Sensory Testing. [Link]
- Auctores Journals.
- DLG.org. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. [Link]
- DLG.org. Panel training on odour and aroma perception for sensory analysis. [Link]
- MDPI. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. [Link]
- Scribd.
- FAO AGRIS.
- Torry Research Station.
- ResearchGate. Assessing sensory panelist performance using repeatability and reproducibility measures. [Link]
- Reddit. sensory training : r/foodscience. [Link]
- DLG.org. DLG Expert report 02/2020: Practice guide for sensory panel training Part 3. [Link]
- Fiveable.
- European Commission. Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. [Link]
- ResearchGate. (PDF) Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 5. Standard NF EN ISO 8586 [boutique.afnor.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Standard - Sensory analysis -- General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors ISO 8586:2012 - Svenska institutet för standarder, SIS [sis.se]
- 8. zakon.isu.net.ua [zakon.isu.net.ua]
- 9. researchgate.net [researchgate.net]
- 10. DLG Expert report 02/2020: Practice guide for sensory panel training Part 3 [dlg.org]
- 11. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
- 12. ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS | Scilit [scilit.com]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 15. dlg.org [dlg.org]
- 16. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. seafood.oregonstate.edu [seafood.oregonstate.edu]
- 20. fiveable.me [fiveable.me]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Section 1: Foundational Knowledge - The Biosynthesis of Pyrazines
<Technical Support Center: Optimization of Fermentation Conditions for Pyrazine Production
Audience: Researchers, scientists, and drug development professionals engaged in the microbial production of pyrazines.
Objective: This guide provides in-depth technical support, troubleshooting advice, and practical protocols to optimize the fermentative production of pyrazines. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
A fundamental understanding of the biochemical pathways is critical before troubleshooting. Pyrazines are nitrogen-containing heterocyclic compounds that are key contributors to the desirable nutty, roasted, and toasted flavors in many foods.[1][2] In microbial systems, their synthesis is intricately linked to primary metabolism, primarily amino acid and carbohydrate pathways.
Q: What are the primary biosynthetic pathways for common alkylpyrazines in microorganisms like Bacillus subtilis and Corynebacterium glutamicum?
A: The biosynthesis of alkylpyrazines predominantly follows two main routes, both of which rely on the condensation of α-aminoketone intermediates.
-
Tetramethylpyrazine (TTMP) Biosynthesis: This pathway begins with glycolysis, where glucose is converted to pyruvate.[1] Pyruvate is then channeled into the synthesis of acetoin (3-hydroxy-2-butanone), a key precursor.[2] Acetoin reacts with an amino group donor (like ammonia) to form α-hydroxyimine, which subsequently converts to 2-amino-3-butanone. Two molecules of 2-amino-3-butanone then condense to form the stable TTMP ring.[2] Bacillus subtilis and Corynebacterium glutamicum are well-known producers of TTMP via this pathway.[2][3]
-
Dimethylpyrazine (DMP) and Trimethylpyrazine (TMP) Biosynthesis: The synthesis of 2,5-DMP and 2,3,5-TMP primarily utilizes the amino acid L-threonine as a starting substrate.[1][4] The enzyme L-threonine dehydrogenase (TDH) oxidizes L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and decarboxylates to form aminoacetone.[1][4] Two molecules of aminoacetone can then spontaneously condense and oxidize to form 2,5-DMP.[1] The formation of TMP involves the condensation of aminoacetone with other intermediates derived from glucose metabolism.[1]
Below is a diagram illustrating these core biosynthetic pathways.
Caption: Core biosynthetic pathways for alkylpyrazine production in bacteria.
Section 2: Troubleshooting Guide for Pyrazine Fermentation
This section addresses common issues encountered during pyrazine production experiments.
Q1: Why is my pyrazine yield low despite achieving high cell density?
A: This is a frequent challenge and often points to a bottleneck in precursor supply or suboptimal expression of key pathway enzymes.
-
Causality: High biomass indicates that the primary metabolic pathways for growth are active, but the specific secondary metabolic pathways leading to pyrazines are not. This can be due to:
-
Precursor Limitation: The intracellular pools of key precursors like acetoin or L-threonine are being depleted for biomass generation (e.g., protein synthesis) rather than being channeled into pyrazine synthesis.[1]
-
Suboptimal Induction/Expression: If using an engineered strain, the expression of heterologous pathway genes (like acetolactate synthase or threonine dehydrogenase) may be insufficient.
-
pH Inhibition: The pH of the medium significantly affects both enzyme activity and the chemical condensation steps. For TTMP production in B. subtilis, for instance, weakly acidic conditions (pH ~5.5) favor cell growth and acetoin accumulation, while neutral to slightly alkaline conditions (pH ~7.0-7.8) are required for the efficient conversion of acetoin to TTMP.[5][6] A single-pH batch process may be optimal for growth but not for production.
-
Metabolic Diversion: Intermediates can be diverted into competing pathways. For example, L-2-amino-acetoacetate, the product of TDH, can be cleaved by 2-amino-3-ketobutyrate CoA ligase (KBL) into glycine and acetyl-CoA, reducing the flux towards aminoacetone and, consequently, 2,5-DMP.[1][4]
-
-
Troubleshooting Steps:
-
Implement a Precursor Feeding Strategy: Supplement the fermentation medium with the relevant precursor. For 2,5-DMP, add L-threonine; for TTMP, add acetoin.[7][8] This directly bypasses potential upstream bottlenecks.
-
Adopt a Two-Stage pH Control Strategy: For TTMP, run the initial growth phase at a pH optimal for biomass and acetoin production (e.g., pH 5.5-6.5). After sufficient cell density and precursor accumulation are achieved (typically 48-72 hours), shift the pH to a level optimal for pyrazine formation (e.g., pH 7.0-7.8).[5][6]
-
Optimize Inducer Concentration and Timing: For recombinant strains, perform a matrix experiment to determine the optimal concentration of the inducer (e.g., IPTG) and the optimal cell density (OD600) at which to add it.[9][10]
-
Consider Genetic Modifications: In strains like B. subtilis, inactivating or knocking out the kbl gene can significantly increase the yield of 2,5-DMP by preventing the degradation of the key intermediate L-2-amino-acetoacetate.[1][4]
-
Q2: My fermentation produces a mixture of pyrazines, but I want to maximize the yield of a specific one. How can I improve selectivity?
A: Selectivity is almost entirely controlled by the availability of specific precursors. The metabolic network is flexible, and different precursors will lead to different pyrazine products.
-
Causality: The production of a pyrazine mixture (e.g., DMP, TMP, and TTMP) indicates that the microorganism is generating a pool of different α-aminoketone intermediates.[7] For example, the presence of both aminoacetone (from threonine) and 2-amino-3-butanone (from acetoin) will inevitably lead to a mix of products through self-condensation and cross-condensation.
-
Troubleshooting Steps:
-
Targeted Precursor Supplementation: This is the most effective strategy. To maximize 2,5-DMP, supplement the medium with a high concentration of L-threonine.[8] To maximize TTMP, supplement with acetoin.[7][8] This will create a large pool of a single precursor, driving the equilibrium towards the desired self-condensation product.
-
Strain Selection: Different strains, even within the same species, have different metabolic predispositions. Some B. subtilis strains naturally produce higher ratios of TTMP, while others favor DMP.[11] Screening different isolates from sources like fermented soybeans (natto) can identify a strain that naturally produces a higher proportion of your target pyrazine.[7]
-
Metabolic Engineering: For the highest level of control, engineer the metabolic pathways. To favor TTMP, overexpress the genes for acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD) to boost acetoin supply.[12] Conversely, to favor 2,5-DMP, overexpress L-threonine dehydrogenase (tdh).[9][10]
-
Q3: The pyrazine concentration decreases towards the end of the fermentation. What is causing this product degradation?
A: Pyrazines are generally stable compounds, but degradation can occur under certain conditions, often related to excessive aeration or extreme pH shifts.
-
Causality:
-
Volatility and Stripping: Pyrazines are volatile compounds. Aggressive aeration or agitation, especially at elevated temperatures, can strip the pyrazines from the fermentation broth into the off-gas, leading to an apparent decrease in concentration in the liquid phase.
-
Chemical Degradation: While less common under typical fermentation conditions, extreme pH levels (highly acidic or alkaline) combined with high temperatures could potentially lead to ring cleavage or other degradation reactions, though this is more of a concern in chemical synthesis.[13]
-
Microbial Consumption: Some microorganisms may have the enzymatic machinery to degrade pyrazines, although this is not widely reported for common production strains like B. subtilis or C. glutamicum.
-
-
Troubleshooting Steps:
-
Optimize Aeration and Agitation: While sufficient oxygen is needed for aerobic fermentation, excessive rates can be detrimental.[14][15] Reduce the aeration rate and/or agitation speed in the later stages of fermentation (the production phase) to minimize stripping. Monitor dissolved oxygen (DO) to ensure it does not become a limiting factor. A DO level above 20% is generally sufficient.
-
Control Fermentation Temperature: Higher temperatures increase the volatility of pyrazines. While a certain temperature is required for optimal enzyme activity (e.g., 37-40°C for B. subtilis), avoid exceeding the optimal range.[5][16]
-
Implement Off-Gas Trapping: For high-value products, consider using a condenser or a cold trap on the fermenter's off-gas line to capture and recover volatile pyrazines.
-
Verify with a Time-Course Analysis: Take samples at regular intervals throughout the fermentation to pinpoint when the decrease begins. This can help correlate the loss with specific process events, such as a temperature spike or an increase in aeration.
-
Section 3: FAQs on Optimizing Fermentation Parameters
Q: How do I choose the right carbon and nitrogen sources?
A: The choice significantly impacts both cell growth and precursor availability.
-
Carbon Source: Glucose is the most common and effective carbon source as it directly feeds into the glycolytic pathway to produce pyruvate, the starting point for acetoin.[12] However, other sugars can be used. The key is to select a source that is efficiently metabolized by your chosen strain.
-
Nitrogen Source: The nitrogen source provides the essential amino groups for pyrazine ring formation. Complex nitrogen sources like yeast extract and peptone are often superior to simple ammonium salts because they provide not only ammonia but also a rich supply of amino acids, including L-threonine, and other growth factors.[7][17] For TTMP production, ammonium phosphate can be a stimulating nitrogen source.[7]
Q: What is the optimal temperature and pH for pyrazine production?
A: This is strain and product-dependent. General ranges are provided in the table below, but empirical optimization is crucial. As discussed in the troubleshooting section, a two-stage strategy for pH is often highly effective, especially for TTMP.[6]
| Parameter | Bacillus subtilis | Corynebacterium glutamicum | Rationale |
| Temperature | 37-40°C[5][16] | 30°C[3] | Balances enzymatic activity for precursor synthesis with cell viability. Higher temperatures can increase product volatility. |
| pH (Growth Phase) | 5.5 - 6.5[6] | 7.0 | Optimizes for rapid cell growth and accumulation of precursors like acetoin. |
| pH (Production Phase) | 7.0 - 7.8[5][6] | 7.0 | Favors the chemical condensation reactions that form the pyrazine ring from precursors. |
Q: How critical are aeration and dissolved oxygen (DO)?
A: Very critical. Pyrazine production is an aerobic process.
-
Mechanism: Oxygen is required for efficient cellular respiration to generate the ATP and metabolic intermediates needed for growth and precursor synthesis.
-
Practical Impact: Insufficient aeration will lead to slow growth and low yields. However, excessive aeration can cause product stripping, as pyrazines are volatile.[18]
-
Recommendation: Control the fermentation based on Dissolved Oxygen (DO) levels rather than a fixed agitation/aeration rate. Maintain a DO setpoint of 20-30% saturation through a cascaded control loop (adjusting agitation first, then aeration) to ensure sufficient oxygen supply without excessive stripping.[15]
Section 4: Experimental Protocols
Protocol 1: Two-Stage pH-Shift Strategy for TTMP Production in B. subtilis
-
Inoculum Preparation: Inoculate a single colony of B. subtilis into 50 mL of LB medium and incubate overnight at 37°C with shaking at 200 rpm.
-
Fermentation Setup: Prepare your fermentation medium (e.g., a defined medium with glucose as the carbon source and ammonium phosphate as the nitrogen source). Inoculate the fermenter with the overnight culture to an initial OD600 of ~0.1.
-
Growth Phase (0-48 hours): Set the temperature to 37°C and maintain the pH at 5.5 using automated addition of 2M NaOH and 2M HCl. Maintain DO above 20% by cascading agitation speed (300-700 rpm) and aeration rate (0.5-1.5 vvm).[6]
-
Production Phase (48 hours onwards): After 48 hours, shift the pH setpoint to 7.0.[6] If acetoin accumulation is high, consider raising the temperature to 40°C to facilitate the conversion to TTMP.[5]
-
Sampling and Analysis: Withdraw samples every 12 hours. Measure OD600 for cell growth and analyze the supernatant for TTMP concentration using GC-MS.
Protocol 2: Quantification of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is ideal for extracting volatile pyrazines from the fermentation broth for analysis.[19]
-
Sample Preparation: Centrifuge a 10 mL sample of fermentation broth to pellet the cells. Transfer 5 mL of the supernatant to a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of an internal standard (e.g., 2,3,5-trimethylpyrazine-d9) to the vial for accurate quantification.[20]
-
Extraction: Place the vial in a heating block at 40-60°C. Expose a DVB/CAR/PDMS SPME fiber to the headspace above the liquid for a defined time (e.g., 30-40 minutes) with gentle agitation.[19]
-
Desorption and GC-MS Analysis: Immediately transfer the SPME fiber to the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes.[10][21]
-
Chromatography: Use a suitable capillary column (e.g., DB-WAX) and a temperature gradient program to separate the pyrazine compounds.[10]
-
Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity and specificity, monitoring characteristic ions for each target pyrazine and the internal standard.
References
- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]
- Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. National Institutes of Health (NIH). [Link]
- Optimization of Fermentation Conditions for the Production of 2,3,5-Trimethylpyrazine by Recombinant Bacillus licheniformis. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing GC-MS and GC-O for Pyrazine Aroma Analysis
In the realm of flavor and fragrance science, pyrazines represent a class of potent, character-defining aroma compounds. Formed primarily through Maillard reactions during thermal processing, they impart the desirable roasted, nutty, toasted, and cocoa-like notes in everything from coffee and baked goods to roasted meats.[1][2] For researchers and quality control specialists, accurately identifying and quantifying these compounds is paramount. However, a critical question arises: is it enough to know what chemical is present and in what quantity, or is it more important to know which of those chemicals truly impacts the sensory experience?
This guide provides an in-depth comparison of two cornerstone analytical techniques used to answer these questions: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). We will explore the fundamental principles of each, compare their data outputs, and demonstrate how their synergistic use provides a complete picture of pyrazine aroma profiles.
The Chemical Fingerprint: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.[3][4]
Principle of Operation The process begins with a Gas Chromatograph (GC), which separates a complex mixture into its individual components.[5] A sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column coated with a stationary phase.[4][5] Separation occurs based on the compounds' differing volatilities and affinities for the stationary phase; more volatile compounds or those with less interaction travel faster through the column.[5][6]
As each separated compound elutes from the GC column, it enters the Mass Spectrometer (MS).[6] Here, molecules are ionized, typically by electron ionization (EI), which bombards them with high-energy electrons.[4] This process fragments the molecules into a predictable pattern of charged ions. The MS then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound—its chemical fingerprint.[4] By comparing this spectrum to extensive libraries like the NIST database, a confident identification can be made.[4][7]
What GC-MS Tells Us About Pyrazines
-
Qualitative Identification: GC-MS definitively identifies which specific pyrazines are present in a sample (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine). However, many positional isomers of alkylpyrazines have very similar mass spectra, making unambiguous identification difficult without resorting to gas chromatographic retention indices (RIs).[8][9]
-
Quantitative Analysis: By using an internal or external standard, GC-MS can accurately determine the concentration of each identified pyrazine.[3] The use of stable isotope-labeled internal standards, such as deuterated pyrazines, is considered the "gold standard" for accuracy as it corrects for variations in sample preparation and instrument response.[2][3]
-
High Sensitivity: Modern GC-MS systems can detect pyrazines at trace levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[10]
The Human Element: Gas Chromatography-Olfactometry (GC-O)
While GC-MS provides invaluable chemical data, it cannot answer a crucial question: does the compound actually contribute to the perceived aroma? Many compounds may be present at high concentrations but have a high odor threshold, rendering them sensorially insignificant. Conversely, a compound present at a barely detectable concentration could be a key "character-impact odorant" due to an extremely low odor threshold.[11] This is where GC-O excels.
Principle of Operation GC-O integrates a human assessor as the detector.[12] The effluent from the GC column is split, with a portion directed to a conventional detector (like a Flame Ionization Detector, FID) and the other to a heated sniffing port.[13][14] A trained panelist sniffs the port and records the time, duration, intensity, and description of any perceived odors.[13]
This process directly links a specific aroma perception to a precise retention time on the chromatogram, identifying which of the many separated compounds are "odor-active."[15]
What GC-O Tells Us About Pyrazines
-
Odor Activity: GC-O identifies which pyrazines (and other volatile compounds) are actually contributing to the sample's aroma profile.
-
Aroma Characterization: Panelists provide descriptors for each odor-active peak, such as "nutty," "roasty," or "green bell pepper," which is critical for understanding the overall sensory profile.
-
Potency Assessment (AEDA): A powerful GC-O technique is Aroma Extract Dilution Analysis (AEDA).[16] In AEDA, a sample extract is serially diluted and re-analyzed by GC-O until no odors are detected.[13][17] The highest dilution at which an odorant can still be perceived is its Flavor Dilution (FD) factor.[18] This FD factor is a measure of the odorant's potency, helping to rank the compounds by their sensory importance.[17]
Head-to-Head Comparison: GC-MS vs. GC-O
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Principle | Separates compounds by GC, identifies by mass-to-charge ratio and fragmentation pattern.[4] | Separates compounds by GC, detects odor-active compounds using a human assessor.[12] |
| Information Output | Chemical identity and concentration (quantitative).[3] | Odor activity, aroma description, and relative odor potency (qualitative/semi-quantitative).[13] |
| Detector | Mass Spectrometer. | Human Nose.[12] |
| Objectivity | Highly objective, based on physical properties. | Inherently subjective, but can be standardized with trained panels and statistical analysis. |
| Sensitivity | High instrumental sensitivity (ppb-ppt levels).[10] | Unparalleled biological sensitivity for certain compounds; can detect odorants below instrumental limits.[12] |
| Throughput | High; amenable to automation. | Low; labor-intensive and requires trained panelists. |
| Key Question Answered | What is in the sample and how much ? | Which compounds in the sample actually matter to the aroma? |
Experimental Workflows
A comprehensive analysis of pyrazine aroma often involves using both techniques in a complementary fashion.
Protocol 1: Quantitative Pyrazine Analysis via HS-SPME-GC-MS
This protocol is designed for the accurate quantification of target pyrazines.
-
Sample Preparation (HS-SPME):
-
Place a precise amount of the homogenized sample (e.g., 2g of ground coffee) into a 20 mL headspace vial.
-
Add a known concentration of a deuterated internal standard (e.g., 2,6-Dimethylpyrazine-d6).[2]
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.[19][20]
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the pyrazines.[19][20]
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in a splitless injector at 270°C.[3]
-
Carrier Gas: Use Helium at a constant flow of 1.2 mL/min.[3]
-
Oven Program: Start at 40°C (hold 2 min), then ramp at 4°C/min to 240°C (hold 5 min).[3]
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40-300. Set ion source to 230°C and quadrupole to 150°C.[3]
-
-
Data Analysis:
-
Identify pyrazines based on retention time and mass spectrum matching against a library.
-
Quantify each pyrazine by creating a calibration curve comparing the peak area ratio of the analyte to the internal standard.[3]
-
Protocol 2: Odor-Active Pyrazine Screening via GC-O (AEDA)
This protocol identifies the most potent odorants.
-
Sample Preparation: Prepare a concentrated aroma extract using a method like solvent extraction followed by solvent-assisted flavor evaporation (SAFE) to avoid thermal artifacts.
-
Serial Dilution: Create a dilution series of the extract (e.g., 1:1, 1:5, 1:25, 1:125...) in a suitable solvent.[13]
-
GC-O Analysis:
-
Inject the most concentrated extract into the GC-O system.
-
A trained assessor sniffs the olfactometry port and records the retention time and a descriptor for each odor detected.
-
Repeat the analysis with each successive dilution until no odors are perceived by the assessor.
-
-
Data Analysis:
-
Compile an aromagram, plotting retention time against FD factor.
-
The compounds with the highest FD factors are considered the most potent odorants in the sample.
-
Synergistic Power: Bridging Chemistry and Perception
The true power of these techniques is realized when they are used together. GC-O identifies a potent, "roasty" odor at a specific retention time. A simultaneous GC-MS analysis identifies the compound eluting at that exact time as 2-ethyl-3,5-dimethylpyrazine. This correlation provides a definitive link between a chemical structure and its sensory impact.
Consider a scenario where GC-MS quantifies 2,3-dimethylpyrazine at 50 ppb and 2-ethyl-3,5-dimethylpyrazine at 5 ppb. Based on concentration alone, one might assume the former is more important. However, GC-O analysis might reveal that the 2-ethyl-3,5-dimethylpyrazine has an FD factor 100 times higher than 2,3-dimethylpyrazine. This demonstrates that the lower concentration compound is, in fact, the more significant contributor to the characteristic roasted aroma.[21]
Conclusion
For researchers, scientists, and drug development professionals analyzing pyrazine aromas, the choice between GC-MS and GC-O is not a matter of one being superior, but of understanding the distinct and complementary information each provides.
-
GC-MS is the indispensable tool for definitive chemical identification and accurate quantification. It answers the "what and how much" with high precision and objectivity.
-
GC-O is the essential bridge to human perception, revealing which of the identified compounds are sensorially relevant. It answers the critical "so what?" question.
By strategically employing GC-MS for its quantitative power and GC-O for its sensory relevance, a complete and actionable understanding of pyrazine aroma profiles can be achieved. This integrated approach is the gold standard for developing products with targeted and impactful flavor and aroma characteristics.
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The Impact of Roasting on Pyrazine Formation in Coffee: A Comparative Analysis
Introduction: The Aromatic Heart of Coffee
The rich, enticing aroma of freshly roasted coffee is a complex sensory experience, largely orchestrated by a class of volatile organic compounds known as pyrazines.[1] These heterocyclic nitrogen-containing compounds are hallmarks of thermally processed foods, contributing the characteristic nutty, roasted, toasty, and cocoa-like notes that define the quintessential coffee aroma.[1][2] The formation of these critical aroma compounds is intricately linked to the roasting process, with the degree of roast—light, medium, or dark—playing a pivotal role in their development and final concentration. This guide provides a comparative study of pyrazine formation in different coffee roasts, offering insights into the underlying chemical mechanisms and presenting supporting experimental data for researchers and scientists in the field.
Pyrazines are the second most abundant class of aromatic compounds in coffee and, along with thiazoles, have the lowest odor thresholds, meaning they significantly contribute to the overall coffee aroma even at low concentrations.[3] Their generation is a direct consequence of the Maillard reaction and Strecker degradation, complex chemical transformations that occur when amino acids and reducing sugars are subjected to the high temperatures of the roasting process.[2][4] Understanding the interplay between roasting parameters and pyrazine formation is crucial for controlling the final flavor profile of coffee.
The Chemistry of Pyrazine Formation During Roasting
The genesis of pyrazines in coffee is a fascinating cascade of chemical reactions initiated by the heat of the roaster. The primary pathways for their formation are the Maillard reaction and the subsequent Strecker degradation.
The Maillard Reaction: The Foundation of Flavor
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that begins at temperatures around 150-200°C (302-392°F).[5] This intricate web of molecular transformations is responsible for the development of a vast array of flavor and aroma compounds, including the precursors to pyrazines.[4][5] The reaction proceeds through a series of stages, ultimately leading to the formation of melanoidins, the brown pigments responsible for the color of roasted coffee, and a plethora of volatile compounds.[4]
Strecker Degradation: The Birth of Pyrazine Precursors
A critical subset of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[6] This reaction leads to the formation of aldehydes, which contribute to the overall aroma profile, and α-aminoketones, which are the essential building blocks for pyrazines.[7]
The subsequent condensation of two α-aminoketone molecules, followed by oxidation, results in the formation of the stable, aromatic pyrazine ring. The specific amino acids and sugar degradation products present in the green coffee bean, along with the time and temperature of the roast, dictate the types and concentrations of pyrazines that are ultimately formed.
Figure 1: Simplified pathway of pyrazine formation during coffee roasting.
Comparative Analysis of Pyrazine Concentrations in Different Coffee Roasts
The concentration and profile of pyrazines are highly dependent on the roasting degree. Generally, the formation of pyrazines increases as the roast progresses from light to medium, reaching an optimal level before potentially decreasing in darker roasts due to degradation at higher temperatures.[8]
A study by Moon and Shibamoto (2009) provides a clear illustration of this trend. They analyzed the volatile chemicals in Ethiopian coffee beans roasted under four different conditions: light, medium, city, and French roast. The results, presented as the relative peak area percentage of the total volatile compounds, demonstrate the dynamic changes in pyrazine concentrations with increasing roast intensity.
| Pyrazine Compound | Light Roast (%) | Medium Roast (%) | City Roast (%) | French Roast (%) | Predominant Aroma |
| Methylpyrazine | 0.8 | 2.1 | 3.5 | 4.2 | Roasted, Nutty |
| 2,5-Dimethylpyrazine | 0.3 | 0.9 | 1.5 | 1.8 | Roasted, Nutty, Cocoa |
| 2,6-Dimethylpyrazine | 0.2 | 0.6 | 1.0 | 1.2 | Roasted, Nutty |
| Ethylpyrazine | 0.1 | 0.3 | 0.5 | 0.6 | Roasted, Nutty |
| 2-Ethyl-6-methylpyrazine | 0.1 | 0.2 | 0.4 | 0.5 | Roasted Hazelnut |
| 2-Ethyl-5-methylpyrazine | 0.1 | 0.2 | 0.3 | 0.4 | Roasted Nutty |
| Trimethylpyrazine | 0.1 | 0.3 | 0.6 | 0.8 | Roasted, Nutty |
| 2-Vinyl-3-ethyl-5-methylpyrazine | nd | nd | 0.1 | 0.2 | - |
| 2,3,5,6-Tetramethylpyrazine | nd | 0.1 | 0.2 | 0.3 | Roasted, Earthy |
Table 1: Relative concentrations (% of total volatile compounds) of pyrazines in Ethiopian coffee beans at different roasting degrees. Data adapted from Moon, J.-K., & Shibamoto, T. (2009).[9] (nd = not detected)
The data clearly shows a progressive increase in the concentration of all identified pyrazines as the roast becomes darker. Methylpyrazine is the most abundant pyrazine across all roast levels, consistent with other studies.[2] The formation of tetramethylpyrazine is only observed in the darker roasts, indicating that higher thermal energy is required for its formation.
It is important to note that while the relative concentration of pyrazines may increase in darker roasts, the overall aroma profile becomes less complex as other volatile compounds are degraded. Extremely dark roasts can lead to the formation of more simplistic, burnt, and smoky aromas, with a decrease in the nuanced nutty and roasted notes characteristic of medium roasts.[10]
Experimental Methodology for Pyrazine Analysis
The quantification of pyrazines in roasted coffee is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (SPME) sample preparation technique.[2][3]
Sample Preparation: Roasting
-
Green Coffee Beans: Start with a homogenous batch of green coffee beans (e.g., Coffea arabica).
-
Roasting: Roast the beans in a laboratory-scale coffee roaster to achieve the desired roast levels (light, medium, dark). Monitor the bean temperature and color throughout the process. Roasting conditions can be defined by time and temperature, for example:
-
Grinding: Immediately after roasting, cool the beans and grind them to a consistent particle size.
Volatile Compound Extraction: Headspace Solid-Phase Microextraction (SPME)
-
Sample Aliquot: Place a precise amount of ground coffee (e.g., 2.0 g) into a headspace vial.[11]
-
Internal Standard: Add an internal standard solution (e.g., 2-methyl-3-heptanone in methanol) to allow for semi-quantification.
-
Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.[11]
-
Extraction: Expose an SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[10]
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Desorption: Transfer the SPME fiber to the heated injection port of the GC-MS system, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.
-
Chromatographic Separation: Separate the individual volatile compounds on a capillary column (e.g., DB-5ms) using a temperature gradient program.
-
Mass Spectrometric Detection: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the compounds by comparing them to a spectral library (e.g., NIST).
-
Quantification: Determine the relative concentration of each pyrazine by integrating the peak area and normalizing it to the total peak area of all identified volatile compounds.
Figure 2: Experimental workflow for the analysis of pyrazines in roasted coffee.
Conclusion and Future Perspectives
The formation of pyrazines is a cornerstone of coffee's desirable aroma profile, with the roasting process acting as the primary catalyst for their creation. This comparative guide demonstrates that the concentration of key pyrazines generally increases with the degree of roast, from light to dark. A medium roast appears to strike a balance, optimizing the formation of a complex and rich pyrazine profile that contributes to the characteristic nutty and roasted notes without the dominance of burnt and smoky flavors that can arise in very dark roasts.
The presented experimental data and methodologies provide a framework for researchers and professionals in the coffee industry to further investigate and control the intricate chemical transformations that occur during roasting. Future research could focus on the impact of different green coffee bean origins and processing methods on the precursor compounds for pyrazine formation, as well as the kinetic modeling of pyrazine formation and degradation during the roasting process. A deeper understanding of these factors will enable a more precise manipulation of the final coffee aroma, catering to diverse consumer preferences and advancing the science of coffee flavor.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Ethyl-3,5,6-trimethylpyrazine
For researchers, scientists, and professionals in the dynamic fields of flavor chemistry and drug development, the precise characterization of chemical compounds is not merely a procedural step but the very foundation of innovation and safety. 2-Ethyl-3,5,6-trimethylpyrazine, a key aroma compound found in a variety of roasted and thermally processed foods, presents a compelling case for the critical importance of isomeric purity analysis. This guide provides an in-depth, objective comparison of analytical methodologies for the isomeric purity analysis of this compound, supported by experimental data and validated protocols.
The commercial designation "this compound" typically refers to a mixture of two positional isomers: 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine . The subtle difference in the placement of a methyl group on the pyrazine ring can have a significant impact on the resulting sensory profile, influencing the final flavor and aroma of a product. Therefore, the ability to separate and quantify these isomers is paramount for quality control, product development, and regulatory compliance in the food and fragrance industries.[1][2][3]
The Sensory Significance: Why Isomeric Purity Matters
The distinct aroma profiles of alkylpyrazine isomers underscore the necessity for their accurate analysis. 2-Ethyl-3,5-dimethylpyrazine is characterized by its desirable nutty, roasted, and cocoa-like notes.[4][5][6] In contrast, the sensory attributes of other pyrazine isomers can vary, and achieving a specific, consistent flavor profile in a final product is directly dependent on controlling the ratio of its constituent isomers. The presence of an undesired isomer, even in small quantities, can alter the intended sensory experience.
| Isomer | Predominant Sensory Attributes |
| 2-Ethyl-3,5-dimethylpyrazine | Nutty, roasted, cocoa, earthy, woody[4][5][6] |
| 2,5-Dimethylpyrazine | Nutty, roasted, cocoa, coffee-like[4] |
| 2,3-Dimethylpyrazine | Roasted, nutty, chocolate[4] |
| Trimethylpyrazine | Roasted, nutty, musty, earthy[4] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed and robust technique for the analysis of volatile and semi-volatile compounds like pyrazines.[7] Its high resolution and sensitivity make it ideal for separating and identifying closely related isomers.
A critical challenge in the GC-MS analysis of alkylpyrazine isomers is their often-similar mass spectra, which can make unambiguous identification based on fragmentation patterns alone difficult.[7] Therefore, the use of Kovats Retention Indices (RI) is essential for positive identification. The RI of a compound is a measure of its retention time relative to a series of n-alkane standards, providing a more reliable identification parameter than retention time alone. The NIST WebBook provides experimentally determined Kovats retention indices for this compound on both polar and non-polar GC columns.[8]
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol outlines a typical headspace solid-phase microextraction (HS-SPME) followed by GC-MS for the analysis of this compound isomers in a food matrix.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix.[9][10]
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for the broad polarity range of pyrazines.[11][12]
-
Sample Incubation: Place a known amount of the sample in a sealed headspace vial. For solid samples, grinding may be necessary to increase the surface area.
-
Extraction:
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[10]
Caption: Workflow for HS-SPME Sample Preparation.
2. GC-MS Conditions
-
Column Selection: The choice of GC column is critical for separating the isomers. A polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX), is often effective for separating positional isomers of pyrazines.[13]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might be:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 120°C at 5°C/min.
-
Ramp 2: Increase to 230°C at 7°C/min, hold for 10 minutes.[13]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Mass Spectrometer Conditions:
3. Data Analysis and Isomer Identification
-
Peak Identification: Compare the mass spectrum of each separated peak with a reference library (e.g., NIST).
-
Retention Index Calculation: Analyze a mixture of n-alkanes under the same GC conditions to calculate the Kovats Retention Index for each pyrazine peak.
-
Confirmation: Compare the obtained mass spectra and retention indices with published data or a certified reference standard to confirm the identity of each isomer.[7]
High-Performance Liquid Chromatography (HPLC): A Powerful Alternative
While GC-MS is the conventional method, High-Performance Liquid Chromatography (HPLC) presents a viable and powerful alternative for the analysis of pyrazine isomers, particularly for less volatile or thermally labile compounds. Recent studies have demonstrated the successful separation of closely related pyrazine isomers using HPLC with a chiral stationary phase.[14]
Experimental Protocol: HPLC Analysis of Pyrazine Isomers
This protocol is based on a validated method for the separation of similar pyrazine isomers and can be adapted for this compound.[14]
1. HPLC System and Conditions
-
Column: A chiral column, such as a Chiralpak AD-H, has been shown to be effective in separating pyrazine regioisomers.[14]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol (e.g., 99:1 v/v), is typically used with this type of column.[14]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where pyrazines exhibit strong absorbance (e.g., 270-280 nm) is suitable.[15]
-
Column Temperature: Ambient or controlled room temperature.
Caption: Workflow for HPLC Analysis of Pyrazine Isomers.
Method Validation: Ensuring Trustworthy Results
Validation of the chosen analytical method is a non-negotiable step to ensure the reliability and accuracy of the results.[16][17] Key validation parameters for an isomeric purity assay include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution between isomer peaks and from any matrix interferences. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve of each isomer. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked standards should be within 90-110%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 5% for the major isomer and ≤ 15% for the minor isomer. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like flow rate, temperature, or mobile phase composition. |
Comparative Summary of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Ideal for volatile and semi-volatile compounds. | Suitable for a wider range of compounds, including less volatile and thermally labile ones. |
| Sample Preparation | Often requires extraction and concentration (e.g., HS-SPME). | Can sometimes involve direct injection of a liquid sample. |
| Separation Power | Excellent for resolving complex mixtures of volatile isomers. | Can provide excellent resolution of isomers, especially with specialized columns (e.g., chiral). |
| Detection | Mass spectrometry provides structural information and high sensitivity. | UV detection is common; MS can also be coupled for more information. |
| Key Advantage | Established and widely used for pyrazine analysis with extensive libraries and retention index data available. | Can be advantageous for non-volatile pyrazines or when derivatization is not desirable. |
| Considerations | Isomers may have similar mass spectra, requiring retention indices for confirmation. | Method development may be required to find a suitable column and mobile phase combination. |
Conclusion
The accurate determination of the isomeric purity of this compound is crucial for ensuring the desired sensory profile and quality of food and fragrance products. While GC-MS remains the industry standard due to its high resolution and the availability of extensive reference data, HPLC emerges as a powerful and complementary technique, particularly with the advent of advanced stationary phases.
The choice between these methods will ultimately depend on the specific application, the nature of the sample matrix, and the available instrumentation. Regardless of the chosen technique, rigorous method validation is imperative to guarantee the scientific integrity and trustworthiness of the analytical results. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently tackle the challenge of isomeric purity analysis and contribute to the development of high-quality, consistent, and safe products.
References
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- NIH. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
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- ACS Publications. (n.d.). Authenticity Control of Food Flavorings - Merits and Limitations of Chiral Analysis.
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- PubMed. (2020). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds.
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- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
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- Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
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- The Good Scents Company. (n.d.). 2-acetyl-3,6-dimethyl pyrazine.
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A Technical Guide to Differentiating Synthetic vs. Natural 2-Ethyl-3,5,6-trimethylpyrazine for Researchers and Drug Development Professionals
In the realm of flavor chemistry and pharmaceutical research, the origin of a molecule can be as critical as its structure. 2-Ethyl-3,5,6-trimethylpyrazine, a key aroma compound with a characteristic nutty, roasted, and cocoa-like scent, is a prime example.[1] This pyrazine derivative is not only a significant contributor to the flavor profile of many cooked foods but also finds applications in various research and development sectors. The distinction between its synthetic and natural forms is a crucial aspect for regulatory compliance, product labeling, and scientific research. This guide provides an in-depth, objective comparison of synthetic and natural this compound, supported by experimental data and detailed analytical protocols.
The Genesis of a Flavor: Natural Formation vs. Synthetic Production
The journey of this compound from its constituent atoms to a potent flavor molecule can follow two distinct paths: the intricate dance of biochemistry in nature or the controlled precision of a chemical laboratory. Understanding these origins is fundamental to appreciating the subtle yet significant differences between the two forms.
Natural Occurrence: The Maillard Reaction
Naturally occurring this compound is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3] This non-enzymatic browning is responsible for the desirable flavors and aromas in a wide array of cooked foods, including roasted coffee, baked bread, and grilled meats. The formation of alkylpyrazines, such as this compound, is a hallmark of this process. The specific precursors and reaction conditions (temperature, pH, and water activity) influence the final profile of pyrazines, leading to a complex mixture of related compounds.
Synthetic Pathways: Chemical and Biotechnological Approaches
The industrial production of this compound can be achieved through various synthetic routes.
-
Chemical Synthesis: Traditional chemical synthesis often involves the condensation of diamines with dicarbonyl compounds. These methods are typically cost-effective and allow for large-scale production. However, they can also introduce specific impurities and may not be permissible for products labeled as "natural."[4]
-
Biotechnological Synthesis (Fermentation): A growing trend in the flavor industry is the use of microbial fermentation to produce "natural" flavor compounds.[5][6] Specific strains of bacteria, such as Bacillus subtilis and Corynebacterium glutamicum, can be cultivated under controlled conditions to produce a range of pyrazines, including this compound.[6] This method is often considered to yield a "natural" product, as it utilizes biological processes.
Analytical Fingerprinting: Distinguishing Synthetic from Natural
The key to differentiating between synthetic and natural this compound lies in a suite of advanced analytical techniques capable of detecting subtle variations in isotopic composition and impurity profiles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a sample.[2] In the context of this compound, GC-MS can reveal a characteristic "fingerprint" of minor impurities that are unique to the manufacturing process.
-
Synthetic Signatures: Chemical synthesis routes may leave behind residual starting materials, by-products, or catalysts that are not present in the natural form.
-
Natural Complexity: Natural this compound, derived from the Maillard reaction or fermentation, is typically accompanied by a complex matrix of other pyrazines and flavor compounds.
Table 1: Hypothetical Impurity Profile Comparison
| Compound | Synthetic this compound | Natural this compound (from Maillard Reaction) |
| This compound | >99% | Variable (part of a complex mixture) |
| Unreacted Starting Materials (e.g., specific diamines/dicarbonyls) | Present (trace levels) | Absent |
| Synthesis By-products (e.g., positional isomers) | Present (trace levels) | Absent or in different ratios |
| Other Alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) | Absent or in very low levels | Present in significant and variable amounts |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis
IRMS measures the ratio of stable isotopes of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H). These ratios, expressed in delta (δ) notation, can provide a definitive signature of the raw material's origin.
-
Photosynthetic Pathways: The ¹³C/¹²C ratio in plant-derived starting materials (sugars) varies depending on the photosynthetic pathway (C3 vs. C4) of the plant. This isotopic signature is carried through to the final product.
-
Petrochemical Origin: Synthetic compounds derived from petrochemical feedstocks will have a distinct ¹³C/¹²C ratio compared to those from biological sources.
Table 2: Representative δ¹³C Values for Authentication
| Source of this compound | Typical δ¹³C (‰ vs. V-PDB) |
| Synthetic (Petrochemical Origin) | -25 to -35 |
| Natural (from C3 plant-derived sugars, e.g., beet) | -22 to -30 |
| Natural (from C4 plant-derived sugars, e.g., corn) | -10 to -16 |
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)
SNIF-NMR is a sophisticated technique that measures the distribution of isotopes at specific positions within a molecule.[7][8] For example, ²H-SNIF-NMR can determine the deuterium (²H) content at different hydrogen positions in the this compound molecule. This site-specific isotopic fingerprint is highly dependent on the precursor molecules and the reaction pathways involved in its formation, making it a powerful tool for authentication.[9][10] Synthetic routes will result in a different and more statistically random distribution of deuterium compared to the specific enzymatic and chemical steps in natural formation pathways.
Sensory Profile: Does Origin Influence Perception?
While chemically identical, the overall sensory experience of synthetic versus natural this compound can differ due to the presence of trace compounds.
-
Synthetic Purity: High-purity synthetic this compound will deliver a clean, characteristic nutty and roasted aroma.
-
Natural Complexity: The natural counterpart, being part of a complex mixture, will contribute to a more rounded and nuanced flavor profile, influenced by the other co-occurring pyrazines and aroma compounds.[11]
A trained sensory panel can often distinguish between the sharp, singular note of a synthetic compound and the more complex, authentic aroma of a natural extract.
Experimental Protocols
GC-MS Analysis for Impurity Profiling
Objective: To identify and compare the impurity profiles of synthetic and natural this compound samples.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of high-purity dichloromethane.
-
For natural extracts, perform a liquid-liquid or solid-phase extraction to isolate the volatile fraction.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak of this compound.
-
Identify and quantify all other peaks in the chromatogram using a mass spectral library (e.g., NIST).
-
Compare the chromatograms of the synthetic and natural samples, paying close attention to the presence and relative abundance of minor peaks.
-
Caption: Workflow for GC-MS Impurity Profiling.
Isotope Ratio Mass Spectrometry (IRMS)
Objective: To determine the bulk carbon isotope ratio (δ¹³C) of this compound samples.
Methodology:
-
Sample Preparation:
-
Ensure the sample is of high purity (>99%). If necessary, purify by preparative GC.
-
Accurately weigh a small amount of the sample (typically <1 mg) into a tin capsule.
-
-
IRMS Analysis:
-
Instrument: A continuous-flow isotope ratio mass spectrometer coupled with an elemental analyzer (EA-IRMS).
-
Combustion: The sample is combusted at high temperature (e.g., 1000°C) to convert it to CO₂ gas.
-
Gas Chromatography: The CO₂ is separated from other combustion products by a GC column.
-
Mass Spectrometry: The CO₂ is introduced into the IRMS, which measures the m/z 44, 45, and 46 ions to determine the ¹³C/¹²C ratio.
-
-
Data Analysis:
-
The measured isotope ratio is compared to that of a certified reference material (e.g., Vienna Pee Dee Belemnite, V-PDB).
-
The result is expressed as a δ¹³C value in per mil (‰).
-
Compare the δ¹³C values of the synthetic and natural samples to determine their origin.
-
Caption: Workflow for δ¹³C Analysis by IRMS.
Conclusion and Future Perspectives
The differentiation of synthetic and natural this compound is a multi-faceted challenge that requires a combination of sophisticated analytical techniques. While GC-MS provides valuable information on purity and potential manufacturing by-products, isotopic analysis through IRMS and SNIF-NMR offers a more definitive determination of the compound's origin. For researchers and drug development professionals, the choice between synthetic and natural will depend on the specific application, regulatory requirements, and desired sensory profile. As biotechnological production methods become more advanced, the lines between "natural" and "synthetic" may continue to blur, necessitating even more refined analytical approaches to ensure transparency and authenticity in the supply chain.
References
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Inter-laboratory comparison of pyrazine quantification methods
An Inter-laboratory Guide to Pyrazine Quantification: A Comparative Analysis of Methodologies
Authored by a Senior Application Scientist
Introduction: The Aromatic World of Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the flavor and aroma profiles of a multitude of food products, particularly those subjected to thermal processing such as roasting or baking.[1] Their characteristic nutty, roasted, and toasted aromas are pivotal in defining the sensory experience of coffee, cocoa, baked goods, and certain types of Baijiu.[1][2][3] Beyond the realm of food science, pyrazines are also significant structural components in many pharmaceutical agents.[1] The precise and reliable quantification of these compounds is, therefore, indispensable for quality control in the food and beverage industry, flavor and aroma research, and for purity assessment in drug development.[1]
This guide provides a comprehensive comparison of the most prevalent analytical techniques for pyrazine quantification, simulating an inter-laboratory study to offer researchers, scientists, and drug development professionals a detailed understanding of the performance, advantages, and limitations of each method. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Core Analytical Techniques for Pyrazine Quantification
The choice of analytical methodology is paramount and is often dictated by the specific pyrazines of interest, the complexity of the sample matrix, and the required sensitivity.[4] The two primary techniques employed for pyrazine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), frequently coupled with tandem mass spectrometry (UPLC-MS/MS).[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the traditional gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.[1][4] Its high sensitivity and selectivity make it exceptionally well-suited for this application.[1][6] The principle of GC-MS involves separating compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column.[5] Following separation, the compounds are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.[5]
Advantages of GC-MS:
-
High Sensitivity: Generally offers lower detection limits for volatile pyrazines compared to other methods.[4]
-
High Specificity: Provides structural information, aiding in the unambiguous identification of compounds.[5]
-
Established Method: A vast body of literature and standardized methods are available.[6]
Limitations of GC-MS:
-
Thermal Stability: Limited to the analysis of thermally stable and volatile compounds.[5]
-
Complex Matrices: Can be susceptible to matrix effects, which may impact accuracy.[1]
Experimental Protocol: GC-MS Analysis of Pyrazines
This protocol outlines a general procedure for the quantification of pyrazines using GC-MS, often preceded by a sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME).
1. Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 6890N or similar, equipped with a split/splitless injector.[1]
-
Mass Spectrometer: An Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[1]
-
GC Column: A capillary column such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms) or a polar wax-type column is often suitable.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]
-
Injector: Splitless mode at 270°C.[1]
-
Oven Temperature Program:
-
Mass Spectrometer Parameters:
2. Sample Preparation (using HS-SPME):
-
Accurately weigh 3-5 g of the homogenized sample into a headspace vial.[1]
-
Add a known amount of a deuterated internal standard (e.g., 2-Methylpyrazine-d6) to correct for analytical variability.[1]
-
Seal the vial and place it in a heating block to equilibrate (e.g., 40-65°C for 20-60 minutes).[7]
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period to extract the volatile pyrazines.[7]
-
Retract the fiber and introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.[7]
3. Quantification:
-
Generate a calibration curve using analytical standards of the target pyrazines.
-
Calculate the concentration of each pyrazine in the samples based on the linear regression equation from the calibration curve.[1]
High-Performance Liquid Chromatography (HPLC)
While GC-MS is ideal for volatile pyrazines, HPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), provides a robust alternative for less volatile or thermally labile pyrazines.[3][4] This technique separates compounds in a liquid mobile phase based on their affinity for a stationary phase packed in a column.[5][8]
Advantages of HPLC-MS/MS:
-
Versatility: Applicable to a wider range of compounds, including those that are not volatile or are thermally sensitive.[4]
-
Simplified Sample Preparation: In some cases, sample preparation can be streamlined, as is the case with direct injection of liquid samples like Baijiu.[9]
-
High Throughput: Modern UPLC systems can offer faster analysis times.
Limitations of HPLC-MS/MS:
-
Sensitivity: May have higher detection limits for highly volatile pyrazines compared to GC-MS.[4]
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy.
Experimental Protocol: UPLC-MS/MS Analysis of Pyrazines
This protocol is adapted for the analysis of pyrazines in a liquid matrix, such as soy sauce aroma type Baijiu.[3]
1. Instrumentation and Conditions:
-
UPLC System: A standard UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Gradient Program:
-
0–8 min, 3% B
-
8–25 min, 3–12% B
-
25–31 min, 12–20% B
-
31–35 min, 20–70% B
-
35–35.5 min, 70–3% B
-
35.5–40 min, 3% B[3]
-
-
Mass Spectrometer Parameters: Optimized for each pyrazine using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]
2. Sample Preparation:
-
For liquid samples like Baijiu, direct injection after filtration through a 0.45 µm syringe filter may be sufficient.[3][5]
-
For solid samples, a liquid-liquid extraction (LLE) may be necessary.
Liquid-Liquid Extraction (LLE) Protocol
-
Homogenize a known weight of the sample.
-
Add a known amount of an internal standard.
-
Extract the pyrazines with an appropriate organic solvent (e.g., dichloromethane).[7]
-
Combine the organic extracts and concentrate them under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in the mobile phase before injection.
Inter-laboratory Performance Comparison
To provide a clear comparison of these methodologies, the following table summarizes key performance metrics. These values are representative of what can be achieved with optimized methods and serve as a benchmark for inter-laboratory comparison.[4]
| Performance Metric | HPLC-MS/MS | GC-MS | Remarks |
| Linearity (R²) | ≥ 0.99[3][4] | Typically ≥ 0.99[4] | Both techniques demonstrate excellent linearity across a defined concentration range. |
| Limit of Detection (LOD) | ng/mL to µg/L range[4] | pg/g to ng/g range[4] | GC-MS generally offers lower detection limits for volatile pyrazines. |
| Limit of Quantitation (LOQ) | ng/mL to µg/L range[4] | ng/g range[4] | Consistent with LODs, GC-MS is often more sensitive. |
| Accuracy (% Recovery) | 84.36% to 103.92%[3] | 91.6% to 109.2%[4] | Both methods can achieve high accuracy with proper sample preparation and calibration. |
| Precision (RSD%) | ≤ 6.36%[3] | < 16%[10] | Both methods demonstrate good repeatability. |
The Critical Role of Internal Standards
Achieving accurate and precise quantification, especially in complex matrices, is challenging due to matrix effects and variations in sample preparation and instrument response.[1] The use of stable isotope-labeled internal standards, particularly deuterated pyrazines, is the "gold standard" approach to mitigate these issues.[1][2] These standards are chemically and physically similar to their non-deuterated counterparts, ensuring they behave almost identically during sample preparation and analysis, thereby providing excellent correction for analytical variability.[1]
Assessing Proficiency in an Inter-laboratory Comparison (ILC)
A formal Inter-laboratory Comparison (ILC) or proficiency test is designed to assess the competence of laboratories in performing specific tests.[11] While a formal ILC for all pyrazines has not been publicly documented, the principles of such a study are crucial for understanding data comparability.[12] In a typical ILC, participating laboratories analyze a standard solution of known concentration.[12] The results are then statistically evaluated, often using a z-score.[11]
The z-score compares a laboratory's result to the consensus mean of all participants. A z-score between -2.0 and +2.0 is generally considered satisfactory, indicating that the laboratory's performance is in agreement with the consensus.[11] This statistical measure helps to identify any systematic errors or biases in a laboratory's methodology.
Conclusion and Recommendations
Both GC-MS and HPLC-MS/MS are powerful and reliable techniques for the quantification of pyrazines in various matrices.[4] The choice between them should be guided by the specific analytical goals.
-
GC-MS is often the method of choice for the analysis of volatile pyrazines due to its superior sensitivity.[4] It is particularly well-suited for aroma and flavor profiling in the food and beverage industry.
-
HPLC-MS/MS , particularly UPLC-MS/MS, offers a potent alternative for less volatile or thermally labile pyrazines and can simplify sample preparation for certain liquid matrices.[4][9] This makes it a valuable tool in pharmaceutical analysis and for the quantification of a broader range of pyrazines in complex food systems.
Ultimately, the successful implementation of either method hinges on careful optimization of both sample preparation and instrumental parameters. The use of deuterated internal standards is strongly recommended to ensure the highest degree of accuracy and precision, which is essential for robust inter-laboratory comparability. This guide provides the foundational knowledge and protocols to enable researchers and scientists to make informed decisions and achieve reliable and reproducible pyrazine quantification.
References
- BenchChem. (2025). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
- BenchChem. (2025). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
- BenchChem. (2025). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
- BenchChem. (2025). Application Notes and Protocols for Pyrazine Quantification.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.
- BenchChem. (2025). A Comparative Guide to the Quantification of 2-Ethylpyrazine in Food and Beverage Matrices.
- SIELC Technologies. (2018). Pyrazine.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6.
- ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Analytical Chemistry.
- ResearchGate. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF.
- NIH. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- BenchChem. (2025). Inter-laboratory Comparison of Acetylpyrazine-d3 Quantification: A Comparative Guide.
- ResearchGate. (2025). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A.
- ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- Sigma-Aldrich. GC Analysis of Pyrazines in Peanut Butter.
- MDPI. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- Google Patents. CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- ResearchGate. Analytical methods for pyrazine detection | Download Scientific Diagram.
- Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
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A Comparative Guide to the Sensory Thresholds of Alkylpyrazines: A Focus on 2-Ethyl-3,5,6-trimethylpyrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Pervasive Influence of Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that, despite their often minute concentrations, are powerful contributors to the aroma and flavor of a vast array of foods and beverages. Formed primarily through Maillard reactions during thermal processing, they are responsible for the desirable roasted, nutty, and cocoa-like notes in products like coffee, baked goods, and roasted meats. Their potency is defined by their exceptionally low sensory thresholds, meaning even trace amounts can significantly impact the overall sensory profile of a product.
This guide provides a comparative analysis of the sensory thresholds of several key alkylpyrazines, with a specific focus on 2-Ethyl-3,5,6-trimethylpyrazine and its isomers. We will explore the profound impact of molecular structure on odor potency and detail the rigorous, validated methodologies required to accurately determine these critical sensory values. Understanding these thresholds is not merely an academic exercise; it is fundamental for effective flavor formulation, quality control, and the development of novel food products and pharmaceuticals where off-notes must be meticulously controlled.
The Potency of Pyrazines: A Comparative Analysis
The sensory threshold of a compound is the minimum concentration at which it can be perceived by the human senses. This can be defined as a detection threshold (awareness of a stimulus) or a recognition threshold (the stimulus can be identified and described). For flavor chemists, these values are paramount. A lower threshold indicates a more potent aroma compound.
As illustrated in the table below, the substitution pattern on the pyrazine ring—specifically the type and position of alkyl groups—dramatically influences the sensory threshold.
| Compound | Odor/Flavor Threshold (in Water) | Aroma Profile |
| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb (parts-per-billion) or 0.001 ppm | Cocoa, chocolate, nutty (burnt almond) notes.[1] |
| 2-Ethyl-3,6-dimethylpyrazine | 0.4 ppb (parts-per-billion) or 0.0004 ppm | Cocoa, chocolate, nutty (burnt almond, hazelnut).[1] |
| 2,3,5-Trimethylpyrazine | 400 ppb (parts-per-billion) or 0.4 ppm | Nutty, baked potato, roasted peanut, cocoa, burnt notes.[1][2] |
| 2,3,5,6-Tetramethylpyrazine | 1000 ppb (parts-per-billion) or 1 ppm | Weak, nutty, musty, chocolate odor.[1] |
| 2,5-Dimethylpyrazine | 800 ppb (parts-per-billion) or 0.8 ppm | Chocolate, roasted nuts, earthy.[1] |
| 2-Methylpyrazine | 60,000 ppb (parts-per-billion) or 60 ppm | Green, nutty, cocoa, musty, potato.[1] |
| This compound | Not widely reported; expected to be low | Earthy, nutty, roasted notes. |
Note: 1 ppm = 1000 ppb. Threshold values can vary based on the specific methodology and sensory panel.
A critical observation from this data is the structure-activity relationship. The substitution of a methyl group with an ethyl group significantly decreases the odor threshold, thereby increasing the compound's aromatic impact. For instance, 2,3,5-Trimethylpyrazine has a threshold of 400 ppb, whereas its ethyl-substituted counterparts, 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine, have thresholds orders of magnitude lower at 1 ppb and 0.4 ppb, respectively. This demonstrates that minor structural modifications can lead to profound changes in sensory perception.
Methodologies for Sensory Threshold Determination
The reliability of a sensory threshold value is entirely dependent on the rigor of the methodology used for its determination. The protocols must be designed to minimize bias and ensure reproducibility.
Sensory Panel Analysis: The Gold Standard
The most definitive method for determining sensory thresholds involves using a panel of trained human assessors under controlled laboratory conditions. The internationally recognized standard for this procedure is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[2][3]
The causality behind this method's design is critical:
-
Ascending Concentration Series: Samples are presented to panelists in order of increasing concentration. This approach is crucial to prevent sensory adaptation or fatigue that would occur if a high-concentration sample were presented first, which could temporarily deaden the panelists' ability to detect weaker stimuli.
-
Forced-Choice Method: Instead of simply asking a panelist "Do you detect the substance?" (a yes/no question prone to bias), a forced-choice test is used. The most common format is the Triangle Test , where a panelist receives three samples—two are identical blanks (e.g., pure water) and one contains the analyte at a specific concentration—and must identify the "odd" or different sample.[4][5] This design forces a choice, and the probability of correctly guessing is 1 in 3. This statistical foundation allows researchers to differentiate between actual detection and random chance.[6]
-
Panelist Selection & Training: Screen individuals for sensory acuity and train them to recognize the specific odorant being tested. Typically, a panel of 20-40 subjects is used for reliable results.[7]
-
Sample Preparation: Prepare a stock solution of the pyrazine in a neutral solvent (e.g., deodorized water). Create a series of dilutions from this stock, typically in geometric (e.g., 3-fold) steps, spanning a range from well below the expected threshold to clearly detectable.
-
Presentation: For each concentration step, present each panelist with a set of three coded samples (e.g., A, B, C). Two samples are blanks, and one contains the pyrazine. The order is randomized for each panelist and each concentration level.[8]
-
Evaluation: Panelists sniff each sample from left to right and are required to identify the different sample, even if they must guess.[5] They rinse with purified water between sets to cleanse the palate.
-
Data Collection: Record whether the panelist correctly or incorrectly identified the odd sample at each concentration level. The procedure continues up the concentration ladder.
-
Threshold Calculation: An individual's threshold is typically defined as the geometric mean of the last missed concentration and the first correctly identified concentration that is part of a sequence of correct identifications. The group threshold is then calculated as the geometric mean of the individual thresholds.
Caption: Workflow for Sensory Threshold Determination via the Ascending Forced-Choice Method.
Instrumental Correlation: Gas Chromatography-Olfactometry (GC-O)
While sensory panels determine the threshold of a pure compound, Gas Chromatography-Olfactometry (GC-O) is an indispensable tool for identifying which compounds in a complex mixture are most impactful to the overall aroma.
In a GC-O system, the effluent from the gas chromatograph column is split. One portion goes to a standard chemical detector (like a mass spectrometer, MS), while the other is delivered to a heated sniffing port where a trained assessor acts as a human detector. The assessor records the time, intensity, and description of every odor they perceive. By aligning the human-perceived odors with the peaks on the chromatogram, researchers can pinpoint the specific chemicals responsible for the aroma. This technique is invaluable for screening ingredients and understanding the sources of desirable (or undesirable) aromas in finished products.
Structural Comparison of Key Pyrazines
The vast differences in the sensory potency of pyrazines can be attributed to subtle changes in their molecular structure. These changes affect how the molecule fits into and activates specific olfactory receptors in the nasal cavity.
Caption: Chemical Structures and Corresponding Odor Thresholds of Select Pyrazines.
As shown, the addition of an ethyl group (CH₂CH₃) in place of a methyl group (CH₃) creates a molecule with a significantly lower odor threshold, as seen when comparing 2,3,5-Trimethylpyrazine to 2-Ethyl-3,5-dimethylpyrazine. This suggests the ethyl group enhances the binding affinity of the molecule to the relevant human olfactory receptors.
Conclusion
The sensory thresholds of alkylpyrazines are a clear demonstration of structure-activity relationships in flavor chemistry. Ethyl-substituted pyrazines, such as the isomers 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine, are among the most potent aroma compounds known, with thresholds in the parts-per-billion range. While the precise threshold for this compound remains to be definitively published, its structure indicates it is also a highly potent contributor to the nutty and roasted aromas characteristic of many cooked foods.
Accurate and reproducible determination of these thresholds is paramount for the food, beverage, and pharmaceutical industries. The use of standardized, self-validating protocols such as the ASTM E679 forced-choice ascending concentration series is the gold standard, providing the most reliable data for quality control, product development, and regulatory purposes. Combining this sensory panel data with instrumental techniques like Gas Chromatography-Olfactometry provides a comprehensive understanding of how these powerful molecules shape our perception of flavor.
References
- ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019. URL
- ISO 4120:2021, Sensory analysis — Methodology — Triangle test.
- Leffingwell & Associates. Pyrazines DETECTION THRESHOLDS & Molecular Structures. URL
- Czerny, M., Wagner, R., & Grosch, W. (1996). Detection of Odor-Active Pyrazines in Air. Journal of Agricultural and Food Chemistry, 44(10), 3268–3272.
- Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007). Sensory Evaluation Techniques (4th ed.). CRC Press. URL
- Campden BRI.
- The Good Scents Company. 2,3,5-trimethyl pyrazine. URL
- Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices (2nd ed.). Springer. URL
- Buttery, R. G., Ling, L. C., & Stern, D. J. (1997). Studies on the odor of bread: 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine. Lebensmittel-Wissenschaft & Technologie, 30(1), 109-110.
- PubChem. This compound.
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The Art of the Extract: A Comparative Guide to Solvent Efficacy for Pyrazine Isolation from Food
Introduction: The Quintessence of Flavor
This guide provides an in-depth, objective comparison of the efficacy of different extraction solvents and techniques for isolating pyrazines from food. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.
The Fundamental Principle: "Like Dissolves Like" and Beyond
The selection of an appropriate extraction solvent is fundamentally governed by the principle of "like dissolves like," where the polarity of the solvent should match that of the target analyte to maximize solubility and, consequently, extraction efficiency. Pyrazines, with their varied alkyl substituents, exhibit a range of polarities. This necessitates a careful consideration of the solvent's physicochemical properties in relation to the specific pyrazines of interest and the overall composition of the food matrix.
A solvent's efficacy is not solely dependent on its polarity but also on factors such as its boiling point, viscosity, and potential for co-extraction of interfering compounds. For instance, a low boiling point facilitates easy removal of the solvent post-extraction, which is crucial for concentrating the pyrazine extract for analysis. However, a very low boiling point may lead to losses of highly volatile pyrazines during the extraction and concentration steps.
A Comparative Analysis of Extraction Methodologies and Solvents
The extraction of pyrazines from food can be broadly categorized into solvent-based and solvent-free techniques. This guide will explore the most prevalent methods, offering a critical evaluation of their strengths and weaknesses, with a focus on the role of the extraction solvent.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and widely used technique for isolating pyrazines from aqueous or liquid food samples. The choice of an appropriate immiscible organic solvent is paramount for achieving high extraction efficiency.
Common Solvents for LLE of Pyrazines:
-
Hexane: A non-polar solvent, hexane is particularly effective for extracting less polar, highly alkylated pyrazines. A significant advantage of hexane is its selectivity; it tends not to co-extract more polar interfering compounds like imidazoles, which can be formed alongside pyrazines during the Maillard reaction.[1][2] However, its efficacy for more polar pyrazines is limited.
-
Dichloromethane (DCM): With a higher polarity than hexane, DCM is a versatile solvent capable of extracting a broader range of pyrazines.[2] However, its use is increasingly scrutinized due to safety and environmental concerns.
-
Methyl-tert-butyl ether (MTBE) and Ethyl Acetate: These solvents are more polar than hexane and can effectively extract a wider spectrum of pyrazines.[1][2] A notable drawback is their propensity to co-extract polar impurities such as 4-methylimidazole, which may necessitate a subsequent clean-up step, for example, using a silica gel column.[1]
-
Water: In a comparative study on pyrazine extraction from coffee, water was found to be a superior extraction solvent to dichloromethane.[3] This highlights that for certain matrices and target analytes, a highly polar solvent can be surprisingly effective.
Table 1: Comparison of Common Solvents for Liquid-Liquid Extraction of Pyrazines
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Hexane | Non-polar | 69 | Selective for non-polar pyrazines, avoids co-extraction of polar impurities.[1][2] | Poor extraction of polar pyrazines. |
| Dichloromethane (DCM) | Polar aprotic | 40 | Effective for a broad range of pyrazines.[2] | Toxic, environmental concerns. |
| Ethyl Acetate | Polar aprotic | 77 | Good for a wide range of pyrazines.[1] | Co-extracts polar impurities.[1] |
| Methyl-tert-butyl ether (MTBE) | Polar aprotic | 55 | Effective for a wide range of pyrazines.[1] | Co-extracts polar impurities.[1] |
| Water | Polar protic | 100 | Can be highly effective for certain matrices like coffee.[3] | Not suitable for all pyrazines, high boiling point. |
Experimental Protocol: Liquid-Liquid Extraction of Pyrazines from a Liquid Food Matrix (e.g., Coffee Brew)
-
Sample Preparation: Prepare the coffee brew according to the desired method. Allow the brew to cool to room temperature.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to a measured volume of the coffee brew.
-
Extraction:
-
Transfer the spiked coffee brew to a separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., dichloromethane or a 90:10 hexane/ethyl acetate mixture).
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the organic layer (bottom layer for DCM, top layer for hexane/ethyl acetate) into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Diagram 1: Liquid-Liquid Extraction Workflow
Caption: Workflow for Liquid-Liquid Extraction of Pyrazines.
Simultaneous Distillation-Extraction (SDE)
SDE is a powerful technique for the extraction of volatile and semi-volatile compounds from solid or semi-solid food matrices. It combines steam distillation with solvent extraction in a continuous process, offering high recovery rates. The choice of solvent is critical for trapping the distilled pyrazines.
Common Solvents for SDE:
-
n-Hexane: A common choice for SDE due to its low polarity and volatility, which allows for efficient trapping of a wide range of pyrazines.[4]
-
Diethyl Ether: Another effective solvent for SDE, though its high volatility and flammability require careful handling.
-
Pentane/Dichloromethane mixtures: These mixtures can be tailored to optimize the extraction of specific pyrazine profiles.
Causality in SDE Solvent Selection: The solvent in SDE must be immiscible with water and have a boiling point lower than water to ensure efficient co-distillation and subsequent separation. The polarity of the solvent will dictate the efficiency of trapping for different pyrazines that are carried over with the steam.
Experimental Protocol: Simultaneous Distillation-Extraction of Pyrazines from Roasted Cocoa Powder
-
Apparatus Setup: Assemble the Likens-Nickerson SDE apparatus.
-
Sample Preparation:
-
Place a known amount of roasted cocoa powder (e.g., 25 g) into the sample flask.
-
Add distilled water (e.g., 200 mL) to the sample flask.[4]
-
-
Solvent Addition: Add the chosen extraction solvent (e.g., 50 mL of n-hexane) to the solvent flask.
-
Extraction:
-
Heat both the sample and solvent flasks.
-
The steam generated from the sample flask will carry the volatile pyrazines into the condenser.
-
The vaporized solvent from the solvent flask will also enter the condenser.
-
In the condenser, the steam and solvent vapors will co-condense.
-
The condensed liquid will flow back into the respective flasks, with the pyrazines being continuously extracted into the organic solvent.
-
Continue the SDE process for a defined period (e.g., 2-3 hours).
-
-
Post-Extraction:
-
Allow the apparatus to cool.
-
Collect the organic solvent containing the extracted pyrazines.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Analysis: Analyze the concentrated extract by GC-MS.
Solvent-Free and Solvent-Minimized Techniques
In line with the principles of green chemistry, several techniques have been developed to reduce or eliminate the use of organic solvents for pyrazine extraction.
HS-SPME is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the headspace above a food sample. The choice of fiber coating is analogous to the choice of solvent in LLE, as it determines the selectivity of the extraction.
Common SPME Fiber Coatings for Pyrazine Analysis:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triphasic fiber that offers a broad range of selectivity for various volatile compounds, including pyrazines, and is often the first choice for screening purposes.[5][6]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for trapping small, volatile pyrazines.[7]
Causality in Fiber Selection: The selection of the SPME fiber is based on the polarity and volatility of the target pyrazines. A fiber with a combination of different polymeric coatings, like DVB/CAR/PDMS, provides a wider range of interactions (adsorption and absorption) and is therefore suitable for the analysis of a complex mixture of pyrazines with varying polarities and molecular weights.
Table 2: Comparison of Common SPME Fibers for Pyrazine Extraction
| Fiber Coating | Polarity | Primary Interaction | Best Suited For |
| DVB/CAR/PDMS | Bipolar | Adsorption/Absorption | Broad range of volatile and semi-volatile pyrazines.[5][6] |
| CAR/PDMS | Bipolar | Adsorption | Small, highly volatile pyrazines.[7] |
| Polydimethylsiloxane (PDMS) | Non-polar | Absorption | Non-polar, higher molecular weight pyrazines. |
Experimental Protocol: HS-SPME of Pyrazines from Edible Oil
-
Sample Preparation: Place a known amount of the edible oil sample into a headspace vial.
-
Internal Standard Spiking: Add a known amount of an internal standard.
-
Incubation: Seal the vial and place it in a heating block. Incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) with agitation to promote the release of volatiles into the headspace.[7]
-
Extraction: Expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 50°C) for a defined period (e.g., 50 minutes) to allow for the adsorption of pyrazines.[7]
-
Desorption and Analysis: Retract the fiber and insert it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.
Diagram 2: HS-SPME Workflow
Caption: Workflow for Headspace Solid-Phase Microextraction.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 is non-toxic, non-flammable, and easily removed from the extract. Its solvating power can be tuned by altering the pressure and temperature.
Solvent Considerations in SFE:
-
Supercritical CO2: Being non-polar, pure supercritical CO2 is effective for extracting non-polar to moderately polar pyrazines.
-
Co-solvents: To enhance the extraction of more polar pyrazines, a small amount of a polar co-solvent, such as ethanol or methanol , can be added to the supercritical CO2.[8][9] The addition of a co-solvent increases the polarity of the supercritical fluid, thereby improving the solubility of polar analytes.
Causality in SFE Parameter Selection: The density of supercritical CO2, which is a function of temperature and pressure, directly influences its solvating power. Higher pressures generally lead to higher density and increased extraction efficiency. The addition of a polar co-solvent like ethanol creates a more polar mobile phase, enabling the extraction of a wider range of pyrazines.
Advanced Extraction Techniques
Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction times and solvent consumption.
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. The choice of solvent is crucial, as it must be able to absorb microwave energy efficiently. Polar solvents like ethanol , acetone , and water are excellent choices for MAE.
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing mass transfer. Similar to MAE, polar solvents are typically used in UAE.
Conclusion: A Strategic Approach to Pyrazine Extraction
The optimal choice of an extraction solvent for pyrazines from food is not a one-size-fits-all solution. It is a strategic decision that requires a thorough understanding of the physicochemical properties of the target pyrazines, the composition of the food matrix, and the capabilities and limitations of the chosen extraction methodology.
-
For a broad screening of pyrazines in a liquid matrix, a polar aprotic solvent like ethyl acetate or MTBE in an LLE protocol is a good starting point, with the caveat of potential co-extraction of impurities.
-
For selective extraction of non-polar pyrazines, hexane remains a reliable choice.
-
For solid matrices, SDE with n-hexane offers high recovery of a wide range of pyrazines.
-
When aiming for a solvent-free approach, HS-SPME with a DVB/CAR/PDMS fiber is a powerful and versatile technique.
-
For a "green" and tunable extraction, SFE with supercritical CO2 , potentially modified with ethanol , is an excellent option.
-
To expedite the extraction process and reduce solvent consumption, MAE and UAE with polar solvents like ethanol are highly effective.
Ultimately, the most effective approach often involves a combination of techniques, such as a preliminary extraction followed by a clean-up step. Method validation, including recovery studies and the use of internal standards, is essential to ensure the accuracy and reliability of the analytical results. By carefully considering the principles and data presented in this guide, researchers can develop and implement robust and efficient methods for the extraction of pyrazines, thereby gaining deeper insights into the complex world of food flavor.
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A Structural and Functional Comparison of 2-Ethyl-3,5,6-trimethylpyrazine and Tetramethylpyrazine: A Guide for Researchers
In the landscape of bioactive heterocyclic compounds, alkylpyrazines represent a class of molecules with significant interest across various scientific disciplines, from flavor chemistry to pharmacology. This guide provides an in-depth structural and functional comparison of two prominent alkylpyrazines: 2-Ethyl-3,5,6-trimethylpyrazine and Tetramethylpyrazine (also known as Ligustrazine). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds, supported by available scientific evidence.
Introduction: Two Sides of the Pyrazine Coin
This compound and Tetramethylpyrazine are both derivatives of the pyrazine core, a nitrogen-containing heterocyclic aromatic ring. While structurally similar, the seemingly minor difference in an alkyl substituent gives rise to distinct physicochemical properties and, consequently, divergent applications. Tetramethylpyrazine, a naturally occurring compound found in fermented foods like natto and in the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), has been extensively studied for its broad pharmacological activities[1][2][3]. In contrast, this compound is primarily recognized for its potent aroma and is widely utilized as a flavoring agent in the food industry[4][5]. This guide will dissect these differences, providing a comparative analysis of their structure, synthesis, physicochemical characteristics, and biological functions.
Structural and Physicochemical Dissection
The core structural difference between the two molecules lies in the substitution pattern on the pyrazine ring. Tetramethylpyrazine possesses four methyl groups at the 2, 3, 5, and 6 positions, resulting in a symmetrical molecule. This compound, on the other hand, has an ethyl group at the 2-position and methyl groups at the 3, 5, and 6 positions, introducing asymmetry.
DOT Diagram: Structural Comparison
Caption: Generalized chemical and biological synthesis routes for alkylpyrazines.
Comparative Biological and Pharmacological Activities
This is where the two molecules diverge most significantly. While both are biologically active to some extent, the depth of research and the nature of their activities are vastly different.
Tetramethylpyrazine: A Multifaceted Therapeutic Agent
An extensive body of research has established tetramethylpyrazine as a compound with a wide range of pharmacological effects. Its primary therapeutic potential lies in the treatment of cardiovascular and cerebrovascular diseases.[1][3]
-
Cardiovascular Effects: Tetramethylpyrazine exhibits vasodilatory effects, improves microcirculation, inhibits platelet aggregation, and has anti-thrombotic properties. The underlying mechanisms involve the modulation of ion channels, stimulation of nitric oxide (NO) production, and inhibition of vascular smooth muscle cell proliferation.[1]
-
Neuroprotection: It readily crosses the blood-brain barrier and has shown neuroprotective effects in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease. Its mechanisms of action in the central nervous system include inhibiting calcium ion overload, mitigating oxidative stress and inflammation, and preventing apoptosis.[2]
-
Anti-inflammatory and Antioxidant Activity: Tetramethylpyrazine can scavenge reactive oxygen species (ROS) and modulate inflammatory pathways such as NF-κB and Nrf2.[2][6]
-
Antitumor Potential: Studies have shown that tetramethylpyrazine can inhibit the proliferation of various cancer cells and induce apoptosis.[7]
This compound: Primarily a Flavor Compound with Limited Pharmacological Data
In stark contrast to tetramethylpyrazine, there is a significant lack of published research on the specific pharmacological activities of this compound. Its primary documented role is as a potent flavoring agent, contributing nutty, roasted, and cocoa-like aromas to food products.[4][5]
While direct experimental data is scarce, some inferences can be drawn from studies on related alkylpyrazines. Some alkylpyrazines have been shown to possess antimicrobial properties.[8] A safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine (a closely related isomer mixture) indicated an LD50 of 460 mg/kg in rats and noted that structurally similar pyrazine derivatives have shown clastogenic effects in mammalian cells in vitro, although they were non-mutagenic in bacterial assays.[4] This suggests that while generally safe at levels used in food, higher concentrations could have toxicological implications that warrant further investigation.
The lack of extensive pharmacological data for this compound presents a significant research gap and an opportunity for future studies to explore its potential bioactivities beyond its sensory properties.
Analytical Methodologies for Separation and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like alkylpyrazines.[9]
Experimental Protocol: GC-MS Analysis of Alkylpyrazines
-
Sample Preparation:
-
For liquid samples (e.g., food extracts, biological fluids), a headspace solid-phase microextraction (HS-SPME) technique is often employed for the extraction and pre-concentration of the volatile pyrazines.[10][11]
-
Solid samples can be extracted with an appropriate organic solvent (e.g., dichloromethane, hexane) followed by concentration of the extract.[12]
-
-
Gas Chromatography (GC) Separation:
-
Column Selection: A capillary column with a nonpolar stationary phase (e.g., DB-5MS) or a polar stationary phase (e.g., DB-WAX) can be used. The choice of column will depend on the complexity of the sample matrix and the specific isomers to be separated. A DB-WAX column has been shown to be effective in separating alkylpyrazines from matrix interferences.[10][11]
-
Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at 40-60°C and ramp up to 250°C.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization: Electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern for each compound. Chemical ionization (CI) can also be used to enhance the molecular ion signal.[10][11]
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Identification and Quantification:
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.
-
DOT Diagram: GC-MS Analytical Workflow
Caption: A typical workflow for the analysis of alkylpyrazines using GC-MS.
Conclusion and Future Perspectives
This guide has provided a detailed structural and functional comparison of this compound and tetramethylpyrazine. While they share a common pyrazine core, the substitution of a single methyl group with an ethyl group leads to significant differences in their physicochemical properties and, consequently, their primary applications.
Tetramethylpyrazine stands out as a pharmacologically versatile molecule with well-documented therapeutic potential, particularly in the realms of cardiovascular and neurological disorders. In contrast, this compound is predominantly utilized for its sensory characteristics in the food industry.
The significant disparity in the available research on the biological activities of these two compounds highlights a crucial knowledge gap. Future research should focus on a systematic evaluation of the pharmacological properties of this compound and other less-studied alkylpyrazines. Direct, head-to-head comparative studies employing standardized experimental protocols are necessary to definitively elucidate their relative potencies and mechanisms of action. Such investigations could potentially unveil novel therapeutic applications for compounds that are currently only considered for their flavor profiles.
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A Comparative Analysis of Pyrazines in Arabica vs. Robusta Coffee: From Precursors to Sensory Perception
A Comprehensive Guide for Researchers and Scientists
In the intricate world of coffee chemistry, pyrazines stand out as a pivotal class of volatile aromatic compounds, largely responsible for the characteristic roasted, nutty, and earthy notes that define a quality cup of coffee. The two dominant coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), exhibit distinct sensory profiles, and a significant portion of this differentiation can be attributed to the qualitative and quantitative differences in their pyrazine composition. This guide provides an in-depth comparative analysis of pyrazines in Arabica and Robusta coffee, delving into the underlying chemical precursors, the impact of roasting, and the resulting sensory implications. This analysis is supported by experimental data and detailed methodologies to provide a comprehensive resource for researchers, scientists, and professionals in the field.
The Genesis of Pyrazines: A Tale of Two Beans and the Maillard Reaction
Pyrazines are not inherent to green coffee beans; they are the flavorful products of the Maillard reaction, a complex series of chemical transformations that occur between amino acids and reducing sugars during the roasting process.[1][2] The fundamental differences in the pyrazine profiles of Arabica and Robusta can be traced back to their distinct compositions of these precursor molecules in their raw, green state.
Precursor Composition: The Building Blocks of Flavor
-
Amino Acids: In general, Robusta beans possess a higher concentration of free amino acids compared to Arabica beans.[3] Alanine and asparagine are among the most abundant amino acids in both species, with Robusta typically showing higher levels.[3] These amino acids are crucial precursors for the formation of various alkylpyrazines.
-
Reducing Sugars: Arabica beans are characterized by a significantly higher sucrose content, often up to 90 mg/g, which is nearly double that found in Robusta beans (around 45 mg/g).[3] During roasting, sucrose is hydrolyzed into the reducing sugars glucose and fructose, which then participate in the Maillard reaction. While Arabica has more total sugar, the availability of reducing sugars at different stages of roasting, influenced by enzymatic activity and thermal degradation, plays a critical role.
The higher concentration of amino acid precursors in Robusta is a key factor contributing to the generally higher abundance of pyrazines in the roasted product.
The Maillard Reaction and Pyrazine Formation
The Maillard reaction is a cascade of reactions initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid.[2] This leads to the formation of an unstable Schiff base, which then undergoes a series of rearrangements and further reactions to produce a vast array of volatile and non-volatile compounds, including pyrazines. The formation of alkylpyrazines specifically involves the Strecker degradation of α-amino acids.[4]
Caption: The Maillard reaction pathway, the primary source of pyrazines in coffee.
Quantitative and Qualitative Pyrazine Profiles: A Comparative Snapshot
Numerous studies have consistently demonstrated that Robusta coffee generally contains higher concentrations of total and individual pyrazines compared to Arabica.[5][6] This quantitative difference is a major contributor to the bolder, more "roasty" and sometimes harsher flavor profile of Robusta.
| Pyrazine | Typical Flavor Profile | Relative Abundance (Robusta vs. Arabica) | Odor Threshold (in air) |
| 2-Methylpyrazine | Nutty, roasted, cocoa | Higher in Robusta | 2-4 ng/L[7] |
| 2,5-Dimethylpyrazine | Roasted, nutty, potato-like | Higher in Robusta | Not specified in provided results |
| 2,6-Dimethylpyrazine | Roasted, nutty | Higher in Robusta | Not specified in provided results |
| Ethylpyrazine | Nutty, roasted | Higher in Robusta | Not specified in provided results |
| 2-Ethyl-5-methylpyrazine | Earthy, roasted | Higher in Robusta | Not specified in provided results |
| 2-Ethyl-6-methylpyrazine | Roasted hazelnut | Higher in Robusta | Not specified in provided results |
| 2-Ethyl-3,5-dimethylpyrazine | Nutty, cocoa, roasted | Potent odorant in both | 7-14 pg/L[7] |
| 3-Ethyl-2,5-dimethylpyrazine | Nutty, cocoa, roasted | Higher in Robusta | 2.4-4.8 ng/L[7] |
| 2-Ethenyl-3,5-dimethylpyrazine | Earthy | Detected in Robusta | 0.014 ng/L[8] |
| 2-Ethenyl-3-ethyl-5-methylpyrazine | Earthy | Detected in Robusta | 0.014 ng/L[8] |
Note: The odor thresholds are extremely low for many pyrazines, indicating their significant contribution to the overall coffee aroma even at trace concentrations.[7][9]
While both species share many of the same pyrazines, the relative ratios differ significantly. The higher concentration of a variety of alkylpyrazines in Robusta contributes to its characteristic strong, roasty, and often described as "rubbery" or "bitter" flavor profile. In contrast, the lower pyrazine content in Arabica, coupled with a higher concentration of other volatile compounds like furans and ketones, results in a more aromatic, acidic, and complex flavor profile with floral and fruity notes.[5]
The Impact of Roasting on Pyrazine Development
The degree of roast is a critical variable that profoundly influences the formation of pyrazines. As the roasting process progresses and the temperature increases, the Maillard reaction accelerates, leading to an increase in the concentration of pyrazines.[10]
-
Light Roast: Characterized by lower concentrations of pyrazines, preserving more of the inherent acidity and origin-specific flavors of the bean.
-
Medium Roast: A balanced profile where pyrazine formation is significant, contributing to the development of roasted and nutty notes while still retaining some of the bean's original character.
-
Dark Roast: Dominated by pyrazines and other products of pyrolysis, resulting in a strong, roasty, and often bitter flavor profile with diminished acidity.
The roasting profile must be carefully controlled to achieve the desired pyrazine composition and resulting flavor. The higher reactivity of Robusta's precursors means that it can develop a strong pyrazine character even at lighter roast levels compared to Arabica.
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A Senior Application Scientist's Guide to Validating Pyrazine Quantification Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, the precise quantification of pyrazines—compounds pivotal to the flavor and aroma profiles of foods and the efficacy of pharmaceuticals—presents a significant challenge.[1] Their volatile nature and susceptibility to matrix effects necessitate a robust analytical strategy.[1][2][3] This guide, drawing from extensive field experience, provides an in-depth comparison of methodologies for validating pyrazine quantification, with a core focus on the indispensable role of internal standards.
The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For the quantification of pyrazines, this means ensuring the method is accurate, precise, and reliable across various sample matrices. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for method validation, which are largely harmonized under the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
The Rationale for Internal Standards in Pyrazine Analysis
The use of an internal standard (IS) is a cornerstone of accurate quantitative analysis, particularly in complex matrices.[8] An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known concentration to all samples, calibrants, and quality controls. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response.[8]
For pyrazine analysis, which often employs Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard should co-elute with the target pyrazine and exhibit a similar response to the detector.[1][9] This ensures that any loss of analyte during sample processing or fluctuations in instrument performance will be mirrored by the internal standard, allowing for a precise and accurate relative quantification.
The Gold Standard: Deuterated Internal Standards
Among the various types of internal standards, deuterated (stable isotope-labeled) analogues of the target pyrazines are considered the "gold standard".[1][8] These compounds have one or more hydrogen atoms replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[10] The key difference is a slight increase in mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard.[10] The use of deuterated internal standards is highly effective in mitigating matrix effects, which are a common source of inaccuracy in complex samples.[10][11]
Comparative Analysis of Internal Standards for Pyrazine Quantification
While deuterated standards are ideal, their availability and cost can be a limiting factor. In such cases, other structurally similar pyrazines can be employed as internal standards. The selection of an appropriate internal standard is a critical decision that depends on the specific pyrazines being analyzed and the nature of the sample matrix.
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| Deuterated Pyrazines | - "Gold standard" for accuracy[1]- Co-elutes with the analyte- Corrects for matrix effects effectively[11] | - Can be expensive- Not available for all pyrazines | - Regulated bioanalysis- Complex matrices with significant matrix effects |
| Structurally Similar Pyrazines | - More readily available and cost-effective- Can provide adequate correction in simpler matrices | - May not co-elute perfectly- May have different ionization efficiencies- Less effective at correcting for complex matrix effects | - Routine quality control in well-characterized matrices- Exploratory studies |
Example: For the quantification of 2-methylpyrazine, 2-methylpyrazine-d6 would be the ideal internal standard.[1] If unavailable, a structurally similar pyrazine like 2,5-dimethylpyrazine could be considered, but its performance must be thoroughly validated.[12]
A Step-by-Step Guide to Method Validation
The validation of a quantitative method for pyrazines using an internal standard should be conducted in accordance with ICH Q2(R1) guidelines and involves assessing several key parameters.[5][13]
Experimental Workflow for Method Validation
Caption: A typical workflow for the validation of a pyrazine quantification method.
Detailed Experimental Protocols
1. Specificity and Selectivity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
-
Protocol:
-
Analyze blank matrix samples (from at least six different sources) to assess for interfering peaks at the retention time of the analyte and internal standard.
-
Analyze blank matrix samples spiked with the analyte and internal standard to confirm the absence of co-eluting interferences.
-
For stability-indicating methods, analyze samples that have been exposed to stress conditions (e.g., heat, light, acid, base, oxidation) to demonstrate that degradation products do not interfere with the quantification of the analyte.[14]
-
2. Linearity and Range:
-
Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a defined range.[15]
-
Protocol:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. A minimum of five concentration levels is recommended.[15]
-
Analyze the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis. The coefficient of determination (r²) should typically be ≥ 0.99.[9]
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[16]
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze multiple replicates (e.g., n=5) of each QC sample.
-
Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) x 100%. The mean recovery should be within an acceptable range (e.g., 85-115% for complex matrices).[9]
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the QC samples (low, medium, and high) in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and/or on different instruments.
-
Calculate the relative standard deviation (RSD) or coefficient of variation (CV) for the measurements at each concentration level. The RSD should typically be ≤ 15%.[9]
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Protocol:
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
-
Protocol:
-
Introduce small variations to critical method parameters (e.g., GC oven temperature ramp rate, mobile phase composition, flow rate).
-
Analyze QC samples under these modified conditions and assess the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.
-
Data Presentation: A Comparative Summary
The following table provides a template for summarizing the validation data for two different internal standards used for the quantification of 2-ethyl-3,5-dimethylpyrazine in a soy sauce matrix.
| Validation Parameter | Internal Standard A: 2-Ethyl-3,5-dimethylpyrazine-d7 | Internal Standard B: 2,3,5-Trimethylpyrazine | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9951 | ≥ 0.99 |
| Range (µg/L) | 1 - 1000 | 5 - 1000 | To cover expected concentrations |
| Accuracy (Recovery %) | Low QC: 98.5%Mid QC: 101.2%High QC: 99.8% | Low QC: 92.3%Mid QC: 105.6%High QC: 95.4% | 80 - 120% |
| Precision (RSD %) | Repeatability: Low QC: 3.1%Mid QC: 2.5%High QC: 2.8%Intermediate: Low QC: 4.5%Mid QC: 3.8%High QC: 4.1% | Repeatability: Low QC: 7.8%Mid QC: 6.5%High QC: 7.1%Intermediate: Low QC: 11.2%Mid QC: 9.8%High QC: 10.5% | ≤ 15% (≤ 20% at LOQ) |
| LOQ (µg/L) | 1 | 5 | Sufficiently low for intended use |
As the data clearly demonstrates, the deuterated internal standard provides superior accuracy and precision, highlighting its value in achieving reliable and defensible quantitative results.
Conclusion: A Commitment to Scientific Integrity
The validation of an analytical method for pyrazine quantification is a rigorous but essential process that underpins the reliability of scientific data.[15][17] The judicious selection and proper use of an internal standard, particularly a deuterated analogue, is paramount to mitigating analytical variability and ensuring the accuracy of the results.[1][8] By adhering to established validation guidelines and meticulously documenting the experimental evidence, researchers, scientists, and drug development professionals can have the utmost confidence in their quantitative data, ultimately contributing to the quality and safety of food products and the efficacy of pharmaceuticals.
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A Comparative Guide to the Flavor Profiles of Key Alkylpyrazines for Researchers and Drug Development Professionals
In the intricate world of flavor chemistry, alkylpyrazines represent a cornerstone class of aromatic compounds. These nitrogen-containing heterocycles are pivotal in defining the desirable roasted, nutty, and toasted notes in a vast array of foods and beverages.[1][2] Their formation, primarily through the Maillard reaction during thermal processing, results in a complex mixture of isomers and homologues, each contributing a unique sensory fingerprint.[3][4] For researchers, scientists, and drug development professionals, a nuanced understanding of the flavor profiles of individual alkylpyrazines is critical for applications ranging from food product development and quality control to the masking of off-tastes in pharmaceuticals.
This guide provides an in-depth, objective comparison of the flavor profiles of three commercially significant alkylpyrazines: 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine. The information presented is grounded in experimental data and established analytical methodologies to provide a robust resource for scientific application.
The Chemical Architecture of Roasted Aromas
Alkylpyrazines are derivatives of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[5] The diversity of their flavor profiles arises from the type, number, and position of alkyl substituents on this core structure.[6] Even subtle changes, such as the addition of a methyl or ethyl group, can significantly alter the perceived aroma and taste.[1]
Below is a visualization of the chemical structures of the alkylpyrazines discussed in this guide.
Caption: Chemical structures of the compared alkylpyrazines.
Comparative Flavor Profiles: A Sensory Deep Dive
The sensory characteristics of alkylpyrazines are not merely academic curiosities; they are potent tools for flavor creation and modulation. These compounds are naturally found in a wide variety of cooked and roasted foods, including coffee, cocoa, nuts, baked goods, and roasted meats.[3][7]
2,5-Dimethylpyrazine
This symmetrical pyrazine is widely recognized for its strong nutty and roasted aroma.[8] Its flavor profile is often described as reminiscent of roasted peanuts, coffee, and cocoa.[9][10] In some contexts, it can also impart musty or potato-like notes.[9] Due to its powerful and diffusive roasted character, it is a foundational component in many savory and baked flavor formulations.[11]
2,3,5-Trimethylpyrazine
The addition of a third methyl group lends this pyrazine a more complex and multifaceted aroma profile. It is strongly associated with the flavor of baked goods, fried barley, potatoes, and peanuts.[12] Descriptors frequently used for 2,3,5-trimethylpyrazine include roasted nut, baked potato, and dark chocolate or cocoa notes.[12] It is considered a key flavor impact compound in roasted and specialty malts.
2-Ethyl-3,5-dimethylpyrazine
The substitution of a methyl with an ethyl group introduces a noticeable shift in the flavor profile. 2-Ethyl-3,5-dimethylpyrazine is characterized by a unique roasted, nutty, and earthy odor.[13] It is widely used to impart roasted coffee, nutty, and chocolate-like undertones in a variety of food and fragrance applications.[13] The presence of the ethyl group is thought to contribute to a slightly heavier and more lingering aroma compared to its solely methyl-substituted counterparts.[1]
Quantitative Sensory Data: A Tabular Comparison
For a more objective comparison, the following table summarizes key quantitative data for the selected alkylpyrazines, including their FEMA (Flavor and Extract Manufacturers Association) numbers and reported odor thresholds. Odor threshold is a critical parameter, representing the lowest concentration of a substance that can be detected by the human sense of smell.[14] The extremely low odor thresholds of many alkylpyrazines underscore their potency as flavor compounds.[3]
| Alkylpyrazine | FEMA Number | Odor Profile | Reported Odor Threshold (in water) |
| 2,5-Dimethylpyrazine | 3272 | Nutty, roasted, cocoa, peanut, musty, potato-like.[9][10][11] | ~105 ppm[14] |
| 2,3,5-Trimethylpyrazine | 3244 | Roasted nut, baked potato, dark chocolate, cocoa.[12][15] | ~1.0 ppm[14] |
| 2-Ethyl-3,5-dimethylpyrazine | 3149 | Roasted, nutty, earthy, coffee, chocolate-like.[13][16] | ~0.0004 ppm (detection)[16] |
Experimental Methodologies for Flavor Profile Analysis
To ensure scientific rigor in the comparison of flavor profiles, standardized and validated analytical methods are essential. The following section details the protocols for both instrumental and sensory analysis of alkylpyrazines.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely applied technique for the characterization and quantification of alkylpyrazines.[17] It allows for the separation of complex mixtures of volatile compounds and their identification based on their mass spectra.
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Accurately weigh 1-5 grams of the sample matrix (e.g., roasted coffee beans, cocoa powder) into a 20 mL headspace vial.
-
Add a known concentration of an internal standard (e.g., 2,4,6-trimethylpyridine) for quantification.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode for 1 minute. Injector temperature: 250°C.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped at 5°C/min to 240°C, and held for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify alkylpyrazines by comparing their retention times and mass spectra with those of authentic standards and the NIST library.
-
Quantify the identified compounds using the internal standard method.
-
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation technique that uses trained panelists to identify and quantify the sensory attributes of a product.[18][19] This method provides a comprehensive and reproducible flavor profile.
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, availability, and ability to articulate sensory perceptions.
-
Conduct extensive training sessions where panelists are familiarized with a wide range of aroma and flavor standards relevant to alkylpyrazines (e.g., nutty, roasted, cocoa, earthy).
-
Develop a consensus vocabulary (lexicon) to describe the sensory attributes of the alkylpyrazines being tested.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of the purified alkylpyrazines in a neutral solvent (e.g., deionized water or mineral oil) at concentrations well above their detection thresholds.
-
Present the samples to the panelists in a controlled environment (sensory booths with controlled lighting, temperature, and air circulation).
-
Samples should be coded with random three-digit numbers and presented in a randomized and balanced order to minimize bias.
-
-
Sensory Evaluation:
-
Panelists independently evaluate each sample and rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Incorporate rest periods between samples to prevent sensory fatigue.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes among the alkylpyrazines.
-
Visualize the results using spider or radar plots to provide a clear comparison of the flavor profiles.
-
The following diagram illustrates the integrated workflow for the comprehensive analysis of alkylpyrazine flavor profiles.
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A Comparative Guide to the Astringency of Pyrazine Compounds: A Subtle Sensory Dimension
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the astringent properties of various pyrazine compounds. While primarily recognized for their potent aromatic qualities, this document explores the subtle, yet significant, tactile sensation of astringency that pyrazines can elicit. By delving into the underlying mechanisms and providing robust experimental protocols, we aim to equip researchers with the knowledge to better understand and modulate this lesser-known sensory attribute of a critical class of compounds.
The Enigmatic Sensation of Astringency
Astringency is a complex tactile sensation, not a taste, characterized by a drying, puckering, and rough feeling in the mouth.[1][2] The primary mechanism behind this sensation is the interaction of certain chemical compounds with salivary proteins, particularly proline-rich proteins (PRPs).[3] This interaction leads to the precipitation or aggregation of these proteins, which in turn reduces the lubricity of saliva, increasing friction between oral surfaces.[4] This cascade of events is perceived by mechanoreceptors in the oral cavity as astringency.
While compounds like tannins and polyphenols are well-established astringents, the role of other chemical families, such as pyrazines, is less understood and often overlooked.[5]
Pyrazines: Beyond Aroma
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds renowned for their significant contribution to the flavor and aroma of many foods and beverages.[6] They are typically associated with nutty, roasted, toasted, and baked aromas, formed during Maillard reactions and other thermal processing of food.[7] Common examples include 2,5-dimethylpyrazine, found in a variety of roasted and baked goods, and 2-methoxy-3-isobutylpyrazine, which imparts a characteristic bell pepper aroma to some wines.[6]
While their aromatic properties have been extensively studied, the potential for these compounds to contribute to the overall mouthfeel, specifically astringency, is an emerging area of interest.
The Molecular Basis for Pyrazine-Induced Astringency
The capacity of a compound to elicit an astringent sensation is fundamentally linked to its ability to interact with proteins. Recent research has demonstrated that pyrazine-based compounds can indeed engage in various interactions with proteins.[8] These interactions are not limited to simple hydrophobic effects but can also involve hydrogen bonding and other polar interactions, facilitated by the heteroaromatic nature of the pyrazine ring.[2][8]
This established potential for protein binding provides a strong theoretical foundation for the hypothesis that pyrazines can contribute to astringency. The extent of this contribution is likely dependent on the specific substitutions on the pyrazine ring, which influence the molecule's size, shape, and electronic properties, and thus its protein-binding affinity.
Comparative Astringency Profiles: A Research Frontier
Direct comparative studies on the astringency of different pyrazine compounds are currently limited in the scientific literature. However, based on their structural diversity, we can hypothesize potential differences in their astringent character.
-
Alkylpyrazines: These compounds, such as 2,3,5,6-tetramethylpyrazine and 2-ethyl-3,5-dimethylpyrazine, are known for their potent roasted and nutty aromas.[9] Their relatively non-polar alkyl substituents may favor hydrophobic interactions with proteins.
-
Methoxypyrazines: Characterized by a methoxy group, compounds like 2-methoxy-3-isopropylpyrazine are often associated with vegetative or "green" aromas. The presence of the oxygen atom introduces a potential site for hydrogen bonding, which could influence their interaction with salivary proteins differently than alkylpyrazines.
To rigorously evaluate these hypotheses, dedicated sensory and instrumental analyses are required.
Experimental Protocols for Assessing Pyrazine Astringency
To facilitate further research in this area, we provide the following detailed experimental protocols.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a powerful method for identifying and quantifying the sensory attributes of a product.[10]
Objective: To develop a comprehensive sensory profile of different pyrazine compounds, including their astringency.
Methodology:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists with demonstrated sensory acuity.
-
Train panelists to recognize and scale the intensity of various aroma, taste, and mouthfeel attributes, including a specific focus on astringency, using appropriate reference standards (e.g., alum solution for astringency).
-
-
Lexicon Development:
-
In open discussion, have the trained panel identify and define all perceptible sensory attributes of a range of pyrazine solutions.
-
-
Quantitative Evaluation:
-
Prepare solutions of different pyrazine compounds in a neutral base (e.g., deionized water with a small amount of ethanol to aid solubility).
-
Present the samples to the panelists in a randomized, blinded order.
-
Panelists independently rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in the astringency and other sensory attributes among the pyrazine compounds.
-
Caption: Experimental workflow for Time-Intensity (TI) profiling of astringency.
Instrumental Analysis: Salivary Protein Precipitation Assay
This in-vitro method provides an objective measure of the interaction between pyrazines and salivary proteins.
Objective: To quantify the extent of salivary protein precipitation induced by different pyrazine compounds.
Methodology:
-
Saliva Collection: Collect human saliva from consenting donors.
-
Protein Interaction:
-
Incubate solutions of different pyrazine compounds with the collected saliva for a defined period.
-
-
Precipitate Separation: Centrifuge the mixtures to separate the precipitated protein-pyrazine complexes.
-
Quantification:
-
Quantify the amount of protein remaining in the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
The amount of precipitated protein is calculated by subtracting the supernatant protein concentration from the initial saliva protein concentration.
-
-
Data Analysis: Compare the protein precipitation potential of different pyrazine compounds.
Summary and Future Directions
While pyrazines are primarily known for their aromatic characteristics, their potential to contribute to astringency should not be disregarded. The ability of pyrazines to interact with proteins provides a sound theoretical basis for this sensory attribute. The lack of direct comparative data highlights a significant gap in our understanding of the complete sensory profile of these important compounds.
The experimental protocols detailed in this guide offer a clear path for researchers to systematically investigate the astringency of different pyrazine compounds. Such research will not only enhance our fundamental understanding of structure-activity relationships in sensory science but also provide valuable insights for the food, beverage, and pharmaceutical industries in formulating products with optimized sensory profiles.
References
- Fan, W., & Qian, M. C. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 435.
- Grosch, W. (2001). Structure‐odor relationship of alkylpyrazines I. Journal of the American Oil Chemists' Society, 78(1), 1-8.
- Kier, L. B. (1992). A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. Pharmaceutical research, 9(10), 1321-1323.
- Pohjanheimo, T., et al. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules, 27(22), 7805.
- Belhaddad, M., et al. (2019). 2D-QSPR Study of Olfactive Thresholds for Pyrazine Derivatives Using DFT and Statistical Methods. Moroccan Journal of Chemistry, 7(3), 565-576.
- Dai, A., et al. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
- Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4165.
- Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices. Springer Science & Business Media.
- Antonopoulou, M., et al. (2021). Total Synthesis of Pyrazine Alkaloids from Amino Acids. Molecules, 26(11), 3165.
- Soares, S., et al. (2020). Sensorial Perception of Astringency: Oral Mechanisms and Current Analysis Methods. Foods, 9(8), 1124.
- Wikipedia contributors. (2023). Alkylpyrazine. In Wikipedia, The Free Encyclopedia.
- The Good Scents Company. (n.d.). alkyl pyrazines.
- Soares, S., et al. (2020). Sensorial Perception of Astringency: Oral Mechanisms and Current Analysis Methods.
- Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
- Masuda, H., & Mihara, S. (1988). Odor Threshold of Some Pyrazines. Journal of the Agricultural Chemical Society of Japan, 62(3), 447-450.
- Pohjanheimo, T., et al. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products.
- Diako, C., et al. (2023). Time-Series Sensory Analysis Provided Important TI Parameters for Masking the Beany Flavor of Soymilk. Foods, 12(14), 2732.
- Nakagawa, Y., et al. (2023). Sensory Nutrition and Bitterness and Astringency of Polyphenols. Nutrients, 15(13), 2891.
- Wang, Y., et al. (2024).
- Compusense Inc. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-3,5,6-trimethylpyrazine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Ethyl-3,5,6-trimethylpyrazine (CAS No. 13925-07-0). As professionals in research and development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to provide clear, actionable intelligence to ensure that disposal protocols are executed with the highest degree of safety and regulatory compliance.
A Note on Read-Across Data: Specific hazard and disposal data for this compound can be limited. Therefore, this guide incorporates a toxicological "read-across" approach, leveraging data from structurally similar and well-documented pyrazine derivatives, such as 2-ethyl-3,5-dimethylpyrazine and 2,3,5-trimethylpyrazine.[1][2] This is a scientifically grounded method to ensure a conservative and safe approach to waste management.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] Its primary risks involve flammability, oral toxicity, and irritation.
Table 1: Hazard Identification
| Hazard Classification | Category | GHS Hazard Statement | Source(s) |
|---|---|---|---|
| Flammable Liquids | Category 4 | H227: Combustible liquid | [3][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity | Single Exp. | H335: May cause respiratory irritation | |
Table 2: Essential Physical & Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| CAS Number | 13925-07-0 | [3] |
| Molecular Formula | C₈H₁₂N₂ | |
| Boiling Point | 180-181 °C | |
| Flash Point | ~69 °C (156.2 °F) | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [7][8] |
| Environmental Hazard | Slightly hazardous for water. Should not be released into the environment. |[3][4] |
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn. The causality for each choice is rooted in the compound's hazard profile.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale | Source(s) |
|---|---|---|---|
| Eye/Face | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities (>1L). | Protects against splashes that can cause serious eye irritation. Compliant with OSHA 29 CFR 1910.133 or EN166. | [8][9] |
| Hand | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation. | [10] |
| Body | Standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. | [10] |
| Respiratory | Not required if handled in a well-ventilated area or chemical fume hood. | If ventilation is poor or vapors/mists may be generated, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary to prevent respiratory tract irritation. |[10][11] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste.[3][5] Under no circumstances should this chemical or its solutions be poured down a sink or discarded in regular solid waste receptacles.[12][13]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams containing this compound.
Caption: Disposal workflow for this compound waste streams.
Step 1: Waste Collection and Segregation
-
Liquid Waste: Collect all solutions containing this compound and the first rinseate from any contaminated glassware into a designated hazardous waste container.[12] This container should be clearly labeled for "Halogen-Free Organic Waste" unless mixed with halogenated solvents.
-
Solid Waste: All disposable items grossly contaminated with the chemical, such as pipette tips, weighing papers, gloves, and absorbent pads used for cleaning spills, must be collected as solid hazardous waste.[13] It is best practice to double-bag these items before placing them in a designated solid waste container.[13]
-
Segregation is Key: Never mix pyrazine waste with incompatible chemicals like strong oxidizing agents or strong acids in the same waste container.[12] This prevents potentially hazardous reactions within the waste vessel.
Step 2: Container Management
-
Use Appropriate Containers: Waste must be stored in containers made of compatible material (e.g., high-density polyethylene - HDPE) that are in good condition with a tightly sealing screw-top cap.[14][15] Your institution's EH&S department can typically provide these.[12]
-
Label Correctly: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[12]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[14][15] This minimizes the release of vapors and prevents spills. Do not fill containers beyond 90% capacity to allow for vapor expansion.[15]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed and labeled waste container in a designated SAA within your laboratory.[13] This area must be under the control of laboratory personnel.
-
Secondary Containment: The container should be placed within a secondary containment bin or tray to contain any potential leaks.[12]
-
Segregation: Ensure the SAA segregates incompatible waste types. Specifically, keep this organic waste away from acids and oxidizers.[12][16]
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management contractor to arrange for pickup.[3][13]
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for waste pickup requests and documentation.
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is critical. The following procedures are based on standard laboratory safety protocols and information from Safety Data Sheets.
Small Spills (<100 mL)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Remove Ignition Sources: As the material is a combustible liquid, extinguish any open flames and turn off hot plates or other ignition sources.[3][7]
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Absorb Spill: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal chemical spill pad.[3][17]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into your designated solid hazardous waste container.[7][18]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Large Spills (>100 mL)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Notify: Alert your supervisor and contact your institution's emergency response number or EH&S department. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3]
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[5] Rinse mouth with water.[3] Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3]
Regulatory Context & Best Practices
Proper disposal is not just a matter of safety but also of legal compliance. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19] Your institution's EH&S department serves as the expert resource to ensure these complex regulations are met.
A core principle of modern laboratory management is waste minimization.[20] Before beginning a procedure, consider ways to reduce the amount of hazardous waste generated. This can include:
-
Using smaller-scale experimental designs where feasible.
-
Avoiding the over-purchase of chemicals to prevent disposal of expired, unused stock.[20]
-
Never mixing non-hazardous waste with hazardous waste, as this makes the entire volume hazardous.
By adhering to these protocols, you uphold your professional responsibility to ensure a safe laboratory environment and protect the broader community and ecosystem.
References
- Advanced Biotech. (2025, January 24). Safety Data Sheet: 2-Ethyl-3(5/6)-Dimethylpyrazine Natural.
- CPAchem. (2024, January 15). Safety data sheet: 2-Ethyl-3,5(6)-dimethylpyrazine, mixture of isomers.
- Synerzine. (n.d.). Safety Data Sheet: Pyrazine, 2,6-dimethyl-.
- ScienceLab.com. (n.d.). Material Safety Data Sheet: 2-Methyl-3-(methylthio)pyrazine.
- Hazardous Waste Experts. (2025, December 23). Flavoring Extract Hazardous Waste: Disposal, SDS Review & Compliance.
- Synerzine. (2019, January 10). Safety Data Sheet: 2,3,5-Trimethylpyrazine Mixture (Natural).
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 182, 114175.
- Enva. (2025, January 1). Chemical Waste Management Best Practices.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28518, this compound.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,3,5-trimethylpyrazine, CAS registry number 14667-55-1. Food and Chemical Toxicology, 170, 113471.
- Axxence Aromatic GmbH. (n.d.). Safety Data Sheet: NATURAL PYRAZINES 18.
- Adams, T. B., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(5), 1735-1739.
- Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
- Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
- Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
- U.S. Chemical Storage. (2020, September 14). Use Chemical Storage Buildings When Storing Flavoring Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
- Occupational Safety and Health Administration. (n.d.). Pyridine.
- The Good Scents Company. (n.d.). 2-ethyl-3,5-dimethylpyrazine.
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Axxence Aromatic GmbH. (n.d.). Safety Data Sheet: NATURAL PYRAZINES 10.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Ventos. (n.d.). 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- U.S. Environmental Protection Agency. (2024, December 26). EPA Takes Steps to Require Waste Incinerators to Report Toxic Output.
- The National Institute for Occupational Safety and Health (NIOSH). (1989, January 19). 1988 OSHA PEL Project - Atrazine.
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Personal protective equipment for handling 2-Ethyl-3,5,6-trimethylpyrazine
Comprehensive Safety and Handling Guide: 2-Ethyl-3,5,6-trimethylpyrazine
A Senior Application Scientist's Guide for Laboratory Professionals
This document provides essential safety protocols and operational guidance for the handling of this compound (CAS No. 13925-07-0), a heterocyclic compound widely utilized as a flavor and fragrance ingredient for its characteristic roasted and nutty aroma.[1][2] While invaluable in research and development, its chemical properties necessitate stringent safety measures to protect laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and operational excellence.
Hazard Identification and Core Risk Assessment
Understanding the specific hazards of this compound is the foundation of a robust safety plan. The compound is classified with several key hazards that dictate the required control measures.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Implication in the Lab |
| Combustible Liquid | H227 | Can ignite on heating.[3] | Requires strict control of ignition sources such as open flames, hot plates, and sparks from electrical equipment.[4][5][6] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][7] | Accidental ingestion can lead to significant adverse health effects; eating, drinking, or smoking in the lab is strictly prohibited.[7][8] |
| Skin Irritation | H315 | Causes skin irritation.[8] | Direct contact can cause inflammation and discomfort. Proper gloves and lab attire are mandatory to prevent exposure. |
| Eye Irritation | H319 | Causes serious eye irritation. | Splashes or vapors can cause significant eye damage. Appropriate eye protection is non-negotiable. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[8] | Inhalation of vapors can irritate the respiratory tract. Work must be conducted in well-ventilated areas, preferably a fume hood.[9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not a checklist but a risk-managed decision based on the compound's specific hazards. The following table outlines the minimum required PPE for handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield complying with OSHA 1910.133 or EN166 standards.[4][8] | Protects against splashes and vapors that can cause serious eye irritation and damage.[8][10] A face shield may be required if there is a significant splash risk. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[8][10] Double-gloving is recommended for extended handling. | Provides a critical barrier against skin contact, which can cause irritation.[10] Gloves must be inspected for tears or degradation before each use and changed frequently.[10] |
| Body Protection | A flame-resistant lab coat, long pants, and fully enclosed, closed-toe shoes.[8][10] | Minimizes the risk of skin exposure from accidental spills and provides a layer of protection from the compound's flammability hazards.[10] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK EN14387 filter).[11] | Required when handling the chemical outside of a certified chemical fume hood or in areas with inadequate ventilation to protect the respiratory tract from irritating vapors.[4][10] |
Engineering Controls & Safe Handling Workflow
The most effective safety measures involve engineering controls that isolate the hazard at its source. PPE should never be the primary method of exposure control.
Primacy of Engineering Controls: Always handle this compound within a certified chemical fume hood.[10] This provides optimal ventilation, captures vapors at the source, and contains potential spills. The work area must be equipped with an eyewash station and a safety shower.[4][6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required engineering controls are functional and all PPE is readily available and inspected. Clear the workspace of unnecessary items and all potential ignition sources.[5][6]
-
Aliquotting: When transferring the chemical, use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.[4][8][12]
-
During Use: Keep the container tightly closed when not in use.[4][8][11] Avoid creating mists or aerosols. If heating is required, use controlled methods like a heating mantle or water bath, and ensure adequate ventilation.
-
Decontamination: Thoroughly clean the work area and any contaminated equipment after use.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][7] Do not eat, drink, or smoke in the work area.[6][7]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical.
-
Inhalation: Remove the affected person to fresh air and keep them warm and at rest in a position comfortable for breathing.[3][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water.[3][7] Do NOT induce vomiting. Call a physician or poison control center immediately.[7][11]
Spill, Storage, and Disposal Plan
Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources.[4][6] Ventilate the area. Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand or diatomite.[7] Collect the material into a suitable, labeled container for hazardous waste disposal.[3]
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5][12] Keep containers tightly closed to prevent vapor release.[8][11] The compound should be stored away from incompatible materials, such as strong oxidizing agents.[3][5]
Disposal: this compound and its containers must be disposed of as hazardous waste.[3][7] Do not allow the chemical to enter drains or sewer systems.[7][10] All disposal practices must be in strict accordance with local, regional, and national environmental regulations.[7][8] Consult with your institution's environmental health and safety department for specific guidance.[10]
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-Ethyl-5-methyl-2-vinylpyrazine-d3.
- Synerzine. (2018, November 7). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
- GazFinder. (n.d.). pyrazine (C4H4N2).
- Synerzine. (2019, February 12). SAFETY DATA SHEET Pyrazine, 2-methoxy-5-methyl-.
- Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 30). SAFETY DATA SHEET 2-Ethyl-3,5(6)-dimethylpyrazine.
- I.M.C.M. Rietjens, et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology.
- PubMed. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
- CPAChem. (2024, January 15). Safety data sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET.
- Aurochemicals. (2022, August 2). 2,3,5-TRIMETHYL PYRAZINE, Natural- SDS.
- Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural).
- Synerzine. (2019, January 10). SAFETY DATA SHEET 2,3,5-Trimethylpyrazine Mixture (Natural).
- Advanced Biotech. (2025, January 25). Safety Data Sheet.
- Bayville Chemical Supply Company Inc. (n.d.). Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
